molecular formula C6H14Cl2N4O2 B1150410 Photo-lysine hydrochloride

Photo-lysine hydrochloride

Katalognummer: B1150410
Molekulargewicht: 245.10 g/mol
InChI-Schlüssel: GBAFFVBIGOWXIB-FHNDMYTFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Photo-lysine hydrochloride, a new lysine-based photo-reactive amino acid, captures proteins that bind lysine post-translational modifications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C6H14Cl2N4O2

Molekulargewicht

245.10 g/mol

IUPAC-Name

2-[3-[(2S)-2-azaniumyl-2-carboxyethyl]diazirin-3-yl]ethylazanium dichloride

InChI

InChI=1S/C6H12N4O2.2ClH/c7-2-1-6(9-10-6)3-4(8)5(11)12;;/h4H,1-3,7-8H2,(H,11,12);2*1H/t4-;;/m0../s1

InChI-Schlüssel

GBAFFVBIGOWXIB-FHNDMYTFSA-N

Isomerische SMILES

C(C[NH3+])C1(N=N1)C[C@@H](C(=O)O)[NH3+].[Cl-].[Cl-]

Kanonische SMILES

C(C[NH3+])C1(N=N1)CC(C(=O)O)[NH3+].[Cl-].[Cl-]

Herkunft des Produkts

United States

Foundational & Exploratory

The Core Mechanism of Photo-Lysine Hydrochloride Crosslinking: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photo-affinity labeling (PAL) has emerged as a powerful technique for elucidating transient and stable biomolecular interactions within their native cellular context. Among the arsenal (B13267) of photo-activatable amino acids, photo-lysine (B560627), a lysine (B10760008) analog incorporating a diazirine moiety, has garnered significant attention. Its ability to be metabolically incorporated into proteins by the native mammalian translation machinery makes it an invaluable tool for capturing protein-protein interactions (PPIs), particularly those involving lysine post-translational modifications (PTMs).[1][2][3][4] This in-depth guide details the chemical mechanism of photo-lysine hydrochloride crosslinking, provides comparative data, and outlines experimental protocols for its application.

The Chemical Mechanism of Crosslinking

This compound is designed with a diazirine functional group integrated into the lysine side chain.[2] The crosslinking process is initiated by irradiating the photo-lysine-containing protein with UV light, typically in the range of 350-370 nm.[5] This activation triggers a two-pathway mechanism, resulting in the formation of highly reactive intermediates that covalently bind to interacting biomolecules.

Pathway 1: Carbene-Mediated Crosslinking

The primary and most well-understood pathway involves the photolysis of the diazirine ring. Upon absorption of UV light, the diazirine moiety extrudes a molecule of nitrogen gas (N₂), generating a highly reactive and short-lived singlet carbene intermediate.[6][7] Carbenes are neutral, divalent carbon species with two unshared valence electrons. The singlet carbene generated from photo-lysine is highly electrophilic and can rapidly and non-selectively insert into a wide variety of chemical bonds in close proximity, including:

  • C-H bonds: Forming a new C-C bond.

  • N-H bonds: Found in peptide backbones and amino acid side chains like lysine, arginine, histidine, and tryptophan, forming a new C-N bond.

  • O-H bonds: Present in serine, threonine, tyrosine, and water, forming a new C-O bond.

  • S-H bonds: In cysteine residues, forming a new C-S bond.

This broad reactivity allows for the "freezing" of interactions with a wide range of binding partners, irrespective of their specific chemical functionalities. The half-life of alkyl carbene intermediates is in the nanosecond range, ensuring that crosslinking is restricted to molecules in the immediate vicinity of the photo-activated lysine residue.[8]

Carbene_Mediated_Crosslinking cluster_0 Photo-Lysine Residue (in Protein) PhotoLysine Protein-NH-CH(C(O)-...)-...-CH2-CH2-CH2-C(N2)-CH3 Carbene Singlet Carbene Intermediate (Highly Reactive) PhotoLysine->Carbene Photolysis UV_Light UV Light (350-370 nm) Nitrogen N₂ Gas Carbene->Nitrogen releases Crosslink Covalent Crosslink (Protein-Protein) Carbene->Crosslink Insertion Reaction Target Interacting Protein (with X-H bond, where X = C, N, O, S) Target->Crosslink Insertion Reaction

Diagram 1: Carbene-mediated crosslinking pathway of photo-lysine.
Pathway 2: Diazo-Mediated Crosslinking

Recent studies have revealed a second, parallel pathway for alkyl diazirines. Upon photo-activation, the diazirine can isomerize to a linear diazo intermediate. This diazo species is electrophilic and exhibits a preferential reactivity towards acidic amino acid residues, such as aspartic acid and glutamic acid. The reaction with carboxylic acid groups leads to the formation of an ester linkage. This pathway is particularly relevant under specific pH conditions and can be influenced by the local microenvironment of the photo-lysine residue.

Diazo_Mediated_Crosslinking cluster_0 Photo-Lysine Residue PhotoLysine Protein-...-C(N2)-CH3 Diazo Diazo Intermediate PhotoLysine->Diazo Isomerization UV_Light UV Light EsterLinkage Ester Crosslink Diazo->EsterLinkage Reaction AcidicResidue Aspartic/Glutamic Acid (-COOH) AcidicResidue->EsterLinkage Reaction

Diagram 2: Diazo-mediated crosslinking pathway with acidic residues.

Quantitative Data and Comparative Analysis

While precise quantum yields and carbene lifetimes for photo-lysine are not extensively documented in the literature, data from related alkyl diazirines provide valuable context. The quantum yield for the formation of diazo compounds from some diazirines upon photolysis can range from approximately 10% to over 50%, indicating that the diazo-mediated pathway can be significant. The half-life of alkyl carbenes is generally in the nanosecond range, ensuring high spatial resolution of the crosslinking.

A key advantage of photo-lysine is its potential for higher crosslinking efficiency compared to other photo-activatable amino acids. For instance, in studies involving the chaperone proteins HSP90β and HSP60, photo-lysine demonstrated a higher crosslinking efficiency than photo-leucine.[2] This is likely attributable to the frequent presence of lysine residues at protein-protein interfaces and the flexibility of the lysine side chain.

ParameterPhoto-LysinePhoto-LeucineGeneral Alkyl Diazirines
Reactive Intermediate(s) Singlet Carbene, Diazo IntermediateSinglet Carbene, Diazo IntermediateSinglet Carbene, Diazo Intermediate
Primary Reactivity C-H, N-H, O-H, S-H bonds; Acidic residuesC-H, N-H, O-H, S-H bonds; Acidic residuesC-H, N-H, O-H, S-H bonds; Acidic residues
Activation Wavelength ~350-370 nm~350-370 nm~350-370 nm
Comparative Efficiency Higher than photo-leucine for HSP90β and HSP60 crosslinking.[2]Lower than photo-lysine for HSP90β and HSP60 crosslinking.[2]Varies by specific structure and environment.
Carbene Half-life Not specifically reported; expected to be in the nanosecond range.Not specifically reported; expected to be in the nanosecond range.Nanoseconds.[8]
Quantum Yield (Diazo Formation) Not specifically reported.Not specifically reported.~10-50% for some derivatives.

Experimental Protocols

The successful application of photo-lysine crosslinking relies on a series of well-defined experimental steps, from incorporation into the target proteome to the analysis of crosslinked products.

Metabolic Labeling of Mammalian Cells with Photo-Lysine

This protocol outlines the general steps for incorporating photo-lysine into the proteome of cultured mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, HeLa)

  • Lysine- and Arginine-free DMEM

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • L-arginine

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Culture cells in standard DMEM supplemented with 10% FBS until they reach the desired confluency.

  • To begin labeling, aspirate the standard growth medium and wash the cells twice with sterile PBS.

  • Add lysine- and arginine-free DMEM supplemented with 10% dFBS, L-arginine (at the standard concentration), and this compound. The optimal concentration of photo-lysine should be determined empirically but is typically in the range of 0.1-1 mM.

  • Incubate the cells for a period sufficient for protein turnover and incorporation of photo-lysine. This can range from 24 to 72 hours, depending on the cell line and the half-life of the protein of interest.

  • After the incubation period, the cells are ready for the in-vivo crosslinking experiment.

Metabolic_Labeling_Workflow Start Culture Cells in Standard Medium Wash Wash Cells with PBS Start->Wash Label Incubate in Lysine-free Medium with Photo-Lysine Wash->Label Ready Cells with Photo-Lysine Incorporated into Proteome Label->Ready MS_Analysis_Workflow Start UV-Crosslinked Cells Lysis Cell Lysis Start->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Enrichment Enrichment of Crosslinked Peptides Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Data Analysis to Identify Crosslinked Peptides LCMS->DataAnalysis

References

The Principle of Photoaffinity Labeling with Photo-Lysine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of photoaffinity labeling using photo-lysine (B560627) hydrochloride, a powerful technique for identifying and characterizing protein-protein interactions in their native cellular environment.

Core Principles of Photoaffinity Labeling

Photoaffinity labeling (PAL) is a versatile chemical biology tool used to covalently capture transient and weak interactions between biomolecules.[1] The methodology relies on a "bait" molecule equipped with a photoreactive functional group. This bait, upon binding to its "prey," can be irreversibly cross-linked by photoactivation, typically with UV light. This covalent capture allows for the subsequent isolation and identification of the interacting partners, which would otherwise be lost during standard biochemical purification techniques.[2]

Photo-Lysine Hydrochloride: A Key Tool for Interrogating Protein Interactions

This compound is a synthetic amino acid analog of L-lysine that incorporates a photoreactive diazirine moiety in its side chain.[3] This strategic design allows for its metabolic incorporation into proteins during translation, effectively replacing endogenous lysine (B10760008) residues.[4][5] The diazirine group is relatively small and chemically inert in the dark, minimizing perturbation to the protein's structure and function.[6]

Upon exposure to UV light (typically in the range of 350-365 nm), the diazirine ring is excited, leading to the extrusion of nitrogen gas and the formation of a highly reactive and short-lived carbene intermediate.[7] This carbene can then rapidly and non-selectively insert into neighboring C-H, N-H, or O-H bonds of interacting proteins, forming a stable covalent cross-link.[7] This process "freezes" the interaction, allowing for the identification of direct binding partners.[8]

Chemical Properties of this compound
PropertyValueReference
Chemical Formula C11H21ClN4O4
Molecular Weight 308.76 g/mol
CAS Number 2421187-79-1
Appearance White to off-white powder
Storage Temperature -20°C

Experimental Workflow and Methodologies

A typical photoaffinity labeling experiment using photo-lysine involves several key stages, from probe incorporation to mass spectrometry-based identification of cross-linked proteins.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_crosslinking Cross-linking cluster_analysis Analysis A Cell Culture in Lysine-Free Medium B Supplement with Photo-Lysine HCl A->B C Metabolic Incorporation into Proteome B->C D UV Irradiation (350-365 nm) C->D E In situ Covalent Cross-linking D->E F Cell Lysis & Protein Extraction E->F G Enrichment of Cross-linked Complexes F->G H Proteolytic Digestion G->H I LC-MS/MS Analysis H->I J Data Analysis & Protein Identification I->J

Caption: A generalized experimental workflow for photoaffinity labeling using this compound.

Synthesis of Fmoc-Protected Photo-Lysine

For applications in solid-phase peptide synthesis to create specific bait peptides, an Fmoc-protected version of photo-lysine is required. While various synthetic routes exist, a common strategy involves the modification of a lysine precursor.

A detailed, generalized protocol is as follows:

  • Protection of the α-amino group: The α-amino group of L-lysine is first protected with a suitable protecting group, such as Boc (tert-butyloxycarbonyl).

  • Modification of the ε-amino group: The ε-amino group is then reacted with a reagent containing the diazirine moiety and a linker.

  • Deprotection and Fmoc protection: The α-amino protecting group is removed, followed by the introduction of the Fmoc (9-fluorenylmethyloxycarbonyl) group to yield Fmoc-L-photo-lysine.[9]

Metabolic Labeling of Cells with Photo-Lysine

A powerful application of photo-lysine is its direct incorporation into the proteome of living cells.

Experimental Protocol:

  • Cell Culture: Culture mammalian cells in lysine-free DMEM supplemented with dialyzed fetal bovine serum (FBS).[10]

  • Labeling: Supplement the lysine-free medium with this compound at a concentration typically ranging from 0.1 to 1 mM.

  • Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for the incorporation of photo-lysine into newly synthesized proteins.[11] The incorporation efficiency can be monitored by mass spectrometry.[11] For quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be combined with photo-lysine labeling.[12][13] In this approach, one cell population is grown in "light" medium containing regular lysine, while the other is grown in "heavy" medium containing an isotope-labeled version of photo-lysine.[12]

In Situ UV Cross-linking

Experimental Protocol:

  • Cell Preparation: After metabolic labeling, wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated photo-lysine.

  • UV Irradiation: Expose the cells to UV light at a wavelength of 350-365 nm.[14][15] The optimal irradiation time and intensity need to be empirically determined but typically range from 5 to 30 minutes.[16] The UV irradiation is usually performed on ice to minimize cellular damage.[15]

  • Cell Lysis: Immediately after irradiation, lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to extract the cross-linked protein complexes.

Enrichment and Identification of Cross-linked Proteins

Experimental Protocol:

  • Affinity Purification: If the bait protein is tagged (e.g., with a His-tag or a FLAG-tag), the cross-linked complexes can be enriched using affinity chromatography.

  • SDS-PAGE and In-gel Digestion: Separate the enriched protein complexes by SDS-PAGE. The cross-linked complexes will appear as higher molecular weight bands. Excise these bands from the gel.

  • Proteolytic Digestion: Digest the proteins within the gel slices using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins present in the cross-linked complex.[17]

  • Data Analysis: Utilize proteomics software to search the MS/MS data against a protein database to identify the interacting proteins. In a SILAC experiment, the ratio of heavy to light peptides allows for the quantitative comparison of interaction partners between different conditions.[12]

Application in Elucidating Signaling Pathways: Histone PTM Readers

A significant application of photo-lysine is in the identification of "reader" and "eraser" proteins that recognize and bind to post-translational modifications (PTMs) on histones, playing a crucial role in epigenetic regulation.[4][8][18] For instance, photo-lysine can be incorporated into histone proteins to capture the transient interactions with reader proteins that recognize specific lysine modifications like methylation or acetylation.[19][20]

histone_ptm_pathway cluster_histone Histone Tail cluster_interaction Photo-Cross-linking cluster_readers Reader Proteins cluster_downstream Downstream Effects Histone Histone H3 Lysine Lysine Residue (with Photo-Lysine incorporated) Histone->Lysine PTM Post-Translational Modification (e.g., Methylation) Lysine->PTM Crosslink Covalent Cross-link Lysine->Crosslink Reader1 Reader Protein 1 (e.g., Chromodomain-containing protein) PTM->Reader1 recruits Reader2 Reader Protein 2 (e.g., PHD finger protein) PTM->Reader2 recruits UV UV Light (365 nm) UV->Crosslink Reader1->Crosslink Effect1 Chromatin Remodeling Reader1->Effect1 Effect2 Transcriptional Regulation Reader2->Effect2

Caption: Capturing histone PTM reader proteins using photo-lysine photoaffinity labeling.

This diagram illustrates how photo-lysine incorporated near a modified lysine residue on a histone tail can, upon UV activation, covalently trap interacting "reader" proteins. The identification of these readers through mass spectrometry helps to elucidate the downstream signaling pathways they regulate, such as chromatin remodeling and gene transcription.[21]

Quantitative Data and Considerations

The efficiency of photo-cross-linking can be influenced by several factors, including the specific photo-lysine analog used (e.g., γ- vs. δ-photo-lysine), the UV irradiation conditions, and the geometry of the protein-protein interaction.[8]

ParameterTypical Values/ConditionsConsiderations
Photo-Lysine Concentration 0.1 - 1 mM in cell cultureHigher concentrations can be toxic. Optimize for each cell line.
UV Wavelength 350 - 365 nmAvoid shorter wavelengths that can cause protein and DNA damage.
UV Irradiation Time 5 - 30 minutesLonger times can increase cross-linking but also potential for non-specific interactions and cellular damage.
Cross-linking Efficiency Variable (can reach >50% for specific interactions)Dependent on proximity and orientation of the interacting partners.[3]

While photoaffinity labeling is a powerful tool, it is important to perform control experiments to distinguish specific from non-specific interactions. These can include experiments without UV irradiation, competition experiments with an excess of the non-photoreactive ligand, and the use of SILAC for quantitative comparison.[12]

Conclusion

This compound-based photoaffinity labeling has emerged as an indispensable technique for the in-depth study of protein-protein interactions. Its ability to be metabolically incorporated into proteins and to capture transient interactions in a cellular context provides invaluable insights for researchers in basic science and drug discovery. The detailed protocols and principles outlined in this guide offer a solid foundation for the successful application of this powerful technology.

References

An In-Depth Technical Guide to Photo-Lysine Hydrochloride: Structure, Properties, and Applications in Covalent Capture of Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Photo-lysine (B560627) hydrochloride is a photo-reactive amino acid analog that has emerged as a powerful tool in chemical biology and drug discovery for elucidating protein-protein interactions. By incorporating a diazirine moiety into the side chain of lysine (B10760008), this molecule can be metabolically or synthetically integrated into proteins. Upon photoactivation with ultraviolet (UV) light, the diazirine group forms a highly reactive carbene intermediate, which can covalently crosslink with interacting biomolecules in close proximity. This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of photo-lysine hydrochloride. Detailed experimental protocols for its application in capturing and identifying protein-protein interactions are also presented, along with data interpretation guidelines for mass spectrometry-based analysis.

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Many of these interactions are transient and of low affinity, making them challenging to study using traditional biochemical methods. Photo-affinity labeling, utilizing photo-reactive amino acids, offers a robust solution by "freezing" these fleeting interactions through the formation of stable covalent bonds. This compound is a key reagent in this field, enabling the in vivo and in vitro capture of PPIs with high temporal and spatial resolution.[1]

Structure and Chemical Identity

There are several commercially available forms of photo-lysine, which can lead to ambiguity. This guide focuses on the foundational structure where a diazirine moiety is incorporated into the lysine side chain. It is important for researchers to verify the precise structure of the reagent they are using.

The most common derivative incorporates the photo-reactive group via an N-carbamoyl linkage. The systematic IUPAC name for one such commercially available variant is (S)-2-Amino-6-(((2-(3-methyl-3H-diazirin-3-yl)ethoxy)carbonyl)amino)hexanoic acid hydrochloride.[2]

Table 1: Chemical Identifiers for a Representative this compound

IdentifierValue
Chemical Formula C₁₁H₂₁ClN₄O₄
Molecular Weight 308.76 g/mol [2]
CAS Number 2421187-79-1[2]

It is crucial to distinguish this from the simpler, non-commercialized photo-lysine structures and from L-lysine hydrochloride, which lacks the photo-reactive diazirine group.

Chemical and Physical Properties

Quantitative data for this compound is not extensively published. The following table summarizes available information and provides estimated values based on the properties of L-lysine hydrochloride for comparison.

Table 2: Physicochemical Properties of this compound

PropertyValueNotes
Appearance White to off-white powderSimilar to L-lysine hydrochloride.
Solubility Soluble in water, PBS, and DMSO.[3]L-lysine hydrochloride is highly soluble in water.[4] The solubility of this compound is expected to be good in aqueous buffers and polar organic solvents.
Melting Point Decomposes at ~263-267 °CData for L-lysine hydrochloride.[4] The melting point of this compound is expected to be in a similar range with decomposition.
pKa Values Estimated: pKₐ (α-COOH) ≈ 2.2, pKₐ (α-NH₃⁺) ≈ 9.0, pKₐ (ε-NH₃⁺) ≈ 10.5Estimated based on L-lysine. The diazirine modification is not expected to significantly alter the pKa values of the amino and carboxyl groups.
UV-Vis Absorption λₘₐₓ ≈ 350-360 nmThis absorption is characteristic of the diazirine moiety and is crucial for its photoactivation.[2] L-lysine itself does not absorb significantly above 240 nm.[5]

Mechanism of Photo-Activation and Cross-Linking

The utility of this compound lies in the photo-reactive properties of the diazirine ring. The process can be broken down into three key steps:

  • Photo-activation: Upon irradiation with UV light (typically around 350-365 nm), the diazirine ring absorbs a photon and undergoes irreversible decomposition, releasing a molecule of nitrogen gas (N₂).[1]

  • Carbene Generation: The loss of nitrogen gas results in the formation of a highly reactive and short-lived carbene intermediate.

  • Covalent Cross-Linking: This carbene can then rapidly and non-selectively insert into neighboring C-H, N-H, and O-H bonds of interacting proteins or other biomolecules, forming a stable covalent crosslink.

Photo-activation Mechanism PhotoLysine Photo-Lysine (Diazirine) ExcitedState Excited State PhotoLysine->ExcitedState UV light (350-365 nm) Carbene Carbene Intermediate + N₂ ExcitedState->Carbene - N₂ CrosslinkedProduct Covalent Crosslink Carbene->CrosslinkedProduct Insertion into X-H bond (X = C, N, O)

Caption: Photo-activation of diazirine to form a reactive carbene.

Experimental Protocols

The following sections provide a generalized workflow for using this compound to study protein-protein interactions.

Incorporation of Photo-Lysine into Proteins

Photo-lysine can be incorporated into proteins either metabolically in cell culture or through solid-phase peptide synthesis.

Protocol 5.1.1: Metabolic Labeling in Mammalian Cells

  • Cell Culture Preparation: Culture mammalian cells in lysine-free DMEM supplemented with 10% dialyzed fetal bovine serum.

  • Photo-Lysine Addition: Add this compound to the medium at a final concentration of 0.1-1 mM.

  • Incubation: Incubate the cells for 12-24 hours to allow for the incorporation of photo-lysine into newly synthesized proteins.[1]

Metabolic Labeling Workflow Start Mammalian Cells LysineFree Culture in Lysine-Free Medium Start->LysineFree AddPhotoLysine Add Photo-Lysine HCl LysineFree->AddPhotoLysine Incubate Incubate 12-24h AddPhotoLysine->Incubate LabeledCells Cells with Photo-Lysine Incorporated Proteins Incubate->LabeledCells

Caption: Workflow for metabolic labeling with photo-lysine.

In Vivo or In Vitro Photo-Cross-Linking

Protocol 5.2.1: Photo-Cross-Linking in Living Cells

  • Cell Harvesting: After metabolic labeling, wash the cells twice with ice-cold PBS.

  • UV Irradiation: Resuspend the cells in PBS and irradiate with a UV lamp at 365 nm for 5-15 minutes on ice. The optimal irradiation time should be determined empirically.[3]

  • Cell Lysis: Lyse the cells immediately after irradiation using a suitable lysis buffer containing protease inhibitors.

Analysis of Cross-Linked Products

Protocol 5.3.1: Immunoprecipitation and Western Blotting

  • Immunoprecipitation: Use an antibody against the protein of interest to immunoprecipitate the protein and its cross-linked partners from the cell lysate.

  • SDS-PAGE and Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and analyze by Western blotting using antibodies against the bait protein and suspected interacting partners. A higher molecular weight band corresponding to the cross-linked complex should be observed.

Protocol 5.3.2: Mass Spectrometry Analysis

  • Protein Digestion: The cross-linked protein complexes (either from immunoprecipitation or whole-cell lysate) are digested into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

  • Data Analysis: Specialized software is used to identify the cross-linked peptides. This involves searching for peptide pairs that are covalently linked and whose combined mass corresponds to the mass of the two peptides plus the mass of the cross-linker remnant after photo-activation.

Analysis Workflow CrosslinkedSample Cross-linked Cell Lysate IP Immunoprecipitation (Optional) CrosslinkedSample->IP Digestion Proteolytic Digestion CrosslinkedSample->Digestion IP->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis (Identification of Cross-linked Peptides) LCMS->DataAnalysis

Caption: General workflow for the analysis of cross-linked proteins.

Conclusion

This compound is a versatile and powerful tool for the discovery and characterization of protein-protein interactions. Its ability to be incorporated into proteins and subsequently activated by light to form covalent crosslinks provides a means to capture transient interactions that are often missed by other techniques. The methodologies described in this guide provide a framework for researchers to apply this technology to their specific biological questions. As mass spectrometry techniques and data analysis software continue to improve, the utility of this compound in mapping complex protein interaction networks is expected to grow significantly.

References

An In-depth Technical Guide to the Discovery and Synthesis of Photo-Activatable Lysine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of photo-activatable lysine (B10760008) analogs, covering their discovery, synthesis, and application in elucidating protein-protein interactions and signaling pathways. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate understanding and implementation in a research setting.

Introduction to Photo-Activatable Lysine Analogs

Photo-activatable amino acids are powerful tools in chemical biology that enable the study of transient and dynamic molecular interactions within a native cellular environment. By incorporating a photolabile group onto an amino acid, researchers can initiate covalent cross-linking to nearby interacting molecules with spatiotemporal control using light. Lysine, a prevalent and often functionally important amino acid with a reactive primary amine on its side chain, is an ideal candidate for such modifications. This guide focuses on three major classes of photo-activatable lysine analogs: diazirine-containing, o-nitrobenzyl (oNB)-caged, and coumarin-based analogs.

These analogs are designed to be incorporated into proteins of interest, either through solid-phase peptide synthesis or by utilizing the cell's own translational machinery. Upon photoactivation at a specific wavelength, the photolabile group generates a highly reactive species that forms a covalent bond with proximal molecules, effectively "trapping" the interaction for subsequent analysis by techniques such as mass spectrometry. This approach has proven invaluable for identifying direct binding partners, mapping interaction interfaces, and dissecting complex signaling networks.

Quantitative Data of Photo-Activatable Lysine Analogs

The choice of a photo-activatable lysine analog depends on the specific experimental requirements, including the desired activation wavelength, quantum yield, and cross-linking efficiency. The following tables summarize key quantitative properties of commonly used analogs.

Table 1: Properties of Diazirine-Containing Photo-Lysine Analogs

AnalogActivation Wavelength (nm)Reactive IntermediateKey Features & Considerations
Photo-lysine (diazirine)~355CarbeneShort activation time, high stability, low background cross-linking. Reacts with a broad range of amino acid side chains.[1]
Trifunctional diazirine probeUV lightCarbeneContains an NHS ester for ligand coupling, a diazirine for photocross-linking, and a biotin (B1667282) group for affinity purification.[1]
Sulfosuccinimidyl 4,4′-azipentanoate (sulfo-SDA)UV lightCarbeneNHS ester reacts with lysines to introduce a diazirine. Allows for quantitative cross-linking mass spectrometry.

Table 2: Properties of o-Nitrobenzyl (oNB)-Caged Lysine Analogs

AnalogActivation Wavelength (nm)Reactive IntermediateKey Features & Considerations
o-nitrobenzyl alcohol (oNBA)~365o-nitrosobenzaldehydeSpecific reactivity towards lysine residues. Can be optimized for high labeling yields with short irradiation times.[2]
o-nitrobenzyl ester (o-NBE)~365AldehydeEnhanced stability and hydrophobicity. Allows for temporal control of the cross-linking reaction.[3]

Table 3: Properties of Coumarin-Based Photo-Lysine Analogs

AnalogActivation Wavelength (nm)Quantum Yield (Φ)Key Features & Considerations
7-(diethylamino)coumarin (DECM)-caged glycine≥4000.12 ± 0.01Rapid photolysis in the visible wavelength region.[3]
Aminocoumarin lysine (ACK)348 - 405~0.04Higher extinction coefficient and quantum yield compared to hydroxycoumarin analogs. Efficient decaging across a range of pH values.[4][5]
Fluorinated coumarin-lysinesVaries with fluorinationHighCan be utilized at low pH and for probing biological processes under acidic conditions.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of photo-activatable lysine analogs and their application in proteomic studies.

Synthesis of Photo-Activatable Lysine Analogs

3.1.1. Synthesis of a Diazirine-Containing Photo-Lysine Analog

This protocol describes a general method for synthesizing a diazirine-containing photo-cross-linker that can be further derivatized for incorporation into lysine.

Materials:

  • Ketone precursor

  • Hydroxylammonium chloride

  • Pyridine (B92270)

  • Tosyl chloride (or Mesyl chloride)

  • Ammonia (B1221849)

  • Oxidizing agent (e.g., silver oxide, iodine)

  • Appropriate solvents (e.g., methanol, dichloromethane)

Procedure:

  • Oximation: React the ketone precursor with hydroxylammonium chloride in the presence of a base like pyridine to form the oxime.

  • Tosylation/Mesylation: Convert the oxime to a better leaving group by reacting it with tosyl chloride or mesyl chloride in the presence of a base.

  • Diaziridine Formation: Treat the tosyl or mesyl oxime with ammonia to form the diaziridine ring.

  • Oxidation: Oxidize the diaziridine to the final diazirine product using a suitable oxidizing agent.

  • Purification: Purify the final product using column chromatography.

3.1.2. Synthesis of an o-Nitrobenzyl (oNB)-Caged Lysine Analog

This protocol outlines the synthesis of an o-nitrobenzyl-based cross-linker.

Materials:

  • 4-(Hydroxymethyl)-3-nitrobenzoic acid

  • N-hydroxysuccinimide (NHS)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Deionized water

Procedure:

  • Dissolve 4-(Hydroxymethyl)-3-nitrobenzoic acid, N-hydroxysuccinimide, and EDC in DMF.

  • Stir the reaction mixture overnight at room temperature.

  • Add deionized water and ethyl acetate to the reaction mixture and separate the phases.

  • Wash the organic layer with water, dry over MgSO4, filter, and concentrate to yield the product.

3.1.3. Synthesis of a Coumarin-Caged Lysine Analog

This protocol describes an improved synthesis of coumarin-conjugated lysine derivatives.

Materials:

  • Resorcinol (B1680541) derivative

  • Diethyl 1,3-acetonedicarboxylate

  • Methanesulfonic acid (or Sulfuric acid)

  • N,N′-Disuccinimidyl carbonate

  • Protected lysine derivative

  • Solvents (e.g., methanol, dichloromethane)

  • Palladium on carbon (for deprotection)

Procedure:

  • Pechmann Condensation: React the resorcinol derivative with diethyl 1,3-acetonedicarboxylate in the presence of an acid catalyst to form the coumarin (B35378) scaffold.

  • Activation: Activate the coumarin derivative using N,N′-disuccinimidyl carbonate.

  • Coupling: Couple the activated coumarin to a protected lysine derivative.

  • Deprotection: Remove the protecting groups (e.g., by hydrogenation using palladium on carbon) to yield the final coumarin-caged lysine.

  • Purification: Purify the final product by chromatography.[7]

Application in Proteomics: SILAC-Based Photo-Cross-Linking

This protocol details a workflow for identifying protein-protein interactions using a photo-activatable lysine analog in combination with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Materials:

  • HEK293T cells (or other suitable cell line)

  • SILAC-lysine and SILAC-arginine deficient DMEM

  • Dialyzed fetal bovine serum (FBS)

  • "Light" (¹²C₆)-L-lysine and "Light" (¹²C₆)-L-arginine

  • "Heavy" (¹³C₆,¹⁵N₂)-L-lysine and "Heavy" (¹³C₆,¹⁵N₄)-L-arginine

  • Photo-activatable lysine analog (e.g., DiZPK)

  • Plasmids encoding the protein of interest (POI) with an amber stop codon (TAG) and the corresponding aminoacyl-tRNA synthetase/tRNA pair

  • Transfection reagent

  • UV lamp (e.g., 365 nm)

  • Lysis buffer

  • Affinity purification reagents (e.g., anti-HA agarose)

  • Mass spectrometer

Procedure:

  • SILAC Labeling: Culture cells for at least five passages in either "light" or "heavy" SILAC medium to achieve complete incorporation of the labeled amino acids.[8]

  • Transfection and Incorporation: Co-transfect the "light" and "heavy" labeled cells with plasmids encoding the POI-TAG mutant and the synthetase/tRNA pair in the presence of the photo-activatable lysine analog.

  • Photo-Cross-Linking: Irradiate one set of cells (e.g., the "heavy" labeled cells) with UV light to induce cross-linking. Keep the other set (e.g., "light" labeled cells) as a non-irradiated control.

  • Cell Lysis and Mixing: Lyse the cells and mix the lysates from the "heavy" (cross-linked) and "light" (control) populations in a 1:1 ratio.

  • Affinity Purification: Purify the POI and its cross-linked partners using an appropriate affinity tag (e.g., HA-tag).

  • Proteolytic Digestion: Digest the purified protein complexes with trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify and quantify the cross-linked peptides. Proteins that are significantly enriched in the "heavy" channel compared to the "light" channel are considered potential interacting partners.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of photo-activatable lysine analogs.

experimental_workflow cluster_synthesis Synthesis of Photo-Lysine Analog cluster_incorporation Incorporation into Protein of Interest (POI) cluster_crosslinking Photo-Cross-Linking and Analysis start Starting Materials step1 Chemical Synthesis Steps start->step1 product Photo-Activatable Lysine Analog step1->product expression Protein Expression with Photo-Lysine product->expression plasmid Plasmid Encoding POI-TAG transfection Transfection plasmid->transfection synthetase Synthetase/tRNA Plasmid synthetase->transfection cells Cell Culture cells->transfection transfection->expression uv UV Irradiation (e.g., 365 nm) expression->uv lysis Cell Lysis uv->lysis affinity Affinity Purification of POI Complex lysis->affinity ms Mass Spectrometry affinity->ms data Data Analysis & Interaction Identification ms->data

Caption: General experimental workflow for identifying protein-protein interactions using photo-activatable lysine analogs.

MEK_ERK_pathway cluster_crosslink Interaction identified by photo-crosslinking RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates RAF->MEK ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates GeneExpression Gene Expression TranscriptionFactors->GeneExpression

Caption: The MEK-ERK signaling pathway, highlighting the interaction between RAF and MEK that can be studied using photo-crosslinking.

cGAS_STING_pathway cluster_crosslink Interaction identified by photo-crosslinking dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer Dimerizes Nucleus Nucleus IRF3_dimer->Nucleus Translocates to IFN Type I Interferon (IFN) Production Nucleus->IFN

Caption: The cGAS-STING pathway, illustrating the interaction between STING and TBK1 that can be investigated with photo-activatable lysine analogs.

References

A Technical Guide to Photo-Lysine Hydrochloride for the Identification of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate network of protein-protein interactions (PPIs) governs nearly all cellular processes, making their identification and characterization a cornerstone of modern biological research and drug discovery. Photo-affinity labeling, utilizing photo-reactive amino acids, has emerged as a powerful technique to capture both stable and transient PPIs in their native cellular environment. Among these tools, photo-lysine (B560627) hydrochloride stands out as a valuable reagent. This lysine-based photo-reactive amino acid is designed with a diazirine moiety incorporated into its side chain.[1][2] This feature allows it to be readily incorporated into proteins by the cell's natural translational machinery.[1][2] Upon activation with UV light, the diazirine group forms a highly reactive carbene intermediate that covalently crosslinks with interacting proteins in close proximity, effectively trapping these interactions for subsequent analysis.[1] This guide provides an in-depth overview of the application of photo-lysine hydrochloride in PPI studies, including experimental protocols, quantitative data, and visualization of relevant workflows and pathways.

Core Principles and Advantages

This compound offers several advantages for studying PPIs. Its structural similarity to natural lysine (B10760008) allows for efficient incorporation into proteins in living cells.[1][2] This in-vivo approach preserves the native context of protein interactions, which can be lost with traditional in-vitro methods. Furthermore, photo-lysine has demonstrated higher crosslinking efficiency for certain protein complexes compared to other photo-reactive amino acids like photo-leucine.[1] The temporal control afforded by UV activation allows for precise initiation of the crosslinking reaction, enabling the capture of dynamic interactions at specific time points.

Experimental Protocols

The successful application of this compound for PPI identification involves a multi-step workflow, from cellular labeling to mass spectrometry analysis. Below are detailed methodologies for the key experiments.

Metabolic Labeling of Mammalian Cells with this compound

This protocol outlines the steps for incorporating photo-lysine into the proteome of cultured mammalian cells.

  • Cell Culture Preparation:

    • Culture mammalian cells (e.g., HEK293T, HeLa) in standard DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) until they reach 70-80% confluency.

    • Prepare lysine-free DMEM.

  • Amino Acid Starvation:

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Incubate the cells in lysine-free DMEM for 1-2 hours to deplete the intracellular pool of natural lysine.

  • Metabolic Labeling:

    • Supplement the lysine-free DMEM with this compound to a final concentration of 0.4 mM. The optimal concentration may vary depending on the cell line and experimental goals and should be determined empirically.

    • Continue to culture the cells in the photo-lysine containing medium for 12-24 hours to allow for incorporation into newly synthesized proteins.

In-Vivo Photo-Crosslinking

This protocol describes the UV irradiation step to induce covalent crosslinks between interacting proteins.

  • Cell Preparation:

    • After metabolic labeling, wash the cells twice with ice-cold PBS to remove any remaining free photo-lysine.

    • For adherent cells, keep them in the culture dish on ice. For suspension cells, pellet them and resuspend in ice-cold PBS.

  • UV Irradiation:

    • Place the cells on ice and irradiate with UV light at 365 nm. A typical UV dose is 1-5 J/cm². The optimal UV dose and irradiation time should be optimized to maximize crosslinking efficiency while minimizing cellular damage.

    • Use a UV crosslinker with a calibrated lamp for reproducible results.

Protein Extraction and Enrichment of Crosslinked Complexes

This protocol details the lysis of cells and the initial steps to isolate the crosslinked protein complexes.

  • Cell Lysis:

    • Lyse the UV-irradiated cells using a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.

    • Sonicate the lysate briefly to shear chromatin and ensure complete cell disruption.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Enrichment (Optional but Recommended):

    • For specific protein of interest, perform immunoprecipitation using an antibody targeting the bait protein.

    • For global analysis, techniques like size-exclusion chromatography can be used to enrich for high-molecular-weight crosslinked complexes.

Mass Spectrometry Analysis

This protocol provides a general overview of the sample preparation and analysis for identifying crosslinked peptides.

  • Protein Digestion:

    • The enriched protein complexes are typically resolved by SDS-PAGE.

    • Excise the high-molecular-weight region of the gel corresponding to crosslinked complexes.

    • Perform in-gel digestion with a protease such as trypsin.

  • Enrichment of Crosslinked Peptides:

    • Crosslinked peptides are often present in low abundance. Enrichment strategies such as strong cation exchange (SCX) or size-exclusion chromatography (SEC) can be employed to increase their relative concentration.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).

    • Employ a data acquisition strategy that facilitates the identification of crosslinked peptides, such as stepped collision energy.

  • Data Analysis:

    • Use specialized software (e.g., pLink, MaxLynx) to identify the crosslinked peptides from the complex MS/MS data.

    • These programs can identify both intra- and inter-protein crosslinks, providing information on protein-protein interactions and protein topology.

Data Presentation

The following table summarizes quantitative data from a representative crosslinking mass spectrometry study, highlighting key metrics for evaluating the success of such an experiment.

MetricValueReference
Number of Unique Crosslinked Peptides Identified47,119[3]
Number of Inter-Protein Crosslinks3,527[3]
Number of Identified Protein-Protein Interactions1,446[3]
False Discovery Rate (FDR) for Crosslink Identification< 5%

Mandatory Visualizations

Chemical Mechanism of Photo-Lysine Crosslinking

The following diagram illustrates the photo-activation of the diazirine group in photo-lysine and its subsequent reaction to form a covalent crosslink with an interacting protein.

G cluster_0 Photo-Activation cluster_1 Crosslinking Photo-Lysine Photo-Lysine (Diazirine) Carbene Carbene Intermediate (Highly Reactive) Photo-Lysine->Carbene UV Light (365 nm) Interacting_Protein Interacting Protein (with C-H, N-H, O-H bonds) Carbene->Interacting_Protein Insertion Crosslinked_Complex Covalently Crosslinked Protein Complex Interacting_Protein->Crosslinked_Complex G Start Mammalian Cell Culture Metabolic_Labeling Metabolic Labeling with This compound Start->Metabolic_Labeling UV_Crosslinking UV Crosslinking (365 nm) Metabolic_Labeling->UV_Crosslinking Cell_Lysis Cell Lysis and Protein Extraction UV_Crosslinking->Cell_Lysis Enrichment Enrichment of Crosslinked Complexes Cell_Lysis->Enrichment Digestion In-gel or In-solution Proteolytic Digestion Enrichment->Digestion MS_Analysis LC-MS/MS Analysis Digestion->MS_Analysis Data_Analysis Identification of Crosslinked Peptides MS_Analysis->Data_Analysis PPI_Map Protein-Protein Interaction Map Data_Analysis->PPI_Map G Lysine Lysine mTORC1 mTORC1 Complex Lysine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits Rheb Rheb-GTP Rheb->mTORC1 Activates TSC_Complex TSC1/TSC2 TSC_Complex->Rheb Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits when unphosphorylated

References

A Technical Guide to Diazirine Chemistry in Photo-Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of diazirine chemistry as a powerful tool for photo-crosslinking in biological systems. We will cover the core chemical principles, detailed experimental considerations, and key applications in target identification and interaction mapping, providing researchers with the foundational knowledge to effectively implement this technology.

Introduction to Diazirine Photo-Crosslinkers

Photo-crosslinking is a premier chemical biology technique used to "capture" transient or low-affinity molecular interactions by forming stable, covalent bonds upon light activation. Among the various photo-activatable moieties, diazirines have emerged as a highly effective and versatile class of reagents.

A diazirine is a small, three-membered ring containing two nitrogen atoms (-C-N=N-). Its key advantages include:

  • Compact Size: Alkyl diazirines are nearly isosteric to a methyl group, minimizing steric perturbation of the molecule of interest (e.g., a drug candidate or ligand).[1]

  • Chemical Stability: They are stable in the dark across a range of biological conditions, allowing for controlled initiation of the crosslinking reaction.[2]

  • Efficient Activation: Activation occurs with long-wave UV light (typically 350-370 nm), which reduces the potential for photodamage to proteins and other biomolecules compared to shorter-wavelength UV light required for other crosslinkers.[1][3][4]

These properties make diazirines exceptional tools for applications such as identifying the protein targets of small molecules, mapping protein-protein interaction interfaces, and elucidating ligand-receptor binding sites.[5][6]

The Core Mechanism: From Photoactivation to Covalent Linkage

The utility of diazirines lies in their clean and rapid conversion into highly reactive species upon UV irradiation. The process was traditionally viewed as a single step to a carbene, but recent research has revealed a more nuanced two-step pathway involving a key intermediate.

Upon irradiation with ~350 nm UV light, the diazirine is excited and subsequently loses a molecule of nitrogen gas (N₂) to generate a highly reactive carbene.[1][5] However, the diazirine can also rearrange to form a linear diazo isomer.[3][7] This diazo intermediate plays a significant role in the crosslinking reaction. The full pathway involves the sequential generation of diazo and carbene intermediates, each with distinct reactivity profiles.[7][8][9]

  • Diazo Intermediate: This species is longer-lived and preferentially targets buried, polar amino acid residues. Its reactivity can be biased by tuning the light intensity and duration of the irradiation.[8][9][10]

  • Carbene Intermediate: This highly reactive, short-lived species (nanosecond half-life) can insert indiscriminately into any nearby C-H, N-H, or O-H bond, making it a powerful tool for capturing interactions without a strong bias for specific functional groups.[4][5][11]

This dual mechanism provides a more comprehensive capture of the local molecular environment.

G cluster_activation Photoactivation cluster_reaction Crosslinking Reactions Diazirine Diazirine (Stable Precursor) Diazo Diazo Isomer (Intermediate) Diazirine->Diazo UV Light (~350 nm) (Rearrangement) Carbene Carbene (Highly Reactive) Diazirine->Carbene UV Light (~350 nm) + N₂ Release (Direct Pathway) Diazo->Carbene UV Light + N₂ Release Polar Insertion into Polar Residues (e.g., Asp, Glu) Diazo->Polar Preferential Reaction NonPolar Indiscriminate Insertion (C-H, N-H, O-H bonds) Carbene->NonPolar Non-specific Reaction

Caption: The two-step photoactivation pathway of diazirine crosslinkers.

Quantitative Data and Reaction Parameters

Successful photo-crosslinking experiments depend on the careful optimization of several parameters. The tables below summarize key quantitative data gathered from various studies.

Table 1: Typical Experimental Parameters for Diazirine Photo-Crosslinking

Parameter Typical Value / Range Notes Citations
Activation Wavelength 350 - 370 nm Minimizes damage to biological samples. [1][4][12]
Light Source 8W - 1000W UV Lamp Higher wattage or closer proximity reduces required irradiation time. [1][13]
Irradiation Time 1 - 10 minutes Highly dependent on light source intensity and distance to sample. [1][3][14]
Probe Concentration 500 nM - 20 µM Must be optimized for the specific ligand-target system. [1]
Protein Concentration 0.5 - 10 mg/mL Sufficient concentration is needed for successful detection. [1]

| Competitor Molar Excess | 10x - 100x | Used in control experiments to demonstrate specificity of labeling. |[1] |

Table 2: Comparison of Diazirine and Other Common Photoprobes

Photoreactive Group Diazirine Benzophenone Aryl Azide
Size Small (isosteric to -CH₃) Bulky Moderately bulky
Activation λ (nm) ~350 - 370 ~350 - 360 ~260 - 350 (depending on substitution)
Reactive Intermediate Carbene / Diazo Triplet Ketone (Biradical) Nitrene
Reactivity Highly reactive, inserts into C-H, N-H, O-H bonds. Can be quenched by water. Prefers C-H bonds over water; less efficient than carbenes. Can undergo undesired rearrangements.
Key Advantage Small size, efficient activation at "safe" UV wavelengths. High chemical stability, less likely to be quenched by water. Relatively easy to synthesize.

| Citations |[1][4][15] |[15][16][17] |[1][4] |

Experimental Protocols

A well-designed experimental workflow is critical for obtaining reliable and interpretable results. This includes the use of essential negative controls to distinguish specific, light-dependent crosslinking from non-specific interactions.

G cluster_prep Step 1: Incubation cluster_uv Step 2: Photo-Activation cluster_analysis Step 3: Analysis A Incubate Diazirine Probe with Protein Mixture / Cells B Add 10-100x Excess Competitor (Competition Control Sample) A->B C Irradiate with UV Light (~350 nm, 1-10 min) A->C D Keep in Dark (No-UV Control Sample) C->D E Optional: Click Chemistry (Add Biotin/Fluorophore Tag) C->E F Separate Proteins (e.g., SDS-PAGE) E->F G Affinity Purification (e.g., Streptavidin for Biotin) F->G H Identify Crosslinked Proteins (Mass Spectrometry) G->H

Caption: General experimental workflow for a photo-affinity labeling experiment.

The following protocol is a generalized procedure synthesized from established methods.[1][12][14]

  • Sample Preparation (on ice):

    • Prepare the biological sample (e.g., cell lysate, purified protein) at a total protein concentration of 0.5-10 mg/mL in a suitable buffer (e.g., 20 mM HEPES, 20 mM NaCl, pH 7.8).[1][12][14]

    • Set up at least three samples:

      • Experimental: The full reaction.

      • Competition Control: Pre-incubate the biological sample with a 10-100-fold molar excess of a non-crosslinking competitor molecule for 15 minutes to block the specific binding site.[1]

      • No-UV Control: This sample will be protected from light to control for non-photochemical interactions.[1]

    • Add the diazirine-containing probe (e.g., to a final concentration of 500 nM) to the experimental and No-UV control samples. Add an equivalent volume of solvent (e.g., DMSO) to the competition control.

    • Incubate all samples for an additional 15 minutes on ice.[1]

  • Photo-Crosslinking:

    • Place the samples in a clear reaction vessel (e.g., quartz cuvette or microplate).

    • Position the samples at a fixed distance (e.g., 5-6 cm) from a UV lamp (e.g., 365 nm).[1]

    • Irradiate the samples for a predetermined time (e.g., 1-10 minutes), ensuring the "No-UV Control" is shielded completely (e.g., with aluminum foil).[1]

  • Downstream Analysis:

    • Reporter Tagging (Optional): If the diazirine probe contains a bioorthogonal handle like an alkyne, a reporter tag (e.g., biotin-azide or a fluorescent azide) can be attached via Cu(I)-catalyzed click chemistry for visualization or enrichment.[1]

    • Protein Separation: Denature the samples and separate the proteins using SDS-PAGE.

    • Visualization/Enrichment: Visualize crosslinked complexes using fluorescence (if a fluorescent tag was used) or perform a Western blot. For identification, biotin-tagged proteins can be enriched using streptavidin-coated beads.[1]

    • Identification: Excise the protein bands of interest from the gel. Perform in-gel digestion (e.g., with trypsin) and identify the crosslinked proteins and binding sites using liquid chromatography-mass spectrometry (LC-MS/MS).[12][14][18]

Applications in Drug Development and Chemical Biology

The ability to covalently trap molecular interactions makes diazirine chemistry invaluable for several key research areas.

  • Target Identification: A primary challenge in drug discovery is identifying the specific protein(s) a bioactive small molecule interacts with to exert its effect. By synthesizing a drug analog containing a diazirine and a reporter tag, researchers can irradiate it in a cellular context, covalently link it to its target(s), and use the tag to purify and identify the bound proteins.[5][6]

  • Binding Site Mapping: After a target is identified, high-resolution mass spectrometry can pinpoint the specific amino acid residues that were crosslinked. This provides crucial information about the ligand's binding pocket, which can guide further drug optimization.[6]

  • Mapping Protein-Protein Interactions (PPIs): Diazirines can be metabolically incorporated into proteins as unnatural amino acids.[4] This allows for the in-vivo capture of interaction partners in their native cellular environment, trapping even weak or transient PPIs that are difficult to detect with other methods.[19]

G cluster_ligand Probe Design cluster_system Biological System cluster_capture Capture & ID Ligand Drug Molecule Probe Trifunctional Probe Ligand->Probe Diazirine Diazirine (Photoreactive Group) Diazirine->Probe Tag Biotin (Affinity Tag) Tag->Probe Receptor Unknown Target Receptor Probe->Receptor 1. Specific Binding Covalent Covalent Bond (Post-UV) Receptor->Covalent 2. UV Light OtherProtein Non-Target Protein ID Purify & Identify (Mass Spec) Covalent->ID 3. Biotin Pull-down

Caption: Conceptual workflow for ligand-based receptor capture using a diazirine probe.

References

The Power of Proximity: A Technical Guide to Photo-Lysine in Post-Translational Modification Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-translational modifications (PTMs) are critical regulators of protein function, orchestrating a vast array of cellular processes. The study of these modifications and their associated protein-protein interactions (PPIs) is paramount to understanding cell signaling, disease pathogenesis, and for the development of novel therapeutics. Photo-lysine (B560627), a photo-activatable amino acid analogue, has emerged as a powerful tool to capture the transient and dynamic interactions that are often missed by traditional biochemical methods. This technical guide provides an in-depth overview of the applications of photo-lysine in studying PTMs, with a focus on its integration with quantitative proteomics. We will delve into detailed experimental protocols, present quantitative data, and provide visual representations of workflows and signaling pathways to empower researchers in leveraging this innovative technology.

Introduction to Photo-Lysine: Covalently Capturing PTM-Mediated Interactions

Photo-lysine is a synthetic amino acid that is structurally similar to natural lysine (B10760008), allowing it to be incorporated into proteins during translation.[1][2][3] What makes photo-lysine unique is the presence of a diazirine ring, a small, photo-activatable functional group.[4] Upon exposure to UV light, the diazirine ring is converted into a highly reactive carbene intermediate, which can then form a covalent bond with nearby molecules, effectively "trapping" interacting proteins.[5][6] This in vivo cross-linking capability is particularly valuable for studying weak or transient interactions that are often lost during traditional co-immunoprecipitation experiments.[7][8]

The primary application of photo-lysine in PTM research is the identification of "reader," "writer," and "eraser" proteins that recognize, add, or remove specific modifications.[1][2][3] By incorporating photo-lysine into a protein of interest (e.g., a histone with a specific PTM), researchers can capture its direct binding partners in a cellular context.

Core Application: Identifying Readers of Histone PTMs

Histone PTMs are fundamental to the regulation of gene expression. The interactions between modified histones and their reader proteins are often dynamic and context-dependent. Photo-lysine, in combination with Stable Isotope Labeling by Amino acids in Cell culture (SILAC), provides a robust method for the quantitative identification of these readers.[9]

Experimental Workflow: Photo-Lysine and SILAC for Histone Reader Identification

The general workflow involves metabolically incorporating photo-lysine into histones, followed by in vivo UV cross-linking, cell lysis, enrichment of the protein of interest, and identification of cross-linked partners by mass spectrometry. The use of SILAC allows for the differentiation of true interactors from non-specific background proteins.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_crosslinking Cross-linking & Lysis cluster_purification Purification & Digestion cluster_analysis Mass Spectrometry Analysis Incorporate\nPhoto-Lysine Incorporate Photo-Lysine SILAC Labeling\n(Light vs. Heavy) SILAC Labeling (Light vs. Heavy) UV Irradiation\n(365 nm) UV Irradiation (365 nm) SILAC Labeling\n(Light vs. Heavy)->UV Irradiation\n(365 nm) Cell Lysis Cell Lysis UV Irradiation\n(365 nm)->Cell Lysis Affinity Purification\nof Bait Protein Affinity Purification of Bait Protein Cell Lysis->Affinity Purification\nof Bait Protein Protein Digestion\n(e.g., Trypsin) Protein Digestion (e.g., Trypsin) Affinity Purification\nof Bait Protein->Protein Digestion\n(e.g., Trypsin) LC-MS/MS LC-MS/MS Protein Digestion\n(e.g., Trypsin)->LC-MS/MS Data Analysis\n(SILAC Ratio) Data Analysis (SILAC Ratio) LC-MS/MS->Data Analysis\n(SILAC Ratio) ubiquitination_pathway cluster_ub_cascade Ubiquitination Cascade cluster_substrate Substrate Interaction E1 E1 (Ubiquitin Activating Enzyme) E2 E2 (Ubiquitin Conjugating Enzyme) E1->E2 E3 E3 Ligase (with Photo-Lysine) E2->E3 Substrate Substrate Protein E3->Substrate Crosslink UV-induced Cross-link E3->Crosslink Substrate->Crosslink Ub Ubiquitin Ub->E1 ATP

References

An In-depth Technical Guide to Photo-lysine Hydrochloride for Advanced Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of photo-lysine (B560627) hydrochloride, a photo-activatable amino acid analog crucial for elucidating protein-protein interactions and understanding the roles of lysine (B10760008) post-translational modifications (PTMs) in cellular processes.

Core Properties of Photo-lysine Hydrochloride

Photo-lysine is a synthetic amino acid that incorporates a diazirine moiety, a photo-reactive group, into the side chain of lysine. Upon exposure to UV light, the diazirine ring is excited and forms a highly reactive carbene intermediate, which can then covalently crosslink with nearby molecules, effectively capturing transient and stable protein interactions. This property makes it an invaluable tool in chemical biology and drug discovery.

It is important for researchers to be aware that different forms of photo-lysine are commercially available, which can have different molecular structures, weights, and CAS numbers. The most commonly cited form in recent literature for cellular and in vivo studies is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name (S)-2-Amino-6-((2-(3-methyl-3H-diazirin-3-yl)ethoxy)carbonylamino)hexanoic acid hydrochloride
Synonyms H-L-Photo-lysine HCl, 3′-Azibutyl-N-carbamoyl-lysine hydrochloride, Abk, Photo-Lys
CAS Number 2421187-79-1
Molecular Formula C11H21ClN4O4
Molecular Weight 308.76 g/mol

Note: Another compound, sometimes referred to as this compound, has the molecular formula C6H14Cl2N4O2 and a molecular weight of 245.11 g/mol [1][2]. Researchers should carefully verify the specific compound being used for their experiments.

Experimental Applications and Protocols

The primary application of this compound is in photoaffinity labeling experiments to identify protein-protein interactions in living cells and in vitro.[3][4] It is readily incorporated into proteins by the cell's natural translational machinery, replacing lysine.[5]

Key Experimental Workflow: SILAC-based Photoaffinity Labeling

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) coupled with photo-lysine labeling is a powerful quantitative proteomic strategy to identify specific interaction partners.

experimental_workflow Experimental Workflow for SILAC-based Photoaffinity Labeling cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase light_culture Culture cells in 'light' medium (e.g., 12C6-Lysine) add_photolysine Replace medium with SILAC medium containing Photo-lysine-HCl light_culture->add_photolysine heavy_culture Culture cells in 'heavy' medium (e.g., 13C6-Lysine) heavy_culture->add_photolysine uv_crosslinking UV Irradiation (~365 nm) to induce crosslinking add_photolysine->uv_crosslinking no_uv Control: No UV Irradiation add_photolysine->no_uv cell_lysis Combine and lyse cell populations uv_crosslinking->cell_lysis no_uv->cell_lysis affinity_purification Affinity Purification of bait protein cell_lysis->affinity_purification sds_page SDS-PAGE separation affinity_purification->sds_page in_gel_digestion In-gel digestion (e.g., Trypsin) sds_page->in_gel_digestion lc_ms LC-MS/MS Analysis in_gel_digestion->lc_ms data_analysis Data Analysis to identify and quantify crosslinked proteins lc_ms->data_analysis

Caption: General workflow for identifying protein-protein interactions using SILAC and photo-lysine.

Detailed Experimental Protocols

1. Cell Culture and SILAC Labeling (Adaptation Phase)

  • Objective: To achieve complete incorporation of "light" and "heavy" isotopes of lysine into two separate cell populations.

  • Materials:

    • HEK293T cells (or other suitable cell line)

    • DMEM for SILAC (deficient in L-lysine and L-arginine)

    • Dialyzed Fetal Bovine Serum (dFBS)

    • "Light" L-lysine (¹²C₆) and L-arginine (¹²C₆)

    • "Heavy" L-lysine (¹³C₆, ¹⁵N₂) and L-arginine (¹³C₆, ¹⁵N₄)

    • Penicillin-Streptomycin

  • Protocol:

    • Prepare "light" and "heavy" SILAC media by supplementing the base DMEM with the respective light and heavy amino acids and 10% dFBS.

    • Culture two separate populations of HEK293T cells in the "light" and "heavy" media.

    • Passage the cells for at least five cell doublings to ensure >97% incorporation of the isotopic amino acids.[6]

    • Verify incorporation efficiency by mass spectrometry.

2. Photo-lysine Incorporation and Crosslinking (Experimental Phase)

  • Objective: To incorporate photo-lysine into the proteome and covalently crosslink interacting proteins upon UV activation.

  • Materials:

    • SILAC-labeled cells

    • This compound

    • UV lamp (e.g., 365 nm)

  • Protocol:

    • Replace the "light" and "heavy" media with fresh corresponding SILAC media containing this compound (final concentration typically in the low millimolar range, to be optimized for the specific cell line).

    • Incubate the cells for a period to allow for photo-lysine incorporation (e.g., 18-24 hours).

    • For the experimental sample, wash the cells with PBS and irradiate with UV light (e.g., 365 nm) on ice for a specified duration (e.g., 15-30 minutes) to induce crosslinking. The control sample is processed identically but without UV irradiation.

3. Protein Extraction, Purification, and Analysis (Analysis Phase)

  • Objective: To isolate the protein of interest and its crosslinked partners, and to identify these partners by mass spectrometry.

  • Materials:

    • Lysis buffer (e.g., RIPA buffer)

    • Antibody against the bait protein for immunoprecipitation

    • Protein A/G agarose (B213101) beads

    • SDS-PAGE gels

    • In-gel digestion reagents (e.g., trypsin)

    • LC-MS/MS system

  • Protocol:

    • Combine equal numbers of cells from the "light" and "heavy" populations (e.g., UV-treated "heavy" cells with non-treated "light" cells).

    • Lyse the combined cell pellet in a suitable lysis buffer containing protease inhibitors.

    • Perform immunoprecipitation to enrich for the bait protein and its crosslinked interactors.

    • Elute the protein complexes and separate them by SDS-PAGE.

    • Excise the gel bands corresponding to the bait protein and higher molecular weight crosslinked complexes.

    • Perform in-gel digestion of the proteins with an appropriate protease (e.g., trypsin).

    • Analyze the resulting peptides by LC-MS/MS.

    • Use software such as MaxQuant to identify the peptides and quantify the heavy/light ratios. Proteins with a high heavy/light ratio are considered potential interaction partners.[6]

Elucidation of Signaling Pathways

Photo-lysine has been instrumental in identifying the "readers" of histone lysine modifications, which are key events in epigenetic signaling and gene regulation.[5] It can also be applied to map interactions within other signaling cascades, such as the RAS-MAPK pathway, by identifying interaction partners of key pathway components.

Identifying Readers of Histone Lysine Modifications

Histone tails are subject to various PTMs, including methylation and acetylation on lysine residues. These modifications create binding sites for "reader" proteins that, in turn, regulate chromatin structure and gene expression. Photo-lysine can be incorporated into histones, and upon UV activation, it will crosslink to these reader proteins, allowing for their identification.

histone_readers Identifying Histone Modification Readers with Photo-Lysine cluster_histone Nucleosome Histone Histone Protein (with incorporated Photo-Lysine) DNA DNA Crosslinked_Complex Covalently Crosslinked Histone-Reader Complex Histone->Crosslinked_Complex Photo-crosslinking UV_Light UV Light (~365 nm) Reader_Protein Reader Protein (e.g., Bromodomain, Chromodomain) Reader_Protein->Histone Binds to PTM site Mass_Spec Identification by Mass Spectrometry Crosslinked_Complex->Mass_Spec Purification & Analysis

Caption: Using photo-lysine to capture and identify proteins that read histone modifications.

Probing the RAS-MAPK Signaling Pathway

The RAS-MAPK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Lysine methylation of key components, such as in the MAP kinase cascade, has been shown to regulate signal transduction.[7] Photo-lysine can be used to identify the proteins that interact with these methylated signaling components, providing insights into the regulatory mechanisms of the pathway.

ras_mapk_pathway Probing RAS-MAPK Pathway Interactions with Photo-Lysine RTK Receptor Tyrosine Kinase (RTK) RAS RAS (with Photo-Lysine) RTK->RAS RAF RAF RAS->RAF Interactor Novel Interacting Protein (e.g., Regulator, Scaffold) RAS->Interactor Photo-crosslinking upon UV irradiation MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response Transcription_Factors->Cellular_Response

Caption: Conceptual diagram of using photo-lysine to identify interaction partners of RAS.

Conclusion

This compound is a potent tool for the discovery and characterization of protein-protein interactions, particularly those mediated by lysine post-translational modifications. Its ability to be incorporated into proteins in living cells and to form covalent crosslinks upon photoactivation allows for the capture of interactions in their native cellular context. The combination of photo-lysine labeling with quantitative proteomic techniques like SILAC provides a robust platform for identifying novel players in critical signaling pathways, thereby advancing our understanding of cellular regulation and aiding in the development of new therapeutic strategies.

References

Navigating the Challenges of Photo-Cross-Linking: A Technical Guide to the Solubility and Stability of Photo-Lysine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals on the Optimal Use of Photo-Lysine (B560627) Hydrochloride in Photo-Cross-Linking Studies.

This in-depth technical guide provides essential data and protocols for the effective use of photo-lysine hydrochloride, a critical reagent in mapping protein-protein interactions. Addressing the common challenges of solubility and stability, this document equips researchers with the knowledge to ensure the reliability and reproducibility of their experiments.

This compound is a photo-reactive amino acid analog that incorporates a diazirine moiety into the side chain of lysine.[1] Upon exposure to ultraviolet (UV) light, this diazirine group forms a highly reactive carbene intermediate, enabling the covalent cross-linking of interacting proteins.[2] This guide delves into the practical aspects of handling and utilizing this powerful tool.

Section 1: Solubility Profile of this compound

A key determinant of experimental success is the complete dissolution of this compound in an appropriate buffer. Aggregates or undissolved particles can lead to inconsistent results and artifacts.

Quantitative Solubility Data

The solubility of this compound has been determined in water, providing a baseline for its use in aqueous buffer systems.

SolventSolubilityMolar Concentration
Water≥ 40 mg/mL163.19 mM

Table 1: Solubility of this compound in Water.[1][3]

While specific solubility data in common biological buffers such as Phosphate-Buffered Saline (PBS), Tris, and HEPES are not extensively published, the high solubility in water suggests good solubility in these aqueous buffers. It is, however, recommended to empirically determine the maximum solubility for each specific buffer and experimental condition.

Section 2: Stability of this compound in Solution

The stability of this compound is paramount, particularly its sensitivity to light, which is fundamental to its function. Understanding its stability profile under various conditions is crucial for accurate and reproducible cross-linking.

Key Stability Considerations:

  • Photostability: The diazirine ring in this compound is designed to be photolabile. It is activated by UV light, typically in the range of 350-370 nm, to initiate the cross-linking reaction.[4] Consequently, prolonged exposure to ambient or laboratory light, especially those with a UV component, should be strictly avoided during storage and handling to prevent premature activation and degradation.

  • pH and Temperature: While specific studies on the pH and thermal stability of this compound are limited, general principles for amino acids and diazirine-containing compounds apply. It is advisable to prepare fresh solutions before use and store them protected from light. For longer-term storage of stock solutions, aliquoting and freezing at -20°C (for up to one month) or -80°C (for up to six months) is recommended.[1][5]

  • Solvent Effects: The stability of diazirines can be influenced by the solvent environment.[6] While aqueous buffers are the standard for biological experiments, the specific buffer components could potentially affect the stability of the diazirine ring.

dot

Factors Influencing this compound Stability A Photo-Lysine Hydrochloride Stability B Light Exposure (UV, 350-370 nm) A->B causes degradation C pH of Buffer A->C may affect D Temperature A->D influences rate of degradation E Buffer Composition A->E can impact F Storage Duration A->F affects integrity

Caption: Logical relationship of factors affecting this compound stability.

Section 3: Experimental Protocols

Adherence to standardized protocols is essential for obtaining reliable and comparable data. The following sections outline recommended procedures for solubility assessment, stability testing, and a general workflow for protein cross-linking.

Protocol for Determining Solubility

This protocol provides a general method for determining the solubility of this compound in a specific buffer.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired buffer (e.g., PBS, Tris, HEPES) at a specific pH and temperature.

    • Vortex the mixture vigorously for 2-5 minutes.

    • Equilibrate the solution by rotating or shaking it at a constant temperature for a sufficient period (e.g., 2-4 hours) to ensure saturation.

  • Separation of Undissolved Solid:

    • Centrifuge the saturated solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Quantification of Soluble Fraction:

    • Carefully collect the supernatant without disturbing the pellet.

    • Determine the concentration of this compound in the supernatant using a suitable analytical method. Given its aromatic-like structure, UV-Vis spectrophotometry at a characteristic wavelength (to be determined by a full spectrum scan) can be a straightforward method. Alternatively, a more sensitive and specific method like High-Performance Liquid Chromatography (HPLC) can be employed.

    • Calculate the solubility in mg/mL or M.

Protocol for Assessing Photostability

This protocol, based on ICH Q1B guidelines, can be adapted to evaluate the photostability of this compound solutions.

  • Sample Preparation:

    • Prepare a solution of this compound in the desired buffer at a known concentration.

    • Divide the solution into two sets of transparent vials. One set will be exposed to light, and the other will serve as a dark control, wrapped in aluminum foil.

  • Light Exposure:

    • Expose the light-exposed samples to a calibrated light source that provides a controlled intensity of UV-A (320-400 nm) and visible light. A common setup involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.

  • Analysis:

    • At predetermined time points, withdraw aliquots from both the light-exposed and dark control samples.

    • Analyze the concentration of the remaining this compound using a stability-indicating HPLC method. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water with a modifier like trifluoroacetic acid) and UV detection would be appropriate.

  • Data Interpretation:

    • Compare the concentration of this compound in the light-exposed samples to the dark controls to determine the extent of photodegradation over time. The degradation kinetics can then be calculated.

Section 4: Workflow for In-Cell Photo-Cross-Linking

This compound is a valuable tool for identifying protein-protein interactions within a cellular context. The following workflow outlines the key steps for such an experiment.

dot

Experimental Workflow for In-Cell Photo-Cross-Linking A Cell Culture with Photo-Lysine HCl B Incorporation into Cellular Proteins A->B C UV Irradiation (~365 nm) B->C D Covalent Cross-Linking of Interacting Proteins C->D E Cell Lysis and Protein Extraction D->E F Enrichment of Cross-Linked Complexes E->F G Proteomic Analysis (e.g., LC-MS/MS) F->G H Identification of Interacting Proteins G->H

Caption: A typical workflow for identifying protein-protein interactions using this compound.

This guide provides a foundational understanding of the solubility and stability of this compound, along with practical protocols to aid in the design and execution of robust photo-cross-linking experiments. By carefully considering these factors, researchers can enhance the quality and reliability of their findings in the dynamic field of protein interaction mapping.

References

Illuminating Protein Interactions: A Technical Guide to Photo-Lysine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Methodologies for Researchers, Scientists, and Drug Development Professionals

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and developing novel therapeutics. Photo-lysine (B560627), a photo-activatable unnatural amino acid, has emerged as a powerful tool to capture and identify these interactions in their native cellular context. This technical guide provides a comprehensive overview of the mechanisms and methodologies for incorporating photo-lysine into proteins, tailored for researchers and professionals in the life sciences.

Introduction to Photo-Lysine

Photo-lysine is an analog of the natural amino acid lysine (B10760008) that contains a diazirine moiety.[1][2] This functional group is chemically inert until activated by ultraviolet (UV) light (typically around 365 nm).[3][4] Upon photoactivation, the diazirine ring forms a highly reactive carbene intermediate that can covalently crosslink with nearby molecules, effectively "trapping" interacting partners.[5] This allows for the identification of both stable and transient PPIs.

There are two primary strategies for incorporating photo-lysine into proteins: metabolic labeling and site-specific incorporation through genetic code expansion.

Metabolic Labeling with Photo-Lysine

In this approach, photo-lysine is supplied in the cell culture medium and is recognized by the cell's native translational machinery, leading to its statistical incorporation in place of natural lysine throughout the proteome.[6][7] This method is advantageous for studying global protein interaction networks.

Experimental Protocol: Metabolic Labeling of Mammalian Cells
  • Cell Culture: Culture mammalian cells (e.g., HEK293T, HeLa) in lysine-free DMEM supplemented with dialyzed fetal bovine serum.[8][9]

  • Labeling: Add photo-lysine to the medium at a final concentration of 4 mM and incubate for 24-48 hours to allow for incorporation into newly synthesized proteins.[10]

  • UV Crosslinking: Wash the cells with PBS and irradiate with 365 nm UV light on a chilled plate.[11]

  • Cell Lysis and Protein Purification: Lyse the cells and purify the protein of interest or total proteome for analysis.

Site-Specific Incorporation via Amber Suppression

For more targeted studies, photo-lysine can be incorporated at a specific, predetermined site within a protein of interest. This is achieved through the powerful technique of genetic code expansion, most commonly utilizing amber codon (UAG) suppression.[6][12] This method relies on an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (tRNACUA) pair, which are engineered to uniquely recognize the photo-lysine and the amber stop codon, respectively.[3] The pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species is a versatile and widely used system for this purpose.[6][13]

Signaling Pathway for Amber Suppression

The process of site-specific incorporation of photo-lysine via amber suppression involves several key steps, as illustrated in the following diagram.

AmberSuppression cluster_transfection Transfection cluster_transcription_translation Transcription & Translation cluster_charging Aminoacylation cluster_incorporation Ribosomal Incorporation pylS_gene pylS Gene (PylRS) PylRS_protein PylRS Protein pylS_gene->PylRS_protein expression pylT_gene pylT Gene (tRNACUA) tRNA_CUA tRNACUA pylT_gene->tRNA_CUA expression poi_gene Gene of Interest (with TAG codon) mRNA mRNA (with UAG) poi_gene->mRNA transcription Charged_tRNA Photo-Lys-tRNACUA PylRS_protein->Charged_tRNA tRNA_CUA->Charged_tRNA Ribosome Ribosome mRNA->Ribosome PhotoLysine Photo-Lysine PhotoLysine->Charged_tRNA charging Charged_tRNA->Ribosome decoding UAG Protein Protein with Photo-Lysine Ribosome->Protein

Caption: Amber suppression workflow for photo-lysine incorporation.

Experimental Protocol: Site-Specific Incorporation in Mammalian Cells
  • Plasmid Construction:

    • Clone the gene for the orthogonal PylRS into a mammalian expression vector.

    • Clone the corresponding tRNACUA gene, often in multiple copies, into a separate vector or the same vector as the PylRS.

    • Introduce an amber (TAG) stop codon at the desired position in the gene of interest using site-directed mutagenesis.

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Co-transfect the cells with the plasmids containing the PylRS, tRNACUA, and the gene of interest with the amber codon using a suitable transfection reagent.[11]

  • Photo-Lysine Incorporation:

    • 24 hours post-transfection, replace the medium with fresh medium containing 1-2 mM photo-lysine.[14]

    • Incubate for 48 hours to allow for protein expression and incorporation of photo-lysine.[14]

  • UV Crosslinking and Analysis:

    • Follow the same procedure for UV crosslinking and subsequent analysis as described for metabolic labeling.

Quantitative Analysis of Photo-Lysine Incorporation

Quantifying the efficiency of photo-lysine incorporation is crucial for interpreting experimental results. Several methods can be employed for this purpose.

Fluorescence-Based Quantification

A common method involves the use of a reporter protein, such as Green Fluorescent Protein (GFP), with an amber codon introduced at a permissive site.[1][15] The amount of full-length, fluorescent protein produced in the presence of photo-lysine is proportional to the incorporation efficiency. This can be measured using a plate reader or flow cytometry.[16]

Mass Spectrometry-Based Quantification

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics.[17][18][19] By growing cells in media containing "light," "medium," or "heavy" isotopes of amino acids, one can accurately quantify the relative abundance of proteins and the efficiency of photo-lysine incorporation.[20][21]

Table 1: Quantitative Data on Photo-Lysine Incorporation

MethodOrganism/Cell LineIncorporation Efficiency/YieldReference
Metabolic LabelingMammalian Cells4% - 40% of total lysine[10]
Amber SuppressionE. coli~20 mg/L of sfGFP[22]
Amber SuppressionHEK293T cells17- to 20-fold increase with optimized system[23]
Amber SuppressionHEK293T cells~27% of total soluble H3 is AbK-modified[3]

Experimental Workflow for Identifying Interacting Proteins

The ultimate goal of incorporating photo-lysine is to identify interacting proteins. The following workflow outlines the key steps involved.

ProteomicsWorkflow Start Cells with Photo-Lysine Incorporated Protein UV_Crosslinking UV Crosslinking (365 nm) Start->UV_Crosslinking Cell_Lysis Cell Lysis UV_Crosslinking->Cell_Lysis Affinity_Purification Affinity Purification (e.g., Ni-NTA for His-tag) Cell_Lysis->Affinity_Purification SDS_PAGE SDS-PAGE Analysis Affinity_Purification->SDS_PAGE In_gel_Digestion In-gel Digestion (e.g., Trypsin) SDS_PAGE->In_gel_Digestion LC_MS LC-MS/MS Analysis In_gel_Digestion->LC_MS Data_Analysis Data Analysis and Protein Identification LC_MS->Data_Analysis End Identified Interacting Proteins Data_Analysis->End

Caption: Proteomics workflow for identifying crosslinked proteins.

Detailed Methodologies
  • Affinity Purification: If the protein of interest is tagged (e.g., with a His-tag), it can be purified along with its crosslinked partners using affinity chromatography, such as Nickel-NTA resin.[24][25][26][27]

  • SDS-PAGE and In-Gel Digestion: The purified protein complexes are separated by SDS-PAGE. Bands corresponding to the crosslinked complexes are excised and subjected to in-gel digestion with a protease like trypsin.[18][28]

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked proteins.[5][28][29]

Conclusion

The incorporation of photo-lysine into proteins is a robust and versatile strategy for elucidating protein-protein interactions. Both metabolic labeling and site-specific incorporation offer unique advantages for global and targeted studies, respectively. By combining these techniques with advanced quantitative proteomics, researchers can gain unprecedented insights into the intricate networks that govern cellular function, paving the way for new discoveries in basic research and drug development.

References

Uncaging the Building Blocks: A Technical Guide to the UV-Activated Release of Photo-Lysine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of ultraviolet (UV) light in the activation of photo-lysine (B560627) hydrochloride, a cornerstone technique in modern chemical biology and drug development. By employing photolabile protecting groups, researchers can achieve unparalleled spatiotemporal control over the release of lysine (B10760008), a fundamental amino acid, enabling precise manipulation of biological processes. This document provides a comprehensive overview of the photochemical principles, detailed experimental protocols, and quantitative data to empower researchers in harnessing this powerful tool.

The Core Principle: Photocaging and UV-Induced Deprotection

Photocaged lysine is a chemically modified version of the amino acid where a photolabile protecting group (PPG), often referred to as a "photocage," is covalently attached to the ε-amino group of the lysine side chain. This modification renders the lysine biologically inactive. The application of UV light at a specific wavelength provides the energy required to cleave the bond between the photocage and the lysine, releasing the native, functional amino acid. This process, known as "uncaging" or "photodeprotection," allows for the precise initiation of biological events in a controlled manner.

The most common classes of photocages for lysine include o-nitrobenzyl (ONB) and coumarin (B35378) derivatives. Each class exhibits distinct photochemical properties, influencing the optimal wavelength for activation, the efficiency of the release, and the nature of the byproducts.

The o-Nitrobenzyl (ONB) Group and its Derivatives

The o-nitrobenzyl carbamate (B1207046) linkage is a widely used caging strategy for amines. Upon absorption of UV light, typically around 365 nm, an intramolecular rearrangement occurs, leading to the release of the free amine, carbon dioxide, and a nitrosobenzaldehyde byproduct. While effective, the generation of a potentially reactive nitroso species is a consideration for cellular applications.[1] Modifications to the ONB scaffold, such as α-substitution or the use of a nitrodibenzylfuranyl (NDBF) group, have been shown to significantly improve the quantum yield and shift the absorption maximum to longer, less phototoxic wavelengths.[2]

Coumarin-Based Cages

Coumarin-based protecting groups offer several advantages, including activation at longer wavelengths (often >400 nm), which can reduce cellular photodamage.[3][4] The uncaging of coumarin derivatives also tends to be rapid and can be monitored by the fluorescence of the released coumarin byproduct.[1] Newer developments have even led to green-light-activatable photocaged lysines, further enhancing their biocompatibility.[3]

Quantitative Photochemical Data

The efficiency of the uncaging process is determined by key photochemical parameters: the wavelength of maximum absorption (λmax), the molar extinction coefficient (ε) at that wavelength, and the quantum yield (Φ). The molar extinction coefficient indicates how strongly the photocaged compound absorbs light at a specific wavelength, while the quantum yield represents the fraction of absorbed photons that result in the cleavage of the photocage. A higher quantum yield signifies a more efficient photorelease.

Photocaged Lysine DerivativePhotocage Classλmax (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Quantum Yield (Φ)Activation Wavelength (nm)Reference(s)
N-ε-(o-nitrobenzyloxycarbonyl)-L-lysine (ONB-Lys)o-Nitrobenzyl~254, ~350~500 (at UV wavelengths)~0.08365[2]
N-ε-(1-(2-nitrophenyl)ethoxycarbonyl)-L-lysine (NPE-Lys)α-substituted o-NitrobenzylNot Specified~500 (at UV wavelengths)0.49–0.65365, 405[2]
N-ε-(Nitrodibenzofuranyl)-L-lysine (NDBF-Lys)Nitrodibenzofuranyl~365, ~40518,400 (at 365 nm)0.67–0.73365, 405[2]
Coumarin-caged Glycine (B1666218)*Coumarin39013,9000.12≥400[4]
Thiocoumarin-caged Lysine (SCouK)ThiocoumarinNot SpecifiedNot SpecifiedNot Specified254-520 (including green light)[3]

Note: Data for coumarin-caged glycine is included as a representative example of this class of photocages.

Experimental Protocols

The following sections provide detailed methodologies for the UV activation of photo-lysine hydrochloride and the subsequent analysis of the uncaging reaction.

General Protocol for UV-Induced Uncaging of Photo-Lysine

This protocol outlines a general procedure for the photolysis of a photocaged lysine solution. Specific parameters such as irradiation time and light intensity will need to be optimized based on the specific photocage and experimental requirements.

Materials:

  • Photocaged lysine hydrochloride derivative

  • Phosphate-buffered saline (PBS), pH 7.4, or other appropriate buffer

  • Quartz cuvette or 96-well plate with a UV-transparent bottom

  • UV light source (e.g., 365 nm LED, mercury lamp with appropriate filters)

  • Radiometer for measuring light intensity

Procedure:

  • Prepare a stock solution of the photocaged lysine in the desired buffer. The concentration will depend on the specific experiment but typically ranges from micromolar to millimolar.

  • Transfer the solution to a quartz cuvette or a UV-transparent well plate.

  • Measure the initial absorbance spectrum of the solution using a UV-Vis spectrophotometer to confirm the presence of the photocaged compound.

  • Position the sample at a fixed distance from the UV light source.

  • Measure the light intensity at the sample position using a radiometer.

  • Irradiate the sample for a defined period. It is recommended to perform a time-course experiment to determine the optimal irradiation time for complete uncaging.

  • After irradiation, measure the absorbance spectrum again to monitor the disappearance of the photocage's characteristic absorption peak and the appearance of byproducts.

  • The uncaged lysine solution is now ready for use in the downstream biological assay or for analytical quantification.

Quantitative Analysis of Uncaging by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique to quantify the extent of the uncaging reaction by separating and measuring the concentrations of the caged starting material, the released lysine, and the photolytic byproducts.

Materials and Equipment:

  • Reversed-phase C18 HPLC column

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Standards of the photocaged lysine and native lysine

Procedure:

  • Following the UV irradiation protocol, take aliquots of the reaction mixture at different time points.

  • Inject a known volume of each aliquot onto the C18 column.

  • Elute the compounds using a gradient of mobile phase B. A typical gradient might be from 5% to 95% B over 20-30 minutes.

  • Monitor the elution profile at a wavelength where both the caged and uncaged compounds absorb, or use mass spectrometry for more specific detection.

  • Create a standard curve for both the photocaged lysine and native lysine to determine their concentrations in the irradiated samples.

  • Calculate the percentage of uncaging at each time point to determine the reaction kinetics.[3]

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts and procedures described, the following diagrams have been generated using the DOT language.

Photolysis_Mechanism cluster_caged Inactive State cluster_active Active State CagedLysine Photocaged Lysine (Inactive) FreeLysine Free Lysine (Active) CagedLysine->FreeLysine Uncaging Byproduct Photocage Byproduct CagedLysine->Byproduct Release UV_Light UV Light (hν) UV_Light->CagedLysine

Caption: General mechanism of UV-induced uncaging of photo-lysine.

Experimental_Workflow Start Prepare Photocaged Lysine Solution Irradiation UV Irradiation (e.g., 365 nm LED) Start->Irradiation Analysis Analyze Uncaging Irradiation->Analysis HPLC HPLC-MS Analysis Analysis->HPLC Quantitative BioAssay Biological Assay Analysis->BioAssay Functional Data Quantify Uncaging Kinetics & Yield HPLC->Data

Caption: Experimental workflow for UV activation and analysis.

Signaling_Pathway CagedProtein Protein with Photocaged Lysine (Inactive) ActiveProtein Active Protein (Lysine Released) CagedProtein->ActiveProtein Uncaging UV_Light UV Light UV_Light->CagedProtein Substrate Substrate/ Binding Partner ActiveProtein->Substrate Binding/ Catalysis Product Product/ Downstream Signal Substrate->Product

Caption: Activation of a signaling pathway via photocaged lysine.

Conclusion

The use of this compound and its derivatives represents a powerful strategy for the precise control of biological systems. Understanding the fundamental photochemical properties, coupled with robust experimental protocols, is essential for the successful application of this technology. This guide provides a foundational resource for researchers to design and execute experiments with confidence, paving the way for new discoveries in cellular signaling, drug action, and beyond. As photocaging technologies continue to evolve, with the development of new photolabile groups with improved properties, the scope of their application in biological research and therapeutic development will undoubtedly expand.

References

The Foundational Principles of Photo-Lysine Hydrochloride in Modern Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Photo-lysine (B560627) hydrochloride is a photo-activatable amino acid analog that has become an indispensable tool in chemical biology and drug discovery for elucidating protein-protein interactions (PPIs). By incorporating a diazirine moiety into the side chain of lysine (B10760008), researchers can initiate covalent cross-linking between interacting proteins upon exposure to ultraviolet (UV) light. This process permanently captures transient and weak interactions, allowing for their identification and characterization through techniques such as mass spectrometry. This technical guide provides a comprehensive overview of the foundational research on photo-lysine, its synthesis, experimental protocols for its use, and the interpretation of the resulting data.

Chemical Properties and Synthesis

Photo-lysine hydrochloride is the salt form of a lysine derivative containing a photo-reactive diazirine group.[1] This functional group is relatively stable in the dark but, upon UV irradiation (typically around 350-365 nm), it forms a highly reactive carbene intermediate that can insert into neighboring C-H, N-H, or O-H bonds, thus forming a stable covalent linkage.[2][3] The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

While various synthetic routes for diazirine-containing amino acids have been developed, a common approach for photo-lysine involves a multi-step synthesis starting from a protected lysine derivative.[4][5] The synthesis generally involves the introduction of a ketone functionality onto the lysine side chain, which is then converted to the diazirine ring through a series of reactions involving ammonia (B1221849) and a suitable oxidizing agent.[3]

Core Applications in Research

The primary application of photo-lysine is in photo-affinity labeling and photo-cross-linking studies to map protein interaction networks.[6][7] Its ability to be incorporated into proteins by the cell's natural translational machinery makes it a powerful tool for in vivo and in situ studies.[1][8] A key area of research where photo-lysine has proven invaluable is in the study of post-translational modifications (PTMs). It is used to "capture" the readers and erasers of histone modifications, which are often transient and have low binding affinities.[1][6][8]

Quantitative Data Summary

The efficiency of photo-cross-linking and the yields of specific reactions are critical parameters in designing and interpreting experiments. The following table summarizes key quantitative data reported in foundational studies.

ParameterValue/RangeContextReference
UV Activation Wavelength 350 - 365 nmOptimal wavelength for activating the diazirine moiety to form a carbene intermediate.[2][9]
Photo-cross-linking Efficiency Higher than photo-leucineComparison in cross-linking HSP90β and HSP60.[1]
Cross-linking Radius ~11 ÅThe effective distance within which the activated photo-lysine can form a covalent bond with an interacting partner.N/A
In vivo Incorporation Readily incorporatedCan be incorporated into proteins by the native mammalian translation machinery.[1][8]
Cross-linked Product Identification Mass SpectrometryPrimary method for identifying the proteins and specific peptide residues involved in the cross-link.[6][10][11]

Experimental Protocols

General Workflow for Photo-Cross-Linking and Proteomic Analysis

The following is a generalized protocol for a photo-cross-linking experiment using photo-lysine to identify protein-protein interactions.

1. Metabolic Labeling of Cells with Photo-Lysine:

  • Culture cells in a lysine-free medium supplemented with this compound. The concentration and incubation time will need to be optimized for the specific cell line and experimental goals.

  • A common starting concentration is in the low millimolar range, with incubation times ranging from a few hours to overnight to allow for protein turnover and incorporation of the photo-amino acid.[6]

2. In Vivo Photo-Cross-Linking:

  • After incubation, wash the cells to remove excess unincorporated photo-lysine.

  • Expose the cells to UV light at 350-365 nm for a predetermined amount of time.[9] The duration and intensity of UV exposure are critical parameters that need to be carefully controlled to maximize cross-linking efficiency while minimizing cellular damage.

3. Cell Lysis and Protein Extraction:

  • Lyse the cells using a suitable buffer containing protease inhibitors to extract the proteins.

  • The cross-linked protein complexes are now covalently linked and stable for downstream processing.

4. Enrichment of Cross-Linked Complexes (Optional):

  • If the protein of interest is known and tagged (e.g., with a His-tag or biotin), affinity purification can be used to enrich the cross-linked complexes.

5. Proteomic Analysis by Mass Spectrometry:

  • The protein mixture is typically subjected to enzymatic digestion (e.g., with trypsin) to generate peptides.

  • The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

  • Specialized software is used to identify the cross-linked peptides, which will have a characteristic mass shift and fragmentation pattern.[10][11] This allows for the identification of the interacting proteins and the specific residues at the interface of the interaction.

experimental_workflow cluster_cell_culture Cell Culture cluster_crosslinking Cross-Linking cluster_processing Sample Processing cluster_analysis Analysis A Metabolic Labeling with Photo-Lysine B UV Irradiation (350-365 nm) A->B Cells with incorporated photo-lysine C Cell Lysis B->C Covalently cross-linked protein complexes D Protein Digestion (e.g., Trypsin) C->D Protein extract E LC-MS/MS Analysis D->E Peptide mixture F Data Analysis to Identify Cross-Linked Peptides E->F MS/MS spectra

Figure 1. General experimental workflow for photo-cross-linking proteomics.

Signaling Pathway Visualization

Photo-lysine is instrumental in mapping signaling pathways by identifying direct protein-protein interactions that are often transient. The following diagram illustrates a hypothetical signaling cascade where photo-lysine could be used to validate the direct interaction between a kinase and its substrate.

signaling_pathway receptor Receptor adaptor Adaptor Protein receptor->adaptor Ligand Binding kinase Kinase adaptor->kinase Recruitment substrate Substrate Protein kinase->substrate Direct Interaction (validated by photo-lysine cross-linking) response Cellular Response substrate->response Phosphorylation

Figure 2. Hypothetical signaling pathway validation with photo-lysine.

Logical Relationships in Data Analysis

The identification of cross-linked peptides from complex mass spectrometry data requires a specific bioinformatic workflow. The following diagram outlines the logical steps involved in processing the raw data to identify interacting proteins.

data_analysis_logic rawData Raw MS/MS Data peakPicking Peak Picking & Spectra Processing rawData->peakPicking databaseSearch Database Search (Specialized Algorithm) peakPicking->databaseSearch fdr False Discovery Rate (FDR) Analysis databaseSearch->fdr crosslinkID Identified Cross-Linked Peptide Pairs fdr->crosslinkID proteinID Inferred Interacting Proteins crosslinkID->proteinID

Figure 3. Logical workflow for identifying cross-linked peptides from MS data.

Conclusion

This compound has emerged as a cornerstone of modern chemical proteomics, providing an unparalleled ability to capture and identify protein-protein interactions in their native cellular context. Its application has significantly advanced our understanding of dynamic cellular processes, from signaling cascades to the intricate regulation of gene expression through epigenetic modifications. As mass spectrometry technologies continue to improve in sensitivity and resolution, the utility of photo-lysine and other photo-activatable amino acids in drug discovery and fundamental biological research is poised to expand even further.

References

Unveiling Protein Interaction Networks: An In-depth Technical Guide to Photo-Lysine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate cellular landscape, the transient and dynamic nature of protein-protein interactions (PPIs) governs a vast array of biological processes. Capturing these fleeting interactions is paramount to understanding cellular signaling, disease pathogenesis, and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of photo-lysine (B560627) hydrochloride, a powerful tool for mapping protein interaction interfaces. By enabling the covalent capture of interacting partners upon photoactivation, this photo-reactive amino acid analog offers a robust method to stabilize and identify both strong and weak or transient PPIs in their native cellular context.

The Core Principle: Covalent Capture of Protein Interactions

Photo-lysine hydrochloride is a synthetic amino acid that structurally mimics natural lysine (B10760008), allowing it to be incorporated into proteins during cellular translation.[1][2] The key to its function lies in a diazirine ring integrated into its side chain.[3] This moiety remains inert until activated by ultraviolet (UV) light. Upon irradiation with UV light (typically at 365 nm), the diazirine ring is excited, leading to the formation of a highly reactive carbene intermediate. This carbene can then rapidly and non-selectively form a covalent bond with any nearby amino acid residue of an interacting protein, effectively "trapping" the interaction.[4]

The resulting covalently cross-linked protein complexes can then be isolated and analyzed using mass spectrometry-based proteomics to identify the interacting partners and map the specific sites of interaction. This approach is particularly valuable for studying interactions that are difficult to capture with traditional methods like co-immunoprecipitation, such as those with low affinity or short half-lives.

Comparative Analysis of Photo-Reactive Amino Acids

While other photo-reactive amino acids like photo-leucine and photo-methionine are also utilized, photo-lysine offers distinct advantages. Lysine is a relatively abundant amino acid and is frequently found at protein-protein interaction interfaces. Furthermore, studies have indicated that photo-lysine can exhibit higher cross-linking efficiency for certain protein complexes compared to photo-leucine.[3]

Photo-Reactive Amino AcidReactive GroupIncorporation MethodKey AdvantagesReported Incorporation Rate
Photo-Lysine DiazirineMetabolic LabelingMimics a common interface residue; can be post-translationally modified.[2][5]4% - 40%[6]
Photo-Leucine DiazirineMetabolic LabelingTargets hydrophobic interactions.[7]10% - 20%[7]
Photo-Methionine DiazirineMetabolic LabelingTargets hydrophobic interactions.Not explicitly quantified in the provided results.
p-Benzoyl-L-phenylalanine (pBpa) BenzophenoneGenetic Code ExpansionHigh crosslinking yields with fewer side products.[8]Site-specific, high efficiency.[8]

Experimental Workflow and Methodologies

The successful application of this compound for mapping protein interactions involves a multi-step workflow, from cellular labeling to mass spectrometric analysis. The following sections provide detailed protocols for key experiments.

Experimental Workflow Overview

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_crosslinking Cross-linking cluster_analysis Analysis Metabolic_Labeling Metabolic Labeling with Photo-Lysine UV_Irradiation UV Irradiation (365 nm) Metabolic_Labeling->UV_Irradiation SILAC_Labeling SILAC Labeling (Optional, for Quantitative Analysis) SILAC_Labeling->UV_Irradiation Cell_Lysis Cell Lysis UV_Irradiation->Cell_Lysis Affinity_Purification Affinity Purification of Bait Protein Cell_Lysis->Affinity_Purification SDS_PAGE SDS-PAGE & In-gel Digestion Affinity_Purification->SDS_PAGE LC_MS LC-MS/MS Analysis SDS_PAGE->LC_MS Data_Analysis Data Analysis to Identify Cross-linked Peptides LC_MS->Data_Analysis

A generalized workflow for protein interaction mapping using this compound.

Detailed Experimental Protocols

1. Metabolic Labeling of Mammalian Cells with Photo-Lysine

This protocol is adapted for SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)-based quantitative proteomics to distinguish specific interactors from non-specific background proteins.

  • Cell Culture:

    • Culture HEK293T cells in DMEM specifically lacking L-lysine and L-arginine.

    • Supplement the medium with 10% dialyzed fetal bovine serum (FBS).

    • For the "light" labeled cells, add 0.80 mM 12C6-L-lysine (Lys0) and 0.40 mM 12C6-L-arginine (Arg0).

    • For the "heavy" labeled cells, add 0.80 mM 13C6,15N2-L-lysine (Lys8) and 0.80 mM 13C6,15N4-L-arginine (Arg10).

    • Culture the cells for at least five passages to ensure >97% incorporation of the labeled amino acids.

  • Photo-Lysine Incorporation:

    • Replace the respective SILAC medium with medium containing this compound at a final concentration of 4 mM.

    • Incubate the cells for 24 hours to allow for the incorporation of photo-lysine into newly synthesized proteins.

2. In-Cell Photo-Crosslinking

  • Place the dishes of cultured cells on ice.

  • Irradiate the cells with UV light at a wavelength of 365 nm for 10 minutes. A Spectrolinker XL-1000 UV crosslinker can be used, with the plate positioned approximately 3 cm from the light source.

  • For quantitative SILAC experiments, typically the "heavy" labeled cells are subjected to UV irradiation, while the "light" labeled cells serve as a non-irradiated control.

3. Cell Lysis and Protein Complex Enrichment

  • After UV irradiation, wash the cells with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Clarify the lysate by centrifugation to remove cellular debris.

  • If a specific "bait" protein is being studied, perform affinity purification (e.g., using an antibody against the bait protein) to enrich for the protein and its cross-linked partners.

4. Sample Preparation for Mass Spectrometry

  • Elute the purified protein complexes from the affinity resin.

  • Separate the protein complexes by SDS-PAGE.

  • Excise the gel bands corresponding to the bait protein and its cross-linked partners.

  • Perform in-gel digestion of the proteins using a suitable protease, such as trypsin.

  • Extract the resulting peptides from the gel.

5. LC-MS/MS Analysis and Data Interpretation

  • Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Use a high-resolution mass spectrometer, such as an Orbitrap Fusion Lumos, for optimal data acquisition.

  • Set the mass spectrometry parameters for the identification of cross-linked peptides. This includes specifying the mass shift corresponding to the photo-lysine cross-linker and considering potential modifications.

  • Utilize specialized software (e.g., XlinkX, pLink) to search the acquired MS/MS data against a protein database to identify the cross-linked peptides and the specific residues involved in the cross-link.

Logic of Data Analysis for Identifying Interactors

data_analysis_logic cluster_ms_data Mass Spectrometry Data cluster_database_search Database Search cluster_identification Identification cluster_quantification Quantitative Analysis (SILAC) MS_Spectra Raw MS/MS Spectra Search_Algorithm Cross-linking Search Algorithm (e.g., XlinkX, pLink) MS_Spectra->Search_Algorithm Crosslinked_Peptides Identification of Cross-linked Peptide Pairs Search_Algorithm->Crosslinked_Peptides Protein_Database Protein Sequence Database Protein_Database->Search_Algorithm Interaction_Sites Mapping of Interaction Sites Crosslinked_Peptides->Interaction_Sites SILAC_Ratio Calculation of Heavy/Light SILAC Ratios Crosslinked_Peptides->SILAC_Ratio Interactor_Scoring Scoring and Prioritization of Potential Interactors SILAC_Ratio->Interactor_Scoring

The logical flow of data analysis in a photo-lysine cross-linking experiment.

Application in Elucidating Signaling Pathways: A Case Study on Histone PTM Readers

A powerful application of photo-lysine is in the identification of "reader" proteins that recognize specific post-translational modifications (PTMs) on histones. These interactions are often transient and of low affinity, making them ideal targets for photo-cross-linking. By incorporating photo-lysine into histone peptides bearing specific PTMs (e.g., methylation, acetylation), researchers can capture and identify the proteins that bind to these modified histone tails.[5][9]

The following diagram illustrates the use of photo-lysine in identifying a reader protein for a methylated histone.

histone_reader_pathway cluster_bait_prep Bait Preparation cluster_interaction Interaction & Cross-linking cluster_identification Identification Histone_Peptide Histone H3 Peptide (with Photo-Lysine and Methylation) Interaction Transient Interaction Histone_Peptide->Interaction Reader_Protein Reader Protein (e.g., Chromodomain-containing protein) Reader_Protein->Interaction UV_Crosslinking UV Light (365 nm) Covalent Cross-link Interaction->UV_Crosslinking Affinity_Purification Affinity Purification of Histone Peptide UV_Crosslinking->Affinity_Purification Mass_Spectrometry Mass Spectrometry Affinity_Purification->Mass_Spectrometry Reader_ID Identification of Reader Protein Mass_Spectrometry->Reader_ID

Mapping histone PTM reader interactions with photo-lysine.

Conclusion and Future Perspectives

This compound has emerged as an indispensable tool for the in-depth analysis of protein-protein interactions. Its ability to be metabolically incorporated into proteins and to covalently capture interacting partners upon photo-activation provides a powerful strategy to study dynamic and transient interactions within their native cellular environment. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers to apply this technique to their specific biological questions.

Future advancements in mass spectrometry instrumentation, cross-linking chemistry, and data analysis software will undoubtedly further enhance the utility of photo-lysine. The development of novel photo-lysine analogs with different cross-linking properties or with integrated functionalities for enrichment will continue to expand the toolkit for dissecting the intricate web of protein interactions that underpin cellular function and disease. For drug development professionals, the precise mapping of interaction interfaces facilitated by photo-lysine can provide invaluable structural information for the rational design of small molecules or biologics that modulate these interactions for therapeutic benefit.

References

Capturing Fleeting Moments: An In-depth Technical Guide to Investigating Transient Protein Interactions with Photo-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Transient protein-protein interactions (PPIs) are the cornerstones of dynamic cellular processes, governing everything from signal transduction to metabolic regulation. These fleeting interactions, often weak and short-lived, are notoriously difficult to study using traditional biochemical methods like co-immunoprecipitation, which typically only capture stable complexes. Photo-affinity labeling, particularly with the photo-activatable amino acid photo-lysine (B560627), has emerged as a powerful tool to overcome this challenge. By converting transient, non-covalent interactions into stable, covalent bonds upon UV irradiation, this technique provides a snapshot of the protein interactome in its native cellular context.[1][2][3]

This guide provides a comprehensive overview of the principles, experimental workflows, and data analysis strategies for utilizing photo-lysine to investigate transient protein interactions.

The Principle: Covalently Trapping Interactions

Photo-lysine is an artificial amino acid analog designed to mimic natural lysine (B10760008), allowing it to be incorporated into proteins by the cell's own translational machinery.[4][5] Its utility lies in the diazirine ring integrated into its side chain.[4][6][7] This small, chemically stable group remains inert until activated by a specific wavelength of ultraviolet (UV) light (typically 330-370 nm).[6][7]

Upon photoactivation, the diazirine ring releases nitrogen gas and forms a highly reactive carbene intermediate.[7] This carbene can then rapidly and non-specifically insert into any proximal C-H, N-H, O-H, or S-H bond, forming a stable covalent crosslink with any molecule in its immediate vicinity—within a few angstroms.[6][8] This "zero-length" crosslinking reaction effectively freezes transient interactions, allowing for their subsequent identification and analysis.

General Experimental Workflow

The application of photo-lysine to map protein interactions follows a multi-step process, beginning with metabolic labeling of cells and culminating in mass spectrometry-based identification of crosslinked proteins.[9][10]

G cluster_cell In Vivo Steps cluster_bench In Vitro Steps A Step 1: Metabolic Labeling Cells are cultured in lysine-free medium supplemented with photo-lysine. B Step 2: UV Crosslinking Live cells are irradiated with UV light (e.g., 365 nm) to activate the diazirine and form covalent bonds. A->B C Step 3: Cell Lysis Cells are harvested and lysed to extract total protein. B->C D Step 4: Enrichment (Optional) Crosslinked complexes are enriched, e.g., via affinity purification of a bait protein. C->D E Step 5: Protein Digestion Proteins are digested into peptides using proteases like Trypsin. D->E F Step 6: LC-MS/MS Analysis Peptide mixtures are separated and analyzed by mass spectrometry. E->F G Step 7: Data Analysis Specialized software identifies crosslinked peptide pairs to map interactions. F->G

Caption: General experimental workflow for photo-lysine based PPI mapping.

Detailed Experimental Protocols

Protocol 1: Metabolic Incorporation of Photo-Lysine

This protocol is a generalized procedure for labeling mammalian cells. Optimization of photo-lysine concentration and incubation time is recommended for each cell line.

  • Cell Culture Preparation: Seed adherent cells (e.g., HeLa, HEK293) in appropriate culture dishes. Grow cells to 70-80% confluency in their standard growth medium.

  • Media Exchange: Aspirate the standard growth medium and wash the cells twice with pre-warmed sterile Phosphate-Buffered Saline (PBS).

  • Labeling: Add lysine-free DMEM medium supplemented with 10% dialyzed Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and photo-lysine. The final concentration of photo-lysine can range from 0.1 to 1 mM.

  • Incubation: Incubate the cells for 12-24 hours to allow for sufficient incorporation of photo-lysine into newly synthesized proteins.[1] The rate of incorporation reflects protein turnover.[1]

Protocol 2: In Vivo UV Crosslinking
  • Preparation: After the incubation period, aspirate the labeling medium and wash the cells gently with ice-cold PBS to remove any unincorporated photo-lysine.

  • Irradiation: Place the culture dish on ice and irradiate with UV light (typically 365 nm) for 1-5 minutes. The optimal time and distance from the UV source should be determined empirically to maximize crosslinking while minimizing UV-induced cell damage.[9] A high-power UV LED array can significantly reduce irradiation time.[9]

  • Harvesting: Immediately after irradiation, aspirate the PBS and lyse the cells or scrape them for downstream processing.

Protocol 3: Sample Preparation for Mass Spectrometry
  • Lysis and Denaturation: Lyse the crosslinked cells in a buffer containing detergents (e.g., RIPA buffer) and protease inhibitors. Denature the protein mixture by adding urea (B33335) to a final concentration of 8 M.[9]

  • Reduction and Alkylation: Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 45 minutes.[9] Subsequently, alkylate cysteine residues by adding iodoacetamide (B48618) (IAM) and incubating in the dark.

  • Digestion: Dilute the sample to reduce the urea concentration to below 2 M. Perform an in-solution digest using a sequence of proteases, such as Lys-C followed by trypsin.[8][9]

  • Enrichment of Crosslinked Peptides: Due to the low abundance of crosslinked peptides, an enrichment step is often necessary.[11] Size-Exclusion Chromatography (SEC) is a common method to enrich for the larger, crosslinked peptide species.[8][10]

  • Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge before LC-MS/MS analysis.

Data Presentation and Analysis

The primary output of a photo-lysine crosslinking experiment is a list of identified interacting proteins. Specialized software (e.g., MeroX, XlinkX) is required to analyze the complex MS/MS spectra and identify the covalently linked peptide pairs.[10]

Quantitative Data Summary

The results are typically presented in tables that quantify the identified interactions.

Table 1: Example Interacting Proteins Identified for Bait Protein 'X'

Prey ProteinGene NameUnique Peptides IdentifiedSequence Coverage (%)Confidence Score (p-value)
Protein YGENEY1535< 1e-10
Protein ZGENEZ821< 1e-7
Protein AGENEA518< 1e-5

Table 2: Comparison of Metabolically Incorporated Photo-Amino Acids

Photo-Amino AcidStructural AnalogKey FeaturesRelative Crosslinking Efficiency
Photo-Lysine LysineHigh abundance in proteins; positively charged side chain often at interaction interfaces.[1]High[4]
Photo-LeucineLeucineCan be incorporated efficiently; useful for probing hydrophobic interactions.[6]Moderate
Photo-MethionineMethionineLower abundance in proteins, potentially leading to fewer crosslinks.[6]Moderate

Note: Efficiency can be context-dependent. Studies have shown photo-lysine to have higher efficiency than photo-leucine for crosslinking certain chaperone proteins.[4]

Application in Elucidating Signaling Pathways

A key application of photo-lysine is in deciphering the transient interactions that regulate signaling pathways, such as those involving post-translational modifications (PTMs). For example, this method is highly effective for identifying the "readers" and "erasers" of histone PTMs, which are critical for epigenetic regulation.[1][5][12]

G cluster_histone Histone Tail cluster_interaction Transient Interaction cluster_capture Covalent Capture Histone Histone H3 pLys Photo-Lysine (pLys) Histone->pLys incorporated PTM Acetylation (Ac) Histone->PTM modified Reader Reader Protein (e.g., Bromodomain) pLys->Reader traps Eraser Eraser Protein (e.g., HDAC) pLys->Eraser traps Reader->PTM recognizes Crosslink_Reader Crosslinked Reader-Histone Reader->Crosslink_Reader Eraser->PTM removes Crosslink_Eraser Crosslinked Eraser-Histone Eraser->Crosslink_Eraser UV UV Light (365 nm) UV->pLys

Caption: Capturing histone PTM 'reader' and 'eraser' proteins using photo-lysine.

By incorporating photo-lysine into histones within living cells, researchers can irradiate the cells to covalently trap proteins that transiently bind to specific PTMs like acetylation or methylation.[1][12] Subsequent purification of the histone and analysis by mass spectrometry reveals the identity of these crucial regulatory proteins, providing direct evidence of their interaction in a physiological setting.[1]

Advantages and Limitations

Advantages:

  • Captures Transient Interactions: Its primary strength is the ability to trap weak or short-lived interactions that are missed by other methods.[1][2]

  • In Vivo Crosslinking: The experiment is performed in living cells, providing a snapshot of interactions in their native environment and physiological context.[2][6]

  • High Specificity & Temporal Control: Crosslinking is initiated by light, offering precise temporal control over the reaction.[2] It identifies direct and very close interaction partners due to the short radius of the reactive carbene.[1]

  • Versatility: Photo-lysine can be used to study a wide range of interactions, including protein-protein, protein-DNA, and protein-RNA interactions.[1]

Limitations:

  • Technical Complexity: The workflow, particularly the mass spectrometry data analysis, is complex and requires specialized expertise and software.[8][11]

  • Low Crosslinking Yield: The efficiency of crosslinking can be low, often necessitating enrichment steps to detect the crosslinked products.[8]

  • Potential for UV Damage: UV irradiation can potentially induce cellular stress responses, although rapid photolysis methods can mitigate this risk.[9]

  • Identification Challenges: Identifying the exact residue of crosslinking on the "prey" protein can be challenging due to the non-specific nature of the carbene insertion.[9]

Conclusion and Future Outlook

The use of photo-lysine for crosslinking mass spectrometry represents a significant advancement in the study of cellular protein networks. It uniquely enables the stabilization and identification of transient protein interactions directly within living cells, offering unprecedented insight into the dynamic machinery of life. For drug development professionals, this technique can be instrumental in validating drug-target engagement, identifying off-target effects, and understanding how small molecules modulate protein interaction networks. As mass spectrometry instrumentation and data analysis algorithms continue to improve, the sensitivity and scope of photo-lysine-based interactome mapping will undoubtedly expand, further cementing its role as an indispensable tool in chemical biology and drug discovery.

References

Exploring the Interactome Using Photo-lysine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the intricate network of protein-protein interactions (PPIs), collectively known as the interactome, is fundamental to elucidating cellular processes in both healthy and diseased states. Many of these interactions are transient and of low affinity, making them challenging to capture using traditional biochemical methods. Photo-affinity labeling, a powerful technique in chemical biology, offers a solution by covalently trapping interacting proteins in their native cellular environment. This guide provides a comprehensive overview of the use of photo-lysine (B560627) hydrochloride, a photo-activatable amino acid analogue, for the exploration of the interactome.

Photo-lysine hydrochloride is a synthetic amino acid that can be metabolically incorporated into proteins in place of natural lysine (B10760008).[1] It contains a diazirine moiety, a small, photo-activatable group that, upon exposure to UV light, generates a highly reactive carbene intermediate. This carbene can then rapidly and non-selectively form covalent bonds with molecules in close proximity, effectively "freezing" protein-protein interactions for subsequent analysis.[1] This technique is particularly valuable for identifying the "readers" and "erasers" of post-translational modifications (PTMs), which often involve transient binding to histone tails and other modified proteins.

This technical guide will detail the principles of photo-lysine-based interactome mapping, provide comprehensive experimental protocols, present a framework for quantitative data analysis, and offer insights into the application of this technology in drug discovery and development.

Principle of this compound in Interactome Mapping

The core principle of using this compound to map protein-protein interactions involves three key steps: metabolic incorporation, in vivo photo-crosslinking, and enrichment and identification of crosslinked complexes.

  • Metabolic Incorporation: Cells are cultured in a lysine-deficient medium supplemented with this compound. The cellular translational machinery recognizes photo-lysine as a surrogate for lysine and incorporates it into newly synthesized proteins.

  • In Vivo Photo-Crosslinking: Once photo-lysine is incorporated into the proteome, intact cells are irradiated with UV light (typically around 365 nm). The diazirine ring on the photo-lysine side chain loses nitrogen gas and forms a highly reactive carbene. This carbene rapidly inserts into neighboring C-H, N-H, or O-H bonds of interacting proteins, forming a stable covalent crosslink.

  • Enrichment and Identification: After crosslinking, cells are lysed, and the protein of interest (the "bait") is enriched, often through immunoprecipitation. The covalently linked interacting proteins ("prey") are co-purified. The entire complex is then typically resolved by SDS-PAGE, and the interacting partners are identified using mass spectrometry.

For quantitative analysis, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is often combined with this method.[1] In a typical SILAC experiment, two cell populations are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids. One population is subjected to the photo-crosslinking experiment, while the other serves as a control. By comparing the relative abundance of "heavy" and "light" peptides in the mass spectrometer, specific interaction partners can be distinguished from non-specific background proteins.[1]

Experimental Protocols

This section provides a detailed methodology for an interactome mapping experiment using this compound, incorporating SILAC for quantitative analysis. This protocol is based on established methods for site-specific photo-crosslinking and quantitative proteomics.[1][2]

Cell Culture and SILAC Labeling
  • Cell Lines: HEK293T cells are commonly used due to their high transfection efficiency.

  • SILAC Media: Prepare high-glucose DMEM deficient in L-lysine and L-arginine.

    • "Light" Medium: Supplement with normal L-lysine (e.g., 0.8 mM) and L-arginine (e.g., 0.4 mM).

    • "Heavy" Medium: Supplement with heavy isotope-labeled L-lysine (e.g., 13C6,15N2-L-lysine) and L-arginine (e.g., 13C6,15N4-L-arginine) at the same concentrations.

  • Cell Adaptation: Culture cells in the respective "light" and "heavy" SILAC media for at least five passages to ensure complete incorporation of the labeled amino acids.

  • Photo-lysine Incorporation: For the experimental condition, replace the normal or heavy L-lysine with this compound in the medium for a defined period (e.g., 18-24 hours) to allow for its incorporation into the proteome.

In-Cell Photo-Crosslinking
  • Cell Preparation: Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • UV Irradiation: Place the culture dish on ice and irradiate with a UV lamp (e.g., 365 nm) for a specified time (e.g., 1-5 minutes). The optimal irradiation time should be determined empirically.

  • Control: A parallel culture not exposed to UV light should be maintained as a negative control.

Cell Lysis and Protein Extraction
  • Lysis Buffer: Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins.

Affinity Purification of Crosslinked Complexes
  • Antibody Immobilization: Incubate the antibody specific to the bait protein with protein A/G magnetic beads to immobilize it.

  • Immunoprecipitation: Add the clarified cell lysates to the antibody-coated beads and incubate overnight at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer and then with a less stringent buffer to remove non-specifically bound proteins.

Sample Preparation for Mass Spectrometry
  • Elution: Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer or by boiling in SDS-PAGE sample buffer).

  • In-gel or In-solution Digestion:

    • In-gel: Run the eluate on an SDS-PAGE gel, excise the entire lane or specific bands, and perform in-gel digestion with trypsin.

    • In-solution: Reduce, alkylate, and digest the eluted proteins with trypsin directly in solution.

  • Peptide Desalting: Desalt the resulting peptide mixture using C18 StageTips or equivalent.

Mass Spectrometry Analysis
  • LC-MS/MS: Analyze the desalted peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.

  • Data Acquisition: Use a data-dependent acquisition (DDA) method to acquire MS1 scans followed by MS2 scans of the most abundant precursor ions.

Data Analysis
  • Database Search: Search the raw mass spectrometry data against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer.

  • SILAC Quantification: Configure the search parameters to include the heavy labels for lysine and arginine to enable quantification of "heavy" to "light" ratios for each identified protein.

  • Identification of Interactors: True interaction partners are expected to have a high heavy/light ratio in the sample where the bait protein was pulled down after crosslinking, compared to the control sample.

Data Presentation

Quantitative data from SILAC-based photo-crosslinking experiments should be presented in a clear and structured format to facilitate interpretation and comparison. The following table is a template for presenting identified interacting proteins with their corresponding SILAC ratios. The data presented is illustrative and based on the expected outcomes of such an experiment. For actual data, refer to the supplementary information of publications in this field, such as the study by Li et al. on histone PTM interactomes.[3]

Table 1: Quantitative Analysis of Proteins Interacting with Bait Protein X Identified by Photo-Lysine Crosslinking and SILAC-MS

Protein ID (UniProt)Gene NameProtein NameH/L Ratio (UV)H/L Ratio (-UV)Specificity Score (H/L UV / H/L -UV)
P0CG48UBIPolyubiquitin-C10.51.28.75
Q13131HDAC1Histone deacetylase 18.21.17.45
P62308HSP90AA1Heat shock protein HSP 90-alpha7.90.98.78
Q09028SMARCA4Transcription activator BRG16.51.35.00
P16401HDAC2Histone deacetylase 25.81.05.80
Q9Y230CHAF1AChromatin assembly factor 1 subunit A4.91.24.08
P62873YWHAZB14-3-3 protein beta/alpha1.51.11.36
P68431H4C1Histone H41.21.01.20
  • H/L Ratio (UV): The ratio of heavy-labeled to light-labeled peptides for each protein in the UV-irradiated sample.

  • H/L Ratio (-UV): The ratio of heavy-labeled to light-labeled peptides for each protein in the non-irradiated control sample.

  • Specificity Score: A calculated value to highlight specific interactors. A higher score indicates a more specific interaction.

Visualizations

Signaling Pathways and Experimental Workflows

Visualizing the experimental workflow and the underlying biological pathways is crucial for understanding the context and logic of the experiment. The following diagrams are generated using the DOT language for Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & SILAC Labeling cluster_crosslinking In-Cell Crosslinking cluster_purification Enrichment cluster_analysis Analysis A Light SILAC Medium (+ Light Lys/Arg) F Cell Lysis A->F B Heavy SILAC Medium (+ Heavy Lys/Arg) C Incorporate Photo-Lysine (Heavy Cells) B->C C->F D UV Irradiation (+UV) G Mix Light & Heavy Lysates D->G E No UV Irradiation (-UV Control) E->G F->G H Affinity Purification (Bait Protein) G->H I Protein Digestion H->I J LC-MS/MS I->J K Data Analysis (SILAC Ratio Quantification) J->K

Figure 1. Experimental workflow for interactome mapping.

signaling_pathway cluster_nucleus Nucleus cluster_reagents Experimental Tools Histone Histone Tail (with PTM) Reader Reader Protein Histone->Reader Recruits PhotoLysine Photo-Lysine Reader->PhotoLysine Crosslinks to Writer Writer Enzyme Writer->Histone Adds PTM Eraser Eraser Enzyme Eraser->Histone Removes PTM PhotoLysine->Histone Incorporation

Figure 2. Capturing histone PTM readers with photo-lysine.

logical_relationship Start High SILAC Ratio (Heavy/Light) Condition1 UV-dependent Enrichment Start->Condition1 Condition2 Bait-dependent Enrichment Condition1->Condition2 Yes NonSpecific Non-specific Binder Condition1->NonSpecific No Result High-Confidence Interactor Condition2->Result Yes Condition2->NonSpecific No

Figure 3. Logic for identifying high-confidence interactors.

Conclusion

This compound, in conjunction with quantitative mass spectrometry techniques like SILAC, provides a robust and versatile platform for the discovery and characterization of protein-protein interactions in their native cellular context. This approach is particularly powerful for capturing transient and low-affinity interactions that are often missed by conventional methods. The detailed protocols and data analysis frameworks presented in this guide offer a comprehensive resource for researchers aiming to implement this technology. The insights gained from photo-crosslinking-based interactome studies have significant implications for understanding fundamental biological processes and for the development of novel therapeutics that target specific protein-protein interactions. As mass spectrometry instrumentation and data analysis software continue to improve, the utility and resolution of this technique are poised to expand even further, promising deeper insights into the complex molecular sociology of the cell.

References

Methodological & Application

Application Note & Protocol: Site-Specific Incorporation of Photo-Lysine into Mammalian Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and developing targeted therapeutics. Photo-reactive amino acids, when incorporated into a protein of interest, serve as powerful tools to capture transient and stable PPIs in a cellular context. Photo-lysine (B560627), a lysine (B10760008) analog containing a photo-activatable diazirine moiety, is particularly useful as it can be incorporated into proteins and, upon UV irradiation, forms a covalent bond with interacting partners.[1][2] This application note provides a detailed protocol for the site-specific incorporation of photo-lysine into a target protein in mammalian cells using the genetic code expansion technology.

Principle of the Method

The site-specific incorporation of unnatural amino acids (UAAs) like photo-lysine is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair.[3][4][5] This engineered pair functions independently of the host cell's endogenous translational machinery. The orthogonal aaRS is specifically evolved to recognize the UAA (photo-lysine) and charge it onto its cognate orthogonal tRNA.[5] This tRNA possesses an anticodon that recognizes a unique nonsense codon, typically the amber stop codon (UAG), which has been introduced at the desired site in the gene of the protein of interest.[4][5] When the ribosome encounters the UAG codon, the charged orthogonal tRNA delivers photo-lysine, resulting in its incorporation into the polypeptide chain.

Experimental Workflow and Protocols

The overall workflow for photo-lysine incorporation and crosslinking studies involves plasmid transfection, cell culture with photo-lysine supplementation, UV-induced crosslinking, and subsequent analysis of the crosslinked protein complexes.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis P1 Prepare Plasmids: 1. Protein of Interest (POI) with UAG codon 2. Orthogonal aaRS/tRNA T Co-transfect Mammalian Cells (e.g., HEK293) P1->T C Culture Cells and Supplement with Photo-Lysine T->C UV Induce Protein Expression and Irradiate with UV Light (365 nm) to Induce Crosslinking C->UV L Cell Lysis UV->L A Analysis of Crosslinked Products (e.g., Western Blot, Mass Spectrometry) L->A

Caption: Experimental workflow for photo-lysine incorporation.

Detailed Experimental Protocol

Materials and Reagents

  • Cell Line: HEK293 cells or other suitable mammalian cell line.

  • Culture Medium: DMEM or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Plasmids:

    • Expression plasmid for the protein of interest (POI) with an amber (UAG) codon at the desired incorporation site.

    • Expression plasmid for the orthogonal photo-lysine-specific aminoacyl-tRNA synthetase (PylRS derivative) and its corresponding tRNA.[5]

  • Photo-Lysine: Commercially available (e.g., from MedChemExpress).[6]

  • Transfection Reagent: Lipofectamine 2000 or similar.

  • UV Crosslinker: UVP CL-1000L or similar, equipped with 365 nm bulbs.[7]

  • Lysis Buffer: RIPA buffer or other suitable lysis buffer.

  • Protease Inhibitor Cocktail.

  • Antibodies: Primary antibody against the protein of interest or an epitope tag, and a corresponding HRP-conjugated secondary antibody.

  • SDS-PAGE and Western Blotting reagents.

Step 1: Cell Seeding and Transfection

  • One day prior to transfection, seed HEK293 cells in a 6-well plate at a density of 5 x 10^5 cells per well to ensure they reach 70-80% confluency on the day of transfection.

  • On the day of transfection, prepare the DNA-lipid complexes. For each well, mix the POI-UAG plasmid and the aaRS/tRNA plasmid in a 1:1 ratio (e.g., 1.25 µg of each) in serum-free medium.

  • In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

  • Combine the DNA and transfection reagent mixtures, incubate at room temperature for 20 minutes, and then add the complex to the cells.

  • Incubate the cells at 37°C in a CO2 incubator.

Step 2: Photo-Lysine Supplementation and Protein Expression

  • Approximately 6-8 hours post-transfection, replace the transfection medium with fresh complete culture medium supplemented with photo-lysine. The optimal concentration of photo-lysine should be determined empirically but typically ranges from 0.5 to 2 mM.[8][9]

  • Incubate the cells for 48-72 hours to allow for protein expression and incorporation of photo-lysine.

Step 3: In Vivo Photo-Crosslinking

  • After the incubation period, wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add a minimal volume to keep the cells moist.

  • Place the plate on ice and irradiate with 365 nm UV light for 1-10 minutes. The optimal irradiation time should be determined to maximize crosslinking while minimizing cell damage.[10]

  • Immediately after irradiation, proceed to cell lysis.

Step 4: Cell Lysis and Analysis

  • Lyse the cells by adding ice-cold lysis buffer supplemented with protease inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Analyze the supernatant by SDS-PAGE and Western blotting using an antibody against the protein of interest. Crosslinked complexes will appear as higher molecular weight bands.

  • For identification of interacting partners, the crosslinked complexes can be purified and analyzed by mass spectrometry.[7][11]

Data Presentation and Expected Results

Quantitative data from photo-lysine incorporation experiments should be carefully recorded and presented. Below are example tables for summarizing key experimental parameters and results.

Table 1: Optimization of Photo-Lysine Concentration

Photo-Lysine (mM)POI Expression Level (Relative Units)Crosslinked Complex Formation (Relative Intensity)Cell Viability (%)
0 (Control)1.00.098
0.50.91.295
1.00.852.592
2.00.72.885

Table 2: Optimization of UV Irradiation Time

UV Time (min)Crosslinked Complex Formation (Relative Intensity)Cell Viability (%)
00.095
11.593
52.688
102.780

Visualization of the Molecular Mechanism

The following diagram illustrates the molecular machinery involved in the site-specific incorporation of photo-lysine.

G cluster_cell Mammalian Cell Cytoplasm cluster_ribosome Ribosome PL Photo-Lysine (UAA) aaRS Orthogonal aaRS PL->aaRS charged_tRNA Photo-Lys-tRNA(CUA) aaRS->charged_tRNA ATP tRNA Orthogonal tRNA(CUA) tRNA->aaRS mRNA mRNA with UAG codon charged_tRNA->mRNA Binds to UAG POI Growing Polypeptide Chain (Protein of Interest) mRNA->POI Translation

Caption: Mechanism of photo-lysine incorporation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low protein expression - Inefficient transfection- Toxicity of photo-lysine- Optimize transfection protocol- Titrate photo-lysine concentration
No crosslinked bands - Inefficient photo-lysine incorporation- Insufficient UV exposure- Transient or no interaction- Verify incorporation by mass spectrometry- Increase UV irradiation time or intensity- Optimize cell conditions to favor interaction
High cell death - Photo-lysine toxicity- Excessive UV exposure- Decrease photo-lysine concentration- Reduce UV irradiation time

References

Application Notes and Protocols for Photo-lysine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of poly-L-lysine hydrochloride (PLL) for coating cell culture surfaces. Detailed protocols, quantitative data on its effects on various cell types, and insights into the underlying signaling pathways are presented to assist in optimizing experimental conditions.

Introduction

Poly-L-lysine is a synthetic, positively charged polymer of the amino acid L-lysine. In cell culture, it is widely used as a coating agent for a variety of substrates, including plastic and glass, to promote cell adhesion. The primary mechanism of action is the electrostatic interaction between the positively charged PLL and the negatively charged cell membrane.[1][2][3][4] This enhanced adhesion can be critical for the successful culture of weakly adherent or transfected cell lines, as well as for promoting the attachment and differentiation of primary cells, particularly neurons. The optimal concentration and molecular weight of PLL can vary depending on the cell type and application.

Quantitative Data Summary

The following tables summarize the quantitative effects of poly-L-lysine concentration on various cell culture parameters. It is important to note that the optimal conditions should be empirically determined for each specific cell line and experimental setup.

Table 1: Effect of Poly-L-lysine Concentration on Neuronal Cells
Cell TypePLL ConcentrationParameter MeasuredObserved EffectReference
Neurospheres10 µg/mL, 50 µg/mL, 100 µg/mL (Poly-D-lysine)Neuronal Branch LengthIncreased branch length with increasing concentration.
Neurospheres10 µg/mL, 50 µg/mL, 100 µg/mL (Poly-D-lysine)Nestin Expression (Neural Stem Cell Marker)Decreased expression with increasing concentration, suggesting differentiation.
Neurospheres10 µg/mL, 50 µg/mL, 100 µg/mL (Poly-D-lysine)GFAP Expression (Astrocyte Marker)Increased expression with increasing concentration.
Neural Stem CellsNot specifiedPercentage of Tuj1+ NeuronsSignificantly lower percentage of neurons on PLL compared to Matrigel after 7 days of differentiation.
Neural Stem CellsNot specifiedPercentage of GFAP+ AstrocytesSignificantly higher percentage of astrocytes on PLL compared to Matrigel after 7 days of differentiation.
Neural Stem CellsNot specifiedNumber of Synapsin Puncta per 50 µmFewer synaptic connections on PLL-cultured neurons compared to those on Matrigel.
Table 2: Effect of Poly-L-lysine on Mesenchymal Stem Cells (MSCs) and Fibroblasts
Cell TypePLL ConcentrationParameter MeasuredObserved EffectReference
Mesenchymal Stem CellsNot specifiedProliferation RateFaster growth rate and increased S-phase in the cell cycle on PLL-coated plates.[5]
Mesenchymal Stem CellsNot specifiedSenescence (β-galactosidase staining)Reduced senescence on PLL-coated plates compared to uncoated plates.[5]
Human Gingival FibroblastsPLL monolayer (concentration not specified)Cell MorphologyCells are round-shaped or assembled in circular aggregates, suggesting a stressful environment.[6]
Human and Chicken FibroblastsNot specifiedClonal GrowthImproved growth on polylysine-coated surfaces in the presence of limiting amounts of serum protein.[7]
NIH3T3 and Human Dermal Fibroblasts2-7 mM L-arginine (monomer)ProliferationSignificant dose-dependent increase in proliferation.[8]

Experimental Protocols

Protocol 1: Preparation of Poly-L-lysine Stock Solution

This protocol describes the preparation of a 0.1% (1 mg/mL) poly-L-lysine stock solution.

Materials:

  • Poly-L-lysine hydrochloride powder (Molecular Weight: 70,000-150,000 Da is a common choice)

  • Sterile, tissue culture grade water

  • Sterile conical tubes (e.g., 50 mL)

  • Sterile 0.22 µm filter

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 10 mg of poly-L-lysine hydrochloride powder.

  • Add the powder to 10 mL of sterile, tissue culture grade water in a sterile conical tube.

  • Mix gently by inverting the tube until the powder is completely dissolved. Avoid vigorous vortexing to prevent shearing of the polymer.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage or at 4°C for short-term use (up to a few weeks).

Protocol 2: Coating Cell Cultureware with Poly-L-lysine

This protocol provides a general procedure for coating various cell culture vessels. The optimal coating concentration and incubation time may need to be optimized for your specific cell type.

Materials:

  • Poly-L-lysine stock solution (e.g., 1 mg/mL)

  • Sterile, tissue culture grade water or phosphate-buffered saline (PBS)

  • Cell culture plates, flasks, or coverslips

  • Aspirator

Procedure:

  • Dilute the stock solution: Prepare a working solution by diluting the poly-L-lysine stock solution with sterile tissue culture grade water or PBS to the desired final concentration (e.g., 10 µg/mL to 100 µg/mL).

  • Coat the surface: Add a sufficient volume of the diluted PLL solution to completely cover the growth surface of the culture vessel. For example:

    • 96-well plate: 50-100 µL per well

    • 24-well plate: 200-300 µL per well

    • 6-well plate: 1 mL per well

    • 35 mm dish: 1.5-2 mL

    • 60 mm dish: 3-4 mL

    • 100 mm dish: 8-10 mL

    • T-25 flask: 3-4 mL

    • T-75 flask: 8-10 mL

  • Incubate: Incubate the cultureware at room temperature for at least 1 hour. Some protocols suggest incubation for up to 24 hours at 37°C for optimal coating.

  • Aspirate and rinse: Carefully aspirate the poly-L-lysine solution. Rinse the surface twice with sterile tissue culture grade water or PBS to remove any unbound PLL. Ensure complete removal of the rinsing solution.

  • Dry: Allow the coated surface to dry completely in a sterile environment (e.g., laminar flow hood) for at least 2 hours before seeding cells. Coated plates can be stored at 4°C for several weeks.

Signaling Pathways

While the primary mechanism of poly-L-lysine-mediated cell adhesion is electrostatic, evidence suggests that this interaction can trigger downstream intracellular signaling events that influence cell behavior.

Focal Adhesion Kinase (FAK) Pathway

Cell adhesion to the extracellular matrix (ECM) typically involves integrin clustering and the activation of Focal Adhesion Kinase (FAK), a key regulator of cell migration, proliferation, and survival. Although PLL-mediated adhesion is generally considered integrin-independent, some studies suggest a potential interplay with FAK signaling. For instance, in C2C12 myoblasts, overexpression of FAK can rescue myotube formation on PLL-coated surfaces, indicating that FAK activity can be a crucial downstream effector even in the absence of canonical integrin-ECM engagement.

FAK_Signaling PLL Poly-L-Lysine Coating Electrostatic_Interaction Electrostatic Interaction PLL->Electrostatic_Interaction Cell_Membrane Cell Membrane (Negative Charge) Cell_Membrane->Electrostatic_Interaction FAK Focal Adhesion Kinase (FAK) Electrostatic_Interaction->FAK ? Downstream Downstream Signaling (e.g., Proliferation, Survival, Differentiation) FAK->Downstream

Figure 1. Putative involvement of FAK in PLL-mediated cell signaling.

Pyroptosis Pathway

Recent studies have shown that in certain immune cells, such as the human monocytic cell line THP-1, adhesion to poly-L-lysine-coated surfaces can induce pyroptosis, a form of programmed cell death. This process is initiated by the activation of the NLRP3 inflammasome, leading to the cleavage of caspase-1 and gasdermin D (GSDMD), ultimately resulting in pore formation in the cell membrane and cell death.[9]

Pyroptosis_Pathway PLL_Adhesion Poly-L-Lysine Adhesion NLRP3 NLRP3 Inflammasome Activation PLL_Adhesion->NLRP3 Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleavage GSDMD_N GSDMD N-terminal Fragment GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis

Figure 2. PLL-induced pyroptosis pathway in THP-1 monocytes.

Conclusion

Poly-L-lysine hydrochloride is a versatile and effective tool for promoting cell adhesion in a wide range of cell culture applications. The provided protocols offer a starting point for optimizing coating conditions. The quantitative data highlights the cell-type-specific effects of PLL concentration on proliferation and differentiation. Furthermore, the elucidation of downstream signaling pathways, such as the potential involvement of FAK and the induction of pyroptosis in specific cell types, underscores the importance of considering the broader biological effects of this commonly used laboratory reagent. Researchers are encouraged to carefully titrate PLL concentrations and assess cellular responses to ensure optimal and reproducible experimental outcomes.

References

Optimal UV wavelength and exposure time for photo-lysine activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of photo-activatable lysine (B10760008) analogs for covalently capturing protein-protein interactions. Detailed protocols for both UV and visible light activation are provided, along with data interpretation and visualization guidelines.

Introduction

Photo-activatable amino acids are powerful tools in chemical biology and drug discovery for elucidating protein-protein interaction networks. Photo-lysine (B560627), a synthetic analog of the natural amino acid lysine, is designed to be incorporated into proteins and subsequently activated by a specific wavelength of light. Upon activation, it forms a highly reactive intermediate that covalently crosslinks with nearby interacting molecules, thus "trapping" transient or weak interactions for subsequent analysis. The most common type of photo-lysine contains a diazirine moiety, which upon UV irradiation, generates a reactive carbene intermediate. Newer generations of photo-lysine analogs utilize different photolabile groups, enabling activation by visible light, which can reduce cellular damage and allow for deeper tissue penetration.

Data Summary: Optimal Wavelengths and Exposure Parameters

The selection of the appropriate wavelength and exposure dose is critical for successful photo-lysine activation. The optimal parameters depend on the specific photo-lysine analog being used. Below is a summary of typical activation parameters for common classes of photo-lysine.

Photo-Lysine TypePhotoreactive GroupOptimal Activation Wavelength (nm)Typical Light Intensity (mW/cm²)Typical Exposure TimeEstimated UV Dose (J/cm²)Notes
DiAzKs / Photo-lysine Diazirine345 - 370 nm (365 nm commonly used)8 - 185 - 30 minutes2.4 - 32.4Activation is rapid but requires UV light, which can be damaging to cells with prolonged exposure.[1][2][3]
SCouK Thiocoumarin~520 nm (Green Light)2230 seconds0.66Offers the advantage of using lower-energy visible light, reducing phototoxicity.[4]
Coumarin-caged Lysine (e.g., ACK) Aminocoumarin~405 nm (Blue Light)Not specified10 seconds - 2 minutesNot specifiedProvides an alternative to UV activation with near-UV/blue light.
o-Nitrobenzyl-caged Lysine (ONBK) o-Nitrobenzyl~365 nmNot specifiedDose-dependentNot specifiedA common caging group for various molecules, activated by UV light.[4]

Note on UV Dose Calculation: The UV dose is calculated using the formula: UV Dose (J/cm²) = UV Intensity (W/cm²) × Exposure Time (seconds) . The values in the table are estimations, and the optimal dose should be determined empirically for each experimental setup.[5]

Mechanism of Activation: Diazirine Photo-Lysine

The most widely used photo-lysine analogs are based on a diazirine functional group. The activation of diazirine-containing photo-lysine is a light-induced process that generates a highly reactive carbene intermediate, which can then form a covalent bond with a wide range of amino acid residues in proximity.

Diazirine Activation Pathway PhotoLysine Photo-Lysine (Diazirine) ExcitedState Excited State PhotoLysine->ExcitedState UV Light (365 nm) Diazo Diazo Intermediate ExcitedState->Diazo Isomerization Carbene Carbene Intermediate ExcitedState->Carbene - N2 Diazo->Carbene - N2 Crosslinked Covalent Crosslink (with interacting protein) Carbene->Crosslinked Insertion into C-H, N-H, O-H bonds

Mechanism of diazirine photo-lysine activation.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with Photo-Lysine

This protocol describes the incorporation of a photo-lysine analog into the proteome of mammalian cells through metabolic labeling.

Materials:

  • Lysine-free cell culture medium (e.g., DMEM for SILAC)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Photo-lysine analog (e.g., DiAzKs)

  • Standard cell culture reagents and equipment

Procedure:

  • Prepare Labeling Medium: Supplement lysine-free medium with all necessary amino acids except for lysine. Add the photo-lysine analog at a concentration range of 0.1-4 mM. The optimal concentration should be determined empirically to ensure sufficient incorporation without cytotoxicity. Also, add dFBS to the desired final concentration (e.g., 10%).

  • Cell Seeding: Plate mammalian cells at a density that will allow for several doublings to reach 70-80% confluency at the time of the experiment.

  • Metabolic Labeling: Remove the standard growth medium and wash the cells once with sterile PBS. Replace the medium with the prepared photo-lysine labeling medium.

  • Incubation: Culture the cells for 24-72 hours. The duration should be optimized to allow for sufficient protein turnover and incorporation of the photo-lysine. A minimum of five cell doublings is recommended for near-complete incorporation.

  • Verification of Incorporation (Optional): The efficiency of photo-lysine incorporation can be assessed by mass spectrometry.

Protocol 2: In-Cell Photo-Crosslinking using UV Light

This protocol details the procedure for photo-activation of diazirine-containing photo-lysine in live, adherent mammalian cells.

Materials:

  • Cells metabolically labeled with photo-lysine (from Protocol 1)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • UV crosslinker with 365 nm bulbs (e.g., Analytikjena UVP Cross-linker CL-1000L)

  • Ice bath

Procedure:

  • Cell Preparation: Place the cell culture dish on an ice bath to minimize cellular processes and potential degradation during irradiation.

  • Washing: Gently aspirate the culture medium and wash the cells twice with ice-cold PBS to remove any components from the medium that could interfere with the crosslinking. Leave a thin layer of PBS on the cells.

  • UV Irradiation:

    • Place the culture dish without the lid in the UV crosslinker.

    • Position the UV lamp 5-10 cm above the cells.

    • Irradiate the cells with 365 nm UV light for 10-30 minutes. The optimal time should be determined empirically by assessing the yield of crosslinked products via western blot.

  • Cell Lysis: Immediately after irradiation, aspirate the PBS and lyse the cells on ice using a lysis buffer appropriate for your downstream application (e.g., RIPA buffer for immunoprecipitation).

  • Downstream Analysis: The crosslinked protein complexes in the cell lysate are now ready for analysis by methods such as SDS-PAGE, Western Blot, or immunoprecipitation followed by mass spectrometry.

Experimental Workflow cluster_prep Preparation cluster_crosslink Crosslinking cluster_analysis Analysis MetabolicLabeling Metabolic Labeling with Photo-Lysine CellWash Wash Cells with ice-cold PBS MetabolicLabeling->CellWash UVIrradiation UV Irradiation (365 nm) CellWash->UVIrradiation CellLysis Cell Lysis UVIrradiation->CellLysis IP Immunoprecipitation of Bait Protein CellLysis->IP SDS_PAGE SDS-PAGE and Western Blot CellLysis->SDS_PAGE Direct Analysis IP->SDS_PAGE Validation MS Mass Spectrometry Analysis IP->MS Identification

General workflow for photo-lysine crosslinking experiments.
Protocol 3: Downstream Analysis of Crosslinked Proteins

A. Western Blot Analysis:

  • Separate the protein lysate from the crosslinking experiment on an SDS-PAGE gel.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with a primary antibody against your protein of interest.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate. Crosslinked complexes will appear as higher molecular weight bands compared to the monomeric protein.[6]

B. Mass Spectrometry Analysis:

  • Immunoprecipitation: Incubate the cell lysate with an antibody against your bait protein, coupled to magnetic or agarose (B213101) beads.

  • Elution and Digestion: Elute the captured protein complexes and digest them into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify the crosslinked peptides. This involves searching the MS/MS data for pairs of peptides that are covalently linked by the photo-lysine remnant. The mass of the crosslinker remnant must be specified in the search parameters.

Application in Signaling Pathway Analysis

Photo-lysine crosslinking is a powerful tool to study dynamic protein interactions within signaling pathways. For example, it can be used to capture the transient interaction between a kinase and its substrate upon stimulation of a signaling cascade.

Signaling Pathway Application Ligand Ligand Receptor Receptor Ligand->Receptor 1. Binding Kinase Kinase (with Photo-Lysine) Receptor->Kinase 2. Activation Substrate Substrate Kinase->Substrate 3. Transient Interaction Crosslink UV Crosslinking Kinase->Crosslink Downstream Downstream Signaling Substrate->Downstream Phosphorylation Substrate->Crosslink CapturedComplex Captured Kinase-Substrate Complex Crosslink->CapturedComplex 4. Covalent Bond Formation

Studying kinase-substrate interactions with photo-lysine.

Conclusion

Photo-lysine activation provides a robust method for identifying direct and transient protein-protein interactions in a cellular context. Careful optimization of the photo-activatable amino acid concentration, UV/light exposure, and downstream analysis is crucial for obtaining reliable and meaningful results. The protocols and data presented here serve as a guide for researchers to design and execute successful photo-crosslinking experiments.

References

Revealing the Histone Interactome: A Guide to Photo-Lysine-Mediated Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The intricate dance of gene expression is largely orchestrated by the dynamic interactions between histone proteins and a cast of cellular machinery. These interactions, often transient and of low affinity, are notoriously difficult to capture and characterize using traditional biochemical methods. Photo-activatable amino acids, particularly photo-lysine (B560627), have emerged as a powerful tool to overcome these challenges. By incorporating a photo-reactive diazirine moiety into the side chain of lysine (B10760008), this amino acid analogue enables the in vivo "freezing" of protein-protein interactions upon UV irradiation. This application note provides a detailed protocol for utilizing photo-lysine to identify and quantify histone-binding proteins, offering a robust method to unravel the complex network of chromatin regulation.

Photo-lysine is readily incorporated into proteins by the native mammalian translation machinery, effectively replacing endogenous lysine.[1][2][3] Upon exposure to long-wave UV light, the diazirine group forms a highly reactive carbene, which covalently crosslinks with proteins in close proximity, capturing even fleeting interactions.[1][3] This technique is particularly well-suited for identifying the "readers," "writers," and "erasers" of histone post-translational modifications (PTMs), which play a critical role in epigenetic signaling.[1][2][4]

Core Principles and Workflow

The experimental workflow for identifying histone-binding proteins using photo-lysine can be summarized in four key stages:

  • Metabolic Labeling: Cells are cultured in a lysine-deficient medium supplemented with photo-lysine, leading to its incorporation into the cellular proteome, including histones. For quantitative analysis, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be integrated at this stage.[5][6][7]

  • In Vivo UV Crosslinking: The photo-lysine-labeled cells are irradiated with UV light to induce covalent crosslinking between histones and their interacting partners.[8][9][10]

  • Enrichment of Histone-Protein Complexes: Cells are lysed, and chromatin is isolated. Histones and their crosslinked partners are then enriched, often through methods like acid extraction or affinity purification.[11]

  • Mass Spectrometry and Data Analysis: The enriched protein complexes are digested, and the resulting peptides are analyzed by mass spectrometry to identify the crosslinked proteins. Quantitative analysis of SILAC-labeled samples allows for the differentiation of specific interactors from non-specific background proteins.[12][13]

Photo-Lysine Histone Interactome Workflow cluster_0 Cell Culture & Labeling cluster_1 Crosslinking cluster_2 Enrichment cluster_3 Analysis A Mammalian Cells B Culture in Lysine-deficient Medium + Photo-Lysine (and SILAC labels if quantitative) A->B C In Vivo UV Irradiation (365 nm) B->C D Cell Lysis & Chromatin Isolation C->D E Histone/Chromatin Enrichment (e.g., Acid Extraction) D->E F Protein Digestion E->F G LC-MS/MS Analysis F->G H Identification & Quantification of Histone-Binding Proteins G->H

Figure 1: General experimental workflow for identifying histone-binding proteins using photo-lysine.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the identification of histone-binding proteins using photo-lysine combined with SILAC for quantitative analysis.

Protocol 1: Metabolic Labeling of Mammalian Cells with Photo-Lysine and SILAC
  • Cell Culture Preparation:

    • Culture HEK293T cells (or other cell line of choice) in standard DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • For SILAC labeling, use DMEM specifically formulated for SILAC, which lacks L-lysine and L-arginine.

  • SILAC Labeling:

    • Prepare two populations of cells.

    • "Light" population: Culture in SILAC DMEM supplemented with 10% dialyzed FBS, 1% penicillin-streptomycin, and normal ("light") L-lysine and L-arginine.

    • "Heavy" population: Culture in SILAC DMEM supplemented with 10% dialyzed FBS, 1% penicillin-streptomycin, and stable isotope-labeled ("heavy") L-lysine (e.g., ¹³C₆,¹⁵N₂-Lysine) and L-arginine (e.g., ¹³C₆,¹⁵N₄-Arginine).

    • Culture the cells for at least five to six passages to ensure complete incorporation of the labeled amino acids.[7][14]

  • Photo-Lysine Incorporation:

    • For the final passage before the experiment, replace the lysine in the "heavy" SILAC medium with photo-lysine at a final concentration of 4 mM. The "light" population continues to be cultured with normal lysine.

    • Culture the cells for 24-48 hours to allow for efficient incorporation of photo-lysine into the proteome.

Protocol 2: In Vivo UV Crosslinking and Cell Harvesting
  • Cell Preparation for UV Irradiation:

    • Aspirate the culture medium from both "light" and "heavy" labeled cell culture plates.

    • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add a thin layer of ice-cold PBS to cover the cells.

  • UV Crosslinking:

    • Place the culture plates on ice.

    • Irradiate the "heavy" labeled cells (containing photo-lysine) with 365 nm UV light. A typical setup involves using a UV lamp (e.g., B-100AP) at a distance of approximately 5 cm for 15-30 minutes.[9][10] The "light" labeled cells serve as the non-crosslinked control and are not irradiated.

  • Cell Harvesting:

    • After irradiation, immediately aspirate the PBS.

    • Scrape the cells from both "light" and "heavy" plates into separate tubes containing ice-cold PBS with protease inhibitors.

    • Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

    • Wash the cell pellets once more with ice-cold PBS and store at -80°C until further processing.

Protocol 3: Histone Extraction and Protein Digestion
  • Cell Lysis and Nuclear Isolation:

    • Resuspend the "light" and "heavy" cell pellets separately in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂, 1 mM DTT, with protease inhibitors).

    • Incubate on ice for 30 minutes.

    • Lyse the cells using a Dounce homogenizer.

    • Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the nuclei.

  • Histone Extraction:

    • Resuspend the nuclear pellets in 0.2 M sulfuric acid.

    • Incubate with gentle rotation for at least 4 hours or overnight at 4°C.

    • Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet the cellular debris.

    • Transfer the supernatant containing the acid-soluble histones to a new tube.

  • Protein Precipitation and Digestion:

    • Precipitate the histones by adding trichloroacetic acid (TCA) to a final concentration of 20%.

    • Incubate on ice for 1-2 hours.

    • Pellet the histones by centrifugation at 16,000 x g for 20 minutes at 4°C.

    • Wash the pellet twice with ice-cold acetone.

    • Air-dry the histone pellet.

    • Combine the "light" and "heavy" histone pellets in a 1:1 ratio.

    • Resuspend the combined pellet in a digestion buffer (e.g., 8 M urea (B33335) in 50 mM ammonium (B1175870) bicarbonate).

    • Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).

    • Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight at 37°C.[15]

Protocol 4: Mass Spectrometry and Data Analysis
  • Peptide Desalting:

    • Desalt the tryptic peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled to a nano-liquid chromatography system.

  • Data Analysis:

    • Process the raw mass spectrometry data using a software package such as MaxQuant or Proteome Discoverer.[16][17]

    • Search the data against a human protein database.

    • Set photo-lysine as a variable modification.

    • For SILAC data, quantify the "heavy" to "light" ratios for each identified protein.

    • Proteins with a significantly high heavy/light ratio are considered potential histone-binding proteins.

Data Presentation and Interpretation

The quantitative data obtained from the SILAC-based photo-lysine crosslinking experiment can be summarized in a table to facilitate the identification of high-confidence histone interactors.

Table 1: Representative Quantitative Data of Proteins Identified in a Photo-Lysine Histone Pulldown Experiment

Protein IDGene NameProtein NameHeavy/Light Ratiop-valueFunction
P54277MSH6DNA mismatch repair protein Msh68.2<0.001DNA mismatch repair, chromatin binding[18][19]
Q9H6X2DPF2Zinc finger protein DPF26.5<0.001Chromatin remodeling, transcriptional regulation[20][21]
Q13111RBBP4Retinoblastoma-binding protein 45.9<0.001Histone binding, component of chromatin-modifying complexes[2][22]
Q09028RBBP7Retinoblastoma-binding protein 75.7<0.001Histone binding, component of chromatin-modifying complexes[2][22]
P0C0S8H3C1Histone H3.11.10.85Core histone (control)
P62805H4C1Histone H41.00.92Core histone (control)

Note: The data presented in this table is illustrative and based on findings from multiple studies. Actual results may vary depending on the experimental conditions.

Visualization of Signaling Pathways and Logical Relationships

The identified histone-binding proteins often play crucial roles in specific signaling pathways. Visualizing these relationships can provide valuable insights into their function.

Histone-Binding Protein Interaction Network cluster_0 Histone Core cluster_1 Identified Interactors cluster_2 Associated Complexes & Pathways cluster_3 Downstream Cellular Processes Histone Histone Tail (with PTMs) MSH6 MSH6 Histone->MSH6 Binds to methylated histones DPF2 DPF2 Histone->DPF2 Reads acetylation & lactylation RBBP4_7 RBBP4/7 Histone->RBBP4_7 Binds H3/H4 tails MMR Mismatch Repair (MMR) Complex MSH6->MMR SWI_SNF SWI/SNF Complex DPF2->SWI_SNF PRC2_NuRD PRC2/NuRD/ HDAC Complexes RBBP4_7->PRC2_NuRD DNA_Repair DNA Repair MMR->DNA_Repair Transcription Transcriptional Regulation SWI_SNF->Transcription Chromatin_Remodeling Chromatin Remodeling SWI_SNF->Chromatin_Remodeling PRC2_NuRD->Chromatin_Remodeling Gene_Silencing Gene Silencing PRC2_NuRD->Gene_Silencing

Figure 2: Interactions of identified proteins with histone modifications and their associated complexes.

MSH6 (MutS Homolog 6): As a component of the DNA mismatch repair (MMR) machinery, MSH6's interaction with histones suggests a direct link between chromatin state and DNA repair.[18][19][23] It is thought to be recruited to chromatin in a manner that is influenced by histone PTMs, facilitating the recognition and repair of DNA mismatches within the chromatin context.

DPF2 (Double PHD Fingers 2): DPF2 is a subunit of the BAF (SWI/SNF) chromatin-remodeling complex.[20][21] Its PHD finger domains act as "readers" of specific histone modifications, including acetylation and lactylation, thereby recruiting the BAF complex to specific genomic loci to modulate gene expression.[20] This plays a role in processes such as inflammation and antioxidant gene expression.[5][24]

RBBP4/7 (Retinoblastoma-Binding Protein 4 and 7): These highly homologous proteins are core components of several chromatin-modifying complexes, including the Polycomb Repressive Complex 2 (PRC2), NuRD, and Sin3 histone deacetylase (HDAC) complexes.[1][2][22] They act as histone chaperones, binding directly to histones H3 and H4 and facilitating the recruitment of these complexes to chromatin to regulate gene expression, often leading to transcriptional repression.[1][2][25]

Experimental Logic for Photo-Lysine Crosslinking A Hypothesis: Specific proteins interact with histones in vivo. B Method: Incorporate photo-lysine into histones. A->B C Action: UV irradiate cells. B->C D Result: Covalent crosslinks form between photo-lysine in histones and proximal proteins. C->D E Analysis: Isolate histone complexes and identify crosslinked proteins by mass spectrometry. D->E F Conclusion: Identified proteins are high-confidence in vivo histone interactors. E->F

Figure 3: Logical workflow of the photo-lysine crosslinking experiment.

Conclusion

The use of photo-lysine-mediated crosslinking provides a powerful and unbiased approach to identify and quantify histone-binding proteins in their native cellular environment. This technique is particularly valuable for capturing the weak and transient interactions that are central to chromatin biology and epigenetic regulation. The detailed protocols and data interpretation guidelines presented in this application note offer a comprehensive resource for researchers seeking to explore the dynamic landscape of the histone interactome. The insights gained from such studies are crucial for understanding fundamental biological processes and for the development of novel therapeutic strategies targeting epigenetic pathways in disease.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Photo-Lysine Crosslinked Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for the structural and functional characterization of proteins and protein complexes.[1][2][3] This method provides valuable distance constraints, enabling the study of protein-protein interactions (PPIs), conformational changes, and the architecture of large protein assemblies.[2][3] The incorporation of photo-reactive amino acids, such as photo-lysine (B560627), into proteins offers a versatile approach to capture transient and weak interactions in their native cellular environment.[4][5][6] Photo-lysine, a synthetic analog of lysine, contains a diazirine moiety that, upon UV irradiation, forms a highly reactive carbene intermediate capable of forming covalent bonds with nearby amino acid residues.[5][6] This application note provides a detailed workflow and experimental protocols for the analysis of photo-lysine crosslinked samples using mass spectrometry.

Principle of the Method

The photo-lysine crosslinking workflow involves several key stages. First, photo-lysine is metabolically incorporated into proteins in living cells by supplementing the cell culture medium with this unnatural amino acid.[4] Alternatively, for in vitro studies, it can be incorporated during protein expression. Following incorporation, cells or protein complexes are exposed to UV light to induce crosslinking. The crosslinked proteins are then extracted, purified, and enzymatically digested into peptides. Due to the low abundance of crosslinked peptides, an enrichment step is crucial.[7] Techniques such as size-exclusion chromatography (SEC) and strong cation-exchange chromatography (SCX) are commonly employed for this purpose.[7][8][9] The enriched crosslinked peptides are subsequently analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Finally, specialized software is used to identify the crosslinked peptides and map the interaction sites.

Experimental Workflow Diagram

Photo-Lysine Crosslinking Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment of Crosslinked Peptides cluster_analysis Mass Spectrometry and Data Analysis p1 Metabolic Labeling with Photo-Lysine in Cell Culture p2 UV Crosslinking (in vivo or in vitro) p1->p2 p3 Cell Lysis and Protein Extraction p2->p3 p4 Protein Digestion (e.g., Trypsin) p3->p4 e1 Size-Exclusion Chromatography (SEC) p4->e1 Primary Method e2 Strong Cation-Exchange Chromatography (SCX) e1->e2 Optional Second Dimension a1 LC-MS/MS Analysis e1->a1 e2->a1 a2 Database Search (e.g., MeroX, MaxLynx, XlinkX) a1->a2 a3 Identification and Validation of Crosslinked Peptides a2->a3 a4 Structural Modeling and Interaction Mapping a3->a4

Caption: Overall workflow for photo-lysine crosslinking mass spectrometry.

Experimental Protocols

Metabolic Labeling and In Vivo Crosslinking

This protocol is adapted for mammalian cells, such as HEK293T, and can be modified for other cell types.

Materials:

  • HEK293T cells

  • DMEM for SILAC (deficient in L-lysine and L-arginine)

  • Dialyzed fetal bovine serum (dFBS)

  • Photo-L-lysine hydrochloride

  • L-arginine

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

Procedure:

  • Culture HEK293T cells in DMEM for SILAC supplemented with 10% dFBS and the desired concentrations of L-arginine and photo-L-lysine. For quantitative studies using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), "light" and "heavy" labeled amino acids are used in parallel cultures.[10]

  • Grow cells for at least five passages to ensure complete incorporation of the amino acids.

  • On the day of the experiment, wash the cells with PBS.

  • Irradiate the cells with 365 nm UV light on ice for a predetermined duration (e.g., 15-30 minutes). The optimal irradiation time should be empirically determined.

  • After irradiation, harvest the cells for protein extraction.

Protein Extraction and Digestion

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate

Procedure:

  • Lyse the harvested cells in lysis buffer on ice.

  • Clarify the lysate by centrifugation.

  • Denature the proteins by adding a denaturing agent and heating.

  • Reduce the disulfide bonds by adding DTT and incubating at 56°C.

  • Alkylate the cysteine residues by adding IAA and incubating in the dark at room temperature.

  • Dilute the protein solution with ammonium bicarbonate buffer to reduce the denaturant concentration.

  • Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.[11]

  • Stop the digestion by adding formic acid.

Enrichment of Crosslinked Peptides by SEC and SCX

a. Size-Exclusion Chromatography (SEC)

Materials:

  • SEC column suitable for peptide separation

  • SEC mobile phase (e.g., 30% acetonitrile, 0.1% formic acid)

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Load the digested peptide mixture onto the column.

  • Collect fractions based on the elution profile. Crosslinked peptides, being larger, are expected to elute in the earlier fractions.[8]

  • Pool the fractions containing the enriched crosslinked peptides.

b. Strong Cation-Exchange Chromatography (SCX)

Materials:

  • SCX column or spin tips

  • SCX buffers with increasing salt concentrations (e.g., potassium phosphate (B84403) buffer with varying KCl concentrations)

Procedure:

  • Condition and equilibrate the SCX material.

  • Load the peptide sample (either directly after digestion or after SEC enrichment).

  • Wash the column to remove unbound peptides.

  • Elute the peptides with a step-wise gradient of increasing salt concentrations. Crosslinked peptides, which are more highly charged, will elute at higher salt concentrations.[8]

  • Collect the fractions for desalting before LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-resolution Orbitrap mass spectrometer (e.g., Orbitrap Fusion Lumos) coupled with a nano-LC system.[12][13]

LC Settings:

  • Column: PepMap C18 column (e.g., 75 μm x 50 cm).[12]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.

  • Gradient: A typical gradient would be a linear increase from 2% to 35% B over 90-120 minutes.[12][13]

  • Flow Rate: 300 nL/min.[12]

MS Settings:

  • MS1 (Full Scan):

    • Resolution: 120,000.[12]

    • AGC Target: 4e5.[12]

    • Mass Range: 375-1500 m/z.[12]

  • MS2 (Tandem Scan):

    • Activation Type: HCD (Higher-energy C-trap Dissociation).

    • Resolution: 30,000.[11]

    • AGC Target: 5e4.[11]

    • Isolation Window: 1.6 m/z.

    • Normalized Collision Energy: 27-35%.[11]

Data Analysis

Specialized software is required to identify the crosslinked peptides from the complex MS/MS data.

Software Options:

  • MeroX: A widely used open-source software for the identification of crosslinked peptides.

  • MaxLynx: An integrated workflow within the MaxQuant environment for XL-MS data analysis.[14][15][16]

  • XlinkX: A node within the Proteome Discoverer software for identifying crosslinked peptides.[8]

General Bioinformatic Workflow:

  • Convert the raw MS data to a suitable format (e.g., mzML).

  • Perform a database search against a protein sequence database. The search parameters should include the specific mass modification of the photo-lysine crosslinker and the potential for crosslinks between different amino acid residues.

  • The software will score the peptide-spectrum matches (PSMs) for both linear and crosslinked peptides.

  • Filter the identified crosslinks based on a false discovery rate (FDR) to ensure high confidence.

  • Visualize the identified crosslinks on protein structures or interaction networks.

Signaling Pathway and Logical Relationship Diagram

PPI_Capture_Validation cluster_capture Capturing Protein-Protein Interactions cluster_validation Validation and Identification c1 Protein A with incorporated Photo-Lysine c3 Transient Interaction c1->c3 c2 Interacting Protein B c2->c3 c4 UV Activation c3->c4 c5 Covalent Crosslink Formation c4->c5 v1 Enrichment of Crosslinked Peptides c5->v1 v2 LC-MS/MS Analysis v1->v2 v3 Identification of Crosslinked Peptide Pair v2->v3 v4 Confirmation of A-B Interaction v3->v4

Caption: Logical flow from PPI capture to MS-based validation.

Quantitative Data Presentation

The following tables provide examples of how quantitative data from photo-lysine crosslinking experiments can be presented.

Table 1: Enrichment Efficiency of Crosslinked Peptides

Enrichment MethodTotal Peptides IdentifiedCrosslinked Peptides IdentifiedEnrichment Fold
No Enrichment15,0001501x
SEC8,0008005.3x
SCX6,50097515x
SEC followed by SCX4,0001,20030x

Table 2: Number of Identified Crosslinks in a Proteome-Wide Study

SampleTotal Identified ProteinsIntra-protein CrosslinksInter-protein CrosslinksTotal Unique Crosslinks
Untreated Control2,500000
Drug A Treated2,4501,2343451,579
Drug B Treated2,4809872101,197

Table 3: Quantitative Comparison of Crosslink Abundance (SILAC)

Crosslinked ProteinsPeptide Sequence 1Peptide Sequence 2SILAC Ratio (Heavy/Light)Fold Change (Treated/Control)
Protein X - Protein Y......2.5+2.5
Protein A - Protein B......0.4-2.5
Protein C - Protein D......1.1No significant change

Conclusion

The photo-lysine crosslinking mass spectrometry workflow is a robust and versatile method for investigating protein-protein interactions and protein structures in a cellular context. The detailed protocols and data analysis strategies presented in this application note provide a comprehensive guide for researchers to successfully implement this powerful technique. Careful optimization of each step, from metabolic labeling to data analysis, is crucial for achieving high-quality and reliable results.

References

Application Notes and Protocols for Click Chemistry with Photo-Lysine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the use of photo-lysine (B560627) analogs in conjunction with click chemistry for advanced proteomic studies. This powerful combination enables the in vivo capture and subsequent identification of protein-protein interactions, the mapping of post-translational modification (PTM) reader proteins, and the deconvolution of drug targets.

Introduction to Photo-Lysine Analogs and Click Chemistry

Photo-lysine analogs are synthetic amino acids that closely resemble natural lysine (B10760008) but contain a photo-activatable group, typically a diazirine. These analogs can be metabolically incorporated into proteins in living cells, replacing lysine residues. Upon exposure to UV light, the diazirine group forms a highly reactive carbene intermediate, which rapidly and indiscriminately forms a covalent bond with nearby molecules, effectively "trapping" interacting proteins.[1][2][3][4][5]

Many photo-lysine analogs are also bifunctional, containing a "handle" for bioorthogonal chemistry, such as an alkyne or azide (B81097) group. This handle allows for the specific attachment of reporter tags (e.g., biotin (B1667282) for enrichment or a fluorophore for imaging) via a highly efficient and specific "click" reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[6][7][8][9] This two-step approach of photo-crosslinking followed by click chemistry provides a robust workflow for the enrichment and identification of crosslinked protein complexes by mass spectrometry.

Core Applications

The versatility of photo-lysine analogs combined with click chemistry lends itself to a variety of powerful applications in chemical biology and drug discovery:

  • Mapping Protein-Protein Interactions (PPIs): By metabolically incorporating a photo-lysine analog into the proteome, researchers can capture transient and weak protein interactions in their native cellular environment.

  • Identifying Post-Translational Modification (PTM) "Readers": Photo-lysine can be used to identify proteins that recognize and bind to specific lysine PTMs, such as methylation or acetylation, providing insights into cellular signaling pathways.[1][3][10]

  • Drug Target Deconvolution: This technique can be employed to identify the specific protein targets of a small molecule drug, a critical step in understanding its mechanism of action and potential off-target effects.

Featured Photo-Lysine Analogs

Several photo-lysine analogs have been developed, each with unique properties. Below is a comparison of some commonly used analogs.

Photo-Lysine AnalogStructureKey FeaturesApplications
Photo-Lysine Diazirine-containing lysine analog.Readily incorporated by native mammalian translation machinery.[1][10]Identification of PTM readers and histone-binding proteins.[1][10]
AmAzZLys Nε-(3-amino-5- azidobenzyloxycarbonyl)-L-lysineGenetically encoded pyrrolysine analog with both a photo-crosslinker (azide) and a handle for click chemistry (amine).[6]Site-specific incorporation for precise PPI studies.
PrDiAzK Nε-(((3-((prop-2-yn-1-yloxy)methyl)-3H-diazirine-3-yl)methoxy)carbonyl)-L-lysineBifunctional pyrrolysine analog with a diazirine for crosslinking and an alkyne for click chemistry.[6][7][11]Site-specific and proteome-wide incorporation for PPI mapping.[7][11]

Experimental Workflows & Protocols

This section provides detailed protocols for the key applications of photo-lysine analogs and click chemistry.

Application 1: Mapping Global Protein-Protein Interactions

This protocol describes a general workflow for identifying protein-protein interactions on a proteome-wide scale using metabolic labeling with a photo-lysine analog.

PPI_Workflow cluster_CellCulture Cell Culture & Labeling cluster_Crosslinking Crosslinking cluster_LysisClick Lysis & Click Chemistry cluster_Enrichment Enrichment & Digestion cluster_Analysis Analysis A 1. Metabolic Labeling with Photo-Lysine Analog B 2. In vivo UV Crosslinking (365 nm) A->B C 3. Cell Lysis B->C D 4. Click Chemistry (e.g., CuAAC with Biotin-Azide) C->D E 5. Streptavidin Affinity Purification D->E F 6. On-bead Trypsin Digestion E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Protein Identification & Quantification) G->H

General workflow for PPI mapping.

Protocol: Global PPI Mapping

  • Metabolic Labeling:

    • Culture mammalian cells (e.g., HEK293T, HeLa) in lysine-free DMEM supplemented with dialyzed fetal bovine serum (FBS).

    • Add the photo-lysine analog (e.g., "photo-lysine") to the medium at a final concentration of 0.1-1 mM.

    • Incubate the cells for 24-48 hours to allow for incorporation of the analog into newly synthesized proteins. For quantitative analysis using SILAC, two cell populations are cultured in parallel with either "light" (unlabeled) or "heavy" (isotope-labeled) amino acids, in addition to the photo-lysine analog in the experimental condition.

  • In vivo UV Crosslinking:

    • Wash the cells with ice-cold PBS to remove excess photo-lysine analog.

    • Irradiate the cells with UV light at 365 nm for 5-15 minutes on ice. The optimal irradiation time should be determined empirically.

  • Cell Lysis:

    • Lyse the cells in a denaturing buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Sonicate the lysate to shear genomic DNA and reduce viscosity.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Click Chemistry (CuAAC):

    • To the cell lysate, add the click chemistry reagents in the following order:

      • Biotin-azide (final concentration 10-50 µM)

      • Tris(2-carboxyethyl)phosphine (TCEP) (freshly prepared, final concentration 1 mM)

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)

      • Copper(II) sulfate (B86663) (CuSO₄) (final concentration 1 mM)

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Streptavidin Affinity Purification:

    • Add streptavidin-conjugated beads to the lysate and incubate for 2-4 hours at 4°C with rotation to capture biotinylated protein complexes.

    • Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.

  • On-bead Trypsin Digestion:

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the digested peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins.

    • For SILAC experiments, calculate the heavy/light ratios to identify proteins that are significantly enriched in the crosslinked sample compared to the control.

Application 2: Identification of PTM Reader Proteins

This application focuses on identifying proteins that specifically recognize a post-translational modification on a "bait" protein or peptide.

PTM_Reader_Workflow cluster_BaitPrep Bait Preparation cluster_Incubation Incubation & Crosslinking cluster_ClickEnrich Click Chemistry & Enrichment cluster_Analysis Analysis A 1. Synthesize Bait Peptide with PTM and Photo-Lysine B 2. Incubate Bait with Cell Lysate or Nuclear Extract A->B C 3. UV Crosslinking (365 nm) B->C D 4. Click Chemistry with Biotin-Azide C->D E 5. Streptavidin Pulldown D->E F 6. Elution and SDS-PAGE E->F G 7. In-gel Digestion F->G H 8. LC-MS/MS Analysis G->H

Workflow for identifying PTM reader proteins.

Protocol: PTM Reader Identification

  • Bait Peptide Synthesis:

    • Synthesize a peptide corresponding to the protein sequence containing the PTM of interest (e.g., trimethylated lysine).

    • Incorporate a photo-lysine analog at a position adjacent to the PTM.

    • Include a terminal alkyne handle on the peptide for click chemistry.

  • Incubation with Cell Lysate:

    • Incubate the bait peptide with cell lysate or nuclear extract containing potential reader proteins.

    • Perform a parallel incubation with a control peptide lacking the PTM.

  • UV Crosslinking:

    • Irradiate the mixture with UV light (365 nm) to crosslink the bait peptide to interacting proteins.

  • Click Chemistry:

    • Perform a CuAAC reaction to attach a biotin tag to the alkyne handle on the peptide.

  • Streptavidin Pulldown:

    • Enrich the crosslinked complexes using streptavidin beads.

  • Elution and SDS-PAGE:

    • Elute the captured proteins from the beads and separate them by SDS-PAGE.

  • In-gel Digestion:

    • Excise the protein bands of interest and perform in-gel trypsin digestion.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by mass spectrometry to identify the captured proteins. Compare the results from the PTM-containing and control peptides to identify specific reader proteins.

Application 3: Drug Target Deconvolution

This workflow is designed to identify the cellular targets of a small molecule drug.

Drug_Target_ID_Workflow cluster_ProbeSynth Probe Synthesis cluster_CellTreatment Cell Treatment & Crosslinking cluster_LysisClickEnrich Lysis, Click Chemistry & Enrichment cluster_Analysis Analysis A 1. Synthesize Drug Analog with Photo-Lysine & Alkyne B 2. Treat Cells with Drug Probe A->B C 3. UV Crosslinking B->C D 4. Cell Lysis C->D E 5. Click Chemistry with Biotin-Azide D->E F 6. Streptavidin Pulldown E->F G 7. On-bead Digestion F->G H 8. LC-MS/MS Analysis G->H I 9. Identify Enriched Proteins H->I

Workflow for drug target deconvolution.

Protocol: Drug Target Deconvolution

  • Probe Synthesis:

    • Synthesize an analog of the drug of interest that incorporates a photo-activatable group (diazirine) and a click chemistry handle (alkyne). The design of the probe should aim to minimize disruption of the drug's binding to its target.

  • Cell Treatment:

    • Treat living cells with the drug probe. Include control experiments such as treatment with the parent drug (without the photo-crosslinker and click handle) to compete for binding sites and identify specific targets.

  • UV Crosslinking:

    • Irradiate the cells with UV light to covalently link the drug probe to its target proteins.

  • Cell Lysis, Click Chemistry, and Enrichment:

    • Follow the procedures for cell lysis, CuAAC with biotin-azide, and streptavidin pulldown as described in the global PPI mapping protocol.

  • On-bead Digestion and LC-MS/MS Analysis:

    • Perform on-bead trypsin digestion and analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Identify proteins that are significantly enriched in the probe-treated sample compared to the control samples. These enriched proteins are potential targets of the drug.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing photo-lysine analogs and click chemistry.

Table 1: SILAC-based Quantification of Photo-Lysine Crosslinked Proteins

ProteinH/L Ratio (UV+/UV-)DescriptionReference
Protein A8.5Known interactor of the bait protein.Fictional
Protein B6.2Novel interactor identified in the screen.Fictional
Protein C1.1Non-specific binder, not enriched.Fictional
Protein D7.9Component of the same protein complex.Fictional

This table is a representative example. Actual data will vary depending on the experiment.

Table 2: Comparison of Crosslinking Efficiency for Different Photo-Lysine Analogs

Photo-Lysine AnalogRelative Crosslinking Yield (%)Target ProteinReference
Photo-Lysine100Histone H3[1]
AmAzZLys85GFP[6]
PrDiAzK120eGFP[7]

This table provides a qualitative comparison based on published data and is for illustrative purposes.

Synthesis of Photo-Lysine Analogs

Detailed synthesis protocols for photo-lysine analogs are often complex and require expertise in organic chemistry. Below is a simplified overview of the synthesis of a diazirine-containing photo-lysine analog. For detailed procedures, please refer to the cited literature.[7][12][13][14][15]

General Synthetic Scheme for a Diazirine-Based Photo-Lysine:

  • Starting Material: A protected lysine derivative.

  • Introduction of the Diazirine Precursor: The lysine side chain is modified to introduce a ketone functionality.

  • Diazirine Formation: The ketone is converted to a diazirine through a multi-step process typically involving reaction with ammonia (B1221849) and an oxidizing agent.[14][15]

  • Deprotection and Purification: The protecting groups are removed, and the final photo-lysine analog is purified.

For bifunctional analogs, the synthesis involves additional steps to incorporate the click chemistry handle.[7][12]

Conclusion

The combination of photo-lysine analogs and click chemistry offers a powerful and versatile platform for investigating the cellular proteome. The protocols and information provided in these application notes serve as a guide for researchers to design and execute experiments aimed at unraveling the complex network of protein interactions that govern cellular function. As new photo-lysine analogs and analytical methods are developed, the scope and impact of this technology are expected to continue to grow.

References

Application Notes and Protocols for Identifying Readers of Lysine PTMs using Photo-Lysine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) of lysine (B10760008) residues are critical regulators of protein function, orchestrating a vast array of cellular processes. The identification of "reader" proteins, which specifically recognize and bind to these modified lysine residues, is crucial for understanding the downstream signaling pathways and for the development of novel therapeutics. Photo-lysine (B560627) hydrochloride is a powerful chemical tool that enables the identification of these reader proteins by incorporating a photoreactive diazirine moiety into proteins, allowing for covalent crosslinking of interacting partners upon UV irradiation.[1][2][3][4][5][6] This document provides detailed application notes and protocols for utilizing photo-lysine hydrochloride to capture and identify readers of lysine PTMs.

Principle of the Method

The this compound technology is based on the metabolic incorporation of a photo-activatable lysine analog into cellular proteins.[1][2][6] The workflow involves three key steps:

  • Metabolic Labeling: Cells are cultured in a medium where lysine is replaced with this compound. The cellular machinery incorporates this analog into newly synthesized proteins.

  • In Vivo Crosslinking: Upon exposure to long-wave UV light (approximately 365 nm), the diazirine group on the incorporated photo-lysine is activated, forming a highly reactive carbene intermediate. This intermediate rapidly forms covalent bonds with nearby molecules, effectively "trapping" interacting proteins, including PTM readers.[7][8]

  • Enrichment and Identification: The crosslinked protein complexes are then isolated from the cell lysate, typically through immunoprecipitation of a bait protein or affinity purification. The captured proteins are subsequently identified by mass spectrometry.[9][10][11]

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Chemical FormulaC11H21N4O4 · HClN/A
Molecular Weight308.77 g/mol N/A
Photoreactive GroupDiazirine[1][2]
Activation Wavelength~355-365 nm[7][8]
Reactive IntermediateCarbene[7][12]
Half-life of Diazirine (356 nm)~11.0 min[8]
Half-life of Diazirine (300 nm)~3.8 min[8]
Table 2: Comparison of Photo-Activatable Amino Acids
Photo-Amino AcidCrosslinking EfficiencyNotesReference
Photo-lysineHigher than photo-leucine for some chaperone proteins.The higher abundance of lysine in proteins may lead to more efficient capture of interactions.[1][2]
Photo-leucineEfficient for capturing protein-protein interactions.May have lower incorporation rates compared to photo-lysine in some proteins.[13]
Photo-methionineEfficient for capturing protein-protein interactions.Methionine is a low-abundance amino acid, which can be advantageous for specific labeling.[13]

Note: Crosslinking efficiency can be protein and interaction-dependent. The data presented is based on specific published examples and may not be universally applicable.

Table 3: Recommended Starting Concentrations for Metabolic Labeling in Mammalian Cells
Cell LineThis compound ConcentrationReference
HeLa0.1 - 0.4 mM[14]
HEK293T0.2 - 0.8 mM
General Mammalian Cells0.1 - 1.0 mM

Note: The optimal concentration should be determined empirically for each cell line and experimental condition to ensure efficient incorporation without significant cytotoxicity.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293T)

  • Lysine-free cell culture medium (e.g., DMEM for SILAC)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • Standard cell culture reagents and equipment

Procedure:

  • Culture cells to ~70-80% confluency in standard complete medium.

  • Prepare the labeling medium: supplement lysine-free medium with dFBS and the desired concentration of this compound (refer to Table 3 for starting concentrations). Ensure complete dissolution of the this compound.

  • Aspirate the standard medium from the cells and wash once with sterile PBS.

  • Add the prepared labeling medium to the cells.

  • Incubate the cells for 24-48 hours to allow for the incorporation of photo-lysine into newly synthesized proteins. The incubation time can be optimized based on the turnover rate of the protein of interest.

Protocol 2: In Vivo UV Crosslinking

Materials:

  • Cells metabolically labeled with photo-lysine

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Long-wave UV lamp (365 nm)

Procedure:

  • Place the cell culture dish on ice.

  • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Aspirate the final PBS wash, leaving a thin layer of PBS on the cells.

  • Place the uncovered dish directly under a 365 nm UV lamp. The distance from the lamp to the cells should be minimized (typically 5-10 cm).

  • Irradiate the cells for 5-15 minutes.[7] The optimal irradiation time should be determined empirically by performing a time-course experiment and assessing the degree of crosslinking by Western blot.

  • After irradiation, immediately proceed to cell lysis.

Protocol 3: Cell Lysis and Protein Extraction

Materials:

  • UV-crosslinked cells

  • Ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Add ice-cold lysis buffer to the culture dish.

  • Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

Protocol 4: Immunoprecipitation of Crosslinked Protein Complexes

Materials:

  • Cell lysate containing crosslinked proteins

  • Antibody specific to the bait protein

  • Protein A/G magnetic beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

Procedure:

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

  • Remove the beads by magnetic separation.

  • Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

  • Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Pellet the beads by magnetic separation and discard the supernatant.

  • Wash the beads three to five times with ice-cold wash buffer.

  • Elute the immunoprecipitated protein complexes from the beads using elution buffer.

Protocol 5: Sample Preparation for Mass Spectrometry

Materials:

  • Eluted protein complexes

  • SDS-PAGE gel and running buffer

  • Coomassie blue stain

  • In-gel digestion kit (containing trypsin, reduction, and alkylation reagents)

  • C18 desalting spin columns

  • Mass spectrometer

Procedure:

  • Separate the eluted protein complexes by SDS-PAGE.

  • Stain the gel with Coomassie blue to visualize the protein bands.

  • Excise the entire lane or specific bands of interest (corresponding to the bait protein and its crosslinked partners).

  • Perform in-gel digestion of the proteins with trypsin. This involves destaining, reduction, alkylation, and overnight digestion.

  • Extract the peptides from the gel pieces.

  • Desalt and concentrate the peptides using C18 spin columns.

  • Analyze the peptides by LC-MS/MS.

  • Identify the crosslinked peptides and interacting proteins using specialized bioinformatics software.

Visualizations

Signaling_Pathway cluster_0 Cellular Environment Lysine_PTM Lysine PTM on Bait Protein Reader_Protein Reader Protein Lysine_PTM->Reader_Protein Recognition Downstream_Effector Downstream Effector Proteins Reader_Protein->Downstream_Effector Signal Transduction Experimental_Workflow Metabolic_Labeling 1. Metabolic Labeling with Photo-Lysine HCl UV_Crosslinking 2. In Vivo UV Crosslinking (365 nm) Metabolic_Labeling->UV_Crosslinking Cell_Lysis 3. Cell Lysis and Protein Extraction UV_Crosslinking->Cell_Lysis Enrichment 4. Enrichment of Crosslinked Complexes (e.g., IP) Cell_Lysis->Enrichment MS_Analysis 5. Mass Spectrometry Analysis Enrichment->MS_Analysis Data_Analysis 6. Identification of Reader Proteins MS_Analysis->Data_Analysis Logical_Relationship PhotoLysine Photo-Lysine Incorporation Carbene Carbene Formation PhotoLysine->Carbene UV UV Irradiation UV->Carbene Crosslink Covalent Crosslink Formation Carbene->Crosslink Identification Identification of Interacting Protein Crosslink->Identification

References

Application Notes and Protocols for In Vitro Transcription/Translation with Photo-Lysine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of the photo-activatable amino acid, photo-lysine (B560627), into proteins using in vitro transcription/translation (IVTT) systems. This technique is a powerful tool for elucidating protein-protein interactions, a critical aspect of drug discovery and development.

Introduction to Photo-Lysine

Photo-lysine is a non-canonical amino acid that contains a diazirine ring in its side chain.[1] This small, chemically stable group becomes highly reactive upon exposure to ultraviolet (UV) light, typically in the range of 330-370 nm.[1] Upon activation, the diazirine forms a highly reactive carbene intermediate that can covalently bond with nearby molecules, effectively "trapping" transient or weak protein-protein interactions.[1] Because it is structurally similar to natural lysine (B10760008), photo-lysine can be readily incorporated into proteins by the native translational machinery of both prokaryotic and eukaryotic systems.[1][2]

Principle of the Method

The workflow for utilizing photo-lysine in protein interaction studies involves several key steps:

  • In Vitro Protein Synthesis: The target protein is synthesized in a cell-free protein synthesis system, such as an E. coli S30 extract or rabbit reticulocyte lysate, with photo-lysine supplied in the reaction mixture.

  • Interaction Incubation: The newly synthesized protein containing photo-lysine is incubated with its potential binding partners under conditions that favor their interaction.

  • UV Cross-linking: The mixture is exposed to UV light to activate the diazirine group on the photo-lysine residues, leading to the formation of covalent cross-links between the target protein and its interacting partners.

  • Analysis: The cross-linked protein complexes are then analyzed to identify the interacting proteins. This is typically achieved through techniques such as SDS-PAGE, Western blotting, and mass spectrometry.

Key Applications in Drug Development

  • Target Identification and Validation: Identify the direct binding partners of a drug target.

  • Mechanism of Action Studies: Elucidate the molecular interactions through which a drug exerts its effect.

  • Mapping Binding Interfaces: Pinpoint the specific regions of interaction between a drug and its target protein.

  • Screening for Interaction Modulators: Identify small molecules that disrupt or enhance specific protein-protein interactions.

Quantitative Data Summary

The efficiency of photo-lysine incorporation and the overall protein yield are critical parameters for the success of these experiments. While specific data for photo-lysine in vitro is not extensively published, the following tables provide representative data for the incorporation of photo-reactive non-canonical amino acids in cell-free systems.

Table 1: Estimated Incorporation Efficiency of Photo-Reactive Amino Acids in Cell-Free Systems

Cell-Free SystemPhoto-Reactive Amino AcidEstimated Incorporation Efficiency (%)Reference
E. coli S30 Extractp-Benzoyl-L-phenylalanine (Bpa)15 - 50N/A
Rabbit Reticulocyte LysatePhoto-Leucine10 - 40[3]
Wheat Germ Extractp-Azido-L-phenylalanine (AzF)20 - 60N/A
PURE SystemPhoto-Lysine (estimated) 10 - 40 [3]

Note: The incorporation efficiency can be influenced by factors such as the concentration of the non-canonical amino acid, the specific protein being expressed, and the codon context.

Table 2: Typical Protein Yields in Cell-Free Systems with Non-Canonical Amino Acid Incorporation

Cell-Free SystemTarget ProteinProtein Yield (µg/mL)Reference
E. coli S30 ExtractGreen Fluorescent Protein (GFP)50 - 200[4]
Rabbit Reticulocyte LysateLuciferase20 - 100[5]
Wheat Germ ExtractDihydrofolate Reductase (DHFR)30 - 150N/A
PURE SystemVarious10 - 100[6]

Note: Protein yields can be significantly optimized by adjusting reaction conditions such as temperature, time, and the concentration of template DNA and other components.

Experimental Protocols

Protocol 1: In Vitro Transcription/Translation with Photo-Lysine Incorporation

This protocol is a general guideline and may require optimization for specific proteins and cell-free systems.

Materials:

  • Cell-Free Protein Synthesis Kit (e.g., E. coli S30 Extract System or Rabbit Reticulocyte Lysate System)

  • Plasmid DNA encoding the target protein with a suitable promoter (e.g., T7)

  • Photo-Lysine solution (e.g., 10 mM in nuclease-free water)

  • Complete amino acid mixture lacking lysine

  • Nuclease-free water

  • RNase inhibitor

Procedure:

  • Reaction Setup: On ice, combine the following components in a microcentrifuge tube. The final volume is typically 25-50 µL.

    • Cell-free extract

    • Reaction buffer

    • Amino acid mixture (lysine-free)

    • Photo-Lysine (final concentration 0.1 - 1 mM, to be optimized)

    • RNase inhibitor

    • Plasmid DNA (0.5 - 1 µg)

    • Nuclease-free water to the final volume

  • Incubation: Gently mix the reaction and incubate at the recommended temperature for the chosen cell-free system (e.g., 37°C for E. coli S30, 30°C for rabbit reticulocyte lysate) for 1-4 hours.

  • Verification of Protein Synthesis (Optional): To confirm protein expression, a small aliquot of the reaction can be analyzed by SDS-PAGE and Coomassie staining or by incorporating a radiolabeled amino acid (e.g., ³⁵S-methionine) and autoradiography.

Protocol 2: UV Cross-linking of Photo-Lysine Containing Proteins

Materials:

  • IVTT reaction containing the photo-lysine incorporated protein

  • Potential interacting protein(s) or cell lysate

  • UV cross-linking instrument (e.g., Stratalinker) with a 365 nm lamp

  • Microplate or quartz cuvette

Procedure:

  • Incubation with Binding Partners: Add the potential interacting protein(s) or cell lysate to the IVTT reaction mixture. Incubate under conditions that promote the interaction (e.g., 30 minutes at room temperature or 4°C).

  • UV Irradiation: Transfer the reaction mixture to a suitable container (e.g., 96-well plate on ice). Place the container in the UV cross-linker and irradiate with 365 nm UV light for 5-30 minutes. The optimal irradiation time should be determined empirically.

  • Analysis: Following cross-linking, the samples are ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 3: Sample Preparation for Mass Spectrometry Analysis

This protocol outlines a general procedure for preparing cross-linked samples for identification by mass spectrometry.

Materials:

  • SDS-PAGE equipment and reagents

  • Coomassie stain

  • In-gel digestion kit or reagents (e.g., trypsin, DTT, iodoacetamide, ammonium (B1175870) bicarbonate)

  • Size-Exclusion Chromatography (SEC) column (optional)

  • LC-MS/MS system

Procedure:

  • SDS-PAGE Separation: Separate the cross-linked protein complexes by SDS-PAGE. Visualize the protein bands by Coomassie staining.

  • Excision of Cross-linked Bands: Carefully excise the gel bands corresponding to the cross-linked complexes.

  • In-Gel Digestion:

    • Destain the gel pieces.

    • Reduce the disulfide bonds with DTT.

    • Alkylate the cysteine residues with iodoacetamide.

    • Digest the proteins with trypsin overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel pieces using a series of acetonitrile (B52724) and formic acid washes.

  • Enrichment of Cross-linked Peptides (Optional): To increase the identification rate of cross-linked peptides, an enrichment step using size-exclusion chromatography (SEC) can be performed.

  • LC-MS/MS Analysis: Analyze the extracted peptides by LC-MS/MS. Specialized software is required to identify the cross-linked peptides from the complex mass spectrometry data.

Visualizations

Experimental_Workflow cluster_synthesis In Vitro Protein Synthesis cluster_interaction Interaction and Cross-linking cluster_analysis Analysis ivtt IVTT Reaction Setup (with Photo-Lysine) incubation Incubation (Protein Synthesis) ivtt->incubation binding Incubation with Binding Partners incubation->binding uv_crosslinking UV Cross-linking (365 nm) binding->uv_crosslinking sds_page SDS-PAGE uv_crosslinking->sds_page in_gel_digest In-Gel Digestion sds_page->in_gel_digest lc_ms LC-MS/MS Analysis in_gel_digest->lc_ms data_analysis Data Analysis (Identification of Cross-links) lc_ms->data_analysis

Caption: Experimental workflow for photo-lysine incorporation and cross-linking studies.

Photo_Lysine_Activation cluster_before Before UV Activation cluster_after After UV Activation photo_lysine Photo-Lysine (Diazirine) protein_a Protein A carbene Carbene Intermediate photo_lysine->carbene UV Light (365 nm) protein_b Protein B protein_a->protein_b Non-covalent Interaction crosslink Covalent Cross-link protein_a_cross Protein A protein_b_cross Protein B protein_a_cross->protein_b_cross Covalent Bond

Caption: Mechanism of photo-lysine activation and cross-linking.

References

Application Notes and Protocols for Western Blot Analysis of Photo-Lysine Crosslinked Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of photo-lysine (B560627), a photo-activatable amino acid analog, to capture and analyze protein-protein interactions (PPIs) using Western blotting. This technique is invaluable for stabilizing transient and weak interactions within a cellular context, allowing for their subsequent detection and characterization.

Introduction

Understanding protein-protein interactions is fundamental to elucidating cellular signaling pathways, protein function, and the mechanisms of disease. Many biologically significant PPIs are transient in nature, making them challenging to study with traditional methods like co-immunoprecipitation. Photo-lysine, which incorporates a diazirine moiety, can be metabolically incorporated into proteins in living cells.[1][2][3] Upon exposure to UV light, the diazirine group forms a highly reactive carbene that covalently crosslinks with interacting proteins in close proximity.[1][4] These stabilized covalent complexes can then be readily analyzed by Western blotting, providing a powerful tool to investigate dynamic cellular processes.

Principle of the Method

The workflow involves three main stages:

  • In vivo Incorporation of Photo-Lysine: Cells are cultured in a lysine-deficient medium supplemented with photo-lysine, allowing for its incorporation into the cellular proteome during protein synthesis.[1]

  • Photo-Crosslinking: The cells are irradiated with UV light to activate the photo-lysine and induce covalent crosslinking between interacting proteins.[5]

  • Western Blot Analysis: The crosslinked protein complexes are then isolated, separated by SDS-PAGE, and detected by Western blotting using antibodies specific to the protein of interest. The appearance of higher molecular weight bands indicates successful crosslinking and protein interaction.

Experimental Workflow

Below is a diagram illustrating the key steps in the experimental workflow for Western blot analysis of photo-lysine crosslinked complexes.

experimental_workflow cluster_incorporation Photo-Lysine Incorporation cluster_crosslinking Photo-Crosslinking cluster_analysis Western Blot Analysis cell_culture 1. Cell Culture in Lysine-Free Medium add_photolysine 2. Supplement with Photo-Lysine cell_culture->add_photolysine incubation 3. Incubation for Protein Synthesis add_photolysine->incubation harvest_cells 4. Harvest and Wash Cells incubation->harvest_cells uv_irradiation 5. UV Irradiation (365 nm) harvest_cells->uv_irradiation cell_lysis 6. Cell Lysis uv_irradiation->cell_lysis protein_quant 7. Protein Quantification cell_lysis->protein_quant sds_page 8. SDS-PAGE protein_quant->sds_page transfer 9. Transfer to Membrane sds_page->transfer blocking 10. Blocking transfer->blocking primary_ab 11. Primary Antibody Incubation blocking->primary_ab secondary_ab 12. Secondary Antibody Incubation primary_ab->secondary_ab detection 13. Detection secondary_ab->detection

Caption: Experimental workflow from photo-lysine incorporation to Western blot detection.

Signaling Pathway Example: Histone-Reader Protein Interaction

Photo-lysine crosslinking is a powerful tool to study the dynamic interactions between histone proteins and their "reader" domains, which are crucial for epigenetic regulation. This diagram illustrates the capture of a histone H3-reader protein interaction.

signaling_pathway cluster_after After UV Crosslinking H3 Histone H3 (with Photo-Lysine) Reader Reader Protein H3->Reader Non-covalent Interaction UV UV Light (365 nm) Crosslinked_Complex Covalent Histone H3-Reader Protein Complex UV->Crosslinked_Complex Covalent Bond Formation

Caption: Capturing histone-reader protein interaction via photo-crosslinking.

Detailed Experimental Protocols

Protocol 1: Incorporation of Photo-Lysine into Mammalian Cells
  • Cell Culture: Plate mammalian cells (e.g., HEK293T, HeLa) in a 10 cm dish and grow to 70-80% confluency in complete DMEM medium.

  • Lysine (B10760008) Deprivation: Gently wash the cells twice with pre-warmed, sterile PBS. Replace the complete medium with lysine-free DMEM supplemented with 10% dialyzed fetal bovine serum (dFBS). Incubate for 1 hour to deplete intracellular lysine pools.

  • Photo-Lysine Supplementation: Add photo-lysine to the lysine-free medium to a final concentration of 1 mM.

  • Incubation: Incubate the cells for 18-24 hours to allow for the incorporation of photo-lysine into newly synthesized proteins.

Protocol 2: In Vivo Photo-Crosslinking and Cell Lysis
  • Cell Harvesting: After incubation, place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • UV Irradiation: Aspirate the PBS and add a thin layer of ice-cold PBS to just cover the cells. Place the dish on an ice-water bath under a 365 nm UV lamp. Irradiate the cells for 10-30 minutes. The optimal irradiation time should be determined empirically.[5][6]

  • Cell Lysis: Immediately after irradiation, aspirate the PBS and add 1 mL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Lysate Preparation: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with gentle agitation.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

Protocol 3: Western Blot Analysis of Crosslinked Complexes
  • Sample Preparation: Mix 20-30 µg of protein lysate with 4x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

  • Denaturation: Heat the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel (the percentage of which will depend on the expected size of the complex) and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The appearance of bands at a higher molecular weight than the monomeric protein of interest is indicative of a crosslinked complex.

Data Presentation and Quantitative Analysis

Quantitative analysis of Western blots can provide insights into the efficiency of crosslinking under different conditions. Densitometry can be used to measure the intensity of the bands corresponding to the monomeric and crosslinked species.

Table 1: Effect of UV Irradiation Time on Crosslinking Efficiency

UV Irradiation Time (minutes)Monomeric Protein (Band Intensity)Crosslinked Complex (Band Intensity)Crosslinking Efficiency (%)
01.000.000.0
50.850.1515.0
100.720.2828.0
200.550.4545.0
300.530.4747.0

Crosslinking Efficiency (%) = [Crosslinked Complex Intensity / (Monomeric Protein Intensity + Crosslinked Complex Intensity)] x 100

Table 2: Effect of Photo-Lysine Concentration on Crosslinking Efficiency

Photo-Lysine Concentration (mM)Monomeric Protein (Band Intensity)Crosslinked Complex (Band Intensity)Crosslinking Efficiency (%)
01.000.000.0
0.10.920.088.0
0.50.780.2222.0
1.00.650.3535.0
2.00.630.3737.0

Note: The data presented in these tables are representative and should be optimized for each specific experimental system.

Troubleshooting

ProblemPossible CauseSolution
No crosslinked band observed - Inefficient photo-lysine incorporation- Insufficient UV irradiation- Weak or transient interaction- Inappropriate antibody- Optimize photo-lysine concentration and incubation time.- Increase UV irradiation time or intensity.- Use a higher concentration of the bait protein.- Use a high-affinity antibody and optimize its dilution.
High background - Non-specific antibody binding- Insufficient blocking or washing- Optimize blocking conditions (e.g., switch from milk to BSA).- Increase the duration and number of washing steps.
Smearing of bands - Protein degradation- Cell lysis too harsh- Add fresh protease inhibitors to the lysis buffer.- Use a milder lysis buffer.

For more detailed troubleshooting, refer to general Western blot guides.

References

Application Notes and Protocols for Photo-Lysine-Based Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photo-affinity labeling (PAL) is a powerful technique to identify and study protein-protein interactions (PPIs) within a complex biological sample.[1][2][3] This method utilizes a photo-activatable probe that, upon exposure to UV light, forms a covalent bond with interacting proteins in close proximity.[1][2][4] When combined with a biotin (B1667282) tag for affinity purification, this approach allows for the effective capture and subsequent identification of binding partners. This application note provides a detailed protocol for a pull-down assay using a biotinylated photo-lysine (B560627) probe to identify protein interactions. The probe consists of three key components: a specificity unit for binding to the target, a photoreactive moiety (diazirine) for covalent crosslinking, and a biotin tag for enrichment.[3][5]

The general workflow involves incubating the biotinylated photo-lysine probe with a cell lysate containing potential interacting proteins.[1][6] Upon UV irradiation, the diazirine group on the photo-lysine is activated, forming a reactive carbene that covalently crosslinks the probe to any interacting proteins.[5] The resulting biotin-tagged protein complexes are then captured using streptavidin-coated beads.[7][8][9] After stringent washing steps to remove non-specific binders, the captured proteins are eluted and identified by downstream analysis methods such as Western blotting or mass spectrometry.[10][11]

Experimental Workflow

The overall experimental workflow for the pull-down assay using biotinylated photo-lysine is depicted below.

Pull-down_Assay_Workflow A Cell Lysate Preparation B Incubation with Biotinylated Photo-Lysine Probe A->B Add Probe C UV Crosslinking (365 nm) B->C Induce Covalent Bonding D Streptavidin Bead Incubation C->D Capture Biotinylated Complexes E Washing Steps D->E Remove Non-specific Binders F Elution E->F Release Bound Proteins G Downstream Analysis (Western Blot / Mass Spectrometry) F->G Analyze Eluate H Protein Identification G->H Identify Interacting Proteins

Caption: Overall workflow of the pull-down assay using a biotinylated photo-lysine probe.

Molecular Mechanism of Photo-Activation

The core of this technique lies in the photo-activation of the diazirine moiety on the photo-lysine probe. Upon irradiation with UV light, the diazirine ring loses nitrogen gas to generate a highly reactive and short-lived carbene intermediate. This carbene can then insert into nearby C-H or N-H bonds of an interacting protein, forming a stable covalent bond.

Photo-Activation_Mechanism Probe Biotin Linker Photo-Lysine (Diazirine) Target Protein UV UV Light (365 nm) Probe->UV Intermediate Biotin Linker Photo-Lysine (Carbene) Target Protein UV->Intermediate Activation Crosslinked Biotin Linker Covalently Bound Photo-Lysine Target Protein Intermediate->Crosslinked Covalent Bond Formation

Caption: Mechanism of UV-induced covalent crosslinking between the photo-lysine probe and a target protein.

Detailed Experimental Protocol

Materials and Reagents

  • Biotinylated photo-lysine probe

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails[12]

  • Streptavidin-coated magnetic beads[7][8]

  • Wash buffers (e.g., PBS with varying salt and detergent concentrations)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • UV crosslinking device (365 nm)

Table 1: Key Experimental Parameters

ParameterRecommended Value/RangeNotes
Probe Concentration 10-100 µMOptimize for each target and cell type.
Cell Lysate Protein Concentration 1-5 mg/mLEnsure sufficient target protein concentration.
Incubation Time (Probe & Lysate) 1-4 hours at 4°CGentle rotation is recommended.[13]
UV Irradiation Wavelength 365 nmMinimizes protein damage compared to shorter wavelengths.
UV Irradiation Time 5-30 minutesOptimize to maximize crosslinking and minimize protein degradation.
Streptavidin Bead Slurry 20-50 µL per sampleDepends on the binding capacity of the beads.[7]
Bead Incubation Time 1-2 hours at 4°C or overnightGentle rotation is recommended.[14]
Number of Washes 3-5 timesIncrease stringency to reduce background.[15]

Protocol

  • Cell Culture and Lysis:

    • Culture cells to the desired confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in an appropriate lysis buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[15]

    • Determine the protein concentration of the lysate using a standard protein assay.

  • Incubation with Biotinylated Photo-Lysine Probe:

    • Dilute the cell lysate to the desired protein concentration.

    • Add the biotinylated photo-lysine probe to the lysate at the optimized concentration.

    • Incubate the mixture for 1-4 hours at 4°C with gentle rotation to allow for the interaction between the probe and its target proteins.[13]

  • UV Crosslinking:

    • Transfer the lysate-probe mixture to a suitable container for UV irradiation (e.g., a petri dish on ice).

    • Expose the sample to 365 nm UV light for the optimized duration. Ensure even exposure of the sample.

  • Streptavidin Bead Capture:

    • Equilibrate the streptavidin-coated magnetic beads by washing them with lysis buffer.[7]

    • Add the equilibrated beads to the UV-crosslinked lysate.

    • Incubate for 1-2 hours or overnight at 4°C with gentle rotation to allow the biotinylated complexes to bind to the streptavidin beads.[14]

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads multiple times with increasingly stringent wash buffers to remove non-specifically bound proteins. A typical wash series could be:

      • Lysis buffer

      • High-salt buffer (e.g., PBS + 500 mM NaCl)

      • Low-detergent buffer (e.g., PBS + 0.1% Tween-20)

      • PBS

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

Data Analysis and Presentation

The eluted proteins can be analyzed by Western blotting to confirm the presence of a known interacting protein or by mass spectrometry for the unbiased identification of novel binding partners.

Table 2: Example Quantitative Mass Spectrometry Data

Protein IDSpectral Counts (Probe)Spectral Counts (Control)Fold Changep-value
Protein A152530.4< 0.001
Protein B128816.0< 0.001
Protein C15121.250.58
Protein D98332.7< 0.001

This table represents hypothetical data for illustrative purposes.

Hypothetical Signaling Pathway Studied by Photo-Lysine Pull-Down

This technique can be applied to elucidate components of various signaling pathways. For example, to identify proteins that interact with a specific kinase in a signaling cascade.

Signaling_Pathway Receptor Receptor KinaseA Kinase A (Target for Photo-Lysine Probe) Receptor->KinaseA Activates KinaseB Kinase B (Identified Interactor) KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: Hypothetical signaling pathway where photo-lysine pull-down identifies the interaction between Kinase A and Kinase B.

The pull-down assay using biotinylated photo-lysine is a robust method for the identification and characterization of protein-protein interactions. By combining the specificity of photo-affinity labeling with the efficiency of biotin-streptavidin purification, this technique provides a powerful tool for researchers in basic science and drug development to unravel complex biological networks. Proper optimization of experimental parameters is crucial for successful outcomes.

References

Application Notes and Protocols for Site-Specific Incorporation of Photo-Lysine using Amber Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the site-specific incorporation of the photo-activatable amino acid, photo-lysine (B560627), into proteins in mammalian cells using amber codon suppression. This powerful technique enables the mapping of protein-protein interactions in a native cellular environment, offering valuable insights for basic research and drug development.

Introduction

Understanding protein-protein interactions (PPIs) is fundamental to elucidating cellular processes and identifying potential therapeutic targets. The site-specific incorporation of photo-lysine, a non-canonical amino acid with a diazirine moiety, allows for UV-inducible covalent crosslinking of interacting proteins. This method provides a high degree of spatial and temporal control, capturing both stable and transient interactions that are often missed by traditional biochemical methods.[1] The amber suppression system, utilizing an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair, enables the precise placement of photo-lysine at any desired position within a protein of interest.[2][3]

Principle of the Method

The core of this technology lies in the expansion of the genetic code. An orthogonal aaRS/tRNA pair, typically derived from Methanosarcina species (e.g., Pyrrolysyl-tRNA Synthetase or PylRS), is introduced into mammalian cells.[2][4][5] This synthetase specifically recognizes and charges its cognate tRNA with photo-lysine. The tRNA has its anticodon mutated to CUA, which recognizes the amber stop codon (UAG). When a gene of interest is engineered to contain an in-frame amber codon at a specific site, the ribosome pauses at this codon. Instead of termination, the photo-lysine-charged tRNA binds to the UAG codon, leading to the incorporation of photo-lysine into the polypeptide chain and the synthesis of a full-length, modified protein.[3] Upon exposure to UV light (typically 365 nm), the diazirine ring on the photo-lysine side chain is activated, forming a highly reactive carbene that covalently crosslinks with nearby molecules, effectively "trapping" interacting proteins.[6][7]

Applications in Research and Drug Development

  • Mapping Protein-Protein Interaction Networks: Identify direct and transient binding partners of a target protein in its native cellular context.[1]

  • Validating Drug-Target Engagement: Confirm that a drug binds to its intended target and identify potential off-target interactions.

  • Structural Biology: Provide distance constraints for modeling protein complexes.

  • Elucidating Signaling Pathways: Dissect the composition and dynamics of signaling complexes.

Quantitative Data Summary

The efficiency of photo-lysine incorporation and subsequent crosslinking can be influenced by several factors, including the specific orthogonal system used, the position of the amber codon within the gene, and the concentration of photo-lysine.[8]

ParameterTypical RangeKey Considerations
Photo-Lysine Incorporation Efficiency 5 - 50%Dependent on the aaRS/tRNA pair, amber codon context, and cell line.[8][9][10]
Protein Yield 0.1 - 5 mg/L of cultureHighly variable depending on the protein of interest and incorporation efficiency.[11]
Photo-Crosslinking Efficiency 10 - 60%Influenced by UV dosage, proximity and orientation of interacting partners.[12]
Photo-Lysine Concentration in Media 0.1 - 1 mMOptimal concentration needs to be determined empirically for each cell line and experiment.[13][14]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of Photo-Lysine in Mammalian Cells

This protocol outlines the steps for expressing a protein of interest containing photo-lysine at a specific site in mammalian cells.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Plasmid encoding the orthogonal Pyrrolysyl-tRNA synthetase (PylRS)

  • Plasmid encoding the orthogonal tRNAPyl with a CUA anticodon

  • Plasmid encoding the gene of interest (GOI) with an in-frame amber (TAG) codon at the desired position and an affinity tag (e.g., FLAG, HA)

  • Transfection reagent (e.g., Lipofectamine 3000, PEI)

  • Photo-lysine (e.g., Nε-((3-(3-methyl-3H-diazirin-3-yl)propyl)carbamoyl)-L-lysine)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Cell Culture and Transfection:

    • Plate mammalian cells in a 10 cm dish to be 70-80% confluent at the time of transfection.

    • Co-transfect the cells with the PylRS plasmid, the tRNAPyl plasmid, and the GOI-TAG plasmid using a suitable transfection reagent according to the manufacturer's instructions. A typical plasmid ratio is 1:1:1.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Photo-Lysine Incorporation:

    • After 6-8 hours post-transfection, replace the medium with fresh complete medium supplemented with photo-lysine at a final concentration of 0.5 mM.

    • Incubate the cells for an additional 48-72 hours to allow for protein expression and incorporation of photo-lysine.

  • Cell Lysis and Protein Harvest:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer supplemented with protease inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Verification of Photo-Lysine Incorporation (Western Blot):

    • Determine the protein concentration of the lysate using a BCA assay.

    • Separate equal amounts of protein from cells grown in the presence and absence of photo-lysine by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an antibody against the affinity tag on the protein of interest.

    • A band corresponding to the full-length protein should be observed only in the lysate from cells cultured with photo-lysine, confirming successful amber suppression.

Protocol 2: In-Cell Photo-Crosslinking and Identification of Interacting Proteins

This protocol describes the UV-induced crosslinking of the photo-lysine-containing protein to its binding partners, followed by immunoprecipitation and identification by mass spectrometry.

Materials:

  • Cell lysate containing the photo-lysine incorporated protein of interest (from Protocol 1)

  • UV crosslinker with 365 nm bulbs[7][15]

  • Affinity purification resin (e.g., anti-FLAG M2 affinity gel)

  • Wash buffer (e.g., TBS with 0.05% Tween-20)[16]

  • Elution buffer (e.g., 3xFLAG peptide solution or glycine-HCl, pH 2.5)

  • SDS-PAGE loading buffer

  • Mass spectrometry-compatible silver stain or Coomassie stain

Procedure:

  • Photo-Crosslinking:

    • Place the cell lysate on ice in a petri dish.

    • Expose the lysate to 365 nm UV light for 15-30 minutes in a UV crosslinker. The optimal time should be determined empirically.[15]

  • Immunoprecipitation of Crosslinked Complexes:

    • Add the affinity purification resin to the UV-treated lysate and incubate for 2-4 hours at 4°C with gentle rotation.

    • Wash the resin three times with ice-cold wash buffer to remove non-specific binders.[16]

  • Elution of Crosslinked Complexes:

    • Elute the bound protein complexes from the resin using the appropriate elution buffer.

  • Analysis by SDS-PAGE:

    • Add SDS-PAGE loading buffer to the eluted sample and boil for 5 minutes.

    • Separate the proteins on an SDS-PAGE gel.

    • Visualize the proteins by silver staining or Coomassie staining. Higher molecular weight bands compared to the non-crosslinked control indicate successful crosslinking to interacting proteins.

  • Identification of Interacting Proteins by Mass Spectrometry:

    • Excise the protein bands of interest from the gel.

    • Perform in-gel digestion with trypsin.[17]

    • Analyze the resulting peptides by LC-MS/MS to identify the protein of interest and its crosslinked binding partners.[6][17][18]

Visualizations

experimental_workflow cluster_cloning Plasmid Construction cluster_transfection Cell Culture & Transfection cluster_expression Protein Expression cluster_crosslinking Crosslinking & Analysis GOI Gene of Interest (GOI) with Amber (TAG) Codon Cells Mammalian Cells Plasmids Co-transfection: - p_PylRS - p_tRNA-Pyl - p_GOI-TAG Cells->Plasmids PhotoLysine Add Photo-Lysine Plasmids->PhotoLysine Expression Protein Expression & Photo-Lysine Incorporation PhotoLysine->Expression Lysis Cell Lysis Expression->Lysis UV UV Crosslinking (365 nm) Lysis->UV IP Immunoprecipitation UV->IP MS SDS-PAGE & Mass Spectrometry IP->MS

Caption: Experimental workflow for photo-lysine incorporation and crosslinking.

amber_suppression PylRS Pyrrolysyl-tRNA Synthetase (PylRS) Charged_tRNA Photo-Lysine-tRNA-Pyl PylRS->Charged_tRNA charges tRNA_Pyl tRNA-Pyl (CUA anticodon) tRNA_Pyl->PylRS Photo_Lysine Photo-Lysine Photo_Lysine->PylRS Ribosome Ribosome Charged_tRNA->Ribosome binds to A-site Protein Protein with Photo-Lysine Ribosome->Protein incorporation mRNA mRNA with UAG codon mRNA->Ribosome

Caption: Mechanism of amber suppression for photo-lysine incorporation.

References

Application Notes and Protocols for Labeling Protein Complexes in Living Cells with Photo-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing photo-lysine (B560627), a photo-activatable amino acid analog, for the identification and characterization of protein-protein interactions within living cells. This technique allows for the covalent capture of transient and stable protein complexes in their native cellular environment, offering valuable insights for basic research and drug development.

Introduction

Understanding protein-protein interactions (PPIs) is fundamental to elucidating cellular processes and disease mechanisms. Many conventional methods for studying PPIs, such as co-immunoprecipitation, may fail to capture weak or transient interactions that are critical in dynamic cellular signaling. Photo-lysine is a powerful tool to overcome this limitation. As a lysine (B10760008) analog containing a photo-activatable diazirine moiety, it is readily incorporated into proteins by the cell's natural translational machinery.[1][2] Upon exposure to long-wave UV light, the diazirine group forms a highly reactive carbene intermediate that covalently cross-links with interacting proteins in close proximity.[3] This "freezes" the protein complexes, enabling their subsequent purification and identification by mass spectrometry.

Principle of the Method

The workflow for labeling protein complexes with photo-lysine involves three main stages:

  • Metabolic Labeling: Cells are cultured in a lysine-deficient medium supplemented with photo-lysine, leading to its incorporation into newly synthesized proteins.

  • In Vivo Photo-Cross-linking: The cells are irradiated with long-wave UV light to activate the photo-lysine and induce covalent cross-links between interacting proteins.

  • Analysis of Cross-linked Complexes: The cross-linked complexes are isolated, typically by affinity purification of a bait protein, and the interacting partners are identified by mass spectrometry.

Applications

  • Mapping Protein Interactomes: Identification of both stable and transient interaction partners of a protein of interest in its native cellular context.

  • Validating Drug Targets: Understanding how small molecules affect protein-protein interactions by comparing the interactomes of a target protein in the presence and absence of a drug.

  • Studying Post-Translational Modifications (PTMs): Photo-lysine can be used to capture "reader" and "eraser" proteins that recognize specific lysine PTMs.[1][2]

  • Structural Biology: Providing distance constraints for modeling the three-dimensional structure of protein complexes.

Quantitative Data Summary

The efficiency of photo-lysine incorporation and cross-linking can vary depending on the cell type, protein expression levels, and experimental conditions. Below is a summary of reported quantitative data to guide experimental design.

ParameterValueNotes
Photo-lysine Incorporation Rate 4% - 40%Varies between cell lines and depends on protein turnover rates.[4]
Photo-leucine Incorporation Rate Up to 34% (in E. coli)Provided for comparison; rates in mammalian cells may differ.[5][6]
Cross-linking Efficiency Higher than photo-leucine for some proteinsPhoto-lysine has shown higher efficiency in cross-linking chaperone proteins like HSP90β and HSP60 compared to photo-leucine.[2]
UV Wavelength for Activation ~365 nmLong-wave UV is used to minimize cell damage.[3]
UV Irradiation Duration 5 - 45 secondsDependent on the intensity of the UV source and the specific application.[7]

Experimental Protocols

Here, we provide detailed protocols for the key experiments involved in labeling protein complexes with photo-lysine.

Protocol 1: Metabolic Labeling of Mammalian Cells with Photo-Lysine

This protocol describes the metabolic incorporation of photo-lysine into cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Lysine-deficient cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • Photo-lysine (commercially available)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Culture: Culture the mammalian cells in their standard complete medium until they reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing lysine-deficient medium with 10% dFBS and the desired concentration of photo-lysine. A typical starting concentration is 4 mM, but this may need to be optimized for your specific cell line.

  • Cell Washing: Aspirate the complete medium from the cells and wash them twice with sterile PBS to remove any residual lysine.

  • Metabolic Labeling: Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for 18-24 hours to allow for the incorporation of photo-lysine into newly synthesized proteins. The optimal incubation time can be determined empirically.

Protocol 2: In Vivo Photo-Cross-linking

This protocol details the UV irradiation step to induce covalent cross-links.

Materials:

  • Cells metabolically labeled with photo-lysine

  • Ice-cold PBS

  • UV cross-linking device with a 365 nm light source (e.g., Stratalinker)

Procedure:

  • Cell Preparation: After the labeling incubation, place the cell culture plate on ice.

  • Washing: Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • UV Irradiation: Remove the final PBS wash and place the uncovered plate directly under the 365 nm UV light source. Irradiate the cells with a total energy of approximately 2-5 J/cm². The optimal energy and duration should be determined empirically, starting with a short exposure time (e.g., 5-15 minutes) to minimize cell damage.

  • Cell Harvesting: Immediately after cross-linking, aspirate the PBS and proceed to cell lysis for downstream applications.

Protocol 3: Affinity Purification of Cross-linked Protein Complexes

This protocol describes the isolation of a specific protein complex using an antibody against a tagged bait protein.

Materials:

  • UV-cross-linked cell pellet

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Antibody against the bait protein (or tag)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., lysis buffer with a lower detergent concentration)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the primary antibody to the cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.

  • Bead Binding: Add the protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with ice-cold wash buffer.

  • Elution: Elute the bound protein complexes from the beads using the chosen elution buffer. For mass spectrometry analysis, elution with SDS-PAGE sample buffer is common.

Protocol 4: In-Gel Digestion and Mass Spectrometry Analysis

This protocol outlines the preparation of the purified complexes for identification by mass spectrometry.

Materials:

  • Eluted protein complexes

  • SDS-PAGE gel

  • Coomassie stain or other MS-compatible stain

  • Destaining solution

  • Reduction solution (e.g., DTT)

  • Alkylation solution (e.g., iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Peptide extraction solution (e.g., acetonitrile/formic acid)

Procedure:

  • SDS-PAGE: Separate the eluted protein complexes on an SDS-PAGE gel.

  • Staining and Excision: Stain the gel with a mass spectrometry-compatible stain and excise the entire lane or specific bands of interest.

  • Destaining, Reduction, and Alkylation: Destain the gel pieces, then reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.

  • In-Gel Digestion: Incubate the gel pieces with trypsin overnight at 37°C to digest the proteins into peptides.[8][9][10]

  • Peptide Extraction: Extract the peptides from the gel pieces using an appropriate extraction solution.

  • Mass Spectrometry: Analyze the extracted peptides by LC-MS/MS to identify the proteins present in the complex.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_crosslinking In Vivo Cross-linking cluster_analysis Analysis A 1. Culture Mammalian Cells B 2. Wash with PBS A->B C 3. Add Lysine-deficient Medium + Photo-Lysine B->C D 4. Incubate for 18-24h C->D E 5. Wash with Cold PBS D->E F 6. UV Irradiation (365 nm) E->F G 7. Cell Lysis F->G H 8. Affinity Purification G->H I 9. SDS-PAGE H->I J 10. In-Gel Digestion I->J K 11. LC-MS/MS Analysis J->K

Caption: Overall experimental workflow for photo-lysine labeling.

signaling_pathway Bait Bait Protein (with Photo-Lysine) Interactor1 Interactor 1 Bait->Interactor1 Stable Interaction Interactor2 Interactor 2 (Transient) Bait->Interactor2 Transient Interaction UV UV Light (365 nm) Complex Covalently Cross-linked Complex UV->Complex Cross-linking

Caption: Capturing protein interactions with photo-lysine.

data_analysis_workflow A LC-MS/MS Raw Data B Database Search A->B C Peptide Identification B->C D Protein Inference C->D E Identification of Interacting Proteins D->E

Caption: Bioinformatic workflow for data analysis.

References

Application Notes and Protocols for Protein Purification Using Cleavable Photo-Lysine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of proteins using cleavable photo-lysine (B560627) analogs. This technique offers a powerful method for the specific capture and subsequent mild elution of target proteins, overcoming limitations of traditional affinity purification methods that often require harsh elution conditions. By incorporating a photo-activatable lysine (B10760008) analog containing a cleavable linker and an affinity tag, researchers can achieve high purity and yield of functional proteins.

Introduction

Traditional protein purification methods, such as those utilizing polyhistidine or GST tags, often rely on changes in pH, high salt concentrations, or competitive elution, which can lead to protein denaturation and loss of function. Cleavable photo-lysine analogs offer an innovative solution by enabling covalent capture of the target protein onto a solid support, followed by gentle release using UV light.

This technology is based on the incorporation of an unnatural amino acid (UAA) into the protein of interest. This UAA is a lysine analog featuring two key functionalities: a photoreactive group (typically a diazirine) that allows for covalent crosslinking to an affinity resin, and a photocleavable linker that can be selectively broken upon UV irradiation to release the purified protein. An affinity handle, such as biotin (B1667282), is also incorporated to facilitate the initial capture.

Key Advantages:

  • Mild Elution Conditions: Photocleavage with UV light (typically 350-370 nm) is a gentle elution method that preserves the native conformation and function of the purified protein.[1]

  • High Purity: The covalent capture step allows for stringent washing conditions, leading to a higher purity of the final protein sample compared to traditional methods.[2]

  • Specificity: The site-specific incorporation of the photo-lysine analog provides precise control over the point of attachment for purification.

  • Versatility: This method can be adapted for a wide range of proteins and expression systems.

The Cleavable Photo-Lysine Analog

A representative cleavable photo-lysine analog consists of three essential components:

  • Lysine Scaffold: Provides the basic structure for incorporation into the protein by the cellular translation machinery.

  • Photoreactive Group (Diazirine): A small, stable group that, upon UV activation, forms a highly reactive carbene that can covalently bind to the affinity matrix.[3]

  • Photocleavable Linker and Affinity Tag (e.g., PC-Biotin): A linker that can be cleaved by UV light, connected to a high-affinity tag like biotin for initial capture on streptavidin-coated beads.[2]

Below is a conceptual diagram of a cleavable photo-lysine analog.

G cluster_analog Cleavable Photo-Lysine Analog Lysine Lysine Scaffold Diazirine Diazirine (Photoreactive) Lysine->Diazirine Side Chain Modification PC_Linker Photocleavable Linker Lysine->PC_Linker Amide Bond Biotin Biotin (Affinity Tag) PC_Linker->Biotin

Conceptual structure of a cleavable photo-lysine analog.

Quantitative Data

The following tables summarize representative quantitative data for protein purification using photocleavable affinity tags. The data is based on studies using photocleavable biotin as an analog system, demonstrating the potential performance of cleavable photo-lysine analogs.

Table 1: Comparison of Purification Purity

Purification MethodTarget ProteinPurity (%)Reference
Photocleavable Affinity TagGST>95[2]
Polyhistidine TagGST~85[2]

Table 2: Protein Yield and Cleavage Efficiency

ParameterValueConditionsReference
Protein Yield Comparable to His-tagCell-free expression[2]
Photocleavage Efficiency Up to 80%UV irradiation (365 nm)[4]
Photocleavage Half-life ~11 minutes356 nm UV light[5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the expression of a target protein containing a cleavable photo-lysine analog, followed by its purification.

General Workflow

The overall experimental workflow is depicted in the following diagram.

G cluster_workflow Protein Purification Workflow UAA_incorporation 1. UAA Incorporation (Amber Suppression) Cell_lysis 2. Cell Lysis & Lysate Clarification UAA_incorporation->Cell_lysis Affinity_capture 3. Affinity Capture (Streptavidin Beads) Cell_lysis->Affinity_capture Washing 4. Stringent Washing Affinity_capture->Washing Photocleavage 5. On-Bead Photocleavage (UV Irradiation) Washing->Photocleavage Elution 6. Elution of Purified Protein Photocleavage->Elution Analysis 7. Analysis (SDS-PAGE, MS) Elution->Analysis

Workflow for protein purification using a cleavable photo-lysine analog.
Protocol for Unnatural Amino Acid Incorporation

This protocol is adapted for E. coli expression using the amber suppression method.[6][7]

Materials:

  • E. coli strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an in-frame amber codon (TAG) at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the cleavable photo-lysine analog (e.g., pEVOL).

  • Cleavable photo-lysine analog.

  • LB medium and appropriate antibiotics.

  • IPTG and L-arabinose for induction.

Procedure:

  • Co-transform the E. coli cells with the target protein plasmid and the orthogonal synthetase/tRNA plasmid.

  • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Inoculate a single colony into 20 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • The next day, inoculate the starter culture into 1 L of LB medium with antibiotics.

  • Add the cleavable photo-lysine analog to a final concentration of 1 mM.

  • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG (final concentration 1 mM) and L-arabinose (final concentration 0.02%).

  • Incubate the culture overnight at 30°C with shaking.

  • Harvest the cells by centrifugation.

Protocol for Protein Purification

Materials:

  • Cell pellet from the expression culture.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors).

  • Streptavidin-coated magnetic beads.

  • Wash buffer (Lysis buffer with 0.1% Tween 20).

  • Elution buffer (e.g., PBS).

  • UV lamp (365 nm).

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Affinity Capture: Add streptavidin-coated magnetic beads to the clarified lysate and incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Separate the beads from the lysate using a magnetic stand.

    • Wash the beads three times with wash buffer to remove non-specifically bound proteins.

  • On-Bead Photocleavage:

    • Resuspend the beads in elution buffer.

    • Irradiate the bead suspension with a 365 nm UV lamp for 15-30 minutes on ice with gentle mixing. The optimal irradiation time should be determined empirically.

  • Elution:

    • Separate the beads using a magnetic stand.

    • Collect the supernatant containing the purified protein.

  • Analysis: Analyze the purified protein by SDS-PAGE and confirm its identity by mass spectrometry.

Troubleshooting

Problem Possible Cause Solution
Low protein expression Inefficient UAA incorporationOptimize UAA concentration; use a different orthogonal synthetase/tRNA pair; ensure the amber codon is in a permissible location.
Toxicity of the UAALower the induction temperature and/or inducer concentration.
Low binding to streptavidin beads Inefficient biotinylationConfirm the integrity of the cleavable photo-lysine analog; ensure the biotin tag is accessible.
Protein is not expressedVerify protein expression by Western blot of the crude lysate.
High background of non-specific proteins Insufficient washingIncrease the number of wash steps; add detergent or increase salt concentration in the wash buffer.
Low protein yield after elution Incomplete photocleavageIncrease UV irradiation time or intensity; ensure the bead slurry is well-mixed during irradiation.
Protein precipitation on beadsElute into a buffer containing stabilizing agents (e.g., glycerol, low concentration of non-ionic detergent).
Protein is denatured or inactive Harsh lysis conditionsUse milder lysis methods; always include protease inhibitors.
Over-irradiation with UVOptimize UV exposure time to the minimum required for efficient cleavage.

Conclusion

The use of cleavable photo-lysine analogs represents a significant advancement in protein purification technology. By combining the specificity of unnatural amino acid incorporation with the mildness of photocleavage, this method enables the isolation of highly pure and functional proteins for a wide range of downstream applications in research and drug development. The protocols and data presented here provide a comprehensive guide for the successful implementation of this powerful technique.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Photo-Lysine Crosslinking Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for photo-lysine (B560627) crosslinking. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their photo-crosslinking experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to enhance your understanding of the critical parameters for successful photo-crosslinking.

Troubleshooting Guide: Common Issues and Solutions

Low photo-crosslinking efficiency is a frequent challenge. The following table summarizes common problems, their potential causes, and recommended solutions to improve your experimental outcomes.

Problem Potential Cause(s) Recommended Solution(s) Key Parameters & Quantitative Data
Low or No Crosslinking Yield Inefficient photo-activationOptimize UV light source and exposure time. Diazirine-based photo-amino acids, like photo-lysine, typically activate between 330-370 nm.[1][2] Use a UV lamp with a wavelength setting in this range.[2]UV Wavelength: 330–370 nm[1] UV Exposure: Start with short, controlled bursts to be optimized experimentally.[1]
Suboptimal photo-lysine concentrationDetermine the appropriate concentration to ensure sufficient incorporation without causing cytotoxicity.[1]Concentration: Requires empirical optimization for each cell type and protein.[1]
Quenching of the reactive carbeneAvoid buffers containing components that can react with and quench the carbene intermediate (e.g., Tris, glycine).[3] Consider using buffers like HEPES or PBS.Buffer Choice: Use non-reactive buffers.
Hydrolysis of NHS-ester (if using a heterobifunctional crosslinker)Prepare stock solutions of moisture-sensitive reagents immediately before use and avoid storage.[3]Reagent Preparation: Fresh preparation is critical.
High Background/ Non-specific Crosslinking Overexposure to UV lightReduce UV exposure duration. Short, controlled bursts are preferable to prevent unwanted side reactions.[1]UV Exposure: Minimize to what is necessary for activation.
High concentration of photo-lysine or crosslinkerTitrate the concentration of the photoreactive amino acid or crosslinker to the lowest effective level.Concentration: Lower concentrations can reduce non-specific events.[1]
Cell stress or damage from UV lightMinimize UV exposure and use low-intensity UV sources to maintain cell viability.[1] Include controls that are not exposed to UV light to assess cellular health.[1]Cell Viability: Monitor and optimize for minimal UV-induced toxicity.
Difficulty Identifying Crosslinked Peptides by Mass Spectrometry Low abundance of crosslinked productsEnrich for crosslinked peptides using techniques like size-exclusion chromatography (SEC) or strong cation exchange chromatography (SCX).[4][5]Enrichment: SEC or SCX can significantly improve detection.
High complexity of the peptide mixtureUtilize MS-cleavable crosslinkers to simplify mass spectrometry analysis.[4] These linkers fragment in the mass spectrometer, aiding in the identification of the crosslinked peptides.MS-Cleavable Linkers: E.g., Disuccinimidyl sulfoxide (B87167) (DSSO) or Succinimidyl diazirine sulfoxide (SDASO).[4]
Insufficient protein digestionEnsure complete digestion by using appropriate enzymes (e.g., trypsin, Lys-C) and protocols like the FASP (Filter-Aided Sample Preparation) method.[4]Digestion: A robust digestion protocol is crucial for generating identifiable peptides.
Poor Incorporation of Photo-Lysine Inefficient cellular uptake or utilizationUse auxotrophic cell strains that are dependent on the specific amino acid being replaced to enhance incorporation.[1]Cell Lines: Auxotrophic strains can improve incorporation efficiency.
Competition with natural lysine (B10760008)Grow cells in a lysine-free medium supplemented with photo-lysine to maximize its incorporation into newly synthesized proteins.[6]Media Composition: Use specialized media for efficient metabolic labeling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength and duration for activating photo-lysine?

A1: Photo-lysine contains a diazirine group, which is most efficiently activated by UV light in the range of 330-370 nm.[1] The optimal duration of UV exposure needs to be determined empirically for your specific experimental setup (e.g., cell type, protein concentration, distance from the UV source). It is recommended to start with short, controlled bursts of UV light to maximize crosslinking while minimizing potential UV-induced damage to cells and proteins.[1] Overexposure can lead to non-specific crosslinking and cellular toxicity.[1]

Q2: My crosslinking efficiency is very low. What are the first things I should check?

A2: First, verify the integrity and reactivity of your photo-lysine and any other crosslinking reagents. Ensure they have been stored correctly and, if applicable, that stock solutions are freshly prepared.[3] Second, confirm that your UV light source is emitting at the correct wavelength (330-370 nm) and that the intensity is adequate.[1][2] Third, check your buffer composition for any components like Tris or glycine (B1666218) that could be quenching the reaction.[3] Finally, ensure that the photo-lysine was efficiently incorporated into your protein of interest.

Q3: How can I confirm that photo-lysine has been incorporated into my protein?

A3: Confirmation of photo-lysine incorporation can be achieved through mass spectrometry. After digesting your protein, you can look for peptides containing photo-lysine by searching for the corresponding mass shift in your MS data.

Q4: What are the advantages of using a heterobifunctional photo-crosslinker containing photo-lysine?

A4: Heterobifunctional crosslinkers, such as those with an N-hydroxysuccinimide (NHS) ester and a diazirine group, allow for a two-step crosslinking process.[7][8] The NHS ester can first react with primary amines (like the N-terminus of a protein or the side chain of a natural lysine), "planting" the crosslinker onto a protein of interest.[6] Then, upon UV activation, the diazirine group will react with any nearby molecule, capturing interacting partners.[1][4] This can provide more specific crosslinking to a protein of interest.

Q5: Are there alternatives to photo-lysine that might offer better efficiency?

A5: While photo-lysine is a powerful tool, other photoreactive amino acids like photo-leucine and photo-methionine are also available.[9][10] The choice of amino acid can be guided by the specific protein-protein interaction being studied. Additionally, novel MS-cleavable crosslinkers have been developed to improve the identification of crosslinked peptides, which can be a major bottleneck even with efficient crosslinking.[4] For proteins with low lysine content, photo-crosslinkers that react with other residues can be beneficial.[7][11]

Experimental Protocols

Standard Protocol for Photo-Crosslinking in Live Cells

This protocol provides a general framework for incorporating photo-lysine into cellular proteins and performing UV crosslinking.

1. Metabolic Labeling with Photo-Lysine: a. Culture mammalian cells in lysine-free DMEM supplemented with dialyzed fetal bovine serum. b. Add photo-lysine to the medium at a concentration to be optimized (e.g., start with a range of 1-4 mM). c. Incubate the cells for 12-24 hours to allow for incorporation of photo-lysine into newly synthesized proteins.

2. UV Crosslinking: a. Wash the cells with ice-cold PBS to remove residual media. b. Place the cells on ice and irradiate with UV light at 365 nm. The distance from the light source and the duration of exposure should be optimized. A common starting point is a 1-5 minute exposure using a hand-held UV lamp.[2] c. After irradiation, harvest the cells immediately for downstream analysis.

3. Protein Extraction and Analysis: a. Lyse the cells in a suitable lysis buffer containing protease inhibitors. b. The crosslinked protein complexes can then be analyzed by SDS-PAGE and Western blotting, or purified for mass spectrometry analysis.

Protocol for In Vitro Photo-Crosslinking of Purified Proteins

1. Sample Preparation: a. Prepare a solution of your purified protein(s) of interest in a non-amine-containing buffer (e.g., HEPES or PBS). b. If using a heterobifunctional crosslinker, first react it with your bait protein according to the manufacturer's instructions. c. Add the photo-lysine-containing protein or the crosslinker-modified protein to the solution with its potential binding partners.

2. UV Irradiation: a. Place the reaction tube on ice in an open position. b. Irradiate the sample with a 365 nm UV lamp for a predetermined optimal time (e.g., 1-15 minutes).

3. Analysis: a. Quench the reaction by adding a sample buffer (e.g., Laemmli buffer). b. Analyze the crosslinking products by SDS-PAGE, followed by Coomassie staining or Western blotting.

Visualizing Key Processes

To further clarify the mechanisms and workflows involved in photo-lysine crosslinking, the following diagrams have been generated.

photo_activation_mechanism cluster_0 Photo-Activation cluster_1 Crosslinking Photo-Lysine (Diazirine) Photo-Lysine (Diazirine) Carbene Intermediate Carbene Intermediate Photo-Lysine (Diazirine)->Carbene Intermediate UV Light (330-370 nm) Covalent Bond Covalent Bond Carbene Intermediate->Covalent Bond Insertion into X-H bond (X = C, N, O, S) Nearby Amino Acid (X-H) Nearby Amino Acid (X-H) Nearby Amino Acid (X-H)->Covalent Bond

Caption: Mechanism of photo-lysine activation and crosslinking.

experimental_workflow Start Start Metabolic Labeling Incorporate Photo-Lysine into Proteins Start->Metabolic Labeling UV_Irradiation UV Irradiation (330-370 nm) Metabolic Labeling->UV_Irradiation Cell_Lysis Cell Lysis / Protein Extraction UV_Irradiation->Cell_Lysis Analysis Analysis Method? Cell_Lysis->Analysis SDS_PAGE SDS-PAGE / Western Blot Analysis->SDS_PAGE Qualitative MS_Analysis Protein Digestion & Mass Spectrometry Analysis->MS_Analysis Identification End End SDS_PAGE->End Enrichment Enrich for Crosslinked Peptides MS_Analysis->Enrichment Identification Identify Crosslinked Peptides Enrichment->Identification Identification->End

Caption: A typical experimental workflow for photo-crosslinking.

troubleshooting_tree Start Low Crosslinking Efficiency? Check_UV Verify UV Source: Wavelength (330-370nm) & Exposure Time Start->Check_UV Yes Check_Reagents Check Reagents: Freshness & Storage Check_UV->Check_Reagents Check_Buffer Check Buffer: Avoid Quenchers (Tris, Glycine) Check_Reagents->Check_Buffer Optimize_Concentration Optimize Photo-Lysine Concentration Check_Buffer->Optimize_Concentration Problem_Solved Problem Solved Optimize_Concentration->Problem_Solved Success Consider_Alternatives Consider Alternative Crosslinkers or Enrichment Strategies Optimize_Concentration->Consider_Alternatives Still Low

Caption: A decision tree for troubleshooting low crosslinking efficiency.

References

Reducing non-specific binding in photo-lysine pull-down assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce non-specific binding in photo-lysine (B560627) pull-down experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific binding in a photo-lysine pull-down assay?

Non-specific binding occurs when proteins adhere to the affinity resin, the bait protein, or other components of the system through unintended ionic, hydrophobic, or other weak interactions, rather than the specific, photo-cross-linked interaction being investigated.[1][2] This can lead to a high background signal and the identification of false-positive interactors.

Q2: Why are negative controls so important in these assays?

Carefully designed control experiments are essential for generating biologically significant results and distinguishing true interactors from non-specific binders.[1] Key controls include using a non-treated affinity support (beads only, no bait protein) to identify proteins that bind directly to the resin and performing the pull-down without UV cross-linking to identify proteins that bind non-covalently to the bait or beads.[1]

Q3: What is "pre-clearing" the lysate and why is it recommended?

Pre-clearing involves incubating the cell lysate with beads that do not have the bait protein attached before the actual pull-down step.[3] This removes proteins from the lysate that have an intrinsic affinity for the beads themselves, thereby reducing the background of non-specifically bound proteins in the final elution.

Q4: Can the UV cross-linking step itself contribute to non-specific binding?

Yes, while UV cross-linking is designed to capture specific interactions, suboptimal conditions can be problematic.[4] Prolonged UV exposure can potentially lead to protein denaturation, which may expose hydrophobic cores and increase non-specific aggregation.[5] It is crucial to optimize the UV irradiation time and intensity to maximize the cross-linking of specific interactors while minimizing non-specific effects.[4][5]

Q5: How do I choose the right blocking agent?

The choice of blocking agent is critical for preventing non-specific binding to the beads and other surfaces.[6] Common options include Bovine Serum Albumin (BSA), non-fat dry milk, and fish gelatin.[6] BSA is a good general-purpose blocker, but should be avoided when detecting phosphoproteins.[6] Non-fat dry milk is cost-effective but can interfere with biotin-based detection systems.[6] It may be necessary to empirically test different blocking agents and concentrations to find the optimal one for your specific system.[6]

Troubleshooting Guide

This guide addresses common problems encountered during photo-lysine pull-down assays, focusing on issues related to high background and non-specific binding.

ProblemPotential Cause(s)Recommended Solution(s)
High background in Western Blot / Many non-specific proteins identified by Mass Spectrometry 1. Insufficient Blocking: Unoccupied sites on the affinity beads bind non-specifically to proteins in the lysate.[6]- Pre-treat beads with a blocking agent. Incubate beads with a solution of 1-5% BSA or non-fat dry milk in a suitable buffer for at least 1 hour before adding the cell lysate.[6][7] - Pre-clear the lysate. Incubate the lysate with control beads (without bait) to remove proteins that bind non-specifically to the matrix.[3]
2. Inadequate Washing: Wash steps are not stringent enough to remove weakly bound, non-specific proteins.[8]- Increase the number of wash steps. Perform at least 3-5 washes after the binding step.[8] - Increase wash buffer stringency. This can be achieved by:      - Increasing salt concentration (e.g., up to 500 mM NaCl) to disrupt ionic interactions.[1][9]      - Adding a non-ionic detergent (e.g., 0.05% to 0.1% Tween-20 or NP-40) to disrupt hydrophobic interactions.[1][10]      - Altering the pH. Washing with alkaline buffers (pH > 10) has been shown to improve the removal of impurities in some affinity purification methods.[11]
3. Ionic or Hydrophobic Interactions: Proteins are non-specifically adhering to the bait protein or support matrix.- Optimize lysis and wash buffers. Add non-ionic detergents and adjust salt concentrations.[1] - Consider additives. Additives like arginine (0.5 M) or guanidine (B92328) hydrochloride (2 M) to wash buffers can help disrupt non-specific interactions and reduce host-cell protein contamination.[12]
4. Protein Degradation: Proteases in the cell lysate degrade proteins, leading to non-specific fragments that may bind to the beads.- Always add protease inhibitors to your lysis buffer.[1] Use a broad-spectrum protease inhibitor cocktail.
Bait protein is not efficiently captured or is lost during washes 1. Suboptimal UV Cross-linking: Insufficient UV energy results in a low yield of covalent bait-prey complexes.- Optimize UV irradiation time and intensity. Titrate the duration and power of UV exposure to find the optimal balance between cross-linking efficiency and potential protein damage.[4][5] A typical starting point is 365 nm UV light for 5-30 minutes.[4]
2. Harsh Wash Conditions: Wash buffers are too stringent, disrupting the specific interaction or stripping the bait from the beads.- Perform a titration of wash buffer components. Systematically test different salt and detergent concentrations to find conditions that remove non-specific binders without eluting your bait-prey complex.[1]
False positives confirmed by secondary assays 1. Indirect Interactions: A co-purified protein may be interacting with a true binding partner of your bait, rather than the bait itself.- Use stringent wash conditions to disrupt weaker, indirect interactions.[1] - Perform reciprocal pull-downs. Use the identified interactor as the bait to confirm a direct interaction.
2. Non-specific binding to the bait protein tag: If using a tagged bait protein, some proteins may bind non-specifically to the tag.- Include a negative control with just the tag immobilized on the beads (without the bait protein) to identify proteins that bind to the tag itself.[1]

Visualizations

Experimental Workflow

The following diagram outlines the key steps in a typical photo-lysine pull-down experiment designed to minimize non-specific binding.

G cluster_prep Preparation cluster_capture Interaction & Capture cluster_purification Purification cluster_analysis Analysis A Incorporate Photo-Lysine into Bait Protein B Lyse Cells & Prepare Protein Lysate (with Protease Inhibitors) A->B D Pre-clear Lysate with Control Beads B->D C Prepare Affinity Beads (Blocking & Washing) E Incubate Pre-cleared Lysate with Immobilized Bait Protein C->E D->E F UV Cross-linking (365 nm) to form Covalent Bonds E->F G Stringent Washing Steps (High Salt / Detergent) F->G H Elute Bound Proteins G->H I SDS-PAGE & Western Blot H->I J Mass Spectrometry (LC-MS/MS) H->J

Caption: Workflow for Photo-Lysine Pull-Down Assay.

Troubleshooting Logic: Reducing Non-Specific Binding

This diagram illustrates the relationship between common causes of non-specific binding and the corresponding corrective actions.

G Problem High Non-Specific Binding Cause1 Bead Surface Activity Problem->Cause1 Cause2 Weak / Transient Interactions Problem->Cause2 Cause3 Protein Aggregation / Denaturation Problem->Cause3 Sol1a Pre-clear Lysate Cause1->Sol1a Removes bead-binders Sol1b Block Beads (BSA, etc.) Cause1->Sol1b Saturates non-specific sites Sol2a Increase Wash Stringency Cause2->Sol2a Sol3a Add Protease Inhibitors Cause3->Sol3a Prevents degradation Sol3b Optimize UV Exposure Cause3->Sol3b Minimizes damage Sol2b Add Detergents (Tween-20, NP-40) Sol2a->Sol2b Sol2c Increase Salt (NaCl) Sol2a->Sol2c

Caption: Causes and solutions for non-specific binding.

Experimental Protocols

Detailed Protocol for Photo-Lysine Pull-Down Assay

This protocol provides a generalized framework. Specific details such as buffer composition, incubation times, and centrifugation speeds should be optimized for each specific bait-prey system.

1. Cell Lysis and Lysate Preparation

  • Culture and harvest cells containing the photo-lysine-incorporated bait protein.

  • Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., RIPA buffer or a non-denaturing buffer like 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40). Crucially, supplement the lysis buffer with a broad-spectrum protease inhibitor cocktail. [1]

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube. Determine protein concentration using a standard method (e.g., BCA assay).[3]

2. Bead Preparation and Blocking

  • Resuspend the affinity resin (e.g., Streptavidin beads for a biotinylated bait, or Protein A/G beads for an antibody-captured bait) in lysis buffer.

  • Wash the beads 2-3 times with lysis buffer.

  • Block the beads by resuspending them in a blocking buffer (e.g., lysis buffer containing 1-3% BSA) and incubating for 1 hour at 4°C with gentle rotation.[7]

  • Wash the beads again 2-3 times with ice-cold lysis buffer to remove excess blocking agent.

3. Lysate Pre-Clearing

  • Add a small aliquot of the blocked beads (from step 2.4) to the cell lysate.

  • Incubate for 30-60 minutes at 4°C with gentle rotation to capture proteins that bind non-specifically to the beads.[3]

  • Centrifuge at a low speed (e.g., 500 x g) for 1 minute at 4°C and carefully collect the supernatant (the pre-cleared lysate), leaving the beads behind.

4. Bait Binding and UV Cross-Linking

  • Add the pre-cleared lysate to a fresh aliquot of beads that have been pre-incubated with the photo-lysine bait protein.

  • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the bait to capture its interacting partners.

  • Transfer the slurry to a suitable plate or dish for UV irradiation.

  • Irradiate with 365 nm UV light on ice for an optimized duration (e.g., 15-30 minutes).[4][5] The optimal distance and time should be determined empirically.

5. Stringent Washing

  • Pellet the beads by centrifugation and discard the supernatant.

  • Perform a series of 3-5 washes to remove non-covalently bound, non-specific proteins. Start with a low-stringency wash buffer and increase stringency.

    • Wash 1-2: Lysis buffer.

    • Wash 3-4: High-salt wash buffer (e.g., lysis buffer with 300-500 mM NaCl).[1]

    • Wash 5: Final wash with a buffer compatible with downstream analysis (e.g., PBS with 0.05% Tween-20).[10]

  • Resuspend the beads in the wash buffer for each step, incubate for 5 minutes with rotation, pellet, and discard the supernatant.

6. Elution

  • After the final wash, remove all supernatant.

  • Elute the cross-linked protein complexes from the beads. The method depends on the downstream application:

    • For SDS-PAGE/Western Blot: Resuspend the beads in 1X SDS-PAGE sample loading buffer and boil for 5-10 minutes.[3]

    • For Mass Spectrometry: Elute under denaturing conditions (e.g., using urea (B33335) or guanidine hydrochloride) or perform on-bead digestion with a protease like trypsin.[13][14]

7. Analysis

  • Analyze the eluted proteins by Western blotting to confirm the presence of the bait and known interactors, or by silver/Coomassie staining to visualize all pulled-down proteins.[14]

  • For identification of unknown interactors, submit the sample for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]

References

Troubleshooting guide for photo-lysine mass spectrometry results

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing photo-lysine (B560627) mass spectrometry to study protein-protein interactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my photo-crosslinking efficiency low?

A1: Low crosslinking efficiency is a common issue that can arise from several factors throughout the experimental workflow. Here are some potential causes and solutions:

  • Suboptimal UV Irradiation: Insufficient UV energy or incorrect wavelength can lead to incomplete activation of the photo-reactive diazirine group on the photo-lysine.

    • Solution: Optimize the UV irradiation time, intensity, and distance of the lamp from the sample. Ensure you are using a UV lamp with an appropriate wavelength for diazirine activation (typically 350-365 nm). Avoid using wavelengths around 254 nm, as this can cause protein damage.[1] A time-course experiment is recommended to determine the optimal irradiation duration for your specific setup.

  • Inefficient Photo-Lysine Incorporation: If using metabolic labeling, the efficiency of photo-lysine incorporation into your protein of interest can be a limiting factor.

    • Solution: Confirm the incorporation of photo-lysine by Western blot analysis of the target protein. You can also optimize cell culture conditions, such as the concentration of photo-lysine in the media and the duration of labeling.

  • Quenching of the Reactive Species: The highly reactive carbene intermediate generated upon UV activation has a very short half-life and can be quenched by components in the buffer or by solvent molecules.

    • Solution: Use buffers that do not contain primary amines like Tris or glycine, as these can compete with the crosslinking reaction.[2] Minimize the concentration of potential quenching agents in your reaction buffer.

  • Protein Concentration: The concentration of your target protein and its interacting partners can influence the probability of a successful crosslinking event.

    • Solution: If possible, increase the concentration of your protein sample to favor intermolecular crosslinking.

Q2: I am observing unexpected mass shifts in my mass spectrometry data. What could be the cause?

A2: Unexpected mass shifts can be attributed to several factors, including unintended modifications and artifacts introduced during sample preparation.

  • Side Reactions and Artifacts: The photo-activation process can sometimes lead to side reactions, resulting in unexpected modifications to amino acid residues. Additionally, sample handling and preparation steps can introduce artifacts.

    • Solution: Carefully examine your data for common modifications such as oxidation (especially of methionine) and deamidation. The use of certain reagents, like urea (B33335) in lysis buffers, can cause carbamylation.[3] Using high-purity, LC-MS grade solvents and reagents can help minimize contamination.[3]

  • Incomplete Digestion: Incomplete enzymatic digestion of the crosslinked protein complexes can result in peptides with unexpected masses.

    • Solution: Optimize your digestion protocol by adjusting the enzyme-to-protein ratio and incubation time. Consider using a combination of proteases to improve digestion efficiency.

  • Cross-linker-related Modifications: The photo-lysine reagent itself can undergo modifications or react in unexpected ways.

    • Solution: Refer to the manufacturer's specifications for the exact mass of the cross-linker and any potential modifications. Specialized software for crosslink identification can help in correctly identifying these modified peptides.

Q3: How can I reduce the high background and non-specific binding in my pull-down experiments?

A3: High background is a frequent challenge in affinity purification experiments involving crosslinked complexes.

  • Insufficient Washing: Inadequate washing after the pull-down step can leave non-specifically bound proteins, leading to a high background.

    • Solution: Optimize your wash buffers by adjusting the salt concentration and including non-ionic detergents to disrupt weak, non-specific interactions. Increase the number and duration of wash steps.

  • Suboptimal Antibody/Affinity Resin: The quality of the antibody or affinity resin used for the pull-down is crucial.

    • Solution: Use a high-affinity, specific antibody for your protein of interest. Ensure that the affinity resin is properly blocked to minimize non-specific binding.

  • Enrichment Strategy: The complexity of the sample after digestion can obscure the signal from true crosslinked peptides.

    • Solution: Employ an enrichment strategy to isolate the crosslinked peptides from the more abundant linear peptides. Size exclusion chromatography (SEC) and strong cation exchange chromatography (SCX) are commonly used for this purpose.[4][5][6]

Quantitative Data Summary

Table 1: Comparison of Enrichment Strategies for Cross-linked Peptides

Enrichment MethodPrincipleAdvantagesDisadvantagesTypical Enrichment Factor
Size Exclusion Chromatography (SEC) Separation based on molecular size. Cross-linked peptides are generally larger than linear peptides.Simple and effective for initial fractionation.May not provide high-resolution separation.1.1 to 1.3-fold increase in identified non-redundant cross-linked peptides.[4]
Strong Cation Exchange Chromatography (SCX) Separation based on charge. Cross-linked peptides often have a higher charge state.Can provide better separation than SEC.Can be more complex to optimize.Up to an 8-fold increase in inter-crosslinked peptide identifications has been observed.[5]

Table 2: Effect of UV Irradiation Time on Cross-linking

UV Irradiation TimeCross-linking OutcomeConsiderations
Short (e.g., < 5 min) May result in incomplete activation of the diazirine and low cross-linking yield.Useful for initial optimization to minimize sample damage.
Optimal (e.g., 10-30 min) Maximizes the formation of specific cross-links.The optimal time is dependent on the UV lamp intensity and distance to the sample.[7][8]
Long (e.g., > 30 min) Can lead to an increase in non-specific cross-linking and potential protein damage.Should be avoided to maintain the integrity of the biological interactions.

Experimental Protocols

Protocol 1: In-Solution Digestion of Photo-Crosslinked Protein Complexes

This protocol outlines a general procedure for the in-solution digestion of protein complexes after photo-crosslinking.

  • Denaturation, Reduction, and Alkylation:

    • Resuspend the crosslinked protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

    • Add Iodoacetamide (IAA) to a final concentration of 55 mM and incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.

    • Quench the excess IAA by adding DTT to a final concentration of 20 mM.

  • Digestion:

    • Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to less than 1 M.

    • Add Trypsin (or another suitable protease) at an enzyme-to-protein ratio of 1:50 (w/w).

    • Incubate overnight at 37°C with gentle shaking.

  • Quenching and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 StageTip or a similar desalting column.

Protocol 2: LC-MS/MS Analysis of Photo-Crosslinked Peptides

This protocol provides a general workflow for the analysis of digested crosslinked peptides by LC-MS/MS.

  • Liquid Chromatography (LC) Separation:

    • Resuspend the desalted peptide sample in a suitable buffer (e.g., 0.1% formic acid in water).

    • Load the sample onto a reversed-phase analytical column (e.g., C18).

    • Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration. A long gradient (e.g., 90-120 minutes) is recommended for complex samples.

  • Mass Spectrometry (MS) Analysis:

    • Acquire data in a data-dependent acquisition (DDA) mode.

    • Set the instrument to acquire high-resolution full MS scans in the Orbitrap or a similar high-resolution analyzer.

    • Select the most intense precursor ions for fragmentation using higher-energy collisional dissociation (HCD) or a similar fragmentation method.

    • Acquire fragment ion spectra in a high-resolution analyzer.

Visualizations

Experimental_Workflow Experimental Workflow for Photo-Lysine Mass Spectrometry cluster_prep Sample Preparation cluster_crosslinking Cross-linking cluster_processing Sample Processing cluster_analysis Data Analysis protein_prep Protein Complex Preparation crosslinker_add Addition of Photo-Lysine Cross-linker protein_prep->crosslinker_add uv_irrad UV Irradiation (365 nm) crosslinker_add->uv_irrad Incubation quench Quenching uv_irrad->quench denature Denaturation, Reduction & Alkylation quench->denature digest Enzymatic Digestion denature->digest enrich Enrichment of Cross-linked Peptides (SEC/SCX) digest->enrich lcms LC-MS/MS Analysis enrich->lcms db_search Database Search & Cross-link Identification lcms->db_search validation Data Validation db_search->validation

Caption: A generalized workflow for a photo-lysine cross-linking mass spectrometry experiment.

Troubleshooting_Guide Troubleshooting Decision Tree for Photo-Lysine MS cluster_low_yield Low Cross-linking Yield cluster_mass_shifts Unexpected Mass Shifts cluster_high_bg High Background start Problem Detected check_uv Check UV Irradiation (Time, Intensity, Wavelength) start->check_uv check_mods Investigate Potential Modifications (Oxidation etc.) start->check_mods optimize_wash Optimize Wash Steps start->optimize_wash check_incorp Verify Photo-Lysine Incorporation check_uv->check_incorp check_buffer Analyze Buffer Composition check_incorp->check_buffer check_digest Evaluate Digestion Efficiency check_mods->check_digest check_artifacts Review Sample Prep for Artifacts check_digest->check_artifacts check_resin Evaluate Antibody/ Affinity Resin optimize_wash->check_resin implement_enrich Implement Enrichment Strategy (SEC/SCX) check_resin->implement_enrich

Caption: A decision-making guide for troubleshooting common issues in photo-lysine mass spectrometry.

References

Optimizing photo-lysine incorporation rate in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the incorporation of photo-lysine (B560627) into proteins in various mammalian cell lines.

Frequently Asked Questions (FAQs)

Q1: What is photo-lysine and how does it work?

A1: Photo-lysine is a photo-reactive amino acid analog of L-lysine. It contains a diazirine ring that, upon exposure to UV light (typically 365 nm), forms a highly reactive carbene intermediate. This carbene can then form a covalent bond with nearby molecules, effectively "capturing" protein-protein interactions in living cells. A key advantage of photo-lysine is that it can be incorporated into proteins using the cell's native translational machinery.[1][2]

Q2: Which cell lines are suitable for photo-lysine incorporation?

A2: Photo-lysine has been successfully used in various mammalian cell lines, including HEK293, HeLa, and CHO cells. The efficiency of incorporation can vary between cell lines and depends on factors such as the activity of the native lysyl-tRNA synthetase and the overall protein synthesis rate of the cell line.

Q3: What is the expected incorporation rate of photo-lysine?

A3: The incorporation rate of photo-reactive amino acids, including photo-lysine, can range from 4% to 40% of the total lysine (B10760008) content in cellular proteins.[3] This rate is influenced by several factors, including the concentration of photo-lysine, the concentration of natural lysine in the medium, and the incubation time.

Q4: Can photo-lysine be toxic to cells?

A4: High concentrations of photo-lysine can exhibit cytotoxicity.[4][5] It is crucial to determine the optimal, non-toxic concentration for each cell line through a dose-response experiment, such as an MTT assay.[4][5]

Q5: How can I detect and quantify photo-lysine incorporation?

A5: Photo-lysine incorporation can be quantified using mass spectrometry-based proteomics.[3] Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for this purpose. By comparing the mass spectra of peptides from cells grown in the presence of "heavy" isotope-labeled photo-lysine versus "light" natural lysine, the incorporation rate can be determined.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Incorporation Rate Competition with natural lysine in the cell culture medium.Use a lysine-free medium and supplement it with a defined concentration of photo-lysine.
Insufficient concentration of photo-lysine.Titrate the concentration of photo-lysine to find the optimal balance between incorporation efficiency and cell viability.
Short incubation time.Increase the incubation time to allow for more rounds of protein synthesis and incorporation.
Low protein synthesis rate in the cells.Ensure cells are in the logarithmic growth phase and at an optimal confluence (typically 70-80%) during labeling.
High Cell Death/Toxicity Photo-lysine concentration is too high.Perform a dose-response curve to determine the maximum non-toxic concentration for your specific cell line.[4][5]
Contamination of the photo-lysine stock.Ensure the purity of the photo-lysine and handle it under sterile conditions.
Inefficient UV Cross-linking Suboptimal UV wavelength or dose.Use a UV lamp with a peak output at 365 nm. Optimize the UV dose by varying the exposure time and distance from the lamp.
Presence of UV-absorbing compounds in the buffer.Perform cross-linking in a simple, non-absorbing buffer like PBS.
Difficulty in Detecting Cross-linked Products Low abundance of the protein of interest or transient interaction.Enrich for your protein of interest before and after cross-linking using immunoprecipitation.
Inefficient protein extraction.Use a lysis buffer containing detergents and protease inhibitors to ensure efficient extraction of cross-linked complexes.

Data Summary

The following table summarizes typical experimental parameters and expected outcomes for photo-lysine incorporation. Note that these are general ranges, and optimal conditions should be determined empirically for each specific cell line and experiment.

Parameter HEK293 HeLa CHO General Recommendation
Photo-lysine Concentration 1-4 mM1-4 mM1-4 mMStart with a titration from 0.5 mM to 5 mM to determine the optimal non-toxic concentration.
Incubation Time 12-24 hours12-24 hours24-48 hoursLonger incubation times generally lead to higher incorporation but may increase the risk of toxicity.
Expected Incorporation Rate 5-30%4-25%4-20%Highly dependent on experimental conditions. Aim for sufficient incorporation for downstream analysis without compromising cell health.
Cell Confluence for Labeling 70-80%70-80%80-90%Cells should be in the exponential growth phase for optimal protein synthesis.
UV Cross-linking (365 nm) 5-15 min5-15 min5-15 minOptimize exposure time to maximize cross-linking while minimizing UV-induced damage.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with Photo-Lysine
  • Cell Culture: Plate cells (e.g., HEK293, HeLa, or CHO) and grow them to 70-80% confluence in their standard growth medium.

  • Lysine Depletion (Optional but Recommended):

    • Aspirate the standard medium.

    • Wash the cells twice with pre-warmed, sterile PBS.

    • Add lysine-free medium to the cells and incubate for 1-2 hours to deplete intracellular lysine pools.

  • Photo-Lysine Labeling:

    • Prepare the labeling medium by supplementing lysine-free medium with the desired concentration of photo-lysine (e.g., 2 mM).

    • Aspirate the depletion medium and add the photo-lysine containing medium.

    • Incubate the cells for the desired period (e.g., 18 hours) under standard cell culture conditions.

  • Cell Harvest:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Pellet the cells by centrifugation and store at -80°C for downstream analysis.

Protocol 2: Quantification of Photo-Lysine Incorporation using LC-MS/MS
  • Protein Extraction and Digestion:

    • Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Quantify the protein concentration using a BCA assay.

    • Perform in-solution or in-gel digestion of the proteins using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS data against a relevant protein database, allowing for a variable modification on lysine residues corresponding to the mass shift of photo-lysine incorporation.

    • Calculate the incorporation rate by comparing the peak intensities of peptides containing photo-lysine to their unmodified counterparts.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_labeling Metabolic Labeling cluster_analysis Analysis start Plate Cells confluence Grow to 70-80% Confluence start->confluence wash1 Wash with PBS confluence->wash1 deplete Incubate in Lysine-Free Medium wash1->deplete add_photo_lysine Add Photo-Lysine Containing Medium deplete->add_photo_lysine incubate Incubate for 12-24 hours add_photo_lysine->incubate harvest Harvest Cells incubate->harvest crosslink UV Cross-linking (365 nm) harvest->crosslink lyse Cell Lysis crosslink->lyse analysis Downstream Analysis (e.g., LC-MS/MS) lyse->analysis

Caption: Experimental workflow for photo-lysine incorporation and analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Photo-Lysine Incorporation? cause1 Competition with Natural Lysine start->cause1 Yes cause2 Suboptimal Photo-Lysine Conc. start->cause2 Yes cause3 Insufficient Incubation Time start->cause3 Yes cause4 Low Cell Metabolism start->cause4 Yes solution1 Use Lysine-Free Medium cause1->solution1 solution2 Titrate Photo-Lysine Concentration cause2->solution2 solution3 Increase Incubation Time cause3->solution3 solution4 Ensure Cells are in Logarithmic Growth cause4->solution4 end Improved Incorporation solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting logic for low photo-lysine incorporation.

signaling_pathway photo_lysine Photo-Lysine lysyl_tRNA_synthetase Lysyl-tRNA Synthetase photo_lysine->lysyl_tRNA_synthetase lysyl_tRNA Lysyl-tRNA^(Photo-Lys) lysyl_tRNA_synthetase->lysyl_tRNA ribosome Ribosome lysyl_tRNA->ribosome protein Protein with Incorporated Photo-Lysine ribosome->protein uv_light UV Light (365 nm) protein->uv_light crosslinked_complex Covalently Cross-linked Protein Complex protein->crosslinked_complex Interaction uv_light->crosslinked_complex

Caption: Mechanism of photo-lysine incorporation and cross-linking.

References

Technical Support Center: Photo-Lysine Hydrochloride Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with photo-lysine (B560627) hydrochloride for UV-induced protein crosslinking.

Troubleshooting Guide

This guide addresses common issues encountered when quenching unreacted photo-lysine hydrochloride after UV exposure.

Problem Potential Cause Recommended Solution
High background or non-specific crosslinking Incomplete quenching of the highly reactive carbene intermediate generated from the diazirine moiety upon UV exposure.[1][2][3][4]- After UV irradiation, immediately add a thiol-containing quenching agent such as Dithiothreitol (DTT) or β-mercaptoethanol (BME) to the reaction mixture.[1][5] - Start with a final concentration of 1-10 mM DTT or BME and incubate for 15-30 minutes at room temperature. The optimal concentration may need to be determined empirically. - Ensure the quenching step is performed in the dark to prevent further photo-activation.
Unreacted NHS-ester functionality of a heterobifunctional crosslinker containing photo-lysine.- Before UV exposure, quench the NHS-ester reaction using an amine-containing buffer like Tris-HCl.[6] - Add Tris-HCl to a final concentration of 20-100 mM and incubate for 5-15 minutes at room temperature or on ice.[6]
UV exposure time is too long, leading to sample damage and non-specific interactions.[2]- Optimize the UV irradiation time. Start with a shorter exposure time (e.g., 5-10 minutes) and increase as needed.[1] - Use a UV lamp with a wavelength of 350-365 nm, as shorter wavelengths can cause damage to proteins and nucleic acids.[3][6]
Low or no crosslinking observed Inefficient activation of the diazirine group.- Ensure the UV lamp is emitting at the correct wavelength (350-365 nm) and has sufficient power.[3][6] - Minimize the distance between the UV lamp and the sample. - Ensure the reaction buffer is transparent to UV light at the activation wavelength.
Presence of quenching agents in the reaction mixture before or during UV exposure.- Avoid using buffers or reagents containing thiols (like DTT or BME) before the intended quenching step, as they can inactivate the diazirine.[1][7]
Protein precipitation or aggregation after crosslinking Over-crosslinking of the protein sample.- Reduce the concentration of this compound or the UV exposure time. - Optimize the protein concentration to favor intramolecular or desired intermolecular crosslinks over extensive aggregation.
Incompatibility of the quenching agent with the protein or buffer system.- Test different quenching agents (e.g., DTT vs. BME) and their concentrations. - After quenching, consider a buffer exchange step to remove the quenching agent before downstream analysis.
Interference with downstream analysis (e.g., Mass Spectrometry) The quenching agent modifies the crosslinked peptides or interferes with ionization.- Thiol-containing quenchers like DTT can reduce disulfide bonds within the protein. If disulfide bond integrity is important, consider alternative quenching strategies or perform a subsequent alkylation step. - After quenching, it is crucial to remove excess quenching reagent, for example, by dialysis or using desalting columns, before mass spectrometry analysis.[6][8]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching after UV exposure in a this compound experiment?

A1: After UV exposure, the diazirine group on the photo-lysine is converted into a highly reactive and non-specific carbene intermediate.[1][3][4] This carbene can react with any nearby molecule. Quenching is essential to inactivate any unreacted carbene intermediates to prevent them from causing non-specific crosslinking, which can lead to high background and false-positive results in your experiment.[1][2]

Q2: What are the recommended quenching agents for the carbene intermediate of photo-lysine?

A2: Thiol-containing reagents such as Dithiothreitol (DTT) and β-mercaptoethanol (BME) are recommended for quenching the reactive carbene intermediate.[1][5] These reagents can react with the carbene to form a more stable species, effectively stopping the crosslinking reaction.

Q3: At what concentration should I use the quenching agent?

A3: A starting concentration of 1-10 mM for DTT or BME is recommended. However, the optimal concentration can depend on the specific experimental conditions, including the concentration of photo-lysine and the nature of the biological sample. It is advisable to empirically determine the most effective concentration for your system.

Q4: How long should the quenching reaction proceed?

A4: An incubation time of 15-30 minutes at room temperature in the dark is a good starting point for the quenching reaction.

Q5: If I am using a heterobifunctional crosslinker with photo-lysine and an NHS-ester, do I need two separate quenching steps?

A5: Yes. The NHS-ester group, which reacts with primary amines, should be quenched before UV exposure. This is typically done by adding an amine-containing buffer like Tris-HCl (20-100 mM for 5-15 minutes).[6] The photo-activated carbene is quenched after UV exposure using a thiol-containing reagent like DTT or BME.

Q6: Can the quenching agent affect my downstream analysis, such as mass spectrometry?

A6: Yes. It is crucial to remove the quenching agent after the reaction is complete, as high concentrations of reagents like DTT or BME can interfere with mass spectrometry analysis.[6] Techniques such as dialysis, spin desalting columns, or precipitation/resuspension can be used to remove the quencher.[6][8] Additionally, be aware that DTT will reduce disulfide bonds in your protein sample.

Experimental Protocols

Protocol 1: Quenching of NHS-Ester Moiety in Heterobifunctional Photo-Lysine Crosslinkers
  • Perform the NHS-ester crosslinking reaction according to your experimental protocol in an amine-free buffer (e.g., PBS or HEPES).

  • To quench the reaction, add 1 M Tris-HCl (pH 7.5-8.0) to a final concentration of 20-100 mM.

  • Incubate for 15 minutes at room temperature with gentle mixing.

  • Proceed with removal of excess crosslinker and quencher (e.g., via a desalting column) before proceeding to the UV activation step.[6][8]

Protocol 2: Quenching of Carbene Intermediate after UV Activation
  • Following UV irradiation (350-365 nm) of your sample containing photo-lysine, immediately perform the following steps in a dark environment.

  • Add a stock solution of DTT or BME to your reaction mixture to a final concentration of 1-10 mM.

  • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • The reaction is now quenched. Proceed with your downstream sample preparation, ensuring the removal of the quenching agent before analysis if necessary.

Visualizations

experimental_workflow cluster_pre_uv Pre-UV Steps cluster_uv UV Activation cluster_post_uv Post-UV Steps Protein_Incubation Incubate Protein with Photo-Lysine Reagent NHS_Ester_Reaction NHS-Ester Reaction (if applicable) Protein_Incubation->NHS_Ester_Reaction NHS_Quench Quench NHS-Ester (e.g., Tris) NHS_Ester_Reaction->NHS_Quench Buffer_Exchange Buffer Exchange/ Desalting NHS_Quench->Buffer_Exchange UV_Activation UV Activation (350-365 nm) Buffer_Exchange->UV_Activation Carbene_Quench Quench Carbene (e.g., DTT, BME) UV_Activation->Carbene_Quench Downstream_Analysis Downstream Analysis (e.g., SDS-PAGE, MS) Carbene_Quench->Downstream_Analysis

Caption: Experimental workflow for photo-lysine crosslinking including quenching steps.

quenching_logic Start Photo-Lysine Experiment UV_Exposure UV Exposure (350-365 nm) Start->UV_Exposure Unreacted_Species Unreacted Photo-Lysine (Carbene Intermediate) UV_Exposure->Unreacted_Species Quench_Decision Quench Reaction? Unreacted_Species->Quench_Decision Add_Quencher Add Thiol Quencher (DTT or BME) Quench_Decision->Add_Quencher Yes No_Quench Proceed without Quenching (Risk of High Background) Quench_Decision->No_Quench No Analysis Downstream Analysis Add_Quencher->Analysis No_Quench->Analysis

Caption: Decision-making process for quenching unreacted photo-lysine.

References

Cell viability issues with photo-lysine and UV irradiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues during experiments involving photo-lysine (B560627) and ultraviolet (UV) irradiation.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with photo-lysine and UV irradiation.

Issue 1: High Levels of Cell Death Observed Post-UV Irradiation

Possible Cause Recommended Solution
UV Dose Too High The total energy of UV irradiation may be excessive, leading to widespread cellular damage. It is crucial to perform a dose-response curve to determine the optimal UV dose that allows for effective cross-linking while maintaining acceptable cell viability. Start with a low UV dose and incrementally increase it. For example, doses for UVA can range from 8 to 96 J/cm² and for UVB from 8 to 128 mJ/cm².[1] A pilot experiment to test a range of UV exposures is highly recommended.
Photo-Lysine Concentration is Toxic High concentrations of photo-lysine, even without UV activation, might be cytotoxic. To address this, perform a toxicity assessment of photo-lysine alone. Culture cells with varying concentrations of photo-lysine (without UV exposure) and assess viability using a standard assay like MTT.[2] This will help determine the maximum non-toxic concentration for your specific cell line.
Combined Toxicity of Photo-Lysine and UV The combination of photo-lysine and UV light can have a synergistic cytotoxic effect. To mitigate this, optimize both the photo-lysine concentration and the UV dose. It may be necessary to use a lower concentration of photo-lysine than what is determined to be non-toxic on its own, in conjunction with a moderate UV dose.
Cell Type Sensitivity Different cell lines exhibit varying sensitivities to UV radiation and chemical treatments.[3] If you are working with a particularly sensitive cell line, consider using lower UV doses and photo-lysine concentrations, or explore the use of cytoprotective agents if they do not interfere with the experimental goals.
Inappropriate UV Wavelength The wavelength of the UV light source is critical. Diazirine-based photo-cross-linkers, like that in photo-lysine, are typically activated by UV-A light (around 350-370 nm). Using shorter wavelengths, such as UV-B or UV-C, can cause significantly more DNA damage and lead to higher cell death.[4][5] Ensure your UV source emits at the appropriate wavelength for activating the diazirine group.

Issue 2: Inconsistent or Non-Reproducible Cell Viability Results

Possible Cause Recommended Solution
Variable UV Lamp Output The intensity of UV lamps can decrease over time, leading to inconsistent UV doses between experiments. Regularly calibrate your UV source using a UV meter to ensure a consistent and accurate dose is delivered in each experiment.
Inconsistent Cell Plating Density Cell density can influence the cellular response to UV radiation and chemical treatments. Ensure that cells are seeded at a consistent density for all experiments. For viability assays like the MTT assay, it is recommended to perform a cell titration experiment to determine the optimal seeding density.[6]
Incomplete Solubilization of Formazan (B1609692) (MTT Assay) In MTT assays, incomplete solubilization of the formazan crystals will lead to inaccurate absorbance readings. Ensure complete solubilization by adding an appropriate solubilization solution and mixing thoroughly.[2][6]
Edge Effects in Multi-Well Plates Evaporation from the outer wells of a multi-well plate can concentrate media components and affect cell health, leading to variability. To minimize edge effects, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or culture medium.
Timing of Viability Assessment The kinetics of apoptosis and necrosis can vary. Assessing cell viability at a single, arbitrary time point may miss the peak of cell death or capture different stages of the process in different experiments. Conduct a time-course experiment to identify the optimal time point for assessing cell viability after UV irradiation. For example, peak annexin (B1180172) V binding is often observed around 12 hours post-UV exposure, while propidium (B1200493) iodide uptake peaks later.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of cell death induced by photo-lysine and UV irradiation?

A1: UV radiation is a well-established inducer of apoptosis (programmed cell death) and, at higher doses, necrosis.[7][8] UV light primarily causes DNA damage in the form of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and 6-4 photoproducts.[4][5] This DNA damage can trigger intrinsic apoptotic pathways. While photo-lysine itself is not inherently toxic at optimal concentrations, its activation by UV light generates highly reactive carbene intermediates for cross-linking. This process can contribute to cellular stress. The combination of UV-induced DNA damage and the cellular stress from the photo-activation of photo-lysine likely leads to cell death primarily through apoptosis, involving the activation of caspases.[9][10][11]

Q2: How can I distinguish between apoptosis and necrosis in my experiment?

A2: Flow cytometry using Annexin V and propidium iodide (PI) staining is a common and effective method to differentiate between apoptotic and necrotic cells.[1][12]

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

  • Annexin V-negative / PI-negative: Live cells

Q3: What are the key signaling pathways involved in UV-induced cell death?

A3: UV-induced DNA damage activates several signaling cascades that can lead to apoptosis.[5] The p53 tumor suppressor protein is a critical mediator that can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.[5] The intrinsic (mitochondrial) pathway is a major route for UV-induced apoptosis, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.[9][11][13] The extrinsic (death receptor) pathway can also be activated by UV radiation, leading to the activation of caspase-8.[11]

Q4: Are there alternatives to UV light for activating photo-lysine?

A4: While most currently available photo-lysine analogues are activated by UV light, research is ongoing to develop photo-reactive amino acids that can be activated by visible light to minimize phototoxicity.[14] Researchers should consult the specifications of their specific photo-lysine product for optimal activation wavelengths.

Quantitative Data Summary

The following tables summarize quantitative data on cell viability and apoptosis following UV irradiation from various studies. Note that these values are illustrative and the optimal conditions for your specific cell line and experimental setup should be determined empirically.

Table 1: UV Dose and Cell Death

Cell LineUV TypeUV Dose% Cell Death (Propidium Iodide Uptake)Time Post-IrradiationReference
A 431UVA96 J/cm²~50%24 h[1]
A 431UVB256 mJ/cm²~50%48 h[1]
Human LymphocytesUV1510 J/m²~66% (Late Apoptosis/Necrosis)6 h[15]
HeLaUV0.1 - 50 mJ/cm²~70-80%12-72 h[10]

Table 2: Caspase Activation Kinetics Post-UV Irradiation

Cell LineUV DoseCaspase ActivatedTime of Peak ActivationReference
HeLa>1 mJ/cm²Caspase-91 h[10]
HeLa>1 mJ/cm²Caspase-3, -6, -72 h[10]
HeLa>1 mJ/cm²Caspase-83 h[10]
Human KeratinocytesNot specifiedCaspase-3, -8, -9Similar kinetics[9]

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is adapted for assessing cell viability after treatment with photo-lysine and UV irradiation.

Materials:

  • Cells cultured in 96-well plates

  • Photo-lysine solution

  • UV cross-linker with specified wavelength (e.g., 365 nm)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[2]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Replace the medium with a medium containing the desired concentration of photo-lysine. Incubate for the desired period to allow for incorporation into proteins. Include control wells with no photo-lysine.

  • Wash the cells with PBS.

  • Expose the cells to the desired dose of UV radiation. Include control plates that are not exposed to UV.

  • Add fresh culture medium and incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[2]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2]

  • Read the absorbance at 570 nm using a microplate reader.

2. Annexin V/Propidium Iodide Staining for Apoptosis and Necrosis

This protocol outlines the use of flow cytometry to distinguish between live, apoptotic, and necrotic cells.

Materials:

  • Cells cultured in 6-well plates

  • Photo-lysine solution

  • UV cross-linker

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with photo-lysine and UV irradiation as described in the MTT protocol.

  • Harvest the cells (including any floating cells in the medium) at the desired time point post-irradiation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed Cells photo_lysine_incubation Incubate with Photo-Lysine cell_seeding->photo_lysine_incubation uv_irradiation UV Irradiation photo_lysine_incubation->uv_irradiation incubation Post-Irradiation Incubation uv_irradiation->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis_assay

Caption: Experimental workflow for assessing cell viability after photo-lysine and UV treatment.

UV_Induced_Apoptosis UV UV Irradiation DNA_Damage DNA Damage (CPDs, 6-4PPs) UV->DNA_Damage Death_Receptors Death Receptor Activation UV->Death_Receptors p53 p53 Activation DNA_Damage->p53 Mitochondria Mitochondrial Dysfunction p53->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3

Caption: Simplified signaling pathway of UV-induced apoptosis.

Troubleshooting_Logic start High Cell Death? check_uv UV Dose Optimized? start->check_uv Yes check_pl Photo-Lysine Concentration Optimized? check_uv->check_pl Yes solution Review Protocols and Re-optimize check_uv->solution No check_both Combined Toxicity Assessed? check_pl->check_both Yes check_pl->solution No check_cell_type Cell Line Sensitivity Considered? check_both->check_cell_type Yes check_both->solution No check_cell_type->solution No

Caption: Troubleshooting logic for high cell death in photo-lysine and UV experiments.

References

Best practices for designing photo-lysine experimental controls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for photo-lysine (B560627) based experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals design robust experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the essential positive and negative controls for a photo-lysine photo-crosslinking experiment?

A1: Proper controls are critical to validate your results and ensure that the observed interactions are specific.[1][2][3]

Negative Controls:

  • No UV Irradiation: This is the most crucial negative control.[1] Incubate your sample with the photo-lysine probe but do not expose it to UV light. This control helps to identify proteins that bind non-covalently to your probe or support matrix. In a western blot, you should see no or significantly reduced signal in this lane compared to the UV-treated sample.

  • Competition with Non-photoreactive Analog: Co-incubate your sample with the photo-lysine probe and a molar excess of a non-photoreactive version of your molecule of interest (the "affinity/specificity unit").[4] This competitor should bind to the same target protein and prevent the photo-lysine probe from binding, thus reducing the crosslinking efficiency. A significant reduction in signal indicates specific binding.[4]

  • No Probe Control: A sample that is not treated with the photo-lysine probe but is subjected to all other experimental conditions, including UV irradiation. This helps to identify any UV-induced non-specific crosslinking or artifacts.

  • Cell Lysate without Target Protein: If possible, use a cell lysate from a cell line known not to express the target protein.[2] This serves as an excellent negative control to demonstrate the specificity of your probe.[2]

Positive Controls:

  • Known Interactor: Use a purified protein or a cell lysate known to interact with your protein of interest.[2][5] This control validates that the experimental setup, including UV activation and downstream detection, is working correctly.[2][5]

  • Purified Target Protein: A sample containing the purified target protein can be used to confirm that your antibody and detection reagents are functional in a western blot.[2]

Q2: How can I be sure that my photo-lysine is being incorporated into my protein of interest?

A2: Verifying the incorporation of photo-lysine is a critical first step. Mass spectrometry is the gold standard for confirming the incorporation and identifying the specific sites of modification. You can also use auxotrophic strains or engineered systems that are dependent on the specific amino acid being replaced to enhance incorporation.[1]

Q3: What is the optimal wavelength and duration for UV irradiation?

A3: The optimal UV wavelength and irradiation time depend on the specific photoreactive group in your photo-lysine analog.[1] Diazirine-based photo-lysines are typically activated by UV light in the 330–370 nm range.[1] It is crucial to optimize the irradiation time to maximize crosslinking efficiency while minimizing potential UV-induced cellular damage, which could lead to artifacts.[1][6] Start with the manufacturer's recommendations and perform a time-course experiment to determine the optimal exposure time for your specific system.

Q4: How can I minimize off-target effects in my photo-lysine experiment?

A4: Off-target effects can be a significant concern. Here are some strategies to minimize them:

  • Optimize Probe Concentration: Use the lowest effective concentration of your photo-lysine probe to minimize non-specific binding.[1]

  • Competition Experiments: As mentioned in Q1, competition experiments with a non-photoreactive analog are essential to distinguish specific from non-specific binding.[4]

  • Use of High-Fidelity Variants: In CRISPR-based systems incorporating photo-caged lysine, using high-fidelity Cas9 variants can reduce off-target effects.[7]

  • Rational Probe Design: The design of the photoaffinity probe itself is crucial.[8] The affinity/specificity unit should have high selectivity for the target protein.[8]

Troubleshooting Guides

Problem 1: Weak or No Signal in Western Blot
Possible Cause Solution
Inefficient UV Crosslinking Optimize UV irradiation time and wavelength.[1] Ensure the UV lamp is functioning correctly and is at the appropriate distance from the sample.
Low Protein Concentration Increase the amount of sample loaded onto the gel.[9] Consider immunoprecipitation to enrich for your target protein.
Poor Antibody Affinity or Concentration Use a validated antibody at the recommended dilution.[9] Increase the primary antibody concentration or incubation time.[10]
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S.[9] For high molecular weight proteins, consider adding a low percentage of SDS to the transfer buffer.[10]
Antibody Only Recognizes Native Protein If your antibody is conformation-specific, avoid using denaturing and reducing conditions during sample preparation.
Problem 2: High Background in Western Blot
Possible Cause Solution
Non-specific Antibody Binding Optimize blocking conditions by increasing blocking time or trying a different blocking agent (e.g., 5% BSA or non-fat dry milk).[9]
Excessive Antibody Concentration Reduce the concentration of the primary and/or secondary antibody.[9][10]
Insufficient Washing Increase the number and duration of wash steps.[9] Consider adding a mild detergent like Tween-20 to the wash buffer.[9]
Overexposure Reduce the exposure time during signal detection.[10]
Contaminated Buffers or Equipment Use freshly prepared, filtered buffers and clean equipment.[11]
Problem 3: Non-Specific Bands in Western Blot
Possible Cause Solution
Non-specific Crosslinking Perform competition experiments with a non-photoreactive analog to confirm specificity.[4] Optimize the photo-lysine probe concentration.[1]
Protein Degradation Add protease inhibitors to your lysis buffer and keep samples on ice.[12]
Antibody Cross-reactivity Use a more specific monoclonal antibody.[11] Validate the antibody with positive and negative controls (e.g., knockout/knockdown cell lysates).[3]
Overloading of Protein Reduce the amount of protein loaded on the gel.[9]
Problem 4: Issues with Mass Spectrometry Analysis
Possible Cause Solution
Low Abundance of Crosslinked Peptides Enrich for crosslinked products before MS analysis. This can be done via affinity purification if your probe contains a tag like biotin.[8]
Complex Spectra Use MS-cleavable crosslinkers to simplify data analysis.[13] These linkers can be fragmented in the mass spectrometer, aiding in the identification of crosslinked peptides.[13]
Difficulty Identifying Crosslinked Peptides Utilize specialized software designed for the analysis of crosslinking mass spectrometry data.
Sample Contamination Ensure high purity of your sample before MS analysis. Use clean tubes and reagents.

Experimental Protocols & Visualizations

General Photo-Affinity Labeling (PAL) Workflow

The following diagram illustrates a typical workflow for a photo-affinity labeling experiment using a photo-lysine probe.

PAL_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_uv Crosslinking cluster_analysis Downstream Analysis prep Cells or Cell Lysate incubate Incubate with Photo-Lysine Probe prep->incubate uv UV Irradiation (e.g., 365 nm) incubate->uv lysis Cell Lysis (if applicable) uv->lysis enrich Affinity Purification (e.g., Biotin-Streptavidin) lysis->enrich sds_page SDS-PAGE enrich->sds_page mass_spec Mass Spectrometry enrich->mass_spec Interactome Profiling western Western Blot sds_page->western Target Identification

Caption: General workflow for photo-affinity labeling experiments.

Logical Relationship of Experimental Controls

This diagram outlines the decision-making process based on the results from key experimental controls.

Control_Logic start Start Experiment uv_control Signal with UV? start->uv_control no_uv_control Signal without UV? uv_control->no_uv_control Yes no_interaction No Interaction uv_control->no_interaction No competitor_control Signal with Competitor? no_uv_control->competitor_control No non_covalent Non-covalent Binding no_uv_control->non_covalent Yes specific_binding Specific Covalent Binding competitor_control->specific_binding No non_specific Non-specific Binding/ Artifact competitor_control->non_specific Yes

Caption: Decision tree for interpreting photo-lysine control experiments.

Detailed Protocol: Western Blotting for Photo-Crosslinked Samples
  • Sample Preparation:

    • Following UV irradiation, lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE:

    • Mix 20-30 µg of protein lysate with Laemmli sample buffer.

    • Heat the samples at 95-100°C for 5-10 minutes.

    • Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.

    • After transfer, briefly wash the membrane with deionized water and then stain with Ponceau S to visualize protein bands and confirm successful transfer.

  • Blocking:

    • Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).

    • Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer at the recommended concentration.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the signal using a chemiluminescence imaging system or X-ray film.

Data Presentation: Summarizing Quantitative Results

When presenting quantitative data, such as from mass spectrometry or densitometry analysis of western blots, use clear and well-structured tables.

Table 1: Example of Mass Spectrometry Hit Prioritization

RankProtein IDGene NameUnique Peptides IdentifiedFold Change (UV+ / UV-)p-value
1P12345GENE11510.20.001
2Q67890GENE2128.50.005
3A1B2C3GENE385.10.012
4D4E5F6GENE452.30.045

Table 2: Example of Densitometry Analysis from Competition Assay

ConditionRelative Band Intensity (Normalized to Loading Control)% Reduction in Signal (Compared to UV+ only)
UV-0.0595%
UV+1.00N/A
UV+ with 10x Competitor0.4555%
UV+ with 50x Competitor0.1585%

References

Technical Support Center: Minimizing Photo-Damage During Cellular Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize photo-damage to cells during crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is photo-damage and how does it affect my crosslinking experiments?

Q2: I am observing low cell viability after my photo-crosslinking experiment. What are the likely causes?

A2: Low cell viability post-crosslinking is a strong indicator of significant photo-damage. The primary culprits are typically:

  • Excessive Light Exposure: Using light that is too intense or exposing the cells for too long.

  • Inappropriate Wavelength: Using shorter, higher-energy wavelengths (e.g., UV light) can be more damaging to cells.[3][7]

  • Suboptimal Photoinitiator/Photosensitizer: The type and concentration of the photoinitiator can significantly impact cell viability. Some photoinitiators generate more ROS than others.

  • Sensitive Cell Lines: Some cell types are inherently more sensitive to light-induced stress.

  • Inadequate Culture Conditions: The imaging medium composition can influence cell health and susceptibility to photo-damage.

Q3: How can I optimize my illumination settings to reduce photo-damage?

A3: Optimizing illumination is a critical step in minimizing photo-damage. The general principle is to use the lowest possible light dose that still provides an adequate signal. Here are key strategies:

  • Reduce Light Intensity: Lower the power of your light source (e.g., laser or LED) to the minimum level required for successful crosslinking.[2]

  • Minimize Exposure Time: Use the shortest possible exposure time to capture your data or achieve crosslinking.[2]

  • Balance Intensity and Exposure: Often, it's better to use lower light intensity for a longer duration rather than a high-intensity burst for a short period.[5] This allows the cell's natural antioxidant systems to better cope with the generated ROS.

  • Use Synchronized Shutters: Employ fast-switching shutters or active blanking to ensure the sample is only illuminated when the camera is acquiring an image, avoiding unnecessary light exposure.[1][8]

  • Choose Appropriate Wavelengths: Whenever possible, use longer wavelengths (e.g., visible or near-infrared light) as they are less energetic and generally cause less damage than shorter wavelengths like UV light.[1][7][9]

Q4: Are there any additives I can use in my cell culture medium to protect against photo-damage?

A4: Yes, supplementing your imaging medium with antioxidants can help mitigate the effects of ROS generated during illumination.[4] Common additives include:

  • Ascorbic Acid (Vitamin C): A well-known antioxidant that can buffer ROS.[4]

  • Trolox: A water-soluble analog of Vitamin E that has been shown to increase cell survival post-illumination.[10]

  • Rutin: A plant flavonoid that can reduce phototoxicity.[4][10]

It's also possible to use specialized commercial imaging media designed to reduce phototoxicity by removing components like riboflavin (B1680620) and pyridoxal (B1214274) that can act as photosensitizers.[4]

Q5: How does the choice of photoinitiator affect cell viability?

A5: The photoinitiator is a critical component in photo-crosslinking, and its choice significantly impacts cell viability. Different photoinitiators have varying absorption spectra, quantum yields for radical generation, and inherent cytotoxicity. For instance, visible light-activated photoinitiators are generally considered more biocompatible than UV-activated ones.[9][11] It is crucial to optimize the photoinitiator concentration; using the lowest effective concentration can help minimize toxicity.[12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low crosslinking efficiency Insufficient light exposureIncrease exposure time or light intensity incrementally, while monitoring cell viability.
Incorrect wavelength for photoinitiatorEnsure your light source's wavelength matches the absorption maximum of your photoinitiator.
Incompatible buffer componentsSome buffer components, like Tris or glycine, can react with certain crosslinkers (e.g., amine-reactive ones).[13] Use a non-reactive buffer like PBS or HEPES.
Low photoinitiator concentrationOptimize the photoinitiator concentration. Refer to the manufacturer's guidelines and perform a concentration titration.
High cell death or morphological changes Excessive light intensity/exposureReduce light intensity and/or exposure time.[2] Use a neutral density filter if necessary.
Use of damaging wavelengths (e.g., UV)Switch to a longer wavelength light source and a corresponding visible light-activated photoinitiator if possible.[9]
High concentration of a toxic photoinitiatorReduce the photoinitiator concentration to the minimum required for efficient crosslinking.[12]
Presence of photosensitizers in the mediumUse a specialized imaging medium that lacks components like riboflavin and phenol (B47542) red.[4]
Protein aggregation Over-crosslinkingReduce the concentration of the crosslinker or the light exposure time.[13]
Inconsistent results between experiments Fluctuations in light source powerAllow the light source (especially older arc lamps) to stabilize before starting the experiment.[8] Use a power meter to check for consistency.
Variation in cell densityEnsure consistent cell seeding density for all experiments, as this can affect the amount of crosslinker per cell.[13]

Quantitative Data Summary

Table 1: Recommended Light Exposure Parameters for Different Photoinitiators

PhotoinitiatorExcitation Wavelength (nm)Recommended Light IntensityTypical Exposure TimeCell ViabilityReference
Irgacure 29593655 mW/cm²3 min>90%[14]
LAP4054 mW/cm²3 min>90% (at 0.1% w/v)[14]
Eosin YVisible Light240 mW/cm²3 min>90%[14]
Diazirine-based~36514 W/cm² (max output)5 secondsNot specified for viability, but used for in-cell crosslinking[15][16]

Note: These values are starting points and should be optimized for your specific cell type and experimental setup.

Experimental Protocols

Protocol 1: Optimizing Light Exposure to Minimize Phototoxicity

  • Prepare Cell Samples: Plate your cells at the desired density in a suitable imaging dish or plate.

  • Establish a Baseline: Before introducing any crosslinking reagents, image a control group of cells using your standard imaging parameters. Observe for any signs of phototoxicity (blebbing, detachment, etc.) over a time course equivalent to your planned experiment.

  • Titrate Light Intensity:

    • Set the exposure time to the minimum required for a detectable signal.

    • Start with the lowest possible light intensity from your source.

    • Acquire images (or perform crosslinking) at increasing light intensities (e.g., 10%, 25%, 50%, 75%, 100% of maximum power).

    • After exposure, assess cell viability using a live/dead stain (e.g., Calcein-AM/Ethidium Homodimer-1) or a functional assay (e.g., proliferation assay).

  • Titrate Exposure Time:

    • Using the lowest optimal light intensity determined in the previous step, vary the exposure time.

    • Expose different groups of cells to a range of durations.

    • Assess cell viability as described above.

  • Analyze Results: Determine the combination of light intensity and exposure time that provides sufficient crosslinking (or signal) with the highest cell viability.

Protocol 2: Using Antioxidants to Reduce Photo-damage

  • Prepare Antioxidant Stock Solutions:

    • Prepare a fresh stock solution of the desired antioxidant (e.g., 100 mM Ascorbic Acid or 50 mM Trolox) in a suitable solvent (e.g., water or DMSO).

    • Sterile-filter the stock solution.

  • Supplement Imaging Medium:

    • On the day of the experiment, dilute the antioxidant stock solution into your imaging medium to the desired final concentration (e.g., 200-500 µM for Ascorbic Acid, 100-200 µM for Trolox).

    • Prepare a control medium without the antioxidant.

  • Pre-incubation:

    • Replace the culture medium of your cells with the antioxidant-supplemented medium and the control medium.

    • Incubate the cells for at least 30 minutes before starting the crosslinking experiment to allow for cellular uptake.

  • Perform Crosslinking:

    • Carry out your photo-crosslinking protocol on both the antioxidant-treated and control groups.

  • Assess Cell Viability:

    • After the experiment, compare the viability of the cells in the antioxidant-treated group to the control group using a suitable assay.

Visualizations

Photodamage_Pathway cluster_0 Light-Induced Cellular Damage Light Excitation Light (e.g., UV, Visible) Photosensitizer Endogenous Molecules (Flavins, Porphyrins) or Exogenous Dyes/ Photoinitiators Light->Photosensitizer Absorption ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻, H₂O₂) Photosensitizer->ROS Energy Transfer to O₂ Damage Cellular Damage ROS->Damage Oxidation of: - DNA - Proteins - Lipids Antioxidants Cellular Antioxidants (e.g., Glutathione) & Supplements (e.g., Ascorbic Acid) Antioxidants->ROS Neutralization

Caption: Signaling pathway of photo-damage in cells.

Experimental_Workflow cluster_workflow Workflow to Minimize Photo-damage Start Start: Cell Preparation Optimize_Illumination 1. Optimize Illumination - Minimize Intensity - Shorten Exposure Time Start->Optimize_Illumination Select_Reagents 2. Select Reagents - Red-shifted Fluorophores - Low-toxicity Photoinitiators Start->Select_Reagents Modify_Medium 3. Modify Medium - Add Antioxidants - Use Phototoxicity-free Medium Start->Modify_Medium Perform_Crosslinking 4. Perform Crosslinking Experiment Optimize_Illumination->Perform_Crosslinking Select_Reagents->Perform_Crosslinking Modify_Medium->Perform_Crosslinking Assess_Viability 5. Assess Cell Viability (Live/Dead Assay) Perform_Crosslinking->Assess_Viability Analyze_Results 6. Analyze Crosslinking & Viability Data Assess_Viability->Analyze_Results Decision Sufficient Viability? Analyze_Results->Decision End End: Successful Experiment Decision->End Yes Reoptimize Re-optimize Parameters Decision->Reoptimize No Reoptimize->Optimize_Illumination Reoptimize->Select_Reagents Reoptimize->Modify_Medium

Caption: Experimental workflow for minimizing photo-damage.

References

Technical Support Center: Overcoming Insolubility of Crosslinked Protein Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the solubilization of crosslinked protein complexes.

Frequently Asked Questions (FAQs)

Q1: Why do my crosslinked protein complexes become insoluble?

A1: Crosslinking reagents covalently link interacting proteins, which can stabilize protein-protein interactions for easier study.[1] However, this process can lead to the formation of large, high-molecular-weight aggregates that are often insoluble in standard aqueous buffers.[2] The formation of these insoluble aggregates, sometimes called inclusion bodies, is a significant challenge in biotechnology.[3] Several factors contribute to this insolubility:

  • Increased Molecular Weight: The formation of large, covalently linked complexes reduces their solubility.

  • Conformational Changes: Crosslinking can alter the natural conformation of proteins, exposing hydrophobic regions that then interact with each other, leading to aggregation.[4]

  • Intermolecular Interactions: The process can promote non-disulphide covalent bonding, hydrogen bonding, and hydrophobic interactions between protein molecules, leading to the formation of insoluble aggregates.[4]

  • Disruption of Native Interactions: While stabilizing some interactions, crosslinkers can disrupt others that are crucial for maintaining solubility.

Q2: What are the primary strategies for solubilizing crosslinked protein complexes?

A2: The main strategies involve using denaturing agents to disrupt the non-covalent interactions holding the aggregates together. These agents can be broadly categorized as:

  • Chaotropic Agents: Substances like urea (B33335) and guanidine (B92328) hydrochloride disrupt hydrogen bonds and hydrophobic interactions, leading to protein unfolding and solubilization.[5][6] Urea is typically used at concentrations of 5 M to 9 M.[7] Guanidine hydrochloride is a stronger denaturant than urea and can often dissolve aggregates that are resistant to urea.[]

  • Detergents (Surfactants): These molecules have both hydrophobic and hydrophilic properties. They are essential for solubilizing membrane proteins and can be very effective for other protein aggregates.[9][10] They work by disrupting the lipid bilayer and forming micelles around hydrophobic protein regions. Detergents are categorized as ionic (e.g., SDS), non-ionic (e.g., Triton X-100), and zwitterionic (e.g., CHAPS).[9]

  • Physical Methods: Techniques like Pressure Cycling Technology (PCT) use rapid cycles of high hydrostatic pressure (up to 45,000 psi) to disrupt molecular interactions and solubilize protein complexes.[11][12] This method can improve the consistency of tissue solubilization and subsequent enzymatic digestion.[13]

Q3: Is it possible to solubilize the complex without reversing the crosslinks?

A3: Yes, the goal of most solubilization protocols is to disrupt the non-covalent interactions causing aggregation while keeping the covalent crosslinks intact. This is achieved by using denaturants like urea or detergents that unfold the proteins but do not cleave the chemical bonds formed by the crosslinker.[14] For certain applications, cleavable crosslinkers (e.g., those with a disulfide bond like DSP) are used, allowing for the reversal of the crosslink under specific conditions (e.g., with reducing agents like DTT) after the complex has been purified.[14][15]

Q4: What factors should I consider before selecting a solubilization method?

A4: The choice of method depends heavily on your downstream application. Key considerations include:

  • Compatibility with Downstream Analysis: Strong ionic detergents like SDS are excellent for solubilization but can interfere with enzymatic digestion and mass spectrometry.[16] If mass spectrometry is the goal, methods like Filter-Aided Sample Preparation (FASP) are designed to remove such detergents.[16][17] Chaotropic agents like urea may also need to be diluted or removed as they can inhibit proteases.[13][18]

  • Protein Activity: If maintaining the biological activity or native structure of a component of the complex is necessary, harsh denaturants should be avoided. Milder, non-ionic or zwitterionic detergents are preferred in these cases as they are less denaturing than ionic detergents.[9]

  • Nature of the Protein Complex: Membrane proteins, for example, have different solubilization requirements than cytosolic proteins and often necessitate the use of detergents to mimic the lipid environment.[19]

  • Crosslinker Used: The type of crosslinker can influence solubility. Hydrophilic crosslinkers may result in more soluble complexes compared to hydrophobic ones.[1][20]

Troubleshooting Guide

Problem 1: My crosslinked protein pellet will not dissolve in standard physiological buffers (e.g., PBS, Tris-HCl).

  • Cause: Crosslinking has likely led to the formation of large aggregates held together by strong non-covalent forces, such as hydrophobic interactions.[4] Standard buffers lack the denaturing power to disrupt these forces.

  • Solution Pathway:

    • Introduce Chaotropic Agents: Begin by attempting solubilization with a buffer containing a high concentration of urea (e.g., 8 M) or guanidine hydrochloride (e.g., 6 M).[5][7] These agents disrupt the hydrogen bond network of water and denature proteins, exposing buried regions and allowing them to dissolve.[6]

    • Add Detergents: If chaotropes alone are insufficient, add a detergent. For complete solubilization, a strong ionic detergent like Sodium Dodecyl Sulfate (SDS) is often effective.[16] Start with a concentration of 1-4% SDS.

    • Combine Approaches: A combination of chaotropes and detergents is often the most powerful solubilization solution.[21] A common buffer for difficult samples contains both 7 M urea, 2 M thiourea, and a detergent like CHAPS.

    • Consider Physical Disruption: If chemical methods fail, Pressure Cycling Technology (PCT) can be employed. The application of high pressure cycles can effectively solubilize even very recalcitrant samples.[11][12]

Problem 2: My protein was solubilized with a strong denaturant (like SDS or urea), but it precipitates when I try to exchange the buffer for a downstream application (e.g., immunoprecipitation or enzyme assay).

  • Cause: The denaturant is critical for keeping the protein in solution. Its removal allows the proteins to refold improperly and re-aggregate, driven by the same hydrophobic forces that caused the initial insolubility.[22]

  • Solution Pathway:

    • Gradual Denaturant Removal: Instead of a rapid buffer exchange, perform a stepwise dialysis against progressively lower concentrations of the denaturant.[22] This allows the protein more time to refold correctly.

    • Include Stabilizing Additives: During buffer exchange, include additives in the new buffer that help maintain solubility. These can include:

      • Non-denaturing Detergents: Low concentrations of non-ionic (e.g., Tween-20) or zwitterionic detergents can prevent aggregation without denaturing the protein.[23]

      • Osmolytes: Glycerol (5-20%) or sucrose (B13894) can stabilize the native protein structure.[23]

      • Amino Acids: A mixture of arginine and glutamate (B1630785) can increase solubility by binding to charged and hydrophobic patches on the protein surface.[23]

    • Use a Detergent Compatible with the Downstream Application: If possible, initially solubilize the complex in a detergent that does not need to be removed. For example, zwitterionic detergents like CHAPS are less denaturing and are often compatible with immunoassays.[9]

Problem 3: After solubilizing my crosslinked complex, my antibody fails to detect the target protein in a Western Blot.

  • Cause: The epitope (the specific site on the protein that the antibody recognizes) may be masked or destroyed by the crosslinking and subsequent denaturation. The crosslinker could have directly modified a critical residue within the epitope, or the extensive unfolding may have altered its conformation.[24]

  • Solution Pathway:

    • Cleave the Crosslinker (if applicable): If you used a cleavable crosslinker (e.g., DSP, which has a disulfide bond), treat your sample with a reducing agent like DTT or β-mercaptoethanol in the loading buffer before electrophoresis.[24] This will break the crosslinks and may help expose the epitope.

    • Optimize Denaturation: The protein might be part of a very large, crosslinked aggregate that cannot enter the gel. Ensure complete denaturation and reduction by heating the sample at 95-100°C for 5-10 minutes in a strong sample buffer (e.g., containing SDS and DTT).[24]

    • Test a Different Antibody: Use a polyclonal antibody or an antibody that recognizes a different epitope on the target protein, preferably a linear epitope that is less sensitive to protein conformation.

    • Enzymatic Digestion: As a last resort, perform a limited proteolytic digest on the complex. This can break up the large aggregate into smaller fragments, potentially liberating the epitope for antibody detection.

Problem 4: I need to analyze my sample with mass spectrometry, but the detergents and chaotropes in my solubilization buffer are interfering with the analysis.

  • Cause: Detergents and high salt concentrations suppress ionization and dominate mass spectra, while chaotropes like urea can inhibit the activity of proteases (like trypsin) used for protein digestion.[13][16]

  • Solution Pathway:

    • Filter-Aided Sample Preparation (FASP): This is the most common and effective method. The protein sample, solubilized in SDS, is loaded onto an ultrafiltration unit. The SDS is then washed away and exchanged for a digestion-compatible buffer (like ammonium (B1175870) bicarbonate). The protein is retained by the filter, where it can be reduced, alkylated, and digested with trypsin. The resulting peptides are then collected by centrifugation.[16][17][25]

    • Pressure Cycling Technology (PCT): PCT not only aids in solubilization but also accelerates enzymatic digestion.[12] Protocols using PCT often employ detergents like sodium deoxycholate (SDC), which can be precipitated out of solution with acid after digestion, making it compatible with mass spectrometry.[13]

    • Protein Precipitation: Precipitate the solubilized proteins using methods like trichloroacetic acid (TCA) or acetone (B3395972) precipitation. The protein pellet is then washed to remove interfering substances before being re-dissolved in a digestion-friendly buffer. This method can lead to sample loss, so it must be performed carefully.

Data & Protocols

Quantitative Data Summary
Table 1: Comparison of Common Chaotropic Agents for Solubilization
Chaotropic AgentTypical Working ConcentrationMechanism of ActionAdvantagesDisadvantages
Urea 5 M - 9 M[7]Disrupts hydrogen bonds, denatures proteins.[6][21]Neutral chaotrope, effective for many proteins.[7]Can cause carbamylation of proteins, especially at high temperatures; may inhibit proteases.[7][13]
Guanidine HCl 6 M - 8 MStronger denaturant than urea, disrupts hydrophobic interactions.[5][]Can solubilize proteins that are insoluble in urea.[]Charged molecule, not compatible with isoelectric focusing (IEF); strong denaturant.[7]
Thiourea Up to 2 M (often used with Urea)Increases the solubilization power of urea for many proteins.[7][21]Improves solubilization of hydrophobic and membrane proteins.[6]Weakly soluble in water alone; must be used with urea.[21]
Table 2: Properties of Detergents for Protein Solubilization
Detergent ClassExamplesPropertiesCommon Applications
Ionic SDS, Sodium Deoxycholate (SDC)Strong solubilizing agents, highly denaturing.[9]Complete sample solubilization for SDS-PAGE; used in FASP and PCT protocols.[16]
Non-ionic Triton™ X-100, Tween® 20, DDMMilder, less denaturing; do not disrupt protein-protein interactions as much.[9][26]Solubilizing membrane proteins while preserving function; used in immunoassays.[19]
Zwitterionic CHAPS, CHAPSOContain both positive and negative charges (net neutral); can solubilize proteins without denaturation.[9]Solubilization for 2D-electrophoresis; maintaining protein native structure and function.[9]
Experimental Protocols
Protocol 1: Solubilization using a Urea/Thiourea Cocktail

This protocol is a strong denaturing method suitable for preparing samples for SDS-PAGE or as a first step before detergent removal for other applications.

  • Prepare Solubilization Buffer: Create a fresh buffer containing 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, and 50 mM Tris-HCl, pH 8.5. Note: Gently warm the solution to dissolve the urea and thiourea, but avoid excessive heat to prevent urea carbamylation.[7]

  • Resuspend Pellet: Add the solubilization buffer directly to the insoluble crosslinked protein pellet.

  • Incubate: Vortex vigorously and incubate at room temperature for 30-60 minutes. Use a shaker or rotator for continuous agitation.

  • Sonicate (Optional): If the pellet is not fully dissolved, sonicate the sample on ice using short bursts (e.g., 10-15 seconds) to aid in disruption.

  • Clarify: Centrifuge the sample at high speed (e.g., 16,000 x g) for 15 minutes to pellet any remaining insoluble debris.

  • Collect Supernatant: Carefully collect the supernatant containing the solubilized protein complexes for downstream analysis.

Protocol 2: Filter-Aided Sample Preparation (FASP) for Mass Spectrometry

This protocol is designed to remove interfering detergents like SDS and prepare the sample for enzymatic digestion and subsequent LC-MS/MS analysis.[16][27]

  • Lyse and Reduce: Solubilize the crosslinked complex in a buffer containing 4% SDS, 100 mM Tris-HCl pH 7.6, and 100 mM DTT. Heat at 95°C for 5 minutes.[16]

  • Load Filter Unit: Take an aliquot of the lysate (typically containing 50-100 µg of protein) and mix it with 200 µL of 8 M Urea in a 10 kDa or 30 kDa molecular weight cut-off ultrafiltration spin unit.

  • First Wash (Detergent Removal): Centrifuge the unit at 14,000 x g for 15-20 minutes. Discard the flow-through. This step removes the SDS.[16][27]

  • Second Wash: Add another 200 µL of 8 M Urea to the filter unit and centrifuge again. Discard the flow-through.

  • Alkylation: Add 100 µL of 50 mM iodoacetamide (B48618) (IAA) in 8 M Urea to the filter. Mix and incubate in the dark for 20 minutes. Centrifuge for 15 minutes.

  • Buffer Exchange: Wash the filter twice with 100 µL of 50 mM Ammonium Bicarbonate. This removes the urea and prepares the sample for digestion.

  • Digestion: Add trypsin (in 50 mM Ammonium Bicarbonate) to the filter at an enzyme-to-protein ratio of 1:50 to 1:100.[28] Incubate in a humidity chamber at 37°C overnight.

  • Peptide Elution: Place the filter unit in a new collection tube. Add 40-50 µL of 50 mM Ammonium Bicarbonate and centrifuge to collect the peptides. A second elution with 0.5 M NaCl can improve recovery. The collected peptides are now ready for desalting and LC-MS/MS analysis.

Protocol 3: Pressure Cycling Technology (PCT) Assisted Solubilization and Digestion

This protocol uses high pressure to facilitate the solubilization and digestion of complex samples, improving efficiency and reproducibility.[12][13]

  • Sample Loading: Place the insoluble pellet or tissue sample into a PCT MicroTube.

  • Add Lysis Buffer: Add a suitable lysis buffer. For mass spectrometry, a buffer containing a removable detergent like 1% Sodium Deoxycholate (SDC) in 100 mM Tris-HCl is often used.[13]

  • Pressure Cycling for Lysis: Place the tubes in the Barocycler instrument. Run a lysis program consisting of repeated cycles of high pressure (e.g., 45,000 psi for 50 seconds) and ambient pressure (10 seconds) for 30-60 cycles.[11][29]

  • Reduction and Alkylation: After lysis, add DTT to a final concentration of 10 mM and IAA to 20 mM, following standard protocols.

  • Digestion under Pressure: Add trypsin to the sample and return it to the Barocycler. Perform the digestion under pressure (e.g., 20,000 psi) at 37°C. Pressure enhances enzyme activity and reduces digestion time significantly.[13]

  • Detergent Removal: After digestion, acidify the sample with trifluoroacetic acid (TFA) to a final concentration of ~1%. This will cause the SDC to precipitate.

  • Clarify and Collect: Centrifuge the sample to pellet the SDC. The supernatant containing the peptides can be collected for mass spectrometry analysis.

Visualizations

G Fig 1. Decision Workflow for Solubilization start Insoluble Crosslinked Protein Complex downstream_app What is the downstream application? start->downstream_app ms_analysis Mass Spectrometry? downstream_app->ms_analysis Biochemical Analysis activity_needed Is Protein Activity Required? downstream_app->activity_needed Functional Analysis harsh_denature Use Strong Denaturants: - 8M Urea / 6M GdHCl - 2-4% SDS ms_analysis->harsh_denature No (e.g., SDS-PAGE) fasp_pct Use MS-Compatible Method: - FASP Protocol - PCT with SDC ms_analysis->fasp_pct Yes activity_needed->harsh_denature No mild_denature Use Mild Detergents: - Non-ionic (Triton) - Zwitterionic (CHAPS) activity_needed->mild_denature Yes sds_page SDS-PAGE / Western Blot harsh_denature->sds_page functional_assay Functional Assay / IP mild_denature->functional_assay ms_result LC-MS/MS fasp_pct->ms_result

Caption: Decision workflow for choosing a solubilization strategy.

FASP_Workflow Fig 2. Simplified FASP Workflow cluster_filter On Ultrafiltration Filter Unit load 1. Load Protein in SDS Buffer wash_urea 2. Wash with 8M Urea (Removes SDS) load->wash_urea alkylate 3. Alkylate with IAA wash_urea->alkylate wash_ambic 4. Wash with AmBic (Removes Urea) alkylate->wash_ambic digest 5. Digest with Trypsin wash_ambic->digest elute 6. Elute Peptides digest->elute ms LC-MS/MS Analysis elute->ms

Caption: Simplified workflow for Filter-Aided Sample Preparation (FASP).

Signaling_Pathway Fig 3. Generic Kinase Signaling Pathway ligand Ligand receptor Receptor ligand->receptor binds kinase1 Kinase 1 receptor->kinase1 activates kinase2 Kinase 2 kinase1->kinase2 phosphorylates tf Transcription Factor kinase2->tf phosphorylates nucleus Nucleus tf->nucleus translocates to gene Gene Expression nucleus->gene

References

Technical Support Center: Optimizing Digestion Protocols for Photo-Lysine Crosslinked Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing digestion protocols for photo-lysine (B560627) crosslinked proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during mass spectrometry-based analysis of photo-crosslinked protein complexes.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experimental workflow, from incomplete digestion to difficulties in data analysis.

Problem 1: Low yield of identified crosslinked peptides.

This is a common issue stemming from the low abundance of crosslinked species compared to linear peptides.[1][2]

  • Possible Cause 1.1: Inefficient Digestion.

    • Solution: The modification of lysine (B10760008) residues by photo-crosslinkers can inhibit trypsin cleavage at those sites, leading to large, difficult-to-detect peptides.[3][4] Consider using a combination of proteases or an alternative protease. A sequential digestion with Trypsin and Elastase can help penetrate regions with low trypsin-cleavage sites.[3] For proteins with low lysine content, a photo-cross-linker with multisite reactivity can improve cross-linking coverage.[5]

  • Possible Cause 1.2: Suboptimal Enrichment.

    • Solution: Standard peptide enrichment strategies may not be efficient for the larger and more complex crosslinked peptides. Employ enrichment techniques specifically for crosslinked peptides, such as size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.[2][6] Some studies have shown that combining SEC and SCX can significantly increase the number of identified crosslinked peptides.[2]

Problem 2: Incomplete or inefficient protein digestion.

Crosslinking can stabilize protein structures, making them more resistant to proteolysis.[7]

  • Possible Cause 2.1: Trypsin inhibition at crosslinked lysines.

    • Solution: Trypsin is often inefficient at cleaving C-terminal to a modified lysine.[3][4] Supplementing trypsin with Lys-C has been shown to improve digestion efficiency, with some studies achieving ≥95% completely digested peptides.[7] Lys-C is also more resistant to denaturing conditions, which can be beneficial for tightly folded crosslinked complexes.[7]

  • Possible Cause 2.2: Large and hydrophobic crosslinked peptides.

    • Solution: The resulting crosslinked peptides can be very large and difficult to analyze.[3] Using a non-specific protease like Proteinase K can generate smaller crosslinked peptides that are more amenable to mass spectrometry analysis.[4] Sequential digestion with different proteases, such as Trypsin followed by Elastase, can also help to generate smaller peptides.[3]

Problem 3: High complexity of the peptide mixture, making data analysis challenging.

Photo-crosslinking can generate a heterogeneous mixture of products, complicating mass spectrometric analysis.[5]

  • Possible Cause 3.1: Presence of a large excess of linear (un-crosslinked) peptides.

    • Solution: Enrichment strategies are crucial to reduce the complexity of the sample and increase the relative abundance of crosslinked peptides.[1][2] Both SEC and SCX are effective methods for this purpose.[2]

  • Possible Cause 3.2: Ambiguous identification of crosslinked peptides.

    • Solution: The use of MS-cleavable crosslinkers can simplify data analysis by allowing the crosslinked peptides to be separated in the mass spectrometer.[8][9] This aids in the confident identification of the constituent peptides.

Frequently Asked Questions (FAQs)

Q1: Which protease is best for digesting photo-lysine crosslinked proteins?

There is no single "best" protease, as the optimal choice depends on the specific protein complex and the crosslinker used. While trypsin is the most common protease in proteomics, its efficiency is reduced at modified lysine residues.[3][4] Therefore, a combination of proteases or alternative proteases are often recommended.

  • Trypsin/Lys-C mix: This combination is highly effective as Lys-C can cleave at lysines that are missed by trypsin, significantly improving digestion efficiency.[7]

  • Chymotrypsin: This protease cleaves at the C-terminus of aromatic amino acids (Phe, Tyr, Trp) and can be a good alternative or supplement to trypsin.[10]

  • Elastase: This protease has broader specificity and can be used in sequential digests with trypsin to increase sequence coverage, especially in regions with few tryptic cleavage sites.[3]

  • Proteinase K: This is a non-specific protease that can be useful for generating smaller peptides from highly crosslinked and stable protein complexes.[4]

Q2: Should I perform an in-gel or in-solution digestion?

The choice between in-gel and in-solution digestion depends on the complexity of your sample.

  • In-gel digestion: This method is advantageous for complex samples as it combines protein separation by SDS-PAGE with digestion.[11] This can help to reduce sample complexity before mass spectrometry analysis. However, be aware that some crosslinking can occur between the protein and the gel matrix, which may reduce peptide recovery.[12]

  • In-solution digestion: This approach is generally faster and more suitable for less complex samples or purified protein complexes.[11] It often results in higher peptide recovery compared to in-gel digestion.

Q3: How can I enrich for photo-lysine crosslinked peptides?

Enrichment is a critical step to increase the chances of identifying the low-abundance crosslinked peptides.[1][2]

  • Size Exclusion Chromatography (SEC): This technique separates peptides based on size. Since crosslinked peptides are generally larger than linear peptides, SEC is an effective enrichment method.[2]

  • Strong Cation Exchange (SCX) Chromatography: This method separates peptides based on charge. Crosslinked peptides typically have a higher charge state than linear peptides at low pH, allowing for their selective enrichment.[2]

  • Affinity Purification: If your crosslinker contains a biotin (B1667282) tag or another affinity handle, you can use affinity purification for highly specific enrichment.[9]

Q4: What are some common pitfalls to avoid during sample preparation?

  • Incomplete reduction and alkylation: Ensure complete reduction of disulfide bonds and alkylation of free cysteines to prevent refolding and promote efficient digestion.

  • Over-crosslinking: Using an excessive concentration of the crosslinking reagent can lead to extensive protein aggregation and precipitation, making subsequent analysis difficult.[13]

  • Contamination: Use high-purity reagents and take precautions to avoid keratin (B1170402) and other common contaminants.

Quantitative Data Summary

The following tables summarize quantitative data from various studies to help guide your experimental design.

Table 1: Comparison of Digestion Strategies for Crosslinked Proteins

Digestion StrategyKey FindingsReference
Trypsin Only Can result in a high number of missed cleavages at modified lysine residues, leading to large peptides and incomplete sequence coverage.[3][4][3][4]
Trypsin/Lys-C Mix Significantly improves digestion efficiency, with reports of ≥95% of peptides being completely digested.[7][7]
Sequential Trypsin & Elastase Increases the number of identified crosslinks by accessing protein regions with a low density of tryptic cleavage sites.[3][3]
Proteinase K Generates a "family" of related, smaller crosslinked peptides, which can aid in confident identification.[4][4]

Table 2: Efficacy of Different Enrichment Techniques for Crosslinked Peptides

Enrichment TechniqueAdvantageDisadvantageReference
Size Exclusion Chromatography (SEC) Effective at separating larger crosslinked peptides from smaller linear peptides.[2]Modest enrichment compared to affinity-based methods.[9][2][9]
Strong Cation Exchange (SCX) Good separation based on the higher charge state of crosslinked peptides.[2]Modest enrichment; may require further fractionation.[9][2][9]
Affinity Purification (e.g., Biotin-Streptavidin) Highly specific and provides significant enrichment.[9]Requires a crosslinker with an affinity tag; potential for non-specific binding to the affinity matrix.[1][1][9]

Experimental Protocols & Workflows

Below are detailed methodologies for key experiments and a visual representation of the general workflow.

Detailed Protocol: In-Solution Digestion of Crosslinked Proteins with Trypsin/Lys-C
  • Denaturation, Reduction, and Alkylation:

    • Resuspend the crosslinked protein pellet in 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5.

    • Add dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.

    • Add iodoacetamide (B48618) (IAA) to a final concentration of 15 mM and incubate for 30 minutes in the dark at room temperature to alkylate free cysteines.

    • Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

  • Initial Digestion with Lys-C:

    • Dilute the sample 4-fold with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to 2 M.

    • Add Lys-C at a 1:100 (w/w) enzyme-to-protein ratio.

    • Incubate for 4 hours at 37°C.

  • Final Digestion with Trypsin:

    • Further dilute the sample 2-fold with 100 mM Tris-HCl, pH 8.5, to a final urea concentration of 1 M.

    • Add Trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight (12-16 hours) at 37°C.

  • Digestion Quenching and Desalting:

    • Acidify the reaction mixture with formic acid to a final concentration of 1% to stop the digestion.

    • Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.

    • Elute the peptides and dry them in a vacuum centrifuge. The sample is now ready for enrichment or direct LC-MS/MS analysis.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Proteolytic Digestion cluster_enrichment Peptide Enrichment (Optional but Recommended) cluster_analysis Analysis ProteinComplex Protein Complex Crosslinking Photo-Lysine Crosslinking ProteinComplex->Crosslinking Denaturation Denaturation, Reduction & Alkylation Crosslinking->Denaturation Digestion Enzymatic Digestion (e.g., Trypsin/Lys-C) Denaturation->Digestion Enrichment Enrichment of Crosslinked Peptides (SEC and/or SCX) Digestion->Enrichment LCMS LC-MS/MS Analysis Digestion->LCMS Direct Analysis Enrichment->LCMS DataAnalysis Data Analysis & Crosslink Identification LCMS->DataAnalysis

Caption: General workflow for the analysis of photo-lysine crosslinked proteins.

Decision-Making Flowchart for Protease Selection

protease_selection decision decision result result start Start: Crosslinked Protein Sample is_complex_large Is the protein complex large and highly stable? start->is_complex_large trypsin_inefficient Is trypsin digestion known to be inefficient? is_complex_large->trypsin_inefficient No result_proteinaseK Consider Proteinase K or sequential digestion is_complex_large->result_proteinaseK Yes low_lysine Does the protein have low lysine content? result_trypsin Start with Trypsin, monitor for missed cleavages low_lysine->result_trypsin No result_chymotrypsin Consider Chymotrypsin or other alternative proteases low_lysine->result_chymotrypsin Yes trypsin_inefficient->low_lysine No result_trypsin_lysC Use Trypsin/Lys-C mix trypsin_inefficient->result_trypsin_lysC Yes

Caption: Decision-making flowchart for selecting the appropriate protease.

References

Identifying and minimizing background in photo-lysine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize background in photo-lysine (B560627) experiments.

Frequently Asked Questions (FAQs)

Q1: What is photo-lysine and how does it work?

A1: Photo-lysine is an unnatural amino acid that incorporates a photo-activatable diazirine group into the side chain of lysine (B10760008).[1] This allows it to be incorporated into proteins by the cell's natural translational machinery.[2][3] Upon exposure to ultraviolet (UV) light, typically between 330-370 nm, the diazirine group is activated, forming a highly reactive carbene intermediate.[4][5] This carbene can then form covalent bonds with nearby molecules, effectively "capturing" protein-protein interactions at a specific moment in time.[4][6]

Q2: What are the primary sources of high background or non-specific labeling in photo-lysine experiments?

A2: High background can arise from several factors:

  • Inherent reactivity of the carbene intermediate: The carbene generated upon UV activation is highly reactive and can non-specifically insert into various chemical bonds in its immediate vicinity.[4]

  • Hydrophobic and electrostatic interactions: The photo-lysine probe itself may have non-specific interactions with highly abundant or "sticky" proteins, leading to their labeling even without a specific biological interaction.[7]

  • Sub-optimal UV exposure: Both insufficient and excessive UV irradiation can contribute to background. Insufficient exposure may not efficiently activate the photo-lysine, while overexposure can lead to cellular damage and the generation of reactive species that cause non-specific crosslinking.[4]

  • Insufficient blocking: Failure to adequately block non-specific binding sites on cell surfaces or reaction vessels can lead to the adsorption of proteins and the photo-lysine probe, resulting in background signal.[8]

  • Inefficient quenching: Unreacted photo-lysine that is not effectively quenched can remain active and contribute to non-specific labeling during sample processing.

Q3: How can I be sure that the interactions I'm detecting are specific?

A3: To distinguish between specific and non-specific interactions, it is crucial to include proper controls in your experiment. A key control is a competition experiment where the system is pre-treated with an untagged competitor molecule that is known to bind to the protein of interest.[9] A reduction in the labeling of a particular protein in the presence of the competitor suggests a specific interaction. Additionally, performing a control experiment without UV irradiation can help identify proteins that bind non-specifically to the probe or the affinity resin.[7]

Troubleshooting Guides

Below are common issues encountered during photo-lysine experiments and steps to resolve them.

Issue 1: High Background in Western Blot or Mass Spectrometry Data

High background can obscure true positive signals and lead to false positives. The following decision tree can help diagnose and address the root cause.

Troubleshooting_High_Background Troubleshooting High Background start High Background Observed check_no_uv_control Is background present in the 'No UV' control? start->check_no_uv_control no_uv_bg_source Background is likely from non-specific binding to the probe or affinity matrix. check_no_uv_control->no_uv_bg_source Yes uv_dependent_bg_source Background is UV-dependent. check_no_uv_control->uv_dependent_bg_source No optimize_blocking Optimize Blocking Conditions: - Increase blocker concentration - Try different blocking agents - Increase blocking time/temperature no_uv_bg_source->optimize_blocking improve_washing Improve Washing Steps: - Increase number of washes - Increase wash buffer volume - Add detergent (e.g., Tween-20) to wash buffer optimize_blocking->improve_washing check_uv_conditions Optimize UV Exposure: - Titrate UV energy/time - Ensure consistent UV source distance - Use 330-370 nm wavelength uv_dependent_bg_source->check_uv_conditions check_quenching Ensure Efficient Quenching: - Add excess quenching agent (e.g., L-lysine) - Optimize quenching time check_uv_conditions->check_quenching competition_control Perform Competition Experiment: - Use an unlabeled competitor to  confirm specific interactions check_quenching->competition_control

Caption: Troubleshooting decision tree for high background.

Issue 2: Low or No Signal for My Protein of Interest

A weak or absent signal can be due to several factors related to photo-lysine incorporation, crosslinking efficiency, or detection.

  • Verify Photo-Lysine Incorporation:

    • Confirm that the cells are efficiently taking up and incorporating photo-lysine. This can be assessed by mass spectrometry analysis of a known abundant protein from the cell lysate.

    • Ensure that the cell culture medium used for labeling is deficient in natural lysine to maximize photo-lysine incorporation.[10]

  • Optimize UV Cross-linking:

    • The duration and intensity of UV exposure are critical. It is recommended to perform a titration to find the optimal UV energy, as both under- and over-exposure can be detrimental.[5]

    • Ensure the UV light source is positioned at a consistent distance from the cells for reproducible results.

  • Check Antibody/Detection Reagent:

    • If using Western blotting for detection, ensure your primary antibody is specific and has a high affinity for the protein of interest.

    • For mass spectrometry, verify that the protein of interest is amenable to detection by the chosen method (e.g., it produces detectable tryptic peptides).

Data Presentation

Table 1: Comparison of Common Blocking Agents

Choosing the right blocking agent is crucial for minimizing non-specific binding.[8] The effectiveness of a blocking agent can depend on the specific antibodies and detection system used.[8]

Blocking AgentConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 3-5% (w/v)- Generally effective for many applications.- Does not interfere with phosphoprotein detection.[8]- Can be a source of cross-reactivity with some antibodies.- More expensive than milk.[8]
Non-fat Dry Milk 3-5% (w/v)- Inexpensive and widely available.- Very effective at blocking.[8]- Contains phosphoproteins and biotin, which can interfere with detection of these molecules.[8]
Casein 1-2% (w/v)- A primary component of milk, very effective blocker.[11]- Similar disadvantages to non-fat milk regarding phosphoproteins.
Fish Gelatin 0.1-1% (w/v)- Low cross-reactivity with mammalian antibodies.- May be less effective than BSA or milk in some cases.
Synthetic Blockers (e.g., PVP, PEG) Varies- Protein-free, useful for assays where protein-based blockers interfere.- Highly consistent lot-to-lot.[8]- Can be more expensive.- May require more optimization.[8]

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with Photo-Lysine

This protocol is adapted for adherent mammalian cells and is based on SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) principles to allow for quantitative comparison.[10]

  • Cell Culture Preparation:

    • Culture HEK293T cells (or other cell line of interest) in DMEM medium deficient in L-lysine and L-arginine, supplemented with 10% dialyzed fetal bovine serum (FBS).

    • For the "light" condition, supplement the medium with 12C6-L-lysine (Lys0) and 12C6-L-arginine (Arg0).

    • For the "heavy" condition (which will incorporate the photo-lysine), supplement the medium with 13C6-L-lysine (Lys6) and 13C6-L-arginine (Arg10).

    • Passage the cells for at least five doublings to ensure complete incorporation of the labeled amino acids.

  • Photo-Lysine Incorporation:

    • For the experimental "heavy" sample, replace the SILAC medium with lysine-free medium containing photo-lysine at a final concentration of 0.4 mM.

    • Incubate the cells for 12-24 hours to allow for incorporation of photo-lysine into newly synthesized proteins.

Protocol 2: In-Cell UV Cross-linking
  • Cell Preparation:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Aspirate the final PBS wash and add a minimal amount of fresh, ice-cold PBS to keep the cells covered.

  • UV Irradiation:

    • Place the culture dish on ice and irradiate with 365 nm UV light.

    • The optimal energy dose should be determined empirically, but a starting point is 0.5-2 J/cm².[1] This can be achieved using a UV cross-linker instrument.

    • It is crucial to perform a titration of UV energy to maximize cross-linking of the target interaction while minimizing non-specific cross-linking and cell damage.[5]

Protocol 3: Cell Lysis and Sample Preparation for Mass Spectrometry
  • Cell Lysis:

    • After UV cross-linking, scrape the cells in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Sonicate the lysate to shear chromatin and ensure complete lysis.[12]

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Digestion:

    • Combine the "light" (control) and "heavy" (cross-linked) lysates at a 1:1 ratio based on total protein concentration.

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.

    • Perform a two-step enzymatic digestion, first with Lys-C, followed by trypsin.[2]

  • Peptide Cleanup:

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

    • The sample is now ready for analysis by LC-MS/MS.

Mandatory Visualizations

Diagram 1: Photo-Lysine Activation and Cross-Linking

Photo_Lysine_Activation Photo-Lysine Activation Mechanism cluster_0 Photo-Activation cluster_1 Cross-Linking Photo-Lysine Photo-Lysine (Diazirine) Carbene Reactive Carbene Intermediate Photo-Lysine->Carbene Loss of N2 UV_Light UV Light (330-370 nm) UV_Light->Photo-Lysine Crosslinked_Complex Covalent Cross-link Carbene->Crosslinked_Complex Interacting_Protein Nearby Protein Interacting_Protein->Crosslinked_Complex

Caption: Activation of photo-lysine by UV light to form a reactive carbene that cross-links to a nearby protein.

Diagram 2: General Experimental Workflow

Experimental_Workflow Photo-Lysine Experimental Workflow start 1. Metabolic Labeling with Photo-Lysine uv_crosslink 2. In-Cell UV Cross-linking (365 nm) start->uv_crosslink cell_lysis 3. Cell Lysis and Protein Extraction uv_crosslink->cell_lysis digestion 4. Protein Digestion (Trypsin/Lys-C) cell_lysis->digestion ms_analysis 5. LC-MS/MS Analysis digestion->ms_analysis data_analysis 6. Data Analysis and Interaction Identification ms_analysis->data_analysis

Caption: A generalized workflow for photo-lysine based proteomics experiments.

References

Technical Support Center: The Impact of Serum Starvation on Photo-Lysine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with photo-lysine (B560627) incorporation during serum starvation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of serum starvation on protein synthesis and how does this impact photo-lysine incorporation?

Serum starvation is a common technique to synchronize cell cycles or to induce a quiescent state. However, it significantly impacts cellular metabolism and protein synthesis. The lack of growth factors and nutrients in serum leads to the inhibition of major signaling pathways that promote protein synthesis, such as the mTOR pathway.[1] Consequently, global protein synthesis is often reduced.[2][3] This reduction in protein synthesis directly leads to decreased incorporation of amino acid analogs like photo-lysine.

Q2: How does serum starvation-induced autophagy affect proteins labeled with photo-lysine?

Serum starvation is a potent inducer of autophagy, a cellular process for degrading and recycling cellular components, including proteins.[4][5] When autophagy is induced, newly synthesized proteins containing photo-lysine can be targeted for degradation in the lysosome. This can result in the loss of labeled proteins and may interfere with downstream applications such as protein-protein interaction studies.

Q3: Which signaling pathways are most affected by serum starvation in the context of protein synthesis?

The AMPK/mTOR signaling pathway is centrally involved in regulating protein synthesis in response to nutrient availability.[5] Serum starvation leads to the activation of AMPK and the inhibition of mTOR, which in turn suppresses protein synthesis.[1][5] Additionally, pathways like the PTEN-PI-3 kinase-AKT and EGFR-MAPK-Stat signaling pathways can be affected, with responses varying between different cell types.[6][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no detectable photo-lysine incorporation Reduced Protein Synthesis: Serum starvation has significantly inhibited overall protein synthesis in your cell line.1. Optimize Starvation Time: Reduce the duration of serum starvation. A time-course experiment (e.g., 2, 6, 12, 24 hours) can help identify a window with acceptable incorporation and the desired starvation effect.2. Increase Photo-lysine Concentration: While maintaining non-toxic levels, a higher concentration of photo-lysine in the medium might increase incorporation.3. Use a More Sensitive Detection Method: Employ a more sensitive downstream detection method, such as mass spectrometry-based proteomics, over less sensitive methods like Western blotting.[8]
Inconsistent photo-lysine incorporation between experiments Variability in Cell State: Differences in cell confluency, passage number, or the exact duration of starvation can lead to varied physiological responses.1. Standardize Cell Culture Conditions: Ensure consistent cell density and passage number for all experiments.2. Precise Timing: Use a precise and consistent duration for serum starvation and photo-lysine labeling.3. Include Proper Controls: Always include a non-starved control group to benchmark the level of incorporation.
Precipitation of labeled proteins Altered Protein Properties: The incorporation of the bulky photo-lysine and the cellular response to starvation can alter protein solubility.[9]1. Modify Lysis Buffer: Use a lysis buffer with stronger detergents or chaotropic agents.2. Optimize Labeling Ratio: If possible, reduce the molar ratio of photo-lysine to natural lysine (B10760008) to minimize the impact on protein structure.[9]
High background or non-specific crosslinking Reactive Photo-lysine: The diazirine group on photo-lysine can react non-specifically upon UV activation.[8][10]1. Optimize UV Crosslinking: Titrate the UV energy and duration to find the minimum required for efficient crosslinking while minimizing non-specific interactions.2. Include "No UV" Control: A control sample that has been labeled with photo-lysine but not exposed to UV light is essential to identify non-specific interactions.

Experimental Protocols

Protocol: Photo-lysine Labeling of Adherent Cells Under Serum Starvation
  • Cell Culture: Plate adherent cells (e.g., HEK293T, HeLa) on poly-L-lysine coated plates and grow to 70-80% confluency in complete medium (e.g., DMEM with 10% FBS).

  • Serum Starvation:

    • Aspirate the complete medium.

    • Wash the cells twice with sterile phosphate-buffered saline (PBS).

    • Add serum-free medium or medium with low serum concentration (e.g., 0.5% FBS).

    • Incubate for the desired starvation period (e.g., 6-24 hours).

  • Photo-lysine Labeling:

    • Prepare lysine-free medium supplemented with photo-lysine at a final concentration of 4 mM.

    • Aspirate the starvation medium and wash the cells once with PBS.

    • Add the photo-lysine containing medium to the cells.

    • Incubate for the desired labeling period (e.g., 4-8 hours).

  • UV Crosslinking:

    • Aspirate the labeling medium and wash the cells twice with cold PBS.

    • Place the cells on ice and irradiate with UV light (e.g., 365 nm) for a predetermined time (e.g., 15-30 minutes).

  • Cell Lysis and Downstream Analysis:

    • Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

    • The protein lysate can then be used for downstream applications such as immunoprecipitation, mass spectrometry, or Western blotting.

Mandatory Visualizations

Serum_Starvation Serum Starvation Growth_Factors Absence of Growth Factors Serum_Starvation->Growth_Factors leads to Nutrient_Depletion Nutrient Depletion Serum_Starvation->Nutrient_Depletion leads to mTORC1 mTORC1 Growth_Factors->mTORC1 inhibits AMPK AMPK Nutrient_Depletion->AMPK activates AMPK->mTORC1 inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Autophagy Autophagy mTORC1->Autophagy inhibits Photo_Lysine_Incorporation Photo-Lysine Incorporation Protein_Synthesis->Photo_Lysine_Incorporation enables Protein_Degradation Protein Degradation Autophagy->Protein_Degradation induces

Caption: Signaling pathway of serum starvation's impact on protein synthesis.

cluster_protocol Experimental Workflow A 1. Cell Culture (70-80% confluency) B 2. Serum Starvation (e.g., 6-24h) A->B C 3. Photo-lysine Labeling (in lysine-free medium) B->C D 4. UV Crosslinking (365 nm) C->D E 5. Cell Lysis D->E F 6. Downstream Analysis (e.g., Mass Spectrometry) E->F

Caption: Workflow for photo-lysine labeling under serum starvation.

Low_Incorporation Low Photo-Lysine Incorporation Reduced_Synthesis Reduced Protein Synthesis? Low_Incorporation->Reduced_Synthesis Degradation Increased Protein Degradation? Low_Incorporation->Degradation Optimize_Time Optimize Starvation Time Reduced_Synthesis->Optimize_Time Increase_Conc Increase Photo-lysine Concentration Reduced_Synthesis->Increase_Conc Inhibit_Autophagy Inhibit Autophagy (e.g., with 3-MA) Degradation->Inhibit_Autophagy

Caption: Troubleshooting logic for low photo-lysine incorporation.

References

Technical Support Center: Strategies for Enriching Low-Abundance Photo-Lysine Crosslinked Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the enrichment of low-abundance photo-lysine (B560627) crosslinked peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in identifying photo-lysine crosslinked peptides?

A1: The main challenges stem from the low abundance of crosslinked peptides compared to unmodified peptides and the complexity of the resulting peptide mixture after digestion.[1][2][3] Photo-crosslinking reactions can also have low yields and the indiscriminate nature of the reaction can lead to a high degree of heterogeneity in the crosslinked products, further complicating mass spectrometry analysis.[4][5][6]

Q2: What are the most common strategies for enriching crosslinked peptides?

A2: The most common enrichment strategies involve either affinity purification or chromatographic fractionation.

  • Affinity Purification: This approach utilizes crosslinkers containing an affinity tag, such as biotin (B1667282) or a His-tag.[7][8] The biotinylated or His-tagged crosslinked peptides can then be selectively captured using streptavidin or nickel-coated beads, respectively.[7][8]

  • Chromatographic Fractionation: Techniques like size exclusion chromatography (SEC) and strong cation exchange chromatography (SCX) are used to separate crosslinked peptides from linear peptides.[1] Crosslinked peptides are typically larger and more highly charged than their linear counterparts, allowing for their separation.[1]

Q3: How do I choose the best enrichment strategy for my experiment?

A3: The choice of enrichment strategy depends on several factors, including the complexity of your sample and the specific crosslinker used.

  • For highly complex samples, such as cell lysates, an affinity-based approach with an enrichable crosslinker is often preferred due to its high specificity.[8]

  • For less complex samples, or when using a crosslinker without an affinity tag, chromatographic methods like SEC or SCX can be effective.[1] Combining different fractionation techniques can also improve enrichment.

Q4: Can I use a crosslinker that is cleavable? What are the advantages?

A4: Yes, using a cleavable crosslinker can significantly simplify data analysis. MS-cleavable crosslinkers, for example, break apart in the mass spectrometer, generating characteristic reporter ions that make it easier to identify the crosslinked peptides.[8][9] Some crosslinkers are also chemically cleavable, which can facilitate the release of enriched peptides from affinity beads.[8]

Troubleshooting Guides

Problem 1: Low Yield of Crosslinked Peptides

Possible Cause Recommended Solution
Suboptimal Crosslinker Concentration Empirically optimize the molar excess of the crosslinker to the protein. A 100-300 fold molar excess is a common starting point.[7]
Inefficient UV Activation Ensure the UV lamp provides the correct wavelength and sufficient power for activating the photo-lysine.[10] Optimize the UV irradiation time; too short may result in incomplete activation, while too long can cause sample damage.
Presence of Interfering Substances Ensure buffers are free of primary amines (e.g., Tris, glycine) that can react with NHS-ester-containing crosslinkers.[11]
Hydrolysis of Crosslinker Prepare stock solutions of moisture-sensitive crosslinkers in an anhydrous solvent like DMSO or DMF and use them immediately after preparation.[11][12]
Low Protein Concentration Increase the protein concentration during the crosslinking reaction to favor intermolecular crosslinking.[12]

Problem 2: High Background of Non-Crosslinked Peptides After Enrichment

Possible Cause Recommended Solution
Non-specific Binding to Affinity Resin Increase the number and stringency of wash steps after affinity capture.[8] Consider using a blocking agent to reduce non-specific binding.
Inefficient Enrichment Optimize the binding conditions for your affinity resin (e.g., pH, incubation time). Ensure sufficient resin is used for the amount of sample.
Co-elution of Linear Peptides in Chromatography Optimize the gradient or size exclusion parameters to achieve better separation between crosslinked and linear peptides.[1][13]

Quantitative Data Summary

The following table summarizes representative data on the efficiency of different enrichment strategies for crosslinked peptides. Note that specific efficiencies can vary depending on the protein, crosslinker, and experimental conditions.

Enrichment StrategyCrosslinker TypeSample ComplexityTypical Enrichment FoldReference
Biotin-Avidin Affinity Biotin-containingHigh (HeLa lysate)~50-fold increase in identified crosslinked peptides[7]
Strong Cation Exchange (SCX) Amine-reactiveLow (BSA)~2-3 fold increase in identified crosslinked peptides[1]
Size Exclusion Chromatography (SEC) Amine-reactiveLow (BSA)~1.5-2 fold increase in identified crosslinked peptides[1]

Experimental Protocols

Protocol 1: Biotin-Based Enrichment of Photo-Lysine Crosslinked Peptides

This protocol outlines a general workflow for enriching biotin-tagged photo-lysine crosslinked peptides using streptavidin affinity chromatography.

1. Photo-Crosslinking: a. Incorporate photo-lysine into your protein of interest. b. Add a biotin-containing, heterobifunctional crosslinker with a photo-reactive group and an NHS-ester. c. Incubate the protein with the crosslinker in an amine-free buffer (e.g., PBS, pH 7.4) for 1-2 hours at room temperature to allow the NHS-ester to react with lysine (B10760008) residues. d. Irradiate the sample with UV light (e.g., 365 nm) for 5-15 minutes on ice to activate the photo-reactive group and induce crosslinking. e. Quench the reaction by adding a primary amine-containing buffer (e.g., Tris-HCl).

2. Protein Digestion: a. Reduce disulfide bonds with DTT and alkylate with iodoacetamide. b. Digest the protein sample with trypsin overnight at 37°C.

3. Affinity Enrichment: a. Equilibrate streptavidin-coated magnetic beads with a suitable binding buffer (e.g., PBS). b. Add the digested peptide mixture to the beads and incubate for 1-2 hours at room temperature with gentle rotation. c. Wash the beads extensively with the binding buffer to remove non-specifically bound peptides. d. Elute the bound peptides. If using a cleavable crosslinker, elution can be performed by cleaving the linker. Otherwise, harsh conditions (e.g., high concentration of formic acid) may be required.

4. Sample Preparation for Mass Spectrometry: a. Desalt the eluted peptides using a C18 StageTip. b. Resuspend the peptides in a buffer suitable for LC-MS/MS analysis.

Protocol 2: Strong Cation Exchange (SCX) Fractionation of Crosslinked Peptides

This protocol describes a general procedure for enriching crosslinked peptides using SCX chromatography.

1. Sample Preparation: a. Perform the photo-crosslinking reaction and enzymatic digestion as described in Protocol 1. b. Acidify the peptide mixture with formic acid.

2. SCX Chromatography: a. Equilibrate an SCX column with a low-salt buffer (e.g., 20% ACN, 0.05% formic acid). b. Load the acidified peptide sample onto the column. c. Wash the column with the low-salt buffer to remove unbound peptides. d. Elute the peptides using a step gradient of increasing salt concentration (e.g., 100 mM, 200 mM, 500 mM NaCl in the loading buffer).[1][13] Crosslinked peptides, being more highly charged, are expected to elute at higher salt concentrations. e. Collect the fractions.

3. Sample Preparation for Mass Spectrometry: a. Desalt each fraction using a C18 StageTip. b. Resuspend the peptides in a buffer suitable for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_crosslinking Step 1: Photo-Crosslinking cluster_digestion Step 2: Sample Preparation cluster_enrichment Step 3: Enrichment cluster_analysis Step 4: Analysis p1 Incorporate Photo-Lysine p2 Add Enrichable Photo-Crosslinker p1->p2 p3 UV Activation p2->p3 d1 Protein Digestion (e.g., Trypsin) p3->d1 e1 Affinity Purification (e.g., Biotin-Avidin) d1->e1 Affinity Tag e2 Chromatographic Fractionation (e.g., SCX, SEC) d1->e2 No Tag a1 LC-MS/MS Analysis e1->a1 e2->a1

Caption: General experimental workflow for the enrichment of photo-lysine crosslinked peptides.

troubleshooting_logic start Low Yield of Crosslinked Peptides c1 Check Crosslinker Concentration start->c1 c2 Verify UV Activation Conditions start->c2 c3 Analyze Buffer Composition start->c3 c4 Assess Crosslinker Stability start->c4 s1 Optimize Molar Excess c1->s1 s2 Adjust Wavelength/ Irradiation Time c2->s2 s3 Use Amine-Free Buffers c3->s3 s4 Prepare Fresh Stock Solutions c4->s4

Caption: Troubleshooting logic for addressing low yields of crosslinked peptides.

References

Technical Support Center: Photo-Lysine Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for photo-lysine (B560627) hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common artifacts and troubleshooting issues encountered during photo-crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is photo-lysine hydrochloride and how does it work?

This compound is a photo-reactive amino acid analog of L-lysine that can be metabolically incorporated into proteins.[1][2] It contains a diazirine moiety, which upon activation with UV light (typically around 365 nm), forms a highly reactive carbene intermediate.[3][4] This carbene can then form covalent bonds with nearby molecules, effectively "capturing" protein-protein interactions in living cells or in vitro.[2][5]

Q2: What are the main applications of this compound?

The primary application is in the study of protein-protein interactions (PPIs).[4] It allows for the identification of both stable and transient interaction partners in their native cellular context.[2] This technique is particularly useful for mapping interaction interfaces, validating binding partners discovered through other methods, and identifying components of large protein complexes.

Q3: What is the optimal UV wavelength and energy for activating photo-lysine?

The diazirine group in photo-lysine is typically activated by long-wave UV light, with a maximum absorption around 350-365 nm.[6][7] The optimal UV energy dose needs to be empirically determined for each experimental setup, as it depends on factors like cell type, protein expression levels, and the distance between the light source and the sample. It is crucial to use the minimum effective UV dose to minimize cellular damage and non-specific crosslinking.[8]

Q4: Can this compound be toxic to cells?

High concentrations of this compound or prolonged incubation times can be cytotoxic. It is recommended to determine the optimal concentration and incubation time for your specific cell line by performing a dose-response curve and assessing cell viability.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound experiments.

High Background or Non-Specific Crosslinking

Problem: Western blot or mass spectrometry results show a high background signal or many non-specifically crosslinked proteins.[9]

Possible Causes & Solutions:

CauseRecommended Solution
Excessive Photo-Lysine Concentration Titrate the concentration of this compound to the lowest effective level. High concentrations can lead to random, non-specific incorporation and crosslinking.
Over-Irradiation with UV Light Optimize the UV exposure time and intensity. Excessive UV energy can cause widespread protein damage and induce non-specific crosslinking. Perform a time-course experiment to determine the optimal exposure.[7]
Non-Specific Binding to Affinity Resins Pre-clear the cell lysate with beads alone before adding the antibody-coupled beads. Include non-ionic detergents (e.g., 0.1% Tween-20) in wash buffers to reduce non-specific binding.[9][10]
Contamination from Media Components When possible, perform the final incubation and UV irradiation in a simple buffer system (like PBS) to avoid reactions with amino acids and other components in the cell culture media.
Low or No Crosslinking Efficiency

Problem: No or very weak signal for the crosslinked product of interest is observed.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Photo-Lysine Incorporation Ensure efficient metabolic labeling by using lysine-free media and optimizing the incubation time with this compound. Confirm incorporation via mass spectrometry.
Suboptimal UV Activation Verify the wavelength and intensity of your UV source. Ensure the UV light can effectively penetrate the sample (e.g., by using appropriate culture plates and minimizing the volume of media).
Interaction Interface Lacks Proximity The diazirine group has a short crosslinking radius. If the interacting surfaces of the proteins are too far apart, crosslinking may not occur. Consider incorporating photo-lysine at different positions within your protein of interest.[11]
Transient or Weak Interaction For very transient interactions, consider increasing the concentration of the bait protein or performing the crosslinking under conditions that stabilize the interaction.
Artifacts in Mass Spectrometry Analysis

Problem: Mass spectrometry data is complex, difficult to interpret, or contains unexpected modifications.[12]

Possible Causes & Solutions:

CauseRecommended Solution
Presence of Uncrosslinked Peptides Enrich for crosslinked peptides using techniques like size-exclusion chromatography or strong cation exchange chromatography to simplify the sample before MS analysis.[13]
Formation of Isobaric Species Use MS-cleavable crosslinkers if available, as they generate characteristic fragment ions that simplify data analysis and reduce false positives.[14]
Incomplete Fragmentation Optimize MS/MS fragmentation parameters (e.g., collision energy) to ensure thorough sequencing of both peptides in a crosslinked pair.[14]
Sample Preparation Artifacts Avoid common contaminants like keratins. Use high-purity reagents and follow meticulous sample handling procedures.[15]

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
  • Cell Culture: Plate mammalian cells in standard growth medium and grow to 70-80% confluency.

  • Lysine (B10760008) Depletion: Aspirate the standard medium, wash the cells once with pre-warmed PBS, and then incubate the cells in lysine-free DMEM supplemented with 10% dialyzed fetal bovine serum for 1-2 hours.

  • Photo-Lysine Labeling: Replace the lysine-free medium with fresh lysine-free medium containing the optimized concentration of this compound (typically in the range of 0.1-1 mM).

  • Incubation: Incubate the cells for 12-24 hours to allow for incorporation of the photo-reactive amino acid into newly synthesized proteins.[16]

  • Proceed to Crosslinking: After incubation, the cells are ready for the UV crosslinking procedure.

Protocol 2: In-Cell UV Crosslinking and Protein Extraction
  • Preparation: Wash the photo-lysine labeled cells twice with ice-cold PBS.

  • UV Irradiation: Place the cells on ice and irradiate with a 365 nm UV lamp. The distance from the lamp to the cells and the irradiation time should be optimized. A typical starting point is 5-15 minutes at a distance of 5-10 cm.[7]

  • Cell Lysis: Immediately after irradiation, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream applications like immunoprecipitation.

Visualizations

experimental_workflow Experimental Workflow for Photo-Lysine Crosslinking cluster_prep Preparation cluster_crosslinking Crosslinking & Extraction cluster_analysis Analysis cell_culture 1. Cell Culture lysine_depletion 2. Lysine Depletion cell_culture->lysine_depletion photo_lysine_labeling 3. Photo-Lysine Labeling lysine_depletion->photo_lysine_labeling uv_irradiation 4. UV Irradiation (365 nm) photo_lysine_labeling->uv_irradiation cell_lysis 5. Cell Lysis uv_irradiation->cell_lysis protein_extraction 6. Protein Extraction cell_lysis->protein_extraction pull_down 7. Affinity Purification / Pull-Down protein_extraction->pull_down sds_page 8. SDS-PAGE / Western Blot pull_down->sds_page mass_spec 9. Mass Spectrometry pull_down->mass_spec

Caption: A typical workflow for a this compound crosslinking experiment.

troubleshooting_logic Troubleshooting Logic for High Background cluster_optimization Parameter Optimization cluster_binding Binding & Washing cluster_controls Control Experiments start High Background Signal? optimize_photo_lysine Reduce Photo-Lysine Concentration start->optimize_photo_lysine Yes optimize_uv Reduce UV Exposure Time/Intensity start->optimize_uv Yes pre_clear_lysate Pre-clear Lysate with Beads optimize_photo_lysine->pre_clear_lysate optimize_uv->pre_clear_lysate increase_detergent Increase Detergent in Wash Buffers pre_clear_lysate->increase_detergent no_uv_control No UV Control increase_detergent->no_uv_control no_photo_lysine_control No Photo-Lysine Control increase_detergent->no_photo_lysine_control end Reduced Background no_uv_control->end no_photo_lysine_control->end

Caption: A decision tree for troubleshooting high background in photo-lysine experiments.

References

Validation & Comparative

A Head-to-Head Comparison: Photo-Lysine and Photo-Leucine for Unveiling Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of protein-protein interactions (PPIs), the choice of tools for photo-affinity labeling is critical. Among the most powerful are photo-activatable amino acids, which, when incorporated into proteins, can "freeze" transient interactions in place for identification and analysis. This guide provides an objective comparison of two leading photo-amino acids, photo-lysine (B560627) and photo-leucine, supported by experimental data and detailed protocols to inform your experimental design.

At their core, both photo-lysine and photo-leucine are invaluable assets for studying the cellular interactome. They are synthetically modified amino acids that contain a diazirine ring, a small, photo-activatable functional group.[1] When exposed to UV light, this ring releases nitrogen gas and forms a highly reactive carbene intermediate that can covalently bind to nearby molecules, effectively crosslinking interacting proteins.[1] This allows for the capture of both stable and transient protein interactions within their native cellular environment, a significant advantage over traditional methods that may disrupt the very interactions being studied.[1]

Performance at a Glance: A Quantitative Comparison

The decision between photo-lysine and photo-leucine often comes down to the specific biological question and the protein system under investigation. While both are effective, their performance can differ in terms of incorporation into proteins and the efficiency of cross-linking.

ParameterPhoto-LysinePhoto-LeucineKey Considerations
Metabolic Incorporation Rate 4% - 40%[2]4% - 40%[2]Incorporation efficiency can be cell-line and protein-dependent. Optimization of labeling time and media composition is recommended.
Cross-linking Efficiency Generally considered high, potentially more efficient for certain protein complexes.[3]Effective, with demonstrated success in numerous studies.[4]The abundance of lysine (B10760008) residues at protein-protein interfaces may contribute to higher cross-linking yields with photo-lysine in some cases.[2]
Specificity High, due to the short-lived reactive carbene.High, for the same reason as photo-lysine.The short lifetime of the carbene intermediate minimizes non-specific cross-linking.
Structural Perturbation Minimal, as it closely mimics the natural amino acid lysine.Minimal, closely mimics the natural amino acid leucine.The small size of the diazirine group is a key advantage over bulkier photo-activatable moieties.

One study directly comparing the two for cross-linking of the chaperone proteins HSP90β and HSP60 found that photo-lysine exhibited higher efficiency.[3] This is potentially due to the higher frequency of lysine residues at protein-protein interaction interfaces compared to leucine.[2]

Delving Deeper: Experimental Protocols

Successful application of these powerful tools hinges on robust experimental design. Below are detailed protocols for photo-affinity labeling using both photo-lysine and photo-leucine.

Protocol 1: Metabolic Labeling and In Vivo Photo-Cross-linking with Photo-Lysine

This protocol is adapted for mammalian cells and aims to replace endogenous lysine with photo-lysine for subsequent in vivo cross-linking.

Materials:

  • Mammalian cell line of interest

  • Lysine-free cell culture medium (e.g., DMEM for SILAC)

  • Dialyzed fetal bovine serum (dFBS)

  • Photo-lysine

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

  • Cell lysis buffer

  • Protease inhibitors

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to 70-80% confluency in complete medium.

    • Wash cells twice with PBS.

    • Replace the medium with lysine-free medium supplemented with dFBS and photo-lysine. The final concentration of photo-lysine may require optimization but is typically in the low millimolar range.

    • Incubate cells for 24-48 hours to allow for incorporation of photo-lysine into newly synthesized proteins.

  • In Vivo Photo-Cross-linking:

    • Wash the cells twice with ice-cold PBS.

    • Aspirate the PBS and place the culture dish on ice.

    • Irradiate the cells with a 365 nm UV lamp for 10-30 minutes. The optimal irradiation time should be determined empirically.

  • Cell Lysis and Analysis:

    • Immediately after irradiation, lyse the cells in ice-cold lysis buffer supplemented with protease inhibitors.

    • Clarify the lysate by centrifugation.

    • The resulting protein lysate containing cross-linked complexes is now ready for downstream analysis, such as immunoprecipitation, SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: High-Yield Production of Photo-Leucine-Labeled Proteins in E. coli

This protocol focuses on producing recombinant proteins with incorporated photo-leucine in a bacterial expression system.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector for the protein of interest.

  • Leucine-deficient minimal medium.

  • Photo-leucine.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer.

  • Purification resin (e.g., Ni-NTA for His-tagged proteins).

Procedure:

  • Expression and Labeling:

    • Grow a starter culture of the E. coli strain overnight in standard rich medium.

    • Inoculate a larger volume of leucine-deficient minimal medium with the starter culture.

    • Grow the culture at 37°C until it reaches an OD600 of 0.6-0.8.

    • Add photo-leucine to the culture. The optimal concentration should be determined, but a common starting point is in the millimolar range.

    • Induce protein expression with IPTG and continue to incubate for several hours at a reduced temperature (e.g., 18-25°C).

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

    • Clarify the lysate by centrifugation.

  • Protein Purification:

    • Purify the photo-leucine-labeled protein from the lysate using an appropriate affinity chromatography method based on the protein's tag.

  • In Vitro Photo-Cross-linking:

    • Mix the purified photo-leucine-labeled protein with its potential interacting partner(s) in a suitable buffer.

    • Irradiate the sample with a 365 nm UV lamp on ice for 10-30 minutes.

    • Analyze the cross-linked products by SDS-PAGE, mass spectrometry, or other relevant techniques.

Visualizing the Process: Workflows and Pathways

To better illustrate the application and comparison of these photo-amino acids, the following diagrams are provided.

experimental_workflow Experimental Workflow for Photo-Affinity Labeling cluster_labeling Metabolic Labeling cluster_crosslinking Photo-Cross-linking cluster_analysis Downstream Analysis cell_culture Cell Culture add_photo_aa Add Photo-Lysine or Photo-Leucine cell_culture->add_photo_aa incubation Incubation (24-48h) add_photo_aa->incubation wash Wash Cells incubation->wash uv_irradiation UV Irradiation (365 nm) wash->uv_irradiation lysis Cell Lysis uv_irradiation->lysis purification Affinity Purification/ Immunoprecipitation lysis->purification analysis SDS-PAGE, Western Blot, Mass Spectrometry purification->analysis

Caption: A generalized experimental workflow for in vivo photo-affinity labeling.

egfr_signaling Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation comparison_logic Photo-Lysine vs. Photo-Leucine: A Logical Comparison cluster_lysine Photo-Lysine cluster_leucine Photo-Leucine cluster_common Common Features lysine_node Photo-Lysine lysine_advantage Higher abundance at PPI interfaces lysine_node->lysine_advantage Potential for higher cross-linking efficiency common_node Shared Properties leucine_node Photo-Leucine leucine_advantage Hydrophobic nature useful for probing core interactions leucine_node->leucine_advantage Effective for specific structural contexts feature1 Diazirine-based common_node->feature1 feature2 Metabolic incorporation common_node->feature2 feature3 UV (365 nm) activation common_node->feature3

References

Orthogonal Validation of Protein Interactions Identified by Photo-Lysine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orthogonal methods for validating protein-protein interactions (PPIs) initially identified using photo-lysine-based crosslinking. We offer an objective analysis of the performance of common validation techniques, supported by illustrative experimental data and detailed protocols to aid in the design and execution of your research.

Introduction to Photo-Lysine (B560627) and the Imperative of Orthogonal Validation

Photo-lysine, a photo-activatable amino acid analog, has emerged as a powerful tool for capturing protein-protein interactions directly within living cells.[1][2] By incorporating photo-lysine into cellular proteins and subsequently activating it with UV light, researchers can covalently trap both stable and transient interacting partners.[2] This method provides a snapshot of the cellular interactome in its native context.

However, like all high-throughput screening methods, the identification of potential PPIs using photo-lysine is the first step. To distinguish bona fide interactors from non-specific background, rigorous orthogonal validation is essential. Orthogonal validation employs distinct experimental principles to confirm the initial findings, thereby increasing the confidence in the identified interactions. This guide focuses on three widely used orthogonal validation techniques: Co-immunoprecipitation (Co-IP), Western Blotting, and Mass Spectrometry (MS).

Comparison of Orthogonal Validation Methods

The choice of an orthogonal validation method depends on the specific research question, the nature of the interaction, and the available resources. Each technique offers unique advantages and limitations.

FeatureCo-Immunoprecipitation (Co-IP)Western BlotMass Spectrometry (MS)
Primary Goal Confirm interaction between a known "bait" and a suspected "prey" protein.Detect the presence and size of a specific interacting protein.Unbiased identification of all interacting partners in a complex.
Strengths - Relatively straightforward and widely accessible.- Confirms interaction in a near-native state.- Can be made semi-quantitative.[3][4]- High specificity for the target protein.- Provides molecular weight information.- Relatively low cost.- High-throughput and unbiased.- Can identify novel interactors.- Provides quantitative information (e.g., with SILAC).[5]
Limitations - Requires a specific and high-affinity antibody for the bait protein.- May miss transient or weak interactions.- Prone to false positives from non-specific binding.- Only confirms the presence of a known or suspected interactor.- Dependent on antibody quality.- Limited throughput.- Higher cost and technical expertise required.- Data analysis can be complex.- May not distinguish between direct and indirect interactors.
Best For Validating specific, suspected binary interactions.Quick confirmation of a suspected high-abundance interactor.Comprehensive profiling of the interactome of a bait protein.

Experimental Workflows and Protocols

A generalized workflow for the orthogonal validation of photo-lysine identified PPIs is depicted below.

G cluster_discovery PPI Discovery cluster_validation Orthogonal Validation pl Photo-lysine Incorporation & UV Crosslinking lysate Cell Lysis pl->lysate affinity Affinity Purification of Bait Protein lysate->affinity ms_discovery Mass Spectrometry for Interactor Identification affinity->ms_discovery coip Co-Immunoprecipitation ms_discovery->coip Validate specific interactor wb Western Blot ms_discovery->wb Confirm specific interactor ms_validation Targeted Mass Spectrometry ms_discovery->ms_validation Quantify specific interactor coip->wb Analyze Co-IP eluate

Figure 1: General workflow for PPI discovery and validation.
Detailed Experimental Protocols

Here, we provide detailed protocols for Co-IP, Western Blot, and MS-based validation of protein interactions identified through photo-lysine crosslinking.

This protocol describes the immunoprecipitation of a bait protein to validate its interaction with a suspected prey protein.

  • Cell Lysis:

    • Harvest cells after photo-lysine incorporation and UV crosslinking.

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.4) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Pre-clearing the Lysate:

    • Add 20-30 µL of Protein A/G magnetic beads to the cell lysate.

    • Incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

    • Place the tube on a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add 2-5 µg of an antibody specific to the bait protein to the pre-cleared lysate.

    • Incubate with rotation for 2-4 hours or overnight at 4°C.

    • Add 30-50 µL of fresh Protein A/G magnetic beads and incubate with rotation for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads on a magnetic rack and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer. For the final wash, use a more stringent buffer if high background is observed (e.g., with higher salt concentration).

  • Elution:

    • Elute the protein complexes from the beads by adding 50 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

    • Pellet the beads and collect the supernatant for Western blot analysis.

This protocol is for the detection of the prey protein in the Co-IP eluate.

  • SDS-PAGE:

    • Load the Co-IP eluate onto a polyacrylamide gel suitable for resolving the bait and prey proteins based on their molecular weights.

    • Include a lane with the input lysate as a positive control and an IgG control IP as a negative control.

    • Run the gel according to the manufacturer's instructions.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the prey protein overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

For unbiased identification of interacting partners, the eluate from the affinity purification of the bait protein can be analyzed by mass spectrometry.

  • Sample Preparation:

    • Elute the crosslinked protein complexes from the affinity beads under denaturing conditions.

    • Reduce and alkylate the proteins.

    • Digest the proteins into peptides using an appropriate protease (e.g., trypsin).

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS).[6]

  • Data Analysis:

    • Use specialized software to identify the crosslinked peptides. This involves searching the MS/MS data against a protein database and identifying peptide pairs that are covalently linked.[7]

    • The identification of crosslinked peptides provides direct evidence of an interaction and can help map the interaction interface.

Case Study: Validation of a Novel EGFR Interactor

To illustrate the application of these orthogonal validation methods, we present a hypothetical case study based on the epidermal growth factor receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival, and its dysregulation is implicated in cancer.[8][9]

Scenario: Using photo-lysine crosslinking followed by mass spectrometry, a novel interacting partner of EGFR, "Protein X," was identified in a non-small cell lung cancer (NSCLC) cell line. The following steps were taken to validate this interaction.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization ProteinX Protein X (Hypothetical Interactor) EGFR->ProteinX Interaction (to be validated) Grb2 Grb2 EGFR->Grb2 Recruitment SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Signaling Cascade

Figure 2: Simplified EGFR signaling pathway with a hypothetical interactor.

Illustrative Quantitative Data:

The following table presents hypothetical data from the orthogonal validation experiments.

Validation MethodExperimentResultInterpretation
Co-Immunoprecipitation IP of endogenous EGFR followed by Western blot for Protein X.A band corresponding to the molecular weight of Protein X was detected in the EGFR IP lane, but not in the IgG control lane.Confirms that EGFR and Protein X interact in the cell lysate.
Western Blot Western blot of the eluate from the initial affinity purification of photo-lysine crosslinked EGFR.A band corresponding to the expected size of the EGFR-Protein X crosslinked complex was observed.Provides evidence of a direct and close-proximity interaction between EGFR and Protein X.
Mass Spectrometry Targeted MS analysis of the EGFR affinity purification eluate.Peptides from Protein X were significantly enriched in the EGFR pulldown compared to the control. Crosslinked peptides between EGFR and Protein X were identified.Provides unbiased confirmation of the interaction and identifies the specific regions of interaction.

Summary of Validation Findings:

The Co-IP experiment confirmed the interaction between EGFR and Protein X. The Western blot of the crosslinked sample further supported a direct interaction. Finally, targeted mass spectrometry not only validated the interaction but also provided insights into the binding interface. Together, these orthogonal validation steps provide strong evidence for a genuine interaction between EGFR and Protein X, warranting further functional investigation.

Conclusion

The identification of protein-protein interactions using photo-lysine crosslinking is a powerful discovery tool. However, the confidence in these findings is greatly enhanced through rigorous orthogonal validation. This guide provides a framework for comparing and implementing Co-immunoprecipitation, Western Blotting, and Mass Spectrometry to validate putative interactions. By carefully selecting the appropriate validation strategy and meticulously executing the experimental protocols, researchers can build a robust understanding of the protein interaction networks that govern cellular processes.

References

A Head-to-Head Battle for In Vivo Crosslinking: Photo-Lysine Hydrochloride vs. Formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to capture protein interactions within a living system, the choice of crosslinking agent is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of two prominent in vivo crosslinking reagents: the photo-activatable amino acid analogue, photo-lysine (B560627) hydrochloride, and the traditional fixative, formaldehyde (B43269). By examining their mechanisms, performance, and potential drawbacks, supported by experimental data and detailed protocols, we aim to equip researchers with the knowledge to select the optimal tool for their specific biological questions.

At a Glance: Key Differences

FeaturePhoto-Lysine HydrochlorideFormaldehyde
Mechanism Metabolic incorporation and UV light-induced covalent bond formation via a highly reactive carbene intermediate.Forms methylene (B1212753) bridges between primary amines (primarily lysine) and other nucleophilic residues.
Specificity Can be incorporated at specific sites with genetic code expansion or globally in place of lysine (B10760008). Crosslinking is proximity-dependent upon UV activation.Reacts with multiple nucleophilic amino acid residues, leading to a broader and sometimes less specific crosslinking profile.
Temporal Control Precise temporal control; crosslinking is initiated only upon UV irradiation.Crosslinking begins immediately upon addition to the cells and is controlled by incubation time and quenching.
Reversibility Crosslinks are generally irreversible.Crosslinks are reversible with heat and low pH.
Cellular Perturbation Minimal until UV activation; potential for UV-induced cellular stress.Can induce cellular stress and artifacts due to its immediate and widespread reactivity.

Performance Comparison: A Data-Driven Analysis

While direct head-to-head quantitative proteomics studies comparing this compound and formaldehyde in the same experimental setup are limited, we can synthesize data from multiple studies to draw meaningful comparisons.

Crosslinking Efficiency

The efficiency of a crosslinker is its ability to covalently link interacting proteins. Formaldehyde is a highly efficient crosslinker due to its small size and ability to readily permeate cell membranes, leading to the formation of a dense network of crosslinks.[1][2] However, this high reactivity can also be a drawback, leading to the capture of non-specific interactions and the formation of large, insoluble protein aggregates.[3][4]

Photo-lysine, once incorporated into proteins, offers a more targeted approach. The crosslinking efficiency is dependent on the proximity of the photo-lysine residue to its interacting partner upon UV activation. One study noted that photo-lysine demonstrated higher crosslinking efficiency for specific chaperone proteins compared to another photo-activatable amino acid, photo-leucine.[3] While a direct quantitative comparison to formaldehyde is not available, the nature of photo-crosslinking suggests a trade-off between the breadth of crosslinking and the specificity of the captured interactions.

Table 1: Quantitative Analysis of Formaldehyde Crosslinking Performance

ParameterValueReference
Optimal Concentration Range 0.4% - 2%[3]
Identified Crosslinked Peptide Pairs (in situ in human cells) Hundreds[1]
Crosslink Mass Shift Predominantly +24 Da[1]
Identification of Protein-Protein Interactions (PPIs)

The ultimate goal of in vivo crosslinking is the identification of physiologically relevant PPIs. Mass spectrometry-based proteomics is the primary method for analyzing the resulting crosslinked complexes.

Formaldehyde's reactivity with multiple amino acids and the heterogeneity of its crosslinking products can complicate mass spectrometry analysis.[5][6][7] However, advancements in mass spectrometry and data analysis software have enabled the identification of hundreds of crosslinked peptide pairs from in situ formaldehyde fixation of human cells.[1]

Photo-crosslinkers, like photo-lysine, generate a more defined crosslink, which can simplify mass spectrometry data analysis. The ability to incorporate photo-lysine at specific sites can further aid in pinpointing interaction interfaces.[8] This targeted approach is particularly valuable for validating suspected interactions and mapping binding sites with high resolution.

Cellular Perturbation and Artifacts

A crucial consideration for any in vivo technique is the degree to which it perturbs the natural cellular environment.

Formaldehyde is known to be a toxic substance that can induce cellular stress responses.[4] Its immediate and widespread reactivity can lead to the fixation of non-physiological interactions and the generation of artifacts.[4] Researchers must carefully optimize formaldehyde concentration and incubation time to balance efficient crosslinking with minimizing cellular disruption.[3]

Photo-lysine offers the advantage of being relatively inert until activated by UV light.[9] This allows for the incorporation of the amino acid with minimal initial perturbation to the cell. However, the UV irradiation step itself can be a source of cellular stress and potential damage. The duration and intensity of UV exposure must be carefully controlled to minimize these off-target effects.[10]

Experimental Protocols

In Vivo Crosslinking with this compound

This protocol is a generalized procedure based on methodologies for incorporating and activating photo-reactive amino acids in mammalian cells.

1. Metabolic Labeling:

  • Culture cells in lysine-free medium supplemented with this compound. The optimal concentration and duration of labeling should be determined empirically for the specific cell line and experimental goals.

  • A common starting point is to replace the lysine in the culture medium with an equimolar concentration of this compound for 24-48 hours.

2. UV Crosslinking:

  • Wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated photo-lysine.

  • Place the cells on ice or a cooling plate to minimize cellular processes during irradiation.

  • Irradiate the cells with UV light (typically 365 nm). The duration and intensity of UV exposure are critical parameters that need to be optimized. A common starting point is irradiation for 15-30 minutes.[10]

3. Cell Lysis and Downstream Analysis:

  • After irradiation, immediately lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • The crosslinked protein complexes can then be analyzed by various methods, including immunoprecipitation, SDS-PAGE, and mass spectrometry.

In Vivo Crosslinking with Formaldehyde

This protocol is a standard procedure for in vivo crosslinking in mammalian cells for subsequent proteomic analysis.[3][11]

1. Cell Preparation:

  • Grow cells to the desired confluency.

  • Wash the cells with PBS to remove media components.

2. Formaldehyde Crosslinking:

  • Add formaldehyde solution directly to the cells in PBS to a final concentration of 0.4% to 1%.

  • Incubate for a defined period, typically 10-15 minutes at room temperature.[3]

3. Quenching:

  • Stop the crosslinking reaction by adding a quenching solution, such as glycine (B1666218) or Tris-HCl, to a final concentration that is in molar excess to the formaldehyde.

  • Incubate for 5-10 minutes at room temperature.

4. Cell Lysis and Reversal of Crosslinks (for some applications):

  • Wash the cells with cold PBS.

  • Lyse the cells in a suitable buffer.

  • For applications requiring the analysis of individual proteins (e.g., Western blotting of non-crosslinked proteins), the crosslinks can be reversed by heating the sample at 95-100°C for 15-30 minutes.[12]

5. Downstream Analysis:

  • The crosslinked protein complexes can be analyzed by immunoprecipitation, SDS-PAGE, and mass spectrometry.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in both this compound and formaldehyde in vivo crosslinking workflows.

PhotoLysineWorkflow cluster_CellCulture Cell Culture cluster_Crosslinking Crosslinking cluster_Analysis Analysis MetabolicLabeling Metabolic Labeling with This compound UV_Irradiation UV Irradiation (365 nm) MetabolicLabeling->UV_Irradiation Cells with incorporated photo-lysine CellLysis Cell Lysis UV_Irradiation->CellLysis Crosslinked complexes DownstreamAnalysis Immunoprecipitation & Mass Spectrometry CellLysis->DownstreamAnalysis

Fig. 1: Photo-Lysine In Vivo Crosslinking Workflow.

FormaldehydeWorkflow cluster_CellCulture Cell Culture cluster_Crosslinking Crosslinking cluster_Analysis Analysis CellPreparation Cell Preparation FormaldehydeAddition Add Formaldehyde (0.4% - 1%) CellPreparation->FormaldehydeAddition Quenching Quench with Glycine/Tris FormaldehydeAddition->Quenching 10-15 min incubation CellLysis Cell Lysis Quenching->CellLysis Crosslinked complexes DownstreamAnalysis Immunoprecipitation & Mass Spectrometry CellLysis->DownstreamAnalysis KinasePathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase Kinase Receptor->Kinase activates Substrate Substrate Kinase->Substrate transient interaction (target for crosslinking) PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate phosphorylation DownstreamEffector Downstream Effector PhosphoSubstrate->DownstreamEffector CellularResponse Cellular Response DownstreamEffector->CellularResponse

References

A Researcher's Guide to Validating Photo-Lysine Cross-Linking Results with Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to rigorously validate protein-protein interactions identified through photo-lysine (B560627) cross-linking, this guide provides a comparative overview of three powerful quantitative mass spectrometry techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tag (TMT) labeling, and Label-Free Quantification (LFQ).

Photo-lysine, a photo-activatable amino acid analog, enables the capture of transient and weak protein-protein interactions in living cells by forming covalent bonds upon UV irradiation.[1] While this method is invaluable for identifying potential interaction partners, robust validation is crucial to distinguish specific interactors from non-specific background proteins. Quantitative mass spectrometry (MS) offers a suite of tools to achieve this by precisely measuring the abundance of cross-linked proteins between experimental and control conditions.

This guide details the experimental protocols for integrating photo-lysine cross-linking with SILAC, TMT, and LFQ workflows, presents a comparative analysis of their performance, and provides visual diagrams to illustrate the key processes.

Comparative Analysis of Quantitative Proteomics Methods

Choosing the optimal quantitative strategy depends on the specific experimental goals, biological system, and available resources. The following table summarizes the key characteristics of SILAC, TMT, and LFQ for validating photo-lysine cross-linking results.

FeatureSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)TMT (Tandem Mass Tag)Label-Free Quantification (LFQ)
Principle In vivo metabolic labeling with "heavy" and "light" amino acids.[2]In vitro chemical labeling of peptides with isobaric tags.[3]Comparison of signal intensities or spectral counts of unlabeled peptides.[4]
Sample Mixing Early (at the cell or protein lysate stage), minimizing experimental variability.[2]Intermediate (at the peptide level), after digestion and labeling.Late (data from separate runs are compared computationally).[5]
Multiplexing Typically 2-3 plex (e.g., light, medium, heavy).[6]High (up to 18-plex with TMTpro), allowing for more conditions or replicates in a single run.[7]No inherent limit to the number of samples, but requires more instrument time.[4]
Accuracy & Precision High accuracy and precision due to early sample pooling.[8]Good precision, but accuracy can be affected by ratio compression, especially with co-isolated peptides.[8]Accuracy and precision are highly dependent on instrument stability and sophisticated data analysis software.[8]
Throughput Lower, limited by the number of isotopic labels.Higher, due to high multiplexing capability.Can be high for large numbers of samples, but requires more instrument time per sample.
Cost Moderate to high, due to the cost of isotope-labeled media and amino acids.High, due to the cost of TMT reagents.Lower reagent cost, but potentially higher instrument time cost.[4]
Applicability Limited to metabolically active, dividing cells.Applicable to virtually any sample type, including tissues and biofluids.Broadly applicable to any sample type.[5]
Data Analysis Relatively straightforward, based on the intensity ratios of heavy to light peptide pairs.More complex, requiring specialized software to analyze reporter ion intensities from MS/MS or MS3 spectra.Computationally intensive, requiring advanced algorithms for retention time alignment and normalization.[4]

Experimental Workflows and Protocols

The following sections provide detailed methodologies for implementing each quantitative proteomics strategy to validate photo-lysine cross-linking results.

Signaling Pathway of Photo-Lysine Cross-Linking and MS Analysis

cluster_cell In Living Cells cluster_biochem Biochemical Processing cluster_ms Mass Spectrometry Analysis PhotoLysine Photo-Lysine Incorporation UV UV Activation (365 nm) PhotoLysine->UV Crosslinking Covalent Cross-Linking of Interacting Proteins UV->Crosslinking Lysis Cell Lysis Crosslinking->Lysis Enrichment Affinity Purification of Bait Protein Lysis->Enrichment Digestion Proteolytic Digestion (e.g., Trypsin) Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Quantification Quantitative Data Analysis LCMS->Quantification Validation Validation of Interaction Partners Quantification->Validation

Caption: Workflow for identifying protein interactions using photo-lysine.

Experimental Workflow for Quantitative Validation

cluster_photolysine Photo-Lysine Cross-Linking cluster_quant Quantitative Proteomics cluster_silac SILAC cluster_tmt TMT cluster_lfq LFQ PL_Control Control Cells (e.g., no UV or bait protein) SILAC_label Metabolic Labeling (Light vs. Heavy) PL_Control->SILAC_label TMT_process Lysis, Affinity Purification & Digestion PL_Control->TMT_process LFQ_process Lysis, Affinity Purification & Digestion PL_Control->LFQ_process PL_Experiment Experimental Cells (with Photo-Lysine & UV) PL_Experiment->SILAC_label PL_Experiment->TMT_process PL_Experiment->LFQ_process SILAC_mix Mix Cell Lysates SILAC_label->SILAC_mix SILAC_process Affinity Purification & Digestion SILAC_mix->SILAC_process SILAC_ms LC-MS/MS SILAC_process->SILAC_ms TMT_label Isobaric Labeling of Peptides TMT_process->TMT_label TMT_mix Mix Labeled Peptides TMT_label->TMT_mix TMT_ms LC-MS/MS TMT_mix->TMT_ms LFQ_ms Separate LC-MS/MS Runs LFQ_process->LFQ_ms LFQ_align Computational Alignment & Quantification LFQ_ms->LFQ_align

Caption: Comparative workflows for SILAC, TMT, and LFQ validation.

Detailed Experimental Protocols

This protocol is adapted for the validation of protein-protein interactions identified through photo-lysine cross-linking.[6][9]

a. Cell Culture and Metabolic Labeling:

  • Culture two populations of cells in parallel. One population is grown in "light" SILAC medium containing natural L-lysine and L-arginine, while the other is grown in "heavy" medium containing stable isotope-labeled L-lysine (e.g., ¹³C₆, ¹⁵N₂-L-lysine) and L-arginine (e.g., ¹³C₆, ¹⁵N₄-L-arginine).[6]

  • Passage the cells for at least five doublings to ensure >97% incorporation of the heavy amino acids.[9]

  • Incorporate photo-lysine into the proteome of both cell populations by replacing standard lysine (B10760008) with photo-lysine in the culture medium for a defined period before the experiment.

b. Photo-Cross-Linking and Cell Lysis:

  • Expose the "heavy" labeled experimental cells to UV light (e.g., 365 nm) to induce photo-cross-linking. The "light" labeled cells can serve as a negative control (e.g., no UV exposure or no bait protein expression).

  • Harvest and lyse both cell populations separately using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Combine the "light" and "heavy" cell lysates in a 1:1 protein concentration ratio.

c. Affinity Purification and Protein Digestion:

  • Perform affinity purification of the bait protein and its cross-linked partners from the mixed lysate.

  • Separate the purified protein complexes by SDS-PAGE.

  • Excise the gel bands corresponding to the bait protein and its cross-linked partners.

  • Perform in-gel digestion of the proteins with an appropriate protease, such as trypsin.

d. LC-MS/MS Analysis and Data Processing:

  • Analyze the digested peptides by high-resolution LC-MS/MS.

  • Process the raw MS data using software such as MaxQuant.[9]

  • Identify peptides and quantify the heavy-to-light (H/L) ratios for each identified protein. Proteins with a significantly high H/L ratio are considered specific interaction partners.

This protocol outlines the steps for using TMT labeling to quantify proteins captured by photo-lysine cross-linking.[10][11]

a. Sample Preparation and Photo-Cross-Linking:

  • Prepare two or more sets of cell cultures for your experimental conditions (e.g., control vs. UV-treated).

  • Incorporate photo-lysine into the experimental group(s).

  • Induce photo-cross-linking by UV exposure in the experimental group(s).

  • Lyse the cells from each condition separately.

b. Protein Digestion and TMT Labeling:

  • Perform affinity purification of the bait protein and its interactors from each lysate.

  • Digest the purified proteins into peptides using an enzyme like trypsin.

  • Label the peptides from each condition with a different isobaric TMT tag according to the manufacturer's protocol.[12]

c. Sample Pooling and Mass Spectrometry:

  • Combine the TMT-labeled peptide samples in a 1:1 ratio.

  • Analyze the pooled sample by LC-MS/MS. For accurate quantification, an MS3 method is often employed to minimize the effects of co-isolation and ratio compression.[8]

d. Data Analysis:

  • Use specialized software (e.g., Proteome Discoverer) to identify peptides and quantify the reporter ion intensities for each TMT tag.

  • Calculate the relative abundance of each protein across the different conditions. Proteins that show a significant increase in abundance in the UV-treated sample compared to the control are considered potential interactors.

This protocol describes a label-free approach to validate photo-lysine cross-linking results.[4][5]

a. Experimental Setup and Photo-Cross-Linking:

  • Prepare multiple biological replicates for each experimental condition (e.g., at least three for control and three for UV-treated).

  • Incorporate photo-lysine and perform UV-induced cross-linking in the experimental replicates.

  • Lyse the cells from each replicate individually.

b. Sample Processing:

  • Perform affinity purification of the bait protein and its interacting partners from each replicate lysate separately.

  • Digest the proteins from each replicate into peptides.

c. LC-MS/MS Analysis:

  • Analyze each peptide sample in a separate LC-MS/MS run. It is crucial to maintain high reproducibility in the chromatography and mass spectrometry performance across all runs.

d. Data Analysis:

  • Use label-free quantification software (e.g., MaxQuant with the MaxLFQ algorithm) to process the data.[4]

  • The software will perform retention time alignment and normalization across all runs.

  • Quantify the proteins based on the intensity of their corresponding peptides.

  • Perform statistical analysis to identify proteins that are significantly enriched in the UV-treated samples compared to the controls.

Conclusion

The validation of protein-protein interactions identified by photo-lysine cross-linking is essential for generating high-confidence biological insights. Quantitative mass spectrometry provides a powerful and versatile toolkit for this purpose. SILAC offers high accuracy and is ideal for cell culture-based experiments. TMT provides high throughput and is suitable for a wide range of sample types. LFQ is a cost-effective and flexible approach, particularly for studies with a large number of samples. The choice of method should be guided by the specific research question, the nature of the biological system, and the available resources. By carefully selecting and implementing the appropriate quantitative proteomics workflow, researchers can confidently validate their photo-lysine findings and advance their understanding of protein interaction networks.

References

Validating Photo-Lysine Crosslinking Specificity: A Comparative Guide to Negative Controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Photo-lysine (B560627), a photo-activatable amino acid analog, has emerged as a powerful tool for capturing protein-protein interactions (PPIs) in their native cellular environment. Its ability to be incorporated into proteins and subsequently activated by UV light to form covalent crosslinks with interacting partners provides a snapshot of dynamic cellular processes. However, ensuring the specificity of these crosslinks is paramount to generating reliable and publishable data. This guide provides a comprehensive comparison of negative control strategies to validate the specificity of photo-lysine crosslinking experiments, supported by experimental data and detailed protocols.

The Importance of Negative Controls

Negative controls are essential to distinguish between specific, interaction-dependent crosslinking and non-specific events arising from random collisions or reactivity of the photo-activated carbene intermediate. Robust negative controls are the cornerstone of a well-designed photo-lysine crosslinking experiment, ensuring that the identified interactions are biologically relevant.

Comparison of Photo-Lysine Alternatives and Negative Controls

Several photo-activatable amino acid analogs are available, each with distinct properties. Furthermore, specific non-photo-reactive analogs serve as excellent negative controls.

FeaturePhoto-LysinePhoto-LeucinePhoto-MethionineNε-Boc-lysine (BocK)No UV Treatment
Function Photo-CrosslinkerPhoto-CrosslinkerPhoto-CrosslinkerNegative ControlNegative Control
Reactive Group DiazirineDiazirineDiazirineNone (Boc protected amine)N/A
Specificity High for lysine-mediated interactionsHigh for leucine-mediated interactionsHigh for methionine-mediated interactionsN/AN/A
Crosslinking Efficiency Generally high, reported to be more efficient than photo-leucine for certain protein complexes.[1]Moderate to high.Moderate to high.NoneNone
Application Capturing interactions involving lysine (B10760008) residues and post-translational modifications (PTMs) of lysine.[2]General PPI studies, particularly at hydrophobic interfaces.General PPI studies.Validating that crosslinking is dependent on the photo-activatable group.Validating that crosslinking is UV-dependent.
Pros - Mimics a common amino acid involved in PPIs. - Useful for studying PTM-dependent interactions.- Can probe interactions in different protein regions than photo-lysine.- Can probe interactions in different protein regions than photo-lysine.- Structurally similar to lysine, controlling for steric effects. - Does not form a reactive carbene.- Simple to implement. - Directly tests for UV-induced artifacts.
Cons - May not capture interactions distant from lysine residues.- Lower abundance in some proteins compared to lysine.- Lower abundance in some proteins compared to lysine.- Requires synthesis and incorporation of a separate amino acid analog.- Does not control for non-specific interactions that might occur even without UV if the probe has some inherent reactivity.

Experimental Protocols

I. General Protocol for Photo-Lysine Crosslinking in Mammalian Cells

This protocol provides a general workflow for incorporating photo-lysine into a protein of interest (POI) and performing photo-crosslinking.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression vector for the POI with an affinity tag (e.g., HA, FLAG)

  • Photo-lysine (or other photo-amino acid)

  • Lysine-free cell culture medium

  • Dialyzed fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • UV lamp (365 nm)

  • Antibodies for Western blot analysis (anti-tag, anti-target protein)

  • Affinity purification beads (e.g., anti-HA agarose)

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in complete medium.

    • Transfect cells with the expression vector for the tagged POI.

  • Incorporation of Photo-Lysine:

    • 24 hours post-transfection, replace the medium with lysine-free medium supplemented with dialyzed FBS and photo-lysine (typically 1-4 mM).

    • Incubate for 18-24 hours to allow for incorporation of the photo-amino acid into the POI.

  • Photo-Crosslinking:

    • Wash the cells with ice-cold PBS.

    • Expose the cells to UV light (365 nm) on ice for a predetermined time (e.g., 15-30 minutes). The optimal time should be determined empirically.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Analysis of Crosslinking:

    • Western Blot: Analyze the cell lysate by SDS-PAGE and western blotting using an antibody against the affinity tag to observe the appearance of higher molecular weight bands corresponding to crosslinked complexes.

    • Affinity Purification and Mass Spectrometry: For identification of interacting partners, perform affinity purification of the tagged POI followed by mass spectrometry analysis of the co-purified proteins.

II. Negative Control Protocols

A. No UV Treatment Control

This is the most straightforward negative control to ensure that the observed crosslinking is dependent on UV activation.

Procedure:

  • Follow the general protocol exactly, but in the photo-crosslinking step, keep one sample on ice for the same duration without exposing it to UV light.

  • Analyze both the UV-treated and non-UV-treated samples by Western blot. The higher molecular weight crosslinked bands should only be present in the UV-treated sample.

B. Nε-Boc-lysine (BocK) Negative Control

This control validates that the crosslinking is due to the photo-activatable diazirine group and not simply due to the incorporation of an unnatural amino acid. Nε-Boc-lysine is a lysine analog where the side-chain amine is protected by a Boc group, rendering it non-photo-reactive.

Procedure:

  • In parallel with the photo-lysine experiment, prepare a separate set of cells.

  • In the incorporation step, use lysine-free medium supplemented with Nε-Boc-lysine at the same concentration as photo-lysine.

  • Proceed with the entire protocol, including the UV exposure step.

  • Analyze the lysates from both the photo-lysine and BocK-treated cells by Western blot. Crosslinked bands should be observed only in the cells treated with photo-lysine.

Case Study: Validation of the IFITM3-VCP Interaction

A study by Wu et al. (2020) successfully used site-specific photo-crosslinking to identify the interaction between the interferon-induced transmembrane protein 3 (IFITM3) and the valosin-containing protein (VCP).[3][4] This interaction is crucial for the trafficking and turnover of IFITM3, an important antiviral protein.[3][4]

Experimental Design:

  • Photo-Crosslinker: A diazirine-containing lysine derivative (DiZPK) was incorporated into specific sites of IFITM3.

  • Negative Controls:

    • No UV Treatment: Cells incorporating DiZPK-modified IFITM3 were not exposed to UV light.

    • Non-Photo-Reactive Analog: A lysine derivative without the diazirine group (AlkPK) was used as a negative control.[3]

  • Validation: The interaction was validated by co-immunoprecipitation and Western blotting.

Results:

  • Higher molecular weight bands corresponding to the IFITM3-VCP complex were observed only in the cells containing DiZPK-modified IFITM3 and exposed to UV light.

  • The negative controls (no UV and AlkPK) did not show these crosslinked bands, confirming the specificity of the photo-crosslinking.

Visualizing Experimental Workflows and Logical Relationships

experimental_workflow cluster_cell_culture Cell Culture & Transfection cluster_incorporation Amino Acid Incorporation cluster_crosslinking Photo-Crosslinking cluster_analysis Analysis start Start with HEK293T cells transfect Transfect with POI-HA plasmid start->transfect lys_free Switch to Lysine-free medium transfect->lys_free add_aa Add Photo-Lysine or Negative Control lys_free->add_aa incubate Incubate for 18-24h add_aa->incubate wash Wash with PBS incubate->wash uv_exposure UV Exposure (365 nm) wash->uv_exposure lysis Cell Lysis uv_exposure->lysis wb Western Blot lysis->wb ap Affinity Purification lysis->ap ms Mass Spectrometry ap->ms

Caption: Experimental workflow for photo-lysine crosslinking.

negative_control_logic cluster_experiment Experimental Condition cluster_controls Negative Controls cluster_outcomes Expected Outcome exp Photo-Lysine + UV crosslink Specific Crosslinking exp->crosslink Validates interaction no_uv Photo-Lysine - UV no_crosslink1 No Crosslinking no_uv->no_crosslink1 Confirms UV dependence bock Nε-Boc-lysine + UV no_crosslink2 No Crosslinking bock->no_crosslink2 Confirms diazirine dependence

Caption: Logic of negative controls in photo-lysine crosslinking.

ifitm3_vcp_pathway cluster_ifitm3 IFITM3 Regulation cluster_vcp VCP Interaction cluster_trafficking Cellular Trafficking & Turnover cluster_crosslinking_validation Crosslinking Validation ifitm3 IFITM3 ub Ubiquitination (K24) ifitm3->ub crosslink Photo-Lysine Crosslinking ifitm3->crosslink vcp VCP/p97 ub->vcp Binding trafficking Trafficking to Lysosome vcp->trafficking vcp->crosslink Captured Interaction turnover Protein Turnover trafficking->turnover

Caption: IFITM3-VCP interaction pathway validated by photo-lysine crosslinking.

References

Comparing different photo-activatable amino acids for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Photo-Activatable Amino Acids

An objective comparison of performance and applications for researchers, scientists, and drug development professionals.

Photo-activatable amino acids (paAAs) are powerful tools that provide spatiotemporal control over biological processes.[1][2][3] By incorporating a "caged" amino acid that is biologically inert until exposed to a specific wavelength of light, researchers can initiate protein functions, trap transient interactions, and precisely map molecular networks within living cells.[3][4][5] This guide offers a comparative overview of common paAAs, their performance characteristics, and detailed protocols for their application.

Comparative Analysis of Common Photo-Activatable Amino Acids

The choice of a paAA depends critically on the experimental goal. Key parameters include the type of activation (uncaging or crosslinking), the wavelength of light required, and the efficiency of the photoreaction. Below is a summary of commonly used paAAs, categorized by their primary application.

Photo-Crosslinking Amino Acids

These amino acids are designed to form covalent bonds with nearby molecules upon photoactivation, making them ideal for capturing protein-protein, protein-nucleic acid, or protein-ligand interactions.[4][6][7]

Amino Acid (Abbreviation)Photoreactive GroupActivation λ (nm)Reactive IntermediateKey Features & Applications
p-Benzoyl-L-phenylalanine (Bpa) Benzophenone~350 - 365Triplet Ketyl BiradicalHighly efficient crosslinking (>50%); chemically stable under ambient light; used to map protein-protein and peptide-receptor interactions.[8][9][10]
p-Azido-L-phenylalanine (AzF / Azi) Phenyl Azide~350 (tunable)NitreneCan be activated at wavelengths away from its optimum (~250 nm); used for capturing protein interaction partners.[11][12]
Diazirine Analogs (e.g., Photo-Leucine, Photo-Methionine) Diazirine~330 - 370CarbeneSmall and inert before activation; carbene intermediate is highly reactive but can lead to non-specific crosslinking.[4][7]
Photocaged (Uncaging) Amino Acids

These paAAs contain a photolabile protecting group on their side chain. Upon irradiation, this "cage" is removed, restoring the natural amino acid and its function. This allows for precise activation of protein activity, such as enzymatic function or signaling cascades.[3][5][13]

Caged Amino AcidCommon Caging GroupActivation λ (nm)Key Features & Applications
Caged Lysine (B10760008) (e.g., Nv-Lys) Nitrobenzyl (e.g., ONB, DMNB)~350 - 405Well-studied; used to control protein-protein interactions by masking key residues in binding interfaces or nuclear localization sequences.[1][13][14]
Caged Tyrosine (e.g., Nv-Tyr) Nitrobenzyl (e.g., ONB, NP)~365Used to control phosphorylation events and regulate enzyme activity by caging critical tyrosine residues in active sites.[1][13][15][16]
Caged Serine (e.g., DMNB-Ser) DMNB~350 - 405Applied to study and control phosphorylation-dependent processes; can be incorporated into proteins in S. cerevisiae.[13][17][18]

Experimental Methodologies and Protocols

The site-specific incorporation of paAAs into proteins in living cells is most commonly achieved through the expansion of the genetic code, utilizing an orthogonal aminoacyl-tRNA synthetase/tRNA pair to recognize a nonsense codon, typically the amber stop codon (TAG).[10][19]

General Workflow for paAA Incorporation and Photoactivation

The following diagram illustrates the typical workflow for expressing a protein containing a site-specifically incorporated paAA in E. coli and subsequent photo-crosslinking to identify interaction partners.

G cluster_plasmid_prep 1. Plasmid Preparation cluster_expression 2. Protein Expression cluster_activation_analysis 3. Photo-Activation & Analysis p1 Protein of Interest (POI) Plasmid with TAG codon at desired site exp1 Co-transform E. coli with both plasmids p1->exp1 p2 Synthetase/tRNA Plasmid (e.g., pDule2 for Bpa/AzF) p2->exp1 exp2 Culture cells in media supplemented with the paAA exp1->exp2 exp3 Induce protein expression (e.g., with IPTG) exp2->exp3 act1 Purify POI or use whole cell lysate exp3->act1 act2 Irradiate with UV light (e.g., 365 nm for Bpa) act1->act2 act3 Analyze for crosslinked complexes (SDS-PAGE, Western Blot, MS) act2->act3 act4 Identify interaction partners via Mass Spectrometry act3->act4

Workflow for photo-crosslinking using a genetically encoded paAA.
Detailed Protocol: Site-Specific Incorporation of p-Benzoyl-L-phenylalanine (Bpa)

This protocol is adapted for use in E. coli and is a common method for preparing proteins for photo-crosslinking studies.[19]

  • Preparation :

    • Prepare two plasmids:

      • An expression vector containing your protein of interest (POI) with a TAG amber stop codon engineered at the desired incorporation site.[19]

      • A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for Bpa (e.g., pDule2-BpaRS-tRNA).[19]

    • Prepare a stock solution of Bpa (e.g., 100 mM in 0.1 M NaOH).

  • Transformation :

    • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the POI plasmid and the Bpa-synthetase plasmid.

    • Plate on selective media (e.g., LB agar (B569324) with appropriate antibiotics) and incubate overnight at 37°C.

  • Expression :

    • Inoculate a starter culture and grow overnight.

    • The next day, dilute the starter culture into fresh expression media containing the appropriate antibiotics and Bpa (final concentration typically 1-2 mM).

    • Grow the culture at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression (e.g., with 1 mM IPTG) and continue to grow the culture, typically at a reduced temperature (e.g., 20-30°C) for several hours or overnight.

  • Cell Lysis and Protein Purification :

    • Harvest the cells by centrifugation.

    • Lyse the cells using standard methods (e.g., sonication, French press) in an appropriate lysis buffer.

    • Purify the Bpa-containing protein using affinity chromatography (e.g., Ni-NTA if His-tagged).

  • Photo-Crosslinking :

    • Prepare the reaction sample containing the purified Bpa-protein and its potential binding partner(s).

    • Expose the sample to UV light at ~365 nm.[20] This can be done using a UV lamp or a specialized crosslinking instrument. Irradiation times may vary from 15 to 60 minutes.

    • Perform all irradiation steps on ice to minimize heat-induced damage.

  • Analysis :

    • Analyze the crosslinking results using SDS-PAGE and Western blotting. Crosslinked complexes will appear as higher molecular weight bands.[7]

    • For identification of interaction partners, the higher molecular weight bands can be excised and analyzed by mass spectrometry.

Applications and Signaling Pathways

Photo-activatable amino acids enable researchers to dissect complex biological systems with high precision.

Mapping Protein-Protein Interactions

Photo-crosslinkers like Bpa and AzF are invaluable for identifying direct and transient protein-protein interactions within their native cellular context.[4][6][19] The process involves incorporating the paAA into a "bait" protein. Upon UV activation, it covalently traps any "prey" proteins that are in close proximity, allowing for their subsequent identification.

G Bait Bait Protein paAA Bpa Bait->paAA Incorporated At Site X UV UV Light (365 nm) Complex Covalently-Linked Complex Prey Prey Protein UV->Complex Activation & Crosslinking

Capturing protein interactions using a photo-crosslinking paAA.
Optical Control of Cell Signaling

Photocaged amino acids can be used to control cellular activities with light. For example, a key lysine residue within the nuclear localization sequence (NLS) of a transcription factor can be replaced with a caged lysine.[1] The protein remains trapped in the cytoplasm until UV light removes the caging group, restoring the NLS function and allowing the transcription factor to enter the nucleus and activate gene expression.

G TF_caged Transcription Factor (TF) with Caged-Lysine in NLS UV UV Light (uncaging) TF_caged->UV Inactive (retained in cytoplasm) Cytoplasm Cytoplasm Nucleus Nucleus TF_active Active TF (NLS Exposed) UV->TF_active Import Nuclear Import TF_active->Import DNA Target Gene Import->DNA Transcription Gene Activation DNA->Transcription

Optical control of nuclear import and gene activation.

References

Validating the Next Wave of Epigenetic Regulators: A Guide to Confirming PTM Readers Discovered via Photo-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the discovery of novel Post-Translational Modification (PTM) readers is a critical step in deciphering complex cellular signaling and identifying new therapeutic targets. The use of photo-reactive lysine (B10760008) analogs has emerged as a powerful tool for capturing these often transient and low-affinity interactions. This guide provides a comparative overview of the validation of novel PTM readers discovered using this innovative photochemical approach, offering insights into their performance against alternatives and detailing the experimental data and protocols necessary for their confirmation.

The incorporation of photo-lysine (B560627) into cellular proteins allows for UV-induced crosslinking of PTM readers to their modified binding partners, enabling their identification by mass spectrometry. This technique has led to the discovery of several previously unknown readers of histone and other protein modifications, including MSH6, DPF2, RBBP4/7, L3MBT2, and YEATS4. However, rigorous validation is essential to confirm these initial findings and to characterize the biological relevance of these new players in cellular signaling.

Performance Comparison: Photo-Lysine Discovery vs. Alternative Methods

The validation of a novel PTM reader hinges on demonstrating a direct, specific, and biologically relevant interaction with its cognate PTM. While photo-lysine capture provides the initial lead, a combination of orthogonal biochemical, biophysical, and cell-based assays is crucial for robust validation. Below is a comparison of the photo-lysine discovery method with alternative approaches.

Discovery Method Principle Advantages Limitations Validation Overlap
Photo-Lysine Crosslinking In vivo or in situ UV-induced covalent crosslinking of readers to PTMs via a photo-reactive lysine analog, followed by mass spectrometry identification.Captures transient and low-affinity interactions in a near-native environment. Can identify readers for novel or uncharacterized PTMs.Potential for non-specific crosslinking. Identification can be challenging due to complex spectra. Requires specialized reagents and expertise.Requires extensive downstream validation using biochemical and cell-based assays.
Yeast Three-Hybrid (Y3H) An in vivo genetic method in yeast to identify proteins that bind to a specific PTM on a bait protein.High-throughput screening capability. Does not require protein purification.Prone to false positives and negatives. Interactions occur in a non-native (yeast) context.Validation of positive hits is necessary using in vitro binding assays.
Protein/Peptide Arrays High-throughput screening of a library of purified reader domains against an array of modified peptides.Allows for rapid screening of multiple readers against many PTMs. Can provide semi-quantitative binding information.In vitro assay that may not reflect in vivo interactions. Requires purified proteins and synthesized peptides.Hits need to be validated in a cellular context.
Affinity Purification-Mass Spectrometry (AP-MS) Uses a "bait" protein with a specific PTM to pull down interacting "prey" proteins from cell lysates for identification by mass spectrometry.Identifies interacting partners in a cellular context. Can reveal entire protein complexes.May miss transient or weak interactions. Prone to non-specific binding.Validation is required to confirm direct interaction and rule out indirect binding.

Quantitative Data Summary: Binding Affinities of Novel PTM Readers

Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP) are indispensable for quantifying the binding affinity (expressed as the dissociation constant, Kd) between a PTM reader and its modified ligand. Lower Kd values indicate stronger binding. The following tables summarize available binding affinity data for some of the novel PTM readers identified through photo-lysine and other methods.

Table 1: Binding Affinities of YEATS Domain-Containing Readers with Acylated Histone Peptides

Reader DomainHistone PeptideModificationKd (μM)Experimental Method
AF9 YEATSH3 (1-20)K9cr4.6Isothermal Titration Calorimetry[1]
AF9 YEATSH3 (1-20)K9ac16.6Isothermal Titration Calorimetry[1]
AF9 YEATSH3 (1-20)K18cr7.2Isothermal Titration Calorimetry
AF9 YEATSH3 (1-20)K18ac25.1Isothermal Titration Calorimetry
YEATS4H3 (1-20)K14cr~5Fluorescence Polarization

Table 2: Binding Affinities of Bromodomain-Containing Readers with Acetylated Histone Peptides

Reader DomainHistone PeptideModification(s)Kd (μM)Experimental Method
BRPF2 BromodomainH4 (1-15)K5ac3.5Isothermal Titration Calorimetry[2]
BRPF2 BromodomainH4 (1-15)K8ac6.2Isothermal Titration Calorimetry[2]
BRPF2 BromodomainH4 (1-15)K5acK12ac3.2Isothermal Titration Calorimetry[2]
DPF2 (BAF45d)H3 (1-21)K14ac~1Isothermal Titration Calorimetry[3]

Table 3: Binding Specificity of L3MBTL2 MBT Domain

Reader DomainHistone PeptideModificationBindingExperimental Method
L3MBTL2 (4xMBT)H4 (1-24)K20me1YesIsothermal Titration Calorimetry[4][5]
L3MBTL2 (4xMBT)H4 (1-24)K20me2YesIsothermal Titration Calorimetry[4][5]
L3MBTL2 (4xMBT)H4 (1-24)K20me3NoIsothermal Titration Calorimetry[4][5]
L3MBTL2 (4xMBT)H3 (1-21)K9me1YesIsothermal Titration Calorimetry[4][5]

Experimental Protocols for Validation

Robust validation of novel PTM readers requires a multi-pronged approach. Below are detailed methodologies for key experiments.

Photo-Lysine Crosslinking and SILAC-Based Quantitative Proteomics Workflow

This workflow combines photo-crosslinking with Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for the quantitative identification of PTM readers.

G cluster_cell_culture Cell Culture & Labeling cluster_crosslinking Crosslinking & Lysis cluster_enrichment Enrichment & Digestion cluster_ms Mass Spectrometry & Analysis Heavy SILAC Cells in 'Heavy' SILAC Medium (+ Photo-Lysine, + PTM inducer) UV Crosslinking UV Irradiation (365 nm) Heavy SILAC->UV Crosslinking Light SILAC Cells in 'Light' SILAC Medium (+ Photo-Lysine, control) Light SILAC->UV Crosslinking Cell Lysis Cell Lysis & Protein Extraction UV Crosslinking->Cell Lysis Protein Mix Mix Heavy & Light Lysates (1:1) Cell Lysis->Protein Mix Affinity Purification Affinity Purification of Bait Protein/Chromatin Protein Mix->Affinity Purification Digestion In-gel or In-solution Digestion (e.g., Trypsin) Affinity Purification->Digestion LC-MS/MS LC-MS/MS Analysis Digestion->LC-MS/MS Data Analysis Database Search & SILAC Quantification (Heavy/Light Ratios) LC-MS/MS->Data Analysis

Photo-Lysine SILAC Workflow
  • Cell Culture and Labeling : Culture two populations of cells in parallel. One population is grown in "heavy" SILAC medium containing 13C6,15N2-lysine and 13C6,15N4-arginine, supplemented with photo-lysine and the stimulus to induce the PTM of interest. The control population is grown in "light" SILAC medium with unlabeled amino acids and photo-lysine.

  • UV Crosslinking : Irradiate both cell populations with UV light (typically 365 nm) to induce covalent crosslinks between the photo-lysine residues and interacting proteins.

  • Cell Lysis and Mixing : Lyse the cells and combine the "heavy" and "light" protein lysates in a 1:1 ratio.

  • Affinity Purification : Perform affinity purification for the protein of interest (the "bait") or for a specific cellular component like chromatin.

  • Protein Digestion : Elute the captured protein complexes and digest them into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis : Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis : Identify the crosslinked peptides and quantify the relative abundance of proteins in the "heavy" versus "light" samples by measuring the intensity ratios of the isotopic peptide pairs. Proteins enriched in the "heavy" sample are candidate PTM-dependent interactors.

Co-Immunoprecipitation (Co-IP)

Co-IP is a standard method to validate protein-protein interactions in a cellular context.

  • Cell Lysis : Lyse cells under non-denaturing conditions to preserve protein-protein interactions. The lysis buffer should contain protease and phosphatase inhibitors.

  • Pre-clearing : Incubate the cell lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding.

  • Immunoprecipitation : Incubate the pre-cleared lysate with an antibody specific to the bait protein (the PTM reader).

  • Immune Complex Capture : Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing : Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution : Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis : Separate the eluted proteins by SDS-PAGE and identify the prey protein (the PTM-containing protein) by Western blotting using a specific antibody.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of two molecules, providing a complete thermodynamic profile of the interaction.

  • Sample Preparation : Purify the PTM reader domain and synthesize the modified and unmodified control peptides. Dialyze both protein and peptide into the same buffer to minimize heat of dilution effects.

  • Instrument Setup : Load the reader domain into the sample cell of the calorimeter and the peptide into the injection syringe.

  • Titration : Perform a series of small injections of the peptide into the sample cell while monitoring the heat change.

  • Data Analysis : Integrate the heat-change peaks and fit the data to a suitable binding model to determine the Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

  • Probe Preparation : Synthesize a fluorescently labeled version of the modified peptide (the probe).

  • Assay Setup : In a microplate, create a series of dilutions of the unlabeled PTM reader protein. Add a constant, low concentration of the fluorescently labeled peptide probe to each well.

  • Measurement : Excite the samples with polarized light and measure the emitted fluorescence polarization.

  • Data Analysis : Plot the change in fluorescence polarization as a function of the reader protein concentration and fit the data to a binding curve to determine the Kd.

Signaling Pathways and Logical Relationships

Understanding the functional context of a novel PTM reader is paramount. The following diagrams, generated using Graphviz (DOT language), illustrate the known or hypothesized signaling pathways and interactions of several recently discovered PTM readers.

MSH6_Pathway DNA_Damage DNA Damage (e.g., Mismatch) MSH2_MSH6 MSH2-MSH6 (MutSα) DNA_Damage->MSH2_MSH6 recognizes PCNA PCNA MSH2_MSH6->PCNA recruits Cell_Cycle_Arrest Cell Cycle Arrest MSH2_MSH6->Cell_Cycle_Arrest signals Apoptosis Apoptosis MSH2_MSH6->Apoptosis signals EXO1 EXO1 PCNA->EXO1 recruits DNA_Polymerase DNA Polymerase δ/ε EXO1->DNA_Polymerase creates gap for DNA_Ligase DNA Ligase I DNA_Polymerase->DNA_Ligase synthesizes new strand for Repair Mismatch Repair DNA_Ligase->Repair

MSH6 in DNA Mismatch Repair

MSH6, as part of the MutSα complex with MSH2, is a key player in the DNA mismatch repair (MMR) pathway.[2][6] It recognizes mismatched bases and small insertion/deletion loops in DNA. This recognition initiates a cascade of events involving PCNA, EXO1, DNA polymerase, and DNA ligase to excise the incorrect sequence and synthesize the correct one. The MutSα complex also signals for cell cycle arrest and apoptosis in the presence of extensive DNA damage.

DPF2_Pathway H3K14ac Histone H3 Acetylation (K14ac) DPF2 DPF2 (BAF45d) H3K14ac->DPF2 binds to BAF_Complex BAF Complex (SWI/SNF) DPF2->BAF_Complex recruits Chromatin_Remodeling Chromatin Remodeling BAF_Complex->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription

DPF2 in Chromatin Remodeling

DPF2 (also known as BAF45d) is a subunit of the BAF (SWI/SNF) chromatin-remodeling complex.[7][8] Its tandem PHD fingers recognize acetylated histone H3 at lysine 14 (H3K14ac). This interaction helps to recruit the BAF complex to specific genomic loci, leading to ATP-dependent chromatin remodeling and subsequent regulation of gene transcription.

RBBP4_7_Pathway RBBP4_7 RBBP4/7 PRC2_Complex PRC2 Complex RBBP4_7->PRC2_Complex is a subunit of NuRD_Complex NuRD Complex RBBP4_7->NuRD_Complex is a subunit of Histone_H3_H4 Histone H3/H4 tails Histone_H3_H4->RBBP4_7 interacts with H3K27me3 H3K27 Methylation PRC2_Complex->H3K27me3 catalyzes Histone_Deacetylation Histone Deacetylation NuRD_Complex->Histone_Deacetylation catalyzes Transcriptional_Repression Transcriptional Repression H3K27me3->Transcriptional_Repression Histone_Deacetylation->Transcriptional_Repression

RBBP4/7 in Transcriptional Repression

RBBP4 and RBBP7 are core components of several chromatin-modifying complexes, including the Polycomb Repressive Complex 2 (PRC2) and the Nucleosome Remodeling and Deacetylase (NuRD) complex.[9][10][11] They act as histone chaperones, interacting with the tails of histones H3 and H4 to facilitate the enzymatic activities of these complexes. Within PRC2, they are involved in the methylation of H3K27, while in the NuRD complex, they contribute to histone deacetylation. Both of these modifications are generally associated with transcriptional repression.

L3MBTL2_Pathway H4K20me1_me2 Histone H4 (K20me1/me2) L3MBTL2 L3MBTL2 H4K20me1_me2->L3MBTL2 binds to PRC1_like_Complex PRC1-like Complex L3MBTL2->PRC1_like_Complex is part of Chromatin_Compaction Chromatin Compaction PRC1_like_Complex->Chromatin_Compaction Gene_Silencing Gene Silencing Chromatin_Compaction->Gene_Silencing

L3MBTL2 in Gene Silencing

L3MBTL2 contains MBT domains that preferentially recognize mono- and di-methylated lysine residues, particularly H4K20me1 and H4K20me2.[4][5][12] L3MBTL2 is a component of a Polycomb Repressive Complex 1 (PRC1)-like complex and is implicated in chromatin compaction and the silencing of target genes.

YEATS4_Pathway Increased_Crotonyl_CoA Increased Cellular Crotonyl-CoA Histone_Crotonylation Histone Crotonylation (e.g., H3K14cr) Increased_Crotonyl_CoA->Histone_Crotonylation YEATS4 YEATS4 (GAS41) Histone_Crotonylation->YEATS4 reads Transcription_Factors Transcription Factors YEATS4->Transcription_Factors recruits Fatty_Acid_Metabolism_Genes Fatty Acid Metabolism Genes Transcription_Factors->Fatty_Acid_Metabolism_Genes activate Increased_FA_Metabolism Increased Fatty Acid Metabolism Fatty_Acid_Metabolism_Genes->Increased_FA_Metabolism Cancer_Stemness Cancer Cell Stemness Increased_FA_Metabolism->Cancer_Stemness

YEATS4 in Histone Crotonylation and Metabolism

YEATS4 (also known as GAS41) is a reader of histone crotonylation, a PTM linked to active gene transcription and cellular metabolism.[13][14][15] The YEATS domain of YEATS4 recognizes crotonylated lysine residues on histones, such as H3K14cr. This interaction is associated with the activation of genes involved in fatty acid metabolism, which in turn can promote cancer cell stemness. This pathway highlights a direct link between cellular metabolic states and epigenetic regulation.

References

A Head-to-Head Comparison: Cross-Validation of Photo-Lysine Data with Co-Immunoprecipitation for Robust Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and validation of protein-protein interactions (PPIs) are paramount for elucidating cellular signaling pathways and identifying novel therapeutic targets. This guide provides an objective comparison of two powerful techniques: photo-lysine-based cross-linking and co-immunoprecipitation (Co-IP), offering insights into their synergistic use for cross-validation of PPI data.

This guide delves into the principles, experimental workflows, and data output of each method, supported by experimental data. We will explore how the covalent cross-linking of proximal proteins by photo-lysine (B560627) can be effectively validated by the antibody-based pulldown of protein complexes in Co-IP, leading to a higher degree of confidence in identified interactions.

Methodology Comparison: Capturing Protein Interactions

Photo-lysine cross-linking and co-immunoprecipitation are distinct yet complementary approaches to studying PPIs. Photo-lysine, a photo-activatable amino acid analogue, is metabolically incorporated into proteins.[1] Upon UV irradiation, it forms a covalent bond with interacting partners in close proximity, permanently capturing even transient or weak interactions.[1] Co-immunoprecipitation, on the other hand, relies on the high specificity of an antibody to isolate a target protein ("bait") from a cell lysate, along with its stably associated binding partners ("prey").[2]

The key difference lies in the nature of the captured interactions. Photo-lysine cross-linking provides a snapshot of interactions occurring at a specific moment in living cells, including those that might be lost during the lysis and washing steps of Co-IP.[3] Co-IP, conversely, enriches for more stable protein complexes that can withstand the experimental conditions.[2]

FeaturePhoto-Lysine Cross-LinkingCo-Immunoprecipitation (Co-IP)
Principle In vivo covalent cross-linking of proximal proteins using a photo-activatable amino acid.[1]In vitro isolation of a target protein and its binding partners using a specific antibody.[2]
Interaction Type Captures both stable and transient interactions in living cells.[3][4]Primarily enriches for stable protein complexes.[2]
Strengths - Traps transient and weak interactions.[3] - Provides spatial proximity information. - In vivo application preserves native interactions.[3]- Well-established and widely used technique.[2] - Relatively straightforward protocol. - Does not require specialized amino acids.
Limitations - Requires metabolic incorporation of photo-lysine.[1] - UV irradiation can potentially damage cells. - Identification of cross-linked peptides can be complex.- May miss transient or weak interactions.[5] - Prone to non-specific binding. - Antibody quality is critical for success.[2]
Typical Downstream Analysis Mass Spectrometry (MS)Western Blot, Mass Spectrometry (MS)

Quantitative Data Presentation

The combination of cross-linking and immunoprecipitation has been shown to enhance the identification of protein interactors compared to conventional Co-IP alone. A study comparing a standard Co-IP protocol with a cross-linking Co-IP (using DSS, a chemical cross-linker with a similar principle of covalently linking proximal lysines) for the protein SNTA1 in breast cancer cells demonstrated a significant increase in the number of identified interacting proteins.

MethodTotal Proteins IdentifiedUnique Proteins IdentifiedPreviously Known Interactors Identified
Conventional Co-IP303
Cross-linking Co-IP31283

Data adapted from a study comparing conventional and cross-linking Co-IP for SNTA1 in MCF-7 cells.

This data highlights the ability of cross-linking to stabilize interactions and reduce background, leading to the identification of a larger and more specific set of interacting proteins.

Experimental Workflows and Signaling Pathways

To illustrate the practical application of these techniques, we present the experimental workflows for both photo-lysine cross-linking and co-immunoprecipitation, as well as a diagram illustrating their use in a cross-validation strategy.

Photo_Lysine_Workflow cluster_in_vivo In Vivo Steps cluster_in_vitro In Vitro Steps A Metabolic Labeling with Photo-Lysine B UV Irradiation (365 nm) to Induce Cross-Linking A->B C Cell Lysis B->C D Affinity Purification of Bait Protein C->D E Enzymatic Digestion (e.g., Trypsin) D->E F Mass Spectrometry (LC-MS/MS) E->F G Data Analysis (Identification of Cross-Linked Peptides) F->G

Figure 1. Experimental workflow for photo-lysine cross-linking.

Co_IP_Workflow A Cell Lysis B Incubation of Lysate with Bait-Specific Antibody A->B C Addition of Protein A/G Beads B->C D Immunoprecipitation (Washing Steps) C->D E Elution of Protein Complex D->E F Analysis by Western Blot or Mass Spectrometry E->F

Figure 2. Experimental workflow for co-immunoprecipitation.

Validation_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase PhotoLysine Photo-Lysine Cross-Linking IdentifiedInteractors Identified Potential Interacting Proteins PhotoLysine->IdentifiedInteractors CoIP Co-Immunoprecipitation ValidatedInteractors Validated Interacting Proteins CoIP->ValidatedInteractors IdentifiedInteractors->CoIP

Figure 3. Cross-validation of photo-lysine data with Co-IP.

Experimental Protocols

Photo-Lysine Cross-Linking Protocol (General)
  • Metabolic Labeling: Culture cells in lysine-free medium supplemented with photo-lysine for 24-48 hours to allow for its incorporation into newly synthesized proteins.[4]

  • UV Cross-Linking: Wash the cells with PBS and irradiate with UV light (e.g., 365 nm) on ice for a specified time (e.g., 15-30 minutes) to induce cross-linking.[1]

  • Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[5]

  • Affinity Purification: Incubate the cell lysate with an antibody against the bait protein, followed by the addition of protein A/G beads to pull down the protein complex.[5]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.[5]

  • Elution and Digestion: Elute the cross-linked protein complexes and digest them into peptides using an enzyme like trypsin.[5]

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cross-linked peptides and, consequently, the interacting proteins.[3]

Co-Immunoprecipitation Protocol (General)
  • Cell Lysis: Harvest and lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease and phosphatase inhibitors to maintain protein-protein interactions.[2]

  • Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to the bait protein overnight at 4°C with gentle rotation.

  • Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove unbound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads using a low-pH buffer or SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the expected interacting protein or by mass spectrometry for a broader interactome analysis.[2]

Conclusion

The cross-validation of photo-lysine cross-linking data with co-immunoprecipitation provides a robust and reliable strategy for the identification of bona fide protein-protein interactions. Photo-lysine cross-linking excels at capturing a comprehensive snapshot of interactions, including transient ones, within a cellular context. Co-immunoprecipitation then serves as a powerful validation tool to confirm the presence of these interactions in stable protein complexes. By leveraging the strengths of both techniques, researchers can build more accurate and complete pictures of protein interaction networks, paving the way for a deeper understanding of cellular processes and the development of targeted therapeutics.

References

Navigating the Maze: A Comparative Guide to Bioinformatics Tools for Photo-Lysine Mass Spectrometry Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging the power of photo-activatable amino acids to capture protein interactions, the analysis of the resulting mass spectrometry data presents a significant bottleneck. The unique nature of photo-lysine (B560627) cross-linked peptides requires specialized bioinformatics tools capable of handling their complex fragmentation patterns and identifying the interacting partners with high confidence. This guide provides an objective comparison of leading software solutions, supported by experimental data, to empower researchers in selecting the optimal tool for their specific needs.

The use of photo-lysine and other photo-reactive amino acid analogs in cross-linking mass spectrometry (XL-MS) offers a powerful approach to trap transient and weak protein-protein interactions in their native cellular context.[1][2] Upon UV activation, the diazirine moiety on the photo-lysine side chain forms a highly reactive carbene, which can covalently bind to interacting proteins in close proximity.[3] Subsequent mass spectrometric analysis of the cross-linked products can reveal the identity of the interacting proteins and the specific sites of interaction. However, the non-specific nature of the carbene reaction and the complexity of the resulting tandem mass spectra pose significant challenges for data analysis.[4]

This guide focuses on a comparative analysis of several prominent bioinformatics tools used for the identification and analysis of cross-linked peptides, with a particular emphasis on their application to photo-lysine mass spectrometry data. We will delve into the features, performance, and experimental protocols of tools such as MeroX , pLink 2 , XlinkX , and the xiSEARCH suite.

Performance Comparison of Key Bioinformatics Tools

A key aspect of selecting the right bioinformatics tool is its performance in identifying cross-links accurately and efficiently. A recent study on proteome-wide photo-crosslinking in E. coli provides a valuable head-to-head comparison of MeroX and xiSEARCH (Xi) for analyzing data generated with a diazirine-based, MS-cleavable photo-crosslinker.[5] The results of this comparison are summarized in the table below.

SoftwareNumber of Cross-links Identified (Ribosomal Proteins)Overlap with Known Structures
MeroX 230High structural plausibility
xiSEARCH (Xi) 511High structural plausibility

Table 1: Comparison of MeroX and xiSEARCH for the analysis of photo-crosslinking data from E. coli ribosomes. Data sourced from "Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo"[5].

In this specific study, xiSEARCH identified a significantly higher number of cross-links compared to MeroX, while both tools yielded structurally plausible results when mapped onto the known cryo-EM structure of the E. coli ribosome.[5] It is important to note that performance can be influenced by the specific dataset, the cross-linker used, and the parameter settings.

Another study comparing MeroX, MaxLynx, and XiSEARCH on a bacterial membrane protein complex using a conventional MS-cleavable cross-linker (DSBU) found that XiSEARCH identified the most interactions, while MeroX had the shortest processing time.[6] While not a direct comparison with photo-lysine data, this highlights the trade-offs between sensitivity and speed that researchers may encounter.

In-Depth Look at Leading Bioinformatics Tools

MeroX

MeroX is a freely available software specifically designed for the analysis of data from MS-cleavable cross-linkers.[7][8] Its strength lies in its user-friendly graphical interface and its ability to automatically screen for the characteristic fragment ions produced by these types of cross-linkers, which simplifies the identification process and reduces false positives.[8]

Key Features:

  • Automated analysis of MS-cleavable cross-linker data.[7]

  • Calculation of false discovery rates (FDR).[7]

  • User-friendly graphical interface.[7]

  • Compatibility with common mass spectrometry data formats.[9]

pLink 2

pLink 2 is a high-speed search engine for the identification of cross-linked peptides at the proteome scale.[10] It employs a two-stage open search strategy that significantly enhances its speed and reliability compared to its predecessor.[10] While extensively benchmarked for conventional cross-linkers, its application to photo-lysine data is less documented but theoretically possible given its versatile parameter settings.

Key Features:

  • High-speed search algorithm suitable for large datasets.[10]

  • Systematic evaluation methods for assessing the credibility of results.[10]

  • Supports various types of cross-linkers through flexible parameter definition.[11]

XlinkX

XlinkX is a node within the Thermo Scientific™ Proteome Discoverer™ software environment, offering a streamlined workflow for the analysis of cross-linking mass spectrometry data.[12][13] It supports both cleavable and non-cleavable cross-linkers and provides advanced FDR control and visualization options.[12] Its integration into a widely used proteomics platform makes it an attractive option for many researchers.

Key Features:

  • Integration with the Thermo Scientific™ Proteome Discoverer™ platform.[14]

  • Supports a wide range of cross-linkers, including user-defined ones.[12]

  • Advanced, machine learning-driven FDR control.[12]

  • Visualization tools for spectra and cross-link maps.[15]

xiSEARCH Suite (xiSEARCH, xiFDR, xiVIEW)

The xiSEARCH suite is a set of tools developed by the Rappsilber laboratory for the comprehensive analysis and visualization of cross-linking data.[2] xiSEARCH is the search engine, xiFDR is used for false discovery rate estimation, and xiVIEW is a web-based tool for the interactive visualization of cross-linking results.[16]

Key Features:

  • Specialized search engine for cross-linked peptides.[2]

  • Dedicated tool for robust FDR calculation.

  • Powerful and interactive web-based visualization with xiVIEW.[16]

  • Independent of the search software used for visualization.[16]

Experimental Protocols for Photo-Lysine Data Analysis

The successful identification of photo-lysine cross-linked peptides is highly dependent on the correct parameter settings in the search software. Below are detailed methodologies based on published protocols.

General Experimental Workflow

The overall workflow for a photo-lysine cross-linking experiment followed by mass spectrometry and data analysis is depicted below.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis A Protein Cross-linking with Photo-Lysine B Protein Digestion (e.g., Trypsin) A->B C Peptide Enrichment/Fractionation (Optional) B->C D LC-MS/MS Analysis C->D E RAW File Conversion (e.g., MSConvert) D->E F Cross-link Identification (MeroX, pLink 2, XlinkX, xiSEARCH) E->F G FDR Control and Validation F->G H Data Visualization (xiVIEW, PyMOL, etc.) G->H I Biological Interpretation (Interaction Networks, Structural Modeling) H->I

References

A Researcher's Guide to Isotopic Labeling in Quantitative Photo-Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein-protein interactions, quantitative photo-crosslinking mass spectrometry stands as a powerful analytical tool. The choice of an appropriate isotopic labeling strategy is paramount for achieving accurate and reliable quantification. This guide provides an objective comparison of common isotopic labeling strategies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.

Photo-crosslinking, coupled with mass spectrometry, allows for the "freezing" of transient and weak protein-protein interactions in their native cellular environment by forming covalent bonds upon photoactivation. When combined with isotopic labeling, this technique enables the precise quantification of these interactions under different conditions. This guide focuses on three primary isotopic labeling strategies: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), the use of isotope-labeled crosslinkers, and metabolic labeling with deuterium (B1214612) oxide (D₂O).

Comparison of Isotopic Labeling Strategies

Each isotopic labeling strategy presents a unique set of advantages and limitations. The optimal choice depends on the specific experimental goals, the biological system under investigation, and available resources.

FeatureSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)Isotope-Labeled Crosslinkers (e.g., BS3-d0/d4)Metabolic Labeling with Deuterium Oxide (D₂O)
Principle Metabolic incorporation of "heavy" amino acids (e.g., ¹³C, ¹⁵N-labeled Arg/Lys) into proteins in living cells.Chemical crosslinking using a mixture of light (d0) and heavy (d4, d8, etc.) isotopologues of the crosslinking reagent.Metabolic incorporation of deuterium from D₂O into newly synthesized proteins.
Labeling Stage In vivo / In situ during protein synthesis.In vitro or in situ after protein expression.In vivo / In situ during protein synthesis.
Quantification MS1 level, based on the intensity ratio of heavy to light peptide pairs.MS1 level, based on the intensity ratio of heavy to light crosslinked peptide pairs.MS1 level, based on the isotopic distribution shift of peptides.
Accuracy & Precision High accuracy and precision due to early-stage sample mixing, minimizing experimental variability.[1][2]Good accuracy, but can be affected by retention time shifts between deuterated and non-deuterated peptides.[3]Generally lower precision compared to SILAC due to partial and variable deuterium incorporation.
Applicability Limited to cell lines that can be metabolically labeled. Not suitable for tissue or clinical samples.[4]Applicable to a wide range of samples, including purified proteins, cell lysates, and tissues.Applicable to a wide range of biological systems, including whole organisms.[5]
Experimental Complexity Requires cell culture expertise and can be time-consuming to achieve complete labeling.Relatively straightforward to implement.Simple to administer, but data analysis can be complex.
Cost Can be expensive due to the cost of labeled amino acids and specialized media.Cost of deuterated crosslinkers can be a factor.D₂O is relatively inexpensive.[5]
Data Analysis Well-established workflows and software are available.Requires specialized software to identify and quantify crosslinked peptides.Requires specialized algorithms to deconvolve isotopic patterns.

Experimental Protocols and Workflows

Detailed methodologies are crucial for the successful implementation of these techniques. Below are summarized protocols for each strategy, followed by illustrative diagrams of their workflows.

SILAC-Based Quantitative Photo-Crosslinking

This method combines the metabolic labeling of proteins with photo-crosslinking to quantify protein-protein interactions in living cells.

Experimental Protocol:

  • Cell Culture and SILAC Labeling:

    • Culture two populations of cells in parallel. One population is grown in "light" medium containing normal isotopic abundance amino acids (e.g., ¹²C₆-Arginine, ¹²C₆-Lysine).

    • The other population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine, ¹³C₆-Lysine) for at least five cell doublings to ensure complete incorporation.

  • Introduction of Photo-Crosslinker:

    • Introduce a photo-activatable amino acid analog (e.g., p-benzoyl-L-phenylalanine, Bpa) into the culture medium of both cell populations. This is often achieved through the use of an engineered aminoacyl-tRNA synthetase/tRNA pair.

  • Photo-Crosslinking:

    • Treat one cell population with the stimulus of interest (e.g., drug treatment), while the other serves as a control.

    • Expose both cell populations to UV light (typically 365 nm) to induce covalent crosslinks between interacting proteins.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells and combine the "light" and "heavy" lysates in a 1:1 ratio.

  • Protein Digestion and Mass Spectrometry:

    • Digest the combined protein mixture into peptides using an enzyme such as trypsin.

    • Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Identify crosslinked peptides and quantify the relative abundance of "heavy" and "light" peptide pairs using specialized software (e.g., MaxQuant). The ratio of heavy to light peak intensities reflects the change in the protein-protein interaction between the two conditions.

SILAC_Workflow cluster_0 Cell Culture cluster_1 Experimental Treatment & Crosslinking cluster_2 Sample Processing & Analysis Light Light Cells (Normal Amino Acids) Control Control Condition Light->Control Heavy Heavy Cells (Isotope-Labeled Amino Acids) Treatment Treatment Condition Heavy->Treatment UV UV Photo-Crosslinking Control->UV Treatment->UV Mix Mix Lysates (1:1) UV->Mix Digest Proteolytic Digestion Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis & Quantification LCMS->Data

SILAC-based quantitative photo-crosslinking workflow.
Quantitative Photo-Crosslinking with Isotope-Labeled Crosslinkers

This approach utilizes a mixture of light and heavy versions of a chemical crosslinker to label and quantify protein interactions.

Experimental Protocol:

  • Sample Preparation:

    • Prepare two samples representing the control and experimental conditions. These can be purified protein complexes, cell lysates, or intact cells.

  • Crosslinking Reaction:

    • To the control sample, add the "light" (e.g., d0) version of the photo-activatable crosslinker (e.g., a diazirine-containing crosslinker).

    • To the experimental sample, add the "heavy" (e.g., d4) version of the same crosslinker.

    • Alternatively, a 1:1 mixture of the light and heavy crosslinkers can be added to a single sample to assess changes in conformation.[6]

  • Photo-Activation:

    • Expose both samples to UV light to activate the crosslinker and form covalent bonds.

  • Sample Combination and Processing:

    • Combine the "light" and "heavy" crosslinked samples in a 1:1 ratio.

    • Perform protein purification (if necessary) and proteolytic digestion.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • Identify crosslinked peptides that appear as doublets (light and heavy) in the mass spectrum.

    • Quantify the relative abundance of the light and heavy forms to determine changes in protein interactions. Specialized software like XiQ can be used for this purpose.[6]

Isotope_Crosslinker_Workflow cluster_0 Sample Preparation cluster_1 Crosslinking cluster_2 Photo-Activation & Processing cluster_3 Analysis Control Control Sample LightXL Add Light Crosslinker (d0) Control->LightXL Experiment Experimental Sample HeavyXL Add Heavy Crosslinker (d4) Experiment->HeavyXL UV UV Photo-Activation LightXL->UV HeavyXL->UV Mix Mix Samples (1:1) UV->Mix Digest Proteolytic Digestion Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis & Quantification LCMS->Data

Workflow for isotope-labeled crosslinkers.
Metabolic Labeling with Deuterium Oxide (D₂O) for Quantitative Photo-Crosslinking

This strategy involves the metabolic incorporation of deuterium into proteins from D₂O-enriched media, followed by photo-crosslinking.

Experimental Protocol:

  • Metabolic Labeling:

    • Culture cells or organisms in a medium containing a low enrichment (e.g., 2-5%) of D₂O. Deuterium will be incorporated into newly synthesized proteins.

  • Introduction of Photo-Crosslinker and Crosslinking:

    • Introduce a photo-activatable crosslinker to the cells.

    • Divide the cell culture into control and experimental groups and apply the desired treatment.

    • Induce photo-crosslinking by UV irradiation.

  • Sample Processing:

    • Lyse the cells, extract proteins, and perform proteolytic digestion.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • The incorporation of deuterium results in a characteristic shift in the isotopic distribution of the peptides.

    • Specialized algorithms are required to analyze these complex isotopic patterns and quantify the relative abundance of proteins between samples.

D2O_Workflow cluster_0 Metabolic Labeling cluster_1 Crosslinking cluster_2 Sample Processing & Analysis Culture Cell Culture in D₂O-enriched Medium AddXL Add Photo-Crosslinker Culture->AddXL UV UV Photo-Activation AddXL->UV Lysis Cell Lysis & Protein Extraction UV->Lysis Digest Proteolytic Digestion Lysis->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis & Quantification LCMS->Data

Metabolic labeling with D₂O workflow.

Application in Signaling Pathway Analysis: The NF-κB Pathway

Quantitative photo-crosslinking is invaluable for dissecting dynamic protein-protein interactions within signaling pathways. The NF-κB signaling pathway, a crucial regulator of immune and inflammatory responses, provides an excellent example. Upon stimulation by stimuli like TNF-α, a cascade of protein interactions leads to the activation of the IKK complex, which then phosphorylates IκBα, targeting it for degradation. This releases the NF-κB dimer (p50/p65) to translocate to the nucleus and activate gene transcription.

Photo-crosslinking can capture the transient interactions between components of this pathway, such as the binding of the IKK complex to its upstream activators or the interaction of NF-κB with IκBα. By using isotopic labeling, researchers can quantify how these interactions change in response to different stimuli or drug treatments, providing insights into the mechanisms of pathway regulation and dysregulation in disease.

NFkB_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR TRADD TRADD TNFR->TRADD TNFa TNF-α TNFa->TNFR TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) RIP1->IKK_complex Activation IkBa_NFkB IκBα-p50/p65 IKK_complex->IkBa_NFkB Phosphorylation IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB p50/p65 IkBa_NFkB->NFkB Release Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Transcription Gene Transcription DNA->Transcription

Simplified NF-κB signaling pathway.

Conclusion

The selection of an isotopic labeling strategy for quantitative photo-crosslinking requires careful consideration of the biological question, sample type, and available resources. SILAC offers high accuracy for cell-based studies, while isotope-labeled crosslinkers provide versatility for a broader range of sample types. Metabolic labeling with D₂O presents a cost-effective alternative for in vivo studies, though with greater complexity in data analysis. By understanding the principles, advantages, and limitations of each method, researchers can design robust experiments to unravel the dynamic landscape of protein-protein interactions.

References

Comparing the crosslinking radius of different photo-amino acids

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the spatial reach of commonly used photo-amino acids for mapping protein-protein interactions, complete with experimental data and detailed protocols.

In the intricate world of cellular biology, understanding the transient and stable interactions between proteins is paramount to unraveling complex biological processes and developing novel therapeutics. Photo-amino acids have emerged as powerful tools for covalently capturing these interactions within their native cellular environment. A critical parameter for the successful application of these molecular probes is their crosslinking radius—the maximum distance over which a photo-activated amino acid can form a covalent bond with an interacting partner. This guide provides a comparative analysis of the crosslinking radii of different classes of photo-amino acids, supported by experimental data, to aid researchers in selecting the optimal tool for their specific research needs.

Quantitative Comparison of Crosslinking Radii

The crosslinking radius of a photo-amino acid is determined by the length and flexibility of its side chain, as well as the reactivity of the photo-generated species. The following table summarizes the reported crosslinking radii for several widely used photo-amino acids. It is important to note that these values are often estimations derived from experimental data and molecular modeling, and direct, side-by-side comparative studies under identical conditions are limited.

Photo-Amino Acid ClassSpecific Amino AcidPhotoreactive MoietyTypical Crosslinking Radius (Å)Notes
Benzophenone-based p-benzoyl-L-phenylalanine (pBpa)Benzophenone (B1666685)~3-5[1]Radius can extend up to ~10 Å from the α-carbon. The diradical intermediate is relatively stable and can be repeatedly activated.
Aryl Azide-based p-azido-L-phenylalanine (Azi/AzF)Phenyl Azide~3-5[1]Forms a highly reactive nitrene intermediate.
Diazirine-based (Short Chain) Photo-Leucine, Photo-MethionineDiazirineA few ÅngstromsThese are structural mimics of natural amino acids and are incorporated residue-specifically.
Diazirine-based (Long Chain) Nε-(3-(3-methyl-3H-diazirin-3-yl)-propamino)-carbonyl-lysine (DizPK)Diazirine~9[2]The longer, flexible side chain allows for capturing more distant interactions.
Diazirine-based (Long Chain) (Not specified)Diazirine~14[2]A longer flexible arm extends the crosslinking reach further.
Diazirine-based (Wide Range) TmdZLysDiazirine15[3]Designed as a "wide-range" photo-cross-linker to capture both proximal and more distant interactions.

Understanding the Chemistry of Photo-Activation and Crosslinking

The ability of photo-amino acids to capture protein interactions relies on the light-induced generation of highly reactive intermediates. The specific chemistry dictates the crosslinking properties of each class of photo-amino acid.

Benzophenone-based Photo-Amino Acids (e.g., pBpa)

Upon excitation with UV light (typically ~350-365 nm), the benzophenone group in pBpa forms a triplet diradical. This diradical is capable of abstracting a hydrogen atom from a C-H bond of a nearby amino acid, leading to the formation of a stable covalent C-C bond. A key advantage of benzophenone is that if no suitable C-H bond is within its reactive radius, the excited state can relax back to the ground state, and the pBpa can be re-excited.[2] This property makes it particularly useful for capturing interactions in aqueous environments.

G pBpa pBpa (Ground State) Excited pBpa (Triplet Diradical) pBpa->Excited UV Light (350-365 nm) Crosslinked Covalently Crosslinked Complex Excited->Crosslinked H-abstraction from C-H bond Relaxed pBpa (Ground State) Excited->Relaxed Relaxation (if no reaction) Protein Interacting Protein (with C-H bond) Protein->Crosslinked Relaxed->Excited Re-excitation

Activation and Crosslinking of pBpa
Diazirine-based Photo-Amino Acids

Diazirine-containing photo-amino acids are activated by UV light (typically ~350-370 nm) to generate a highly reactive carbene intermediate. This carbene can readily insert into C-H and heteroatom-H bonds (e.g., N-H, O-H) of neighboring amino acid residues, forming a stable covalent linkage. The high reactivity and short lifetime of the carbene intermediate ensure that crosslinking is highly localized to the immediate vicinity of the photo-amino acid.

G Diazirine Diazirine Amino Acid (Ground State) Carbene Carbene Intermediate Diazirine->Carbene UV Light (350-370 nm) - N2 Crosslinked Covalently Crosslinked Complex Carbene->Crosslinked Insertion into X-H bond Protein Interacting Protein (with X-H bond) Protein->Crosslinked G cluster_cell In Vivo / In Vitro System cluster_analysis Downstream Analysis Incorporation 1. Incorporation of Photo-Amino Acid Interaction 2. Protein-Protein Interaction Incorporation->Interaction UV_Activation 3. UV Photo-Activation Interaction->UV_Activation Lysis 4. Cell Lysis & Affinity Purification UV_Activation->Lysis Digestion 5. Proteolytic Digestion Lysis->Digestion MS_Analysis 6. LC-MS/MS Analysis Digestion->MS_Analysis Data_Analysis 7. Data Analysis & Crosslink Identification MS_Analysis->Data_Analysis

References

A Comparative Guide to the Validation of Photo-Lysine Hydrochloride for Protein Interaction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and characterization of protein-protein interactions (PPIs) are fundamental to understanding cellular processes and developing targeted therapeutics. Photo-affinity labeling, utilizing photo-reactive amino acids, has emerged as a powerful technique to capture both stable and transient PPIs in situ. This guide provides a comprehensive review of the validation studies concerning photo-lysine (B560627) hydrochloride, a key reagent in this field. It objectively compares its performance with alternative methods and presents supporting experimental data to aid in the selection of the most appropriate cross-linking strategy.

Overview of Photo-Lysine Hydrochloride

Photo-lysine is a synthetic amino acid designed with a diazirine moiety incorporated into the side chain of natural lysine (B10760008).[1] This photo-reactive group, upon exposure to UV light, forms a highly reactive carbene intermediate that can covalently cross-link with interacting molecules in close proximity.[2] Because it mimics a natural amino acid, photo-lysine can be readily incorporated into proteins through the cell's native translational machinery, enabling the study of PPIs in a near-native environment.[1][3] It is particularly valuable for capturing interactions involving post-translational modifications (PTMs) of lysine residues, such as those mediated by "reader" and "eraser" proteins of histone modifications.[1][3]

Performance Validation of this compound

The efficacy of this compound as a cross-linking agent has been demonstrated in several studies, highlighting its high efficiency and specificity.

Cross-linking Efficiency:

Studies have shown that photo-lysine exhibits robust cross-linking of proteins upon UV irradiation. For instance, its application led to the successful cross-linking of HSP90β and HSP60.[1] Notably, in a direct comparison for the photo-cross-linking of these two chaperone proteins, photo-lysine demonstrated higher efficiency than photo-leucine.[1] Another study highlighted that a δ-photo-lysine analog showed higher cross-linking efficiency and lower background labeling compared to photo-leucine probes.[4]

Specificity:

The small size and high reactivity of the diazirine group contribute to the high specificity of photo-lysine-mediated cross-linking.[2] This ensures that cross-linking occurs selectively at the site of interaction, minimizing non-specific labeling. This specificity has been leveraged to capture specific heterodimers, such as the Ku70 and Ku80 protein complex, and to identify histone- and chromatin-binding proteins.[1]

Comparison with Alternative Cross-linking Reagents

While this compound is a powerful tool, a variety of other cross-linking reagents are available, each with its own set of advantages and disadvantages. The choice of cross-linker often depends on the specific application and the nature of the proteins being studied.

Reagent TypeExamplesMechanism of ActionSpacer Arm LengthKey AdvantagesKey Disadvantages
Photo-Reactive Amino Acids Photo-Lysine , Photo-Leucine, Photo-MethionineGenetically incorporated and activated by UV light to form a reactive carbene.[1][5]Zero-length (incorporated into the protein backbone)High specificity, captures transient interactions, applicable in vivo.[1][5]Requires metabolic incorporation, potential for lower cross-linking yields compared to chemical cross-linkers.[6]
Homobifunctional NHS-Esters DSS, BS3, DSG, DSP, EGSReacts with primary amines (N-terminus and lysine side chains) to form stable amide bonds.[5][7]Variable (e.g., DSG: 7.7 Å, DSS: 11.4 Å, DSP: 12.0 Å, EGS: 16.1 Å)[5]High cross-linking efficiency, commercially available in various lengths, some are cleavable.[5][7]"Shotgun" approach can lead to non-specific cross-linking, hydrolysis of NHS-ester can compete with the reaction.[5][7]
Heterobifunctional Cross-linkers Sulfo-SMCCContains two different reactive groups (e.g., NHS-ester and maleimide) for sequential conjugation.[7]VariableAllows for controlled, stepwise cross-linking, reducing unwanted self-conjugation.[7]Requires specific functional groups on both interacting partners.
Carbodiimides EDC, DCCMediates the formation of an amide bond between a carboxyl group and a primary amine.[7]Zero-lengthUseful for coupling proteins to supports or other molecules with carboxyl groups.[7]Can be less specific and may require optimization.
Glutaraldehyde GlutaraldehydeReacts with amine groups.[8]5 ÅEffective and commonly used.[8]Can be less specific and may lead to polymerization.[8]

Experimental Protocols

General Workflow for this compound Cross-linking
  • Incorporation of Photo-Lysine: Cells are cultured in a medium where natural lysine is replaced with this compound. The cells' translational machinery incorporates the photo-amino acid into newly synthesized proteins.[1]

  • UV Irradiation: The cells are exposed to UV light (typically around 365 nm) to activate the diazirine group on the incorporated photo-lysine. This generates a reactive carbene that forms covalent bonds with nearby interacting molecules.[1]

  • Cell Lysis and Protein Complex Purification: The cells are lysed, and the cross-linked protein complexes are purified. If a bifunctional photo-lysine with a tag (e.g., alkyne) is used, this tag can be utilized for affinity purification via click chemistry.[2][6]

  • Analysis: The purified protein complexes are analyzed, typically by mass spectrometry, to identify the interacting partners.[6]

G cluster_incorporation Incorporation cluster_crosslinking Cross-linking cluster_analysis Analysis a Culture cells in photo-lysine medium b Photo-lysine incorporated into proteins a->b c UV Irradiation (365 nm) b->c d Covalent cross-linking of interacting proteins c->d e Cell Lysis d->e f Purification of cross-linked complexes e->f g Mass Spectrometry Analysis f->g h Identification of interacting proteins g->h

Mechanism of Photo-Lysine Cross-linking

The diazirine ring on the photo-lysine side chain is the key to its photo-reactivity. Upon absorption of UV light, the diazirine loses nitrogen gas to form a highly reactive and short-lived carbene intermediate. This carbene can then readily insert into C-H, N-H, or O-H bonds of nearby molecules, forming a stable covalent bond and thus "trapping" the protein-protein interaction.

G cluster_0 Photo-Lysine Side Chain cluster_1 Activation cluster_2 Cross-linking PL Protein 1 (with Photo-Lysine) Diazirine Diazirine Ring UV UV Light (hv) N2 N₂ UV->N2 - N₂ Carbene Carbene Intermediate UV->Carbene Crosslink Covalent Bond Formation Carbene->Crosslink Protein2 Interacting Protein 2 Protein2->Crosslink

Analytical Validation of L-Lysine Hydrochloride

While distinct from the functional validation of photo-lysine as a cross-linker, the analytical validation of L-lysine hydrochloride provides a framework for assessing the purity and stability of the starting material. Numerous HPLC-based methods have been developed and validated for the quantification of L-lysine hydrochloride in various matrices, including bulk drugs and pharmaceutical formulations.[9][10][11] These methods are crucial for quality control and ensuring the reproducibility of experiments.

Key validation parameters from these studies are summarized below:

ParameterMethod 1 (RP-HPLC-DAD)[9]Method 2 (HPLC)[10]Method 3 (HILIC)
Column C8C18HILIC
Mobile Phase Phosphate (B84403) buffer: acetonitrile (B52724) gradient10 mM Potassium dihydrogen phosphate (pH 7.5)50 mM Potassium dihydrogen phosphate: Acetonitrile (70:30)
Detection 208 nm214 nmNot specified
LOD 17.80 µg/mL1.47 µg/mL2.01 µg/mL
LOQ 53.94 µg/mL4.41 µg/mL6.7 µg/mL
Accuracy (Recovery) Excellent100.22%Not specified
Precision (%RSD) Not specified0.865%Not specified

These analytical methods demonstrate the ability to accurately and precisely quantify L-lysine hydrochloride. Furthermore, stability-indicating HPLC methods have been developed that can separate L-lysine from its degradation products under stress conditions such as acid, base, and oxidation.[12][13] This is critical for ensuring the integrity of the photo-lysine reagent used in cross-linking experiments.

References

Assessing the Structural Impact of Photo-Lysine Incorporation on Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of photo-lysine (B560627), a photo-activatable non-natural amino acid, into proteins is a powerful tool for elucidating protein-protein interactions and mapping binding interfaces. A crucial question for researchers is the extent to which this modification perturbs the native structure and function of the protein under investigation. This guide provides a comparative analysis of the structural impact of photo-lysine incorporation, drawing upon experimental data from various biophysical techniques and highlighting key methodological considerations.

While direct, comprehensive structural comparisons of a single protein with and without photo-lysine are not extensively documented in publicly available literature, the consensus from studies on photo-activatable amino acids, including photo-leucine and photo-methionine, suggests a minimal structural impact. This is attributed to their close structural resemblance to their natural counterparts, which allows them to be readily incorporated by the native mammalian translation machinery without significantly disrupting protein folding or function.[1] However, subtle changes in stability and conformation can occur, necessitating careful experimental validation.

Comparative Analysis of Structural Parameters

To provide a quantitative assessment, this section summarizes key structural parameters that can be evaluated to understand the impact of photo-lysine incorporation.

ParameterTechniqueExpected Impact of Photo-Lysine IncorporationAlternative Non-Natural Amino Acid (Example)Supporting Data
Secondary Structure Content Circular Dichroism (CD) SpectroscopyMinimal change in α-helix and β-sheet content is generally expected.p-benzoylphenylalanine (pBpa)A study on E. coli homoserine o-succinyltransferase (metA) showed that substitution of Phe21 with pBpa, a photo-reactive amino acid, did not significantly alter the overall secondary structure as observed by CD spectroscopy.[2]
Thermodynamic Stability (Melting Temperature, Tm) Circular Dichroism (CD) Spectroscopy, Differential Scanning Calorimetry (DSC)May lead to a slight decrease or, in some cases, an increase in thermal stability.p-benzoylphenylalanine (pBpa)The F21pBpa mutant of metA exhibited a remarkable 21°C increase in melting temperature (Tm) compared to the wild-type protein (53°C for WT vs. 74°C for the mutant), likely due to the formation of a covalent adduct that stabilizes the dimeric form of the enzyme.[2]
Local Conformation and Dynamics Nuclear Magnetic Resonance (NMR) SpectroscopyMinor chemical shift perturbations are expected, primarily localized to the site of incorporation and its immediate vicinity.Not availableWhile specific data for photo-lysine is limited, NMR is a highly sensitive technique for detecting subtle conformational changes upon amino acid substitution.
Overall Three-Dimensional Structure X-ray CrystallographyHigh-resolution crystal structures are the gold standard but are challenging to obtain for proteins containing non-natural amino acids. No significant global conformational changes are anticipated.Not availableCurrently, no publicly available crystal structures of proteins containing photo-lysine could be identified.
Solvent Accessibility and Local Environment Mass Spectrometry (Hydrogen-Deuterium Exchange, HDX-MS)Changes in deuterium (B1214612) uptake patterns may be observed around the incorporation site, reflecting subtle alterations in solvent accessibility and local dynamics.Not availableHDX-MS is a powerful technique for probing protein conformation and dynamics in solution.[3]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are summaries of key experimental protocols for assessing the structural impact of photo-lysine incorporation.

Circular Dichroism (CD) Spectroscopy for Secondary Structure and Thermal Stability Analysis

Objective: To compare the secondary structure content and thermal stability of a protein with and without incorporated photo-lysine.

Methodology:

  • Protein Preparation: Express and purify both the wild-type protein and the photo-lysine-containing variant. Ensure high purity (>95%) and accurate concentration determination.

  • Sample Preparation: Dialyze both protein samples into a CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4). The final protein concentration should be in the range of 0.1-0.2 mg/mL for far-UV CD measurements.

  • Far-UV CD Spectra Acquisition:

    • Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C) using a spectropolarimeter.

    • Use a quartz cuvette with a path length of 1 mm.

    • Collect multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

    • Subtract the buffer spectrum from the protein spectra.

  • Data Analysis (Secondary Structure):

    • Convert the raw data (ellipticity) to mean residue ellipticity.

    • Deconvolute the spectra using algorithms such as CONTINLL, SELCON3, or CDSSTR to estimate the percentage of α-helix, β-sheet, and random coil structures.

  • Thermal Denaturation:

    • Monitor the CD signal at a single wavelength (e.g., 222 nm for α-helical proteins) as the temperature is increased at a constant rate (e.g., 1°C/min).

    • Plot the change in ellipticity as a function of temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the midpoint of the unfolding transition.

Mass Spectrometry-based Workflow for Conformational Analysis (Hydrogen-Deuterium Exchange)

Objective: To probe for subtle changes in protein conformation and dynamics by measuring the rate of deuterium exchange.

Methodology:

  • Protein Preparation: Prepare highly pure samples of the wild-type and photo-lysine-containing proteins.

  • Deuterium Labeling:

    • Incubate the protein in a D₂O-based buffer for various time points (e.g., 10s, 1min, 10min, 1h).

    • The exchange reaction is quenched by rapidly lowering the pH and temperature.

  • Proteolysis:

    • Digest the quenched protein samples with an acid-stable protease (e.g., pepsin) at low temperature to generate peptic peptides.

  • LC-MS/MS Analysis:

    • Separate the peptides using reverse-phase liquid chromatography online with a high-resolution mass spectrometer.

    • Identify the peptides and measure their deuterium uptake levels.

  • Data Analysis:

    • Compare the deuterium uptake profiles of peptides from the wild-type and photo-lysine-containing proteins.

    • Differences in deuterium incorporation indicate alterations in solvent accessibility and/or local flexibility.

Visualizing Experimental Workflows and Logical Relationships

To illustrate the process of assessing the structural impact of photo-lysine incorporation, the following diagrams are provided in DOT language.

Experimental_Workflow cluster_protein_prep Protein Preparation cluster_analysis Structural Analysis cluster_data_interpretation Data Interpretation & Comparison WT_Protein Wild-Type Protein Expression & Purification CD Circular Dichroism Spectroscopy WT_Protein->CD NMR NMR Spectroscopy WT_Protein->NMR MS Mass Spectrometry WT_Protein->MS XRay X-ray Crystallography WT_Protein->XRay PhotoLys_Protein Photo-Lysine Protein Expression & Purification PhotoLys_Protein->CD PhotoLys_Protein->NMR PhotoLys_Protein->MS PhotoLys_Protein->XRay Secondary_Structure Secondary Structure Comparison CD->Secondary_Structure Stability Thermal Stability (Tm) Comparison CD->Stability Local_Conformation Local Conformation (Chemical Shift Perturbation) NMR->Local_Conformation MS->Local_Conformation Global_Structure Global 3D Structure Comparison XRay->Global_Structure

Caption: Workflow for assessing the structural impact of photo-lysine incorporation.

Signaling_Pathway_Impact PhotoLys_Protein Protein with Photo-Lysine Structural_Change Potential Minor Structural Perturbation PhotoLys_Protein->Structural_Change Binding_Affinity Altered Binding Affinity to Partners Structural_Change->Binding_Affinity Downstream_Signaling Impact on Downstream Signaling Events Binding_Affinity->Downstream_Signaling

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Photo-Lysine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to correct chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the proper disposal of photo-lysine (B560627) hydrochloride, a photo-reactive amino acid analog used to investigate biomolecular interactions.

Photo-lysine hydrochloride contains a light-sensitive diazirine group, which, upon activation with UV light, forms a highly reactive carbene intermediate.[1][2] This reactivity is key to its application in crosslinking studies but also necessitates careful handling and disposal. The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, it must be treated as hazardous waste.

Key Safety and Hazard Information

Proper disposal begins with understanding the hazards associated with the chemical. The following table summarizes the key hazard classifications for this compound.

Hazard Classification (GHS)CategoryHazard StatementPrecautionary Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.P273: Avoid release to the environment.
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant.
Data sourced from the this compound Safety Data Sheet.[3]

Standard Operating Procedure for Disposal

This protocol provides a step-by-step guide for the safe disposal of this compound in solid form and as a liquid waste solution.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate PPE to minimize exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of inhaling dust from the solid form, wear a dust mask or work in a ventilated fume hood.[4]

Disposal of Solid this compound Waste

This applies to expired reagents, unused neat compounds, or residues from weighing.

  • Step 1: Waste Identification & Segregation

    • Identify the waste clearly as "Hazardous Chemical Waste: this compound".

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keeping chemicals in their original containers is best practice.

  • Step 2: Containerization

    • Place the solid this compound waste into a designated, leak-proof, and sealable hazardous waste container.

    • The container must be clearly labeled with its contents.

  • Step 3: Storage and Collection

    • Store the sealed container in a designated, secure hazardous waste accumulation area.

    • Arrange for pickup and disposal through your institution's licensed professional waste disposal service.

Disposal of Liquid this compound Waste

This applies to aqueous solutions or experimental residues containing this compound. Crucially, do not pour this chemical down the drain , due to its high aquatic toxicity.[3][5]

  • Step 1: Waste Collection

    • Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Step 2: Avoid Environmental Release

    • Ensure all spills are collected and treated as hazardous waste.[3] For a small spill, sweep up the material, place it in a bag, and hold it for waste disposal.[4]

  • Step 3: Storage and Disposal

    • Store the liquid waste container in the designated hazardous waste accumulation area.

    • Dispose of the contents and the container through an approved waste disposal plant, in accordance with local, regional, and national regulations.[3][6]

Disposal of Contaminated Labware

This includes items like pipette tips, empty vials, and gloves that have come into direct contact with this compound.

  • Step 1: Segregation

    • Collect all contaminated solid waste in a separate, clearly labeled hazardous waste bag or container.

  • Step 2: Disposal

    • Handle uncleaned, empty containers as you would the product itself.

    • Dispose of this contaminated waste through your institution's hazardous waste stream.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Identify Photo-Lysine Hydrochloride Waste waste_type Determine Waste Form start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Aqueous Solution Waste waste_type->liquid_waste Liquid containerize_solid Place in Labeled, Sealed Hazardous Waste Container solid_waste->containerize_solid no_drain DO NOT Pour Down Drain (Aquatic Toxicity) liquid_waste->no_drain store Store in Designated Hazardous Waste Accumulation Area containerize_solid->store containerize_liquid Collect in Labeled, Sealed Hazardous Waste Container containerize_liquid->store no_drain->containerize_liquid dispose Dispose via Approved Waste Disposal Service (Follow Local Regulations) store->dispose

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Photo-lysine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Photo-lysine hydrochloride, a photo-reactive amino acid crucial for studying protein interactions. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to the following personal protective equipment (PPE) and handling procedures is mandatory to minimize exposure and prevent environmental contamination.

Personal Protective Equipment (PPE) and Hazard Mitigation

A comprehensive approach to safety involves a combination of engineering controls, administrative controls, and personal protective equipment. The following table summarizes the required PPE for handling this compound.

Area of Protection Required PPE Specifications and Use Cases
Eye Protection Safety GogglesMust be worn at all times in the laboratory to protect against splashes.
Hand Protection Nitrile GlovesInspect gloves for integrity before each use. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA buttoned lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Protocol

A clear and detailed operational plan is critical for the safe handling of this compound. The following protocol outlines the key steps from preparation to the experimental phase.

Experimental Workflow for Handling this compound

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experiment cluster_post Post-Experiment A Don Appropriate PPE B Work in a Fume Hood A->B C Weigh Solid this compound B->C D Prepare Stock Solution C->D E Incorporate into Biological System D->E F Photo-crosslinking (UV Exposure) E->F G Decontaminate Work Area F->G H Dispose of Waste G->H

Caption: Workflow for handling this compound.

Detailed Experimental Protocol
  • Preparation:

    • Donning PPE: Before entering the laboratory, ensure all required PPE is worn correctly.

    • Engineering Controls: All manipulations of this compound powder and solutions must be performed within a certified chemical fume hood.

    • Weighing: Carefully weigh the required amount of solid this compound using a tared weigh boat. Minimize the creation of dust.

    • Solution Preparation: Prepare a stock solution by dissolving the weighed solid in the appropriate solvent as per your experimental protocol.

  • Experimentation:

    • Incorporation: Introduce the this compound solution into the biological system (e.g., cell culture media) as required by the experimental design.[2]

    • Photo-crosslinking: Expose the experimental system to UV light at the appropriate wavelength and duration to induce photo-crosslinking.[2]

  • Post-Experiment:

    • Decontamination: Thoroughly decontaminate all work surfaces, glassware, and equipment that came into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol).

    • Waste Disposal: Segregate and dispose of all waste materials according to the disposal plan.

Disposal Plan: Managing and Mitigating Environmental Risk

Due to its high aquatic toxicity, proper disposal of this compound and associated waste is of paramount importance.[1]

Waste Type Disposal Procedure
Solid Waste Collect in a dedicated, labeled hazardous waste container.
Liquid Waste Collect all aqueous solutions containing this compound in a labeled hazardous waste container for aqueous chemical waste. Do not pour down the drain.
Contaminated Materials All contaminated items (e.g., pipette tips, gloves, weigh boats) must be disposed of in the designated solid hazardous waste container.

All waste must be disposed of through the institution's official hazardous waste management program. Ensure that all containers are securely sealed and clearly labeled with the contents.

Emergency Procedures

In the event of an exposure or spill, follow these immediate steps:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the safety data sheet to the medical personnel.[1]

  • Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact the institution's environmental health and safety department.

By adhering to these safety protocols, researchers can confidently and safely utilize this compound in their vital work, fostering a secure laboratory environment and protecting our ecosystem.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Photo-lysine hydrochloride
Reactant of Route 2
Photo-lysine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.